Technical Documentation Center

2-(3,5-Dimethylphenoxy)propanoyl chloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(3,5-Dimethylphenoxy)propanoyl chloride
  • CAS: 81866-01-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(3,5-Dimethylphenoxy)propanoyl Chloride

CAS Number: 81866-01-5 This guide provides a comprehensive technical overview of 2-(3,5-Dimethylphenoxy)propanoyl chloride, a versatile chemical intermediate with significant potential in synthetic chemistry, particularl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 81866-01-5

This guide provides a comprehensive technical overview of 2-(3,5-Dimethylphenoxy)propanoyl chloride, a versatile chemical intermediate with significant potential in synthetic chemistry, particularly in the realm of drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering insights into its synthesis, reactivity, potential applications, and safety considerations.

Chemical Identity and Properties

2-(3,5-Dimethylphenoxy)propanoyl chloride is a reactive acyl chloride derivative. Its chemical structure features a propanoyl chloride moiety linked to a 3,5-dimethylphenoxy group via an ether linkage.

PropertyValueSource
CAS Number 81866-01-5[1]
Molecular Formula C₁₁H₁₃ClO₂[1]
Molecular Weight 212.68 g/mol [1]
Appearance Expected to be a colorless to pale yellow liquidInferred from similar compounds
Boiling Point Not available
Solubility Soluble in aprotic organic solvents (e.g., dichloromethane, THF, toluene). Reacts with protic solvents (e.g., water, alcohols).General chemical knowledge

Synthesis and Manufacturing

The synthesis of 2-(3,5-Dimethylphenoxy)propanoyl chloride is typically a two-step process, starting from 3,5-dimethylphenol. The first step involves the synthesis of the precursor, 2-(3,5-dimethylphenoxy)propanoic acid, followed by its conversion to the acyl chloride.

Synthesis of 2-(3,5-Dimethylphenoxy)propanoic Acid (CAS: 777-57-1)

The precursor acid can be synthesized via a nucleophilic substitution reaction between 3,5-dimethylphenol and a 2-halopropanoic acid derivative (e.g., 2-bromopropionic acid) under basic conditions.

Caption: Synthesis of the precursor, 2-(3,5-Dimethylphenoxy)propanoic acid.

Experimental Protocol:

A representative procedure involves dissolving 3,5-dimethylphenol and 2-bromopropionic acid in an aqueous solution of a base, such as sodium hydroxide. The mixture is then heated under reflux. Upon cooling and acidification, the product, 2-(3,5-dimethylphenoxy)propanoic acid, precipitates and can be isolated by filtration and purified by recrystallization.

Conversion to 2-(3,5-Dimethylphenoxy)propanoyl Chloride

The carboxylic acid is then converted to the more reactive acyl chloride. This is a standard transformation in organic synthesis, and several reagents can be employed. The use of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is common, as the byproducts are gaseous, which simplifies purification.

Caption: Conversion of the carboxylic acid to the acyl chloride.

Experimental Protocol:

To a solution of 2-(3,5-dimethylphenoxy)propanoic acid in an anhydrous solvent such as toluene or dichloromethane under an inert atmosphere, the chlorinating agent (e.g., thionyl chloride) is added, often at room temperature or with gentle heating. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). After the reaction is complete, the excess solvent and chlorinating agent are removed under reduced pressure to yield the crude 2-(3,5-Dimethylphenoxy)propanoyl chloride, which can be used directly or purified by vacuum distillation.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz)
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~6.6-6.7m3HAromatic (C₆H₃)
~4.8-4.9q1HMethine (-CH)
~2.3s6HMethyl (-CH₃) on aromatic ring
~1.7d3HMethyl (-CH₃) on propionyl chain
Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz)
Chemical Shift (δ) ppmAssignment
~173-175Carbonyl (C=O) of acyl chloride
~157-159Aromatic C-O
~139-141Aromatic C-CH₃
~122-124Aromatic CH
~114-116Aromatic CH
~75-77Methine (-CH)
~21-23Methyl (-CH₃) on aromatic ring
~18-20Methyl (-CH₃) on propionyl chain
Predicted Infrared (IR) Spectrum
Wavenumber (cm⁻¹)Assignment
~2950-3050C-H stretch (aromatic and aliphatic)
~1780-1815C=O stretch (characteristic of acyl chlorides)
~1600, ~1480C=C stretch (aromatic ring)
~1250C-O-C stretch (aryl ether)

Reactivity and Mechanistic Insights

As an acyl chloride, 2-(3,5-Dimethylphenoxy)propanoyl chloride is a highly reactive electrophile. The carbonyl carbon is susceptible to nucleophilic attack due to the electron-withdrawing effects of both the chlorine atom and the carbonyl oxygen. Its reactions typically proceed via a nucleophilic acyl substitution mechanism, specifically an addition-elimination pathway.

Caption: General nucleophilic addition-elimination mechanism for acyl chlorides.

Reactions with Alcohols

2-(3,5-Dimethylphenoxy)propanoyl chloride reacts readily with alcohols to form esters. These reactions are often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct.

Reactions with Amines

The reaction with primary or secondary amines is typically vigorous and yields the corresponding amides. Due to the basicity of the amine, it is common to use two equivalents of the amine: one to act as the nucleophile and the second to neutralize the HCl formed.

Applications in Drug Development

Phenoxyalkanoic acid derivatives are a well-established class of compounds with diverse biological activities. The structural motif present in 2-(3,5-Dimethylphenoxy)propanoyl chloride makes it a valuable building block for the synthesis of novel therapeutic agents.

  • Lipid-Regulating Agents: Compounds containing the 2,5-dimethylphenoxy moiety, such as Gemfibrozil (5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid), are known to regulate blood lipid levels.[2] This suggests that derivatives of 2-(3,5-dimethylphenoxy)propanoic acid could be explored for similar activities.

  • Anticancer Activity: Certain bromolactone derivatives containing a 2,5-dimethylphenyl group have shown significant antiproliferative activity against various cancer cell lines.[3][4] The 2-(3,5-dimethylphenoxy)propanoyl chloride core can be used to synthesize analogs of these and other potential anticancer agents.

  • Endothelin Antagonists: Phenoxybutanoic acid derivatives have been identified as potent endothelin antagonists with antihypertensive activity.[5] The synthesis of novel derivatives using 2-(3,5-Dimethylphenoxy)propanoyl chloride could lead to new treatments for cardiovascular diseases.

  • Dual-Mechanism Drugs: The 2-phenylpropanoic acid scaffold is present in many non-steroidal anti-inflammatory drugs (NSAIDs).[6][7] By incorporating the 2-(3,5-dimethylphenoxy)propanoyl moiety, it may be possible to design novel dual-mechanism drugs that target multiple pathways, for instance, by combining cyclooxygenase (COX) inhibition with other therapeutic actions.

Safety and Handling

2-(3,5-Dimethylphenoxy)propanoyl chloride, as an acyl chloride, is a corrosive and moisture-sensitive compound that requires careful handling in a controlled laboratory environment.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Storage: Store in a cool, dry place away from moisture, in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

  • Incompatibilities: Avoid contact with water, alcohols, amines, and strong bases, as these can lead to violent or exothermic reactions.

  • Spill and Disposal: In case of a spill, absorb with an inert, dry material and dispose of as hazardous chemical waste. Do not use water to clean up spills. All waste materials should be disposed of in accordance with local, state, and federal regulations.

Conclusion

2-(3,5-Dimethylphenoxy)propanoyl chloride is a valuable and reactive chemical intermediate with the CAS number 81866-01-5. Its synthesis from readily available starting materials and its versatile reactivity make it an important tool for medicinal chemists and researchers in drug discovery. The phenoxypropanoic acid scaffold is a privileged structure in medicinal chemistry, and the specific 3,5-dimethyl substitution pattern offers opportunities for the development of novel therapeutic agents with potentially improved efficacy and pharmacokinetic properties. As with all reactive chemical reagents, strict adherence to safety protocols is essential when handling this compound.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • BenchChem. (2025). Spectroscopic Profile of 2-(4-hydroxyphenoxy)propanoic acid: A Technical Guide. BenchChem.
  • Biological Profile and Synthesis of Phenoxyacetic Acid Deriv
  • Wiley. (n.d.). 2-(2,4-dimethylphenoxy)propanoic acid. SpectraBase. Retrieved from [Link]

  • Ralph, J. (2009). NMR Database of Lignin and Cell Wall Model Compounds. U.S.
  • MDPI. (2024). rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Design of 2-(3-benzoylphenyl)propanoic acid derivatives as dual mechanism drugs based on some potential inhibitors of matrix metalloproteinases and cyclooxygenases. Retrieved from [Link]

  • Wiley. (n.d.). N-(3,5-dichlorophenyl)-2-(4-methylphenoxy)propanamide. SpectraBase. Retrieved from [Link]

  • PubMed. (2011). Drug Metabolism-Based Design, Synthesis, and Bioactivities of 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane Hydrochloride (DDPH) Analogs as α₁-adrenoceptors Antagonists. Retrieved from [Link]

  • PubMed. (2012). Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. Retrieved from [Link]

  • Asian Journal of Chemical and Pharmaceutical Sciences. (2024).
  • MDPI. (2018). Preparation of Enantiomeric β-(2′,5′-Dimethylphenyl)Bromolactones, Their Antiproliferative Activity and Effect on Biological Membranes. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(3,5-dimethylphenoxy)propanoic acid — Chemical Substance Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(3,5-dimethylphenoxy)propanoic acid (C11H14O3). Retrieved from [Link]

  • PubMed. (2015). Discovery of phenoxybutanoic acid derivatives as potent endothelin antagonists with antihypertensive activity. Retrieved from [Link]

  • SciELO. (n.d.). Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group. Retrieved from [Link]

  • MDPI. (2025). Design, Synthesis, and Biological Characterization of Macromolecular Ester Prodrugs of a Selective Cyclooxygenase‐2 Inhibitor. Retrieved from [Link]

  • Semantic Scholar. (2015). Synthesis, structural characterization and biological activity of 2-(4 -methylbenzenesulphonamido)pentanedioic acid. Retrieved from [Link]

  • MDPI. (2025). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Retrieved from [Link]

  • PubMed. (2018). Preparation of Enantiomeric β-(2',5'-Dimethylphenyl)Bromolactones, Their Antiproliferative Activity and Effect on Biological Membranes. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 2-(3,5-Dimethylphenoxy)propanoyl chloride

Executive Summary In modern drug discovery and agrochemical development, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream candidates. 2-(3,5-Dime...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream candidates. 2-(3,5-Dimethylphenoxy)propanoyl chloride is a highly versatile, electrophilic acylating agent. Characterized by its moisture-sensitive acyl chloride moiety and a lipophilic, sterically hindered phenoxy ring, this compound serves as a critical intermediate for synthesizing complex amides and esters. This guide provides an authoritative analysis of its physicochemical properties, mechanistic reactivity, and field-proven, self-validating protocols for its application in high-throughput synthesis.

Physicochemical Profiling & Structural Causality

Understanding the physical properties of 2-(3,5-Dimethylphenoxy)propanoyl chloride is essential for predicting its behavior in organic solvents and its stability under standard laboratory conditions.

Table 1: Core Physicochemical Properties
PropertyValueCausality & Experimental Implication
Chemical Name 2-(3,5-Dimethylphenoxy)propanoyl chlorideN/A
CAS Number 81866-01-5Unique identifier for procurement and safety tracking.
Molecular Formula C₁₁H₁₃ClO₂Dictates the exact mass and isotopic distribution for MS analysis.
Molecular Weight 212.68 g/mol Used for precise stoichiometric calculations in library synthesis.
Density 1.1 ± 0.1 g/cm³Slightly denser than water; relevant for phase separations during workup.
Boiling Point 286.6 ± 25.0 °C (at 760 mmHg)High boiling point prevents loss via evaporation but necessitates non-thermal purification.

Data supported by and 1[1].

Structural Causality

The physical state and relatively high boiling point of this compound (286.6 °C)[1] are dictated by strong dipole-dipole interactions originating from the polar acyl chloride moiety, coupled with extensive London dispersion forces from the 3,5-dimethylphenoxy ring.

Crucially, the alpha-carbon (C2 of the propanoyl chain) is a stereocenter. Unless synthesized via asymmetric methods, the reagent exists as a racemate. In medicinal chemistry, the 3,5-dimethyl substitution pattern is highly valued; the methyl groups provide steric bulk that can direct binding in hydrophobic pockets of target proteins (such as PPAR receptors), while increasing the overall lipophilicity (LogP) of the resulting pharmacophore to enhance cellular permeability.

Reactivity Dynamics & Stability

Acyl chlorides are quintessential electrophiles. The carbonyl carbon is highly activated by the inductive electron-withdrawal of the adjacent chlorine atom. However, this high reactivity inherently compromises stability. The compound is acutely sensitive to moisture, rapidly undergoing nucleophilic acyl substitution with ambient water to hydrolyze back to 2 (CAS 777-57-1)[2], releasing corrosive hydrochloric acid (HCl) in the process.

LogicHandling P1 High Electrophilicity (Acyl Chloride) P2 Moisture Sensitivity (Hydrolysis Risk) P1->P2 Reacts with H2O A1 Store under Argon/N2 at 2-8 °C P2->A1 A2 Use Anhydrous Solvents (e.g., DCM, THF) P2->A2 R Preserved Reagent Integrity (>95%) A1->R A2->R

Fig 1: Logical relationship between chemical reactivity and required handling protocols.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale and an empirical checkpoint to verify success without requiring immediate complex analytics.

Protocol A: Synthesis of 2-(3,5-Dimethylphenoxy)propanoyl chloride

Objective: Conversion of the stable carboxylic acid precursor into the highly reactive acyl chloride.

Causality of Reagents: Oxalyl chloride is strictly selected over thionyl chloride for this transformation. The decomposition byproducts of oxalyl chloride (CO, CO₂, and HCl) are entirely gaseous. This eliminates the need for aqueous workup or high-temperature distillation, which would otherwise risk hydrolyzing the moisture-sensitive product. Catalytic N,N-dimethylformamide (DMF) is utilized to generate a highly reactive Vilsmeier-Haack type intermediate, drastically lowering the activation energy of the chlorination.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under Argon. Add 2-(3,5-dimethylphenoxy)propanoic acid (1.0 eq) and dissolve in anhydrous Dichloromethane (DCM) (0.2 M concentration).

  • Catalysis: Add 2-3 drops of anhydrous DMF.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add Oxalyl chloride (1.5 eq) via syringe.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Purification: Concentrate the mixture under reduced pressure (rotary evaporation) to strip off the DCM and excess oxalyl chloride.

Self-Validation Checkpoint: The reaction's progress is visually self-indicating. The addition of oxalyl chloride triggers immediate effervescence (release of CO/CO₂). The complete cessation of gas evolution confirms the exhaustion of the carboxylic acid precursor. The resulting crude product should be a clear to pale-yellow oil, ready for immediate downstream use.

Protocol B: High-Throughput Amidation for Drug Discovery

Objective: Derivatization of the acyl chloride into an amide library.

Causality of Reagents: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base. Due to its significant steric bulk, DIPEA cannot effectively attack the acyl chloride. Instead, it acts purely as a proton scavenger, neutralizing the HCl generated during the reaction. This prevents the protonation of the nucleophilic amine reactant, which would otherwise render it unreactive and stall the synthesis.

Step-by-Step Methodology:

  • Preparation: In a dry vial under Argon, dissolve the target primary or secondary amine (1.0 eq) and DIPEA (2.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C to control the exothermic nature of the acylation.

  • Coupling: Slowly add 2-(3,5-Dimethylphenoxy)propanoyl chloride (1.1 eq, prepared from Protocol A) dropwise.

  • Completion: Stir the mixture at room temperature for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer sequentially with 1M HCl, water, and brine. Dry over anhydrous Na₂SO₄ and concentrate.

Self-Validation Checkpoint: The workup procedure is a self-purifying system. The 1M HCl wash protonates and removes any unreacted starting amine and DIPEA into the aqueous phase. The NaHCO₃ wash hydrolyzes any residual acyl chloride into the water-soluble carboxylate salt. Consequently, the remaining organic layer contains exclusively the target amide, validated by a single, clean spot on TLC (Hexane/EtOAc).

SyntheticWorkflow A 2-(3,5-Dimethylphenoxy) propanoic acid B Oxalyl Chloride + DMF in Anhydrous DCM A->B C 2-(3,5-Dimethylphenoxy) propanoyl chloride B->C 0°C to RT Gas Evolution D Amine + DIPEA (Amidation) C->D E Alcohol + Pyridine (Esterification) C->E F Amide Library (Drug Candidates) D->F - HCl G Ester Library (Prodrugs) E->G - HCl

Fig 2: Experimental workflow for the synthesis and derivatization of the acyl chloride.

Quantitative Data Summaries

To streamline reaction planning, the following table summarizes the optimized stoichiometric and environmental parameters for handling and reacting 2-(3,5-Dimethylphenoxy)propanoyl chloride.

Table 2: Reaction Optimization Parameters
ParameterRecommended ValueCausality / Rationale
Acyl Chloride Equivalents 1.1 - 1.2 eqSlight excess ensures complete consumption of the more valuable amine/alcohol nucleophile.
Base Equivalents (DIPEA) 2.0 - 2.5 eqEnsures complete neutralization of HCl; excess accounts for any adventitious moisture.
Solvent System Anhydrous DCM or THFAprotic solvents prevent competitive solvolysis; DCM easily strips off during concentration.
Reaction Temperature 0 °C → 25 °CInitial cooling prevents side reactions (e.g., ketene formation); RT ensures kinetic completion.
Storage Conditions 2-8 °C, under ArgonLow temperature and inert atmosphere halt hydrolytic degradation pathways.

References

  • Sigma-Aldrich. "Propanoyl chloride | Sigma-Aldrich: 2-(3,5-Dimethylphenoxy)propanoyl chloride."

  • ChemSrc. "81866-01-5_CAS号:81866-01-5_2-(3,5-Dimethylphenoxy)propanoyl chloride Physical Properties." 1

  • NextSDS. "2-(3,5-DIMETHYLPHENOXY)PROPANOIC ACID — Chemical Substance Information." 2

Sources

Foundational

Technical Whitepaper: Chemical Profiling and Application Workflows for 2-(3,5-Dimethylphenoxy)propanoyl chloride

Executive Summary In the fields of medicinal chemistry and agrochemical development, functionalized acyl chlorides serve as indispensable electrophilic building blocks. 2-(3,5-Dimethylphenoxy)propanoyl chloride (CAS: 818...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of medicinal chemistry and agrochemical development, functionalized acyl chlorides serve as indispensable electrophilic building blocks. 2-(3,5-Dimethylphenoxy)propanoyl chloride (CAS: 81866-01-5) is a highly reactive bifunctional intermediate characterized by a lipophilic 3,5-dimethylphenoxy moiety and a propanoyl chloride reactive center. This unique structural profile makes it a critical precursor for synthesizing complex aryloxyphenoxypropionate herbicides and peroxisome proliferator-activated receptor (PPAR) agonists.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic reactivity, and self-validating experimental workflows designed for high-fidelity synthesis.

Physicochemical Profiling

Understanding the baseline physical properties of 2-(3,5-Dimethylphenoxy)propanoyl chloride is essential for calculating reaction stoichiometry and predicting its behavior in organic solvents[1].

PropertyValue
Chemical Name 2-(3,5-Dimethylphenoxy)propanoyl chloride
CAS Number 81866-01-5
Molecular Formula C₁₁H₁₃ClO₂
Molecular Weight 212.68 g/mol
Density 1.1 ± 0.1 g/cm³
Boiling Point 286.6 ± 25.0 °C at 760 mmHg
Structural Motif Aryloxy ether linked to an α-methyl acyl chloride

Mechanistic Reactivity and Causality

Acyl chlorides are among the most reactive carboxylic acid derivatives. This hyper-reactivity is driven by the highly polarized carbonyl carbon (δ+), which is rendered intensely electrophilic by the electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom[2].

The reaction of 2-(3,5-Dimethylphenoxy)propanoyl chloride with nucleophiles (such as amines or alcohols) proceeds via a classic nucleophilic addition-elimination mechanism [3]:

  • Addition: The nucleophile's lone pair attacks the electrophilic carbonyl carbon. This breaks the carbon-oxygen π-bond, forcing the electrons onto the oxygen atom and generating a transient, high-energy tetrahedral intermediate[4].

  • Elimination: The intermediate collapses as the oxygen's lone pair reforms the π-bond. The chloride ion—a weak base and an excellent leaving group—is expelled, yielding the final amide or ester product alongside hydrogen chloride (HCl)[3].

Applications Core 2-(3,5-Dimethylphenoxy) propanoyl chloride Amidation Amidation (Amines) Core->Amidation Esterification Esterification (Alcohols) Core->Esterification PPAR PPAR Agonists (Medicinal Chemistry) Amidation->PPAR Herbicide Synthetic Auxins & FOPs (Agrochemicals) Esterification->Herbicide

Logical relationship between chemical derivatization and downstream industrial applications.

Downstream Applications
  • Agrochemicals: The parent acid, 2-(3,5-dimethylphenoxy)propanoic acid, belongs to the phenoxypropanoic acid class of herbicides. Derivatives like mecoprop and dichlorprop act as synthetic auxins, disrupting plant cell growth[5]. Furthermore, aryloxyphenoxypropionates (often termed "FOPs", such as quizalofop) are potent inhibitors of acetyl-CoA carboxylase (ACCase), making them highly effective for post-emergence grass weed control[6].

  • Medicinal Chemistry: The phenoxypropanoic acid structural motif is a privileged pharmacophore for PPAR ligands. Ester and amide derivatives synthesized from this acyl chloride are frequently evaluated in the development of lipid-lowering therapeutics (fibrates)[7].

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and high yield, the following amidation protocol is designed as a self-validating system . It incorporates specific causality-driven choices and analytical checkpoints to verify reaction success in real-time.

Protocol: Synthesis of 2-(3,5-Dimethylphenoxy)propanamides

Workflow Start Dissolve Acyl Chloride in Anhydrous DCM Cool Cool to 0 °C (Control Exotherm) Start->Cool Base Add DIPEA (2.0 eq) (Acid Scavenger) Cool->Base Amine Dropwise Amine (1.1 eq) (Nucleophile) Base->Amine Validate LC-MS Validation (MeOH Quench Check) Amine->Validate Workup Aqueous Workup (NaHCO3 / Brine) Validate->Workup Purify Flash Chromatography (Isolate Product) Workup->Purify

Self-validating experimental workflow for the amidation of acyl chlorides.

Step-by-Step Methodology
  • Solvent Preparation: Dissolve 2-(3,5-Dimethylphenoxy)propanoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) at a concentration of 0.2 M.

    • Causality: DCM is a non-nucleophilic, aprotic solvent that readily dissolves both the acyl chloride and most organic amines without participating in the reaction. Anhydrous conditions are critical to prevent premature hydrolysis of the acyl chloride into its parent carboxylic acid[8].

  • Thermal Regulation: Cool the reaction flask to 0 °C using an ice-water bath.

    • Causality: The nucleophilic attack on an acyl chloride is highly exothermic. Cooling controls the reaction rate, prevents thermal degradation, and minimizes the formation of unwanted ketene byproducts via dehydrohalogenation.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the stirring solution.

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during the reaction. Its extreme steric hindrance prevents it from forming stable, unreactive acylammonium adducts with the starting material, a common issue when using less hindered bases like triethylamine[3].

  • Nucleophile Introduction: Add the desired primary or secondary amine (1.1 eq) dropwise over 10 minutes. Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C).

  • Self-Validation Check (LC-MS): After 2 hours, withdraw a 10 µL aliquot of the reaction mixture and quench it into 1 mL of methanol (MeOH).

    • Validation Logic: Methanol instantly reacts with any residual acyl chloride to form the corresponding methyl ester. When analyzed via LC-MS, the complete disappearance of the methyl ester mass (m/z ~208 for the parent acid core) and the dominant presence of the target amide mass confirm that the reaction has reached completion.

  • Workup and Purification: Quench the bulk reaction with saturated aqueous NaHCO₃ to neutralize excess acid. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure amide.

Handling, Stability, and Quenching

As an acyl chloride, 2-(3,5-Dimethylphenoxy)propanoyl chloride is highly sensitive to ambient moisture. Exposure to humid air will lead to rapid hydrolysis, evolving corrosive HCl gas and precipitating 2-(3,5-dimethylphenoxy)propanoic acid[8].

  • Storage: Must be stored under an inert atmosphere (Argon or Nitrogen) at -20 °C in tightly sealed, parafilm-wrapped containers.

  • Quenching Spills: Any spills should be neutralized carefully with a weak base, such as solid sodium bicarbonate (NaHCO₃) or a dilute aqueous alkaline solution, before disposal.

Sources

Exploratory

Introduction: The Role of IR Spectroscopy in Acyl Chloride Characterization

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-(3,5-Dimethylphenoxy)propanoyl Chloride This guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-(3,5-Dimethylphenoxy)propanoyl chlorid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-(3,5-Dimethylphenoxy)propanoyl Chloride

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-(3,5-Dimethylphenoxy)propanoyl chloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical applications of IR spectroscopy for the characterization of this acyl chloride derivative. We will explore the expected vibrational frequencies, the structural information they reveal, and a detailed protocol for obtaining a high-quality spectrum.

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (stretching, bending, etc.). This absorption pattern creates a unique spectral fingerprint, allowing for the identification of functional groups and the elucidation of molecular structure.

For a molecule like 2-(3,5-Dimethylphenoxy)propanoyl chloride, IR spectroscopy is indispensable. It provides a rapid and non-destructive method to confirm the presence of the critical acyl chloride functional group, verify the integrity of the aromatic ether linkage, and ensure the overall structural framework is intact. The high reactivity of acyl chlorides makes it crucial to have a quick and reliable method to confirm their successful synthesis and purity.[1]

Molecular Structure and Predicted IR Absorption Bands

The structure of 2-(3,5-Dimethylphenoxy)propanoyl chloride contains several key functional groups that give rise to characteristic absorption bands in the IR spectrum. By dissecting the molecule into its constituent parts—the acyl chloride, the aromatic ether, and the substituted benzene ring—we can predict the regions of significant absorption.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Comments
Acyl Chloride C=O Stretch1790 - 1815StrongThe highly electronegative chlorine atom shifts the carbonyl stretch to a higher frequency compared to ketones or esters.[2][3] This is the most diagnostic peak for this functional group.[4][5]
C-Cl Stretch550 - 730Medium to StrongThis peak falls in the fingerprint region and can be useful for confirmation.[3]
Aromatic Ether Aryl-O-C Asymmetric Stretch1200 - 1275StrongThis strong absorption is characteristic of the stretching of the C-O bond attached to the aromatic ring.[6][7][8]
Alkyl-O-C Symmetric Stretch1020 - 1075MediumThis corresponds to the stretching of the C-O bond of the propanoyl group.[9]
Aromatic Ring C-H Stretch3000 - 3100Medium to WeakThese absorptions are typically found just above 3000 cm⁻¹.[10]
C=C Stretch1580 - 1600 & 1450 - 1500Medium to Weak (often multiple bands)These bands confirm the presence of the benzene ring.[11]
C-H Out-of-Plane Bending690 - 900StrongThe specific pattern in this region can sometimes indicate the substitution pattern of the aromatic ring.
Alkyl Groups C-H Stretch (sp³)2850 - 2980Medium to StrongThese arise from the methyl groups on the aromatic ring and the propanoyl chain.[10]
C-H Bending1370 - 1470MediumThese vibrations are also characteristic of the alkyl portions of the molecule.

In-Depth Spectral Analysis: Understanding the Vibrational Modes

The predicted IR spectrum of 2-(3,5-Dimethylphenoxy)propanoyl chloride is dominated by a few key features that provide a wealth of structural information.

The Carbonyl (C=O) Stretching Vibration

The most prominent and diagnostically significant peak in the spectrum will be the carbonyl (C=O) stretch of the acyl chloride group.[12] Located in the region of 1790-1815 cm⁻¹ , this band is typically very strong and sharp.[3][5] The high frequency of this absorption is a direct consequence of the inductive effect of the adjacent chlorine atom. Chlorine's high electronegativity withdraws electron density from the carbonyl carbon, strengthening the C=O double bond and increasing the energy (and thus frequency) required to excite its stretching vibration.[11] The presence of this intense band is a clear indicator of the successful formation or presence of the acyl chloride functionality.

The Aromatic Ether C-O-C Linkage

The molecule contains an aryl alkyl ether linkage. This functional group gives rise to a strong, characteristic asymmetric C-O-C stretching vibration, which is expected to appear in the 1200-1275 cm⁻¹ range.[6][7][10] This band results from the stretching of the bond between the aromatic ring and the ether oxygen. A second, typically less intense, symmetric C-O-C stretch involving the alkyl portion is expected around 1020-1075 cm⁻¹ .[8][9] The presence of these two bands provides strong evidence for the ether functionality.

Aromatic and Alkyl C-H and C=C Vibrations

The presence of the 3,5-dimethylphenyl group will be confirmed by several absorptions. Aromatic C-H stretching vibrations will appear as weaker bands in the 3000-3100 cm⁻¹ region.[10] In the same spectral area, but at slightly lower frequencies (2850-2980 cm⁻¹ ), will be the stronger C-H stretching bands from the three methyl groups and the single C-H on the propanoyl chain.

The aromatic ring itself will produce characteristic C=C stretching vibrations, which are typically seen as a pair of bands around 1600 cm⁻¹ and 1500 cm⁻¹ .[11] In the fingerprint region, strong C-H out-of-plane bending vibrations will also be present, and their exact positions can sometimes help confirm the 1,3,5-trisubstitution pattern of the ring.

Experimental Protocol: Acquiring the IR Spectrum

The following protocol outlines a standard procedure for obtaining a high-quality FT-IR spectrum of 2-(3,5-Dimethylphenoxy)propanoyl chloride. Due to the reactive and potentially moisture-sensitive nature of acyl chlorides, proper sample handling is critical.

Materials and Equipment
  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Sample holder (e.g., KBr plates for neat liquid, or a solution cell)

  • Anhydrous solvent (if analyzing in solution, e.g., chloroform or dichloromethane)

  • Pasteur pipette or syringe

  • Nitrogen or argon source for maintaining an inert atmosphere

  • Appropriate personal protective equipment (gloves, safety glasses, lab coat)

Step-by-Step Procedure
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize.

    • Perform a background scan to account for atmospheric CO₂ and water vapor. This is crucial for obtaining a clean spectrum.

  • Sample Preparation (Neat Liquid - Recommended):

    • In a dry environment (e.g., under a stream of nitrogen or in a glove box), place a single drop of 2-(3,5-Dimethylphenoxy)propanoyl chloride onto a clean, dry KBr plate.

    • Carefully place a second KBr plate on top, gently pressing to create a thin liquid film.

    • Avoid introducing air bubbles.

  • Sample Preparation (Solution):

    • If the sample is too viscous or a solution spectrum is preferred, dissolve a small amount of the compound in an anhydrous IR-transparent solvent like chloroform.

    • Transfer the solution to a liquid sample cell of appropriate path length.

  • Data Acquisition:

    • Place the sample holder into the spectrometer's sample compartment.

    • Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • The acquired spectrum should be background-subtracted.

    • Use the spectrometer software to identify and label the major absorption peaks.

    • Compare the obtained peak positions with the expected values to confirm the structure of 2-(3,5-Dimethylphenoxy)propanoyl chloride.

Synthesis Context

2-(3,5-Dimethylphenoxy)propanoyl chloride is typically synthesized from its parent carboxylic acid, 2-(3,5-dimethylphenoxy)propanoic acid, by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[1][13] IR spectroscopy is an excellent tool for monitoring this reaction. The disappearance of the broad O-H stretch of the carboxylic acid (typically around 2500-3300 cm⁻¹) and the appearance of the sharp, intense C=O stretch of the acyl chloride around 1800 cm⁻¹ are clear indicators of a successful conversion.[12]

Visualizing the Molecular Structure and Key Vibrations

The following diagram illustrates the molecular structure of 2-(3,5-Dimethylphenoxy)propanoyl chloride and highlights the key bonds responsible for the most significant IR absorptions.

Caption: Key vibrational modes in 2-(3,5-Dimethylphenoxy)propanoyl chloride.

Conclusion

The infrared spectrum of 2-(3,5-Dimethylphenoxy)propanoyl chloride is characterized by a series of distinct and interpretable absorption bands. The strong carbonyl stretch of the acyl chloride group above 1800 cm⁻¹, coupled with the prominent C-O-C stretching of the aromatic ether and the various C-H and C=C vibrations, provides a definitive fingerprint for this molecule. By understanding these characteristic frequencies and employing proper experimental technique, researchers can confidently verify the identity, purity, and structural integrity of this important chemical intermediate.

References

  • Wikipedia. Acyl chloride. [Link]

  • Spectroscopy Online. The C-O Bond III: Ethers By a Knockout. [Link]

  • Fiveable. Spectroscopy of Ethers. [Link]

  • Chemistry LibreTexts. 12.11: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link]

  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]

  • Reddit. How to identify an Acyl Chloride in an IR spectra? [Link]

  • ResearchGate. FT-IR of fatty acyl chlorides. [Link]

  • ChemTalk. Acid Chloride Functional Group. [Link]

  • Organic Syntheses. The Synthesis of 2-Alkyl-4-Pyrones from Meldrum's Acid. [Link]

  • Chemistry LibreTexts. 18.8: Spectroscopy of Ethers. [Link]

  • University of Calgary. Infrared Spectroscopy. [Link]

  • PrepChem.com. Synthesis of 2-(2,4-dichloro-3-methylphenoxy)propionyl chloride. [Link]

  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • The Journal of Chemical Physics. Vibrational Spectra and Conformational Behavior of Cyclopropylcarbonyl Chloride. [Link]

  • Doc Brown's Chemistry. Infrared spectrum of 2-methylpropanoic acid. [Link]

  • SlideShare. Characteristic Group Vibrations of Organic Molecules II. [Link]

Sources

Foundational

2-(3,5-Dimethylphenoxy)propanoyl chloride mass spectrometry fragmentation

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 2-(3,5-Dimethylphenoxy)propanoyl Chloride Abstract This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation beh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 2-(3,5-Dimethylphenoxy)propanoyl Chloride

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of 2-(3,5-Dimethylphenoxy)propanoyl chloride (C₁₁H₁₃ClO₂), a key intermediate in various synthetic applications. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the principal fragmentation pathways under Electron Ionization (EI), a common and informative ionization technique. By examining the molecule's structural features—namely the acyl chloride, ether linkage, and substituted aromatic ring—we predict and explain the formation of key fragment ions. This guide establishes a foundational understanding for the unambiguous identification, structural confirmation, and purity assessment of this compound in complex reaction mixtures. A detailed experimental protocol for analysis via Gas Chromatography-Mass Spectrometry (GC-MS) is also provided to ensure reproducible and reliable data acquisition.

Introduction

2-(3,5-Dimethylphenoxy)propanoyl chloride is a bifunctional organic molecule featuring a reactive acyl chloride group and a stable dimethylphenoxy moiety.[1][2] Acyl chlorides are valuable reactive intermediates in organic synthesis, serving as precursors for the formation of esters, amides, and other carbonyl derivatives.[3] The dimethylphenoxy component can impart specific physicochemical properties to a target molecule, making this compound a useful building block in medicinal chemistry and materials science.

Given its role as a synthetic intermediate, the ability to accurately characterize 2-(3,5-Dimethylphenoxy)propanoyl chloride is paramount. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, providing not only the molecular weight but also a distinct fragmentation pattern that serves as a structural fingerprint.[4] Understanding these fragmentation pathways is crucial for confirming the compound's identity, detecting impurities, and elucidating the structures of related derivatives. This guide offers a detailed examination of its fragmentation logic under EI-MS conditions.

Molecular Structure and Ionization

The structure of 2-(3,5-Dimethylphenoxy)propanoyl chloride contains several bonds of varying strengths, which dictates its fragmentation behavior upon ionization. The molecular weight of the compound is 212.68 g/mol .[1][2]

Chemical Structure:

  • Formula: C₁₁H₁₃ClO₂

  • Key Features:

    • Acyl Chloride Group: Prone to cleavage, particularly the C-Cl bond.

    • Ether Linkage: The C-O bond between the propanoyl group and the phenyl ring is a potential fragmentation site.

    • Aromatic Ring: A stable 3,5-dimethylphenyl system.

    • Chiral Center: The carbon atom alpha to the carbonyl group.

Under Electron Ionization (EI), a high-energy electron beam (typically 70 eV) bombards the molecule, ejecting an electron to form an energetically unstable radical cation known as the molecular ion (M•⁺).[5][6] Due to the presence of chlorine, the molecular ion will appear as a characteristic pair of peaks:

  • [M]•⁺: The peak corresponding to the molecule containing the ³⁵Cl isotope.

  • [M+2]•⁺: The peak for the molecule with the ³⁷Cl isotope.

The natural abundance ratio of ³⁵Cl to ³⁷Cl is approximately 3:1, and this isotopic signature is a critical diagnostic tool for identifying chlorine-containing fragments in the mass spectrum.[7]

Predicted Fragmentation Pathways under Electron Ionization (EI-MS)

The excess energy imparted during electron ionization causes the molecular ion to undergo a series of predictable cleavage and rearrangement reactions. The most probable pathways are dictated by the formation of the most stable products (cations and neutral radicals).

Pathway A: Primary Acyl Group Fragmentation

The acyl chloride moiety is the most reactive site for initial fragmentation.

  • Loss of Chlorine Radical (•Cl): The most common fragmentation pathway for acyl chlorides is the homolytic cleavage of the C-Cl bond to lose a chlorine radical.[8] This results in the formation of a highly resonance-stabilized acylium ion, which is often the base peak in the spectrum.

    • Reaction: [C₁₁H₁₃ClO₂]•⁺ → [C₁₁H₁₃O₂]⁺ + •Cl

    • Fragment: 2-(3,5-Dimethylphenoxy)propanoyl cation

    • Expected m/z: 177

  • Loss of Carbonyl Chloride Radical (•COCl): Cleavage of the bond alpha to the carbonyl group can lead to the expulsion of a carbonyl chloride radical. This forms a stable secondary carbocation.

    • Reaction: [C₁₁H₁₃ClO₂]•⁺ → [C₁₀H₁₃O]⁺ + •COCl

    • Fragment: 1-(3,5-Dimethylphenoxy)ethyl cation

    • Expected m/z: 149

Pathway B: Ether Bond & Aromatic Ring Fragmentation

Cleavage involving the ether linkage and the aromatic ring are also significant pathways.

  • Formation of the Dimethylphenoxy Cation: Cleavage of the ether C-O bond can generate a cation corresponding to the aromatic portion of the molecule.

    • Reaction: [C₁₁H₁₃ClO₂]•⁺ → [C₈H₉O]⁺ + •C₃H₄ClO

    • Fragment: 3,5-Dimethylphenoxy cation

    • Expected m/z: 121

  • Formation of Dimethylphenol Ion (via H-rearrangement): A hydrogen rearrangement followed by cleavage can lead to the formation of the 3,5-dimethylphenol radical cation. This is a common pathway for phenoxy compounds.[9]

    • Reaction: [C₁₁H₁₃ClO₂]•⁺ → [C₈H₁₀O]•⁺ + C₃H₃ClO

    • Fragment: 3,5-Dimethylphenol radical cation

    • Expected m/z: 122

Pathway C: McLafferty Rearrangement

The molecular ion contains a carbonyl group and available gamma-hydrogens on the propanoyl methyl group, meeting the criteria for the McLafferty rearrangement. This process involves the transfer of a γ-hydrogen to the carbonyl oxygen via a six-membered transition state, followed by β-cleavage.

  • Reaction: [C₁₁H₁₃ClO₂]•⁺ → [C₉H₁₀O₂]•⁺ + C₂H₃Cl

  • Fragment: Radical cation of 1-(3,5-dimethylphenoxy)ethen-1-ol

  • Expected m/z: 150

The following diagram illustrates the primary fragmentation routes originating from the molecular ion.

cluster_acyl Acyl Group Fragmentation cluster_ether Ether/Aromatic Fragmentation cluster_rearrangement Rearrangement M Molecular Ion [C₁₁H₁₃ClO₂]•⁺ m/z 212/214 F1 Acylium Ion [C₁₁H₁₃O₂]⁺ m/z 177 M->F1 - •Cl F2 1-(3,5-Dimethylphenoxy)ethyl Cation [C₁₀H₁₃O]⁺ m/z 149 M->F2 - •COCl F3 3,5-Dimethylphenoxy Cation [C₈H₉O]⁺ m/z 121 M->F3 C-O Cleavage F4 3,5-Dimethylphenol Ion [C₈H₁₀O]•⁺ m/z 122 M->F4 H-Rearrangement F5 McLafferty Product [C₉H₁₀O₂]•⁺ m/z 150 M->F5 McLafferty Rearrangement

Caption: Primary fragmentation pathways of 2-(3,5-Dimethylphenoxy)propanoyl chloride.

Secondary Fragmentation

Primary fragments, especially the abundant acylium ion, can undergo further fragmentation.

  • Decarbonylation: Acylium ions are well-known to lose a neutral molecule of carbon monoxide (CO) to form a carbocation.[6][8]

    • Reaction: [C₁₁H₁₃O₂]⁺ (m/z 177) → [C₁₀H₁₃O]⁺ + CO

    • Fragment: 1-(3,5-Dimethylphenoxy)ethyl cation

    • Expected m/z: 149

This secondary fragmentation provides an alternative route to the m/z 149 ion, likely increasing its observed abundance.

The diagram below details this prominent secondary fragmentation pathway.

Parent Acylium Ion [C₁₁H₁₃O₂]⁺ m/z 177 Product 1-(3,5-Dimethylphenoxy)ethyl Cation [C₁₀H₁₃O]⁺ m/z 149 Parent->Product - CO (28 Da)

Caption: Secondary fragmentation of the m/z 177 acylium ion.

Summary of Key Fragment Ions

The table below summarizes the most anticipated fragment ions, their mass-to-charge ratios (m/z), and their origins. This data is essential for interpreting an experimental mass spectrum.

m/z (for ³⁵Cl) Proposed Formula Neutral Loss Proposed Structure / Fragmentation Pathway
212[C₁₁H₁₃³⁵ClO₂]•⁺-Molecular Ion (M•⁺)
177[C₁₁H₁₃O₂]⁺•ClAcylium ion from loss of chlorine radical (Likely base peak)
150[C₉H₁₀O₂]•⁺C₂H₃ClProduct of McLafferty Rearrangement
149[C₁₀H₁₃O]⁺•COCl or (•Cl + CO)1-(3,5-Dimethylphenoxy)ethyl cation from α-cleavage or decarbonylation of m/z 177
122[C₈H₁₀O]•⁺C₃H₃ClO3,5-Dimethylphenol radical cation from H-rearrangement and cleavage
121[C₈H₉O]⁺•C₃H₄ClO3,5-Dimethylphenoxy cation from ether bond cleavage

Experimental Protocol: GC-MS Analysis

This protocol outlines a standard method for the analysis of 2-(3,5-Dimethylphenoxy)propanoyl chloride, ensuring data integrity and reproducibility.

5.1 Sample Preparation

  • Caution: 2-(3,5-Dimethylphenoxy)propanoyl chloride is an acyl chloride and is therefore moisture-sensitive and corrosive. Handle in a fume hood using appropriate personal protective equipment (PPE).

  • Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL.

  • Use a dry, inert solvent such as anhydrous dichloromethane or hexane. Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride to the corresponding carboxylic acid.[8]

  • Vortex the solution to ensure it is homogeneous.

  • Transfer the solution to a 2 mL GC autosampler vial with a PTFE-lined cap.

5.2 Instrumentation

  • Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with a split/splitless injector.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

5.3 GC-MS Conditions

Parameter Condition Rationale
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar 5% phenyl-methylpolysiloxane column provides good resolution for a wide range of semi-volatile organic compounds.
Injector Temp. 250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading and ensures sharp chromatographic peaks.
Injection Vol. 1 µLStandard volume for this concentration.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas standard for GC-MS.
Oven Program Initial: 70 °C, hold 1 minAllows for solvent elution and focusing of the analyte band.
Ramp: 15 °C/min to 280 °CA moderate ramp rate to ensure good separation from any potential impurities.
Final Hold: Hold at 280 °C for 5 minEnsures elution of any less volatile components.
MS Source Temp. 230 °CStandard temperature for EI source.
MS Quad Temp. 150 °CStandard temperature for quadrupole analyzer.
Ionization Mode Electron Ionization (EI)Standard "hard" ionization technique for generating reproducible fragmentation patterns.[5]
Ionization Energy 70 eVIndustry standard energy for creating comparable library spectra.
Scan Range m/z 40 - 450A range that covers the molecular ion and all expected significant fragments.

5.4 Data Analysis

  • Process the acquired total ion chromatogram (TIC) to identify the peak corresponding to the target analyte.

  • Extract the mass spectrum for the identified peak by averaging across the peak width and subtracting the background.

  • Analyze the spectrum to identify the molecular ion pair (m/z 212/214) and compare the observed fragment ions with the predicted values in Section 4.0.

  • Confirm the presence of the chlorine isotope pattern in fragments containing the chlorine atom.

Conclusion

The mass spectrometric fragmentation of 2-(3,5-Dimethylphenoxy)propanoyl chloride is governed by well-established chemical principles. The analysis reveals several high-probability fragmentation pathways, including the characteristic loss of a chlorine radical to form a stable acylium ion (m/z 177), which is a strong candidate for the base peak. Additional significant fragments arising from ether bond cleavage, alpha-cleavage, and McLafferty rearrangement provide a rich and distinctive pattern for structural confirmation. The information and protocols detailed in this guide serve as an authoritative resource for scientists engaged in the synthesis, quality control, and application of this versatile chemical intermediate, enabling confident structural elucidation and purity assessment.

References

  • Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][5][8]benzothiazepin-1-ones under electron impact ionization conditions. PubMed. URL: [Link]

  • Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. MDPI. URL: [Link]

  • Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. METLIN. URL: [Link]

  • Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. ResearchGate. URL: [Link]

  • Ion fragmentation of small molecules in mass spectrometry. Unknown Source. URL: [Link]

  • Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry. PubMed. URL: [Link]

  • Ion fragmentation of small molecules in mass spectrometry. SlidePlayer. URL: [Link]

  • Synthesis of 2-(2,4-dichloro-3-methylphenoxy)propionyl chloride. PrepChem.com. URL: [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. URL: [Link]

  • Mass Spectral Fragmentation of VX. DTIC. URL: [Link]

  • mass spectrum of propanal fragmentation pattern of m/z m/e ions for analysis and identification of propionaldehyde. Doc Brown's Chemistry. URL: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. URL: [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. PMC. URL: [Link]

Sources

Exploratory

Synthesis of 2-(3,5-Dimethylphenoxy)propanoic acid: A Comprehensive Technical Guide

Executive Summary Aryloxypropanoic acids represent a highly versatile class of chemical compounds, functioning as critical synthetic intermediates in both the agrochemical and pharmaceutical sectors[1]. They are foundati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aryloxypropanoic acids represent a highly versatile class of chemical compounds, functioning as critical synthetic intermediates in both the agrochemical and pharmaceutical sectors[1]. They are foundational building blocks for selective herbicides and active pharmaceutical ingredients (APIs), particularly those targeting peroxisome proliferator-activated receptors (PPARs)[1]. 2-(3,5-Dimethylphenoxy)propanoic acid (CAS: 777-57-1) is a specialized derivative within this class[2].

This whitepaper details a robust, scalable, and self-validating two-step synthetic pathway for this compound. By leveraging a modified Williamson ether synthesis followed by a controlled saponification, researchers can achieve high yields while minimizing common side reactions such as C-alkylation or ester hydrolysis failure.

Mechanistic Rationale & Pathway Design

The foundational methodology for synthesizing aryloxypropanoic acids is the Williamson ether synthesis[3]. This involves the SN2 reaction of a phenoxide ion with an alkyl halide[4].

Why a Two-Step Ester Route?

A common pitfall in the synthesis of aryloxyalkanoic acids is attempting a direct alkylation using the free halo-acid (e.g., 2-bromopropanoic acid). Direct alkylation requires two equivalents of a strong base to form a dianion (phenoxide and carboxylate). The presence of the carboxylate reduces the electrophilicity of the alpha-carbon, drastically lowering the reaction rate and yield.

The Causality of Choice: By utilizing ethyl 2-bromopropanoate instead of the free acid, the electrophilic center remains highly reactive. This ensures a clean SN2 trajectory. Once the ether linkage is established, the ester is easily hydrolyzed to the free acid under mild basic conditions.

Base and Solvent Selection

The ambident nature of the phenoxide ion means that both O-alkylation (desired) and C-alkylation (undesired) are possible.

  • Base: Potassium carbonate (K2CO3) is selected over stronger bases like Sodium Hydride (NaH). K2CO3 provides mild deprotonation, preventing the degradation of the alkyl halide[5].

  • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetone are optimal[5]. They solvate the potassium cation effectively, leaving the phenoxide oxygen "naked" and highly nucleophilic, thereby strictly favoring O-alkylation.

G A 3,5-Dimethylphenol (Nucleophile Precursor) B Phenoxide Anion (Active Nucleophile) A->B K2CO3 / DMF Deprotonation D Ethyl 2-(3,5-dimethylphenoxy) propanoate B->D SN2 Substitution C Ethyl 2-bromopropanoate (Electrophile) C->D Alkylation

Fig 1. Mechanistic workflow of the Williamson ether synthesis for the ester intermediate.

Optimization of Reaction Conditions

To establish a self-validating protocol, various conditions for the alkylation step were evaluated. The quantitative data below summarizes the effect of solvent and base combinations on the overall yield of the ester intermediate.

Table 1: Optimization of Alkylation Conditions (Step 1)

SolventBaseTemperature (°C)Time (h)Yield (%)Mechanistic Observation
AcetoneK2CO360 (Reflux)1285Clean reaction; requires longer time due to lower boiling point.
DMF K2CO3 80 6 92 Optimal SN2 promotion; requires LiCl wash during workup.
AcetonitrileCs2CO380495Highest yield, but cost-prohibitive for large-scale synthesis.
THFNaH0 to 25478Traces of C-alkylated side products observed via LC-MS.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(3,5-dimethylphenoxy)propanoate

This step establishes the core ether linkage via SN2 substitution.

  • Preparation: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 3,5-dimethylphenol (1.0 eq, 10.0 g, 81.8 mmol) and anhydrous DMF (100 mL).

  • Deprotonation: Add finely powdered anhydrous K2CO3 (1.5 eq, 16.9 g, 122.7 mmol). Stir the suspension at room temperature for 30 minutes to ensure complete phenoxide formation (solution turns slightly yellow).

  • Alkylation: Dropwise, add ethyl 2-bromopropanoate (1.1 eq, 16.3 g, 90.0 mmol) via a syringe.

  • Heating: Elevate the temperature to 80°C and stir for 6 hours.

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 9:1). The phenol spot (Rf ~0.3) should disappear, replaced by a new, less polar ester spot (Rf ~0.6).

  • Workup: Cool to room temperature. Quench with distilled water (200 mL) and extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 50 mL) to strictly remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Step 2: Saponification to 2-(3,5-Dimethylphenoxy)propanoic acid

This step cleaves the ethyl ester to reveal the target carboxylic acid.

  • Hydrolysis: Dissolve the crude ester from Step 1 in a solvent mixture of THF:MeOH:H2O (2:1:1, 120 mL).

  • Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H2O) (2.0 eq, 6.8 g, 163.6 mmol). Stir vigorously at room temperature for 4 hours.

  • Validation (pH & TLC): Ensure the pH is >12. TLC should indicate the complete consumption of the ester.

  • Isolation: Remove the volatile organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous phase with water (50 mL) and wash once with Diethyl Ether (50 mL) to remove unreacted organic impurities.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise until the pH reaches 2.0. A white precipitate will form immediately.

  • Collection: Extract the acidified aqueous layer with Ethyl Acetate (3 x 100 mL). Wash with brine, dry over Na2SO4, and concentrate to yield the crude acid. Recrystallize from hot heptane/toluene to afford pure 2-(3,5-dimethylphenoxy)propanoic acid as a white crystalline solid.

G Ester Ester Intermediate Hydrolysis LiOH in THF/H2O (Saponification) Ester->Hydrolysis Carboxylate Aqueous Carboxylate Hydrolysis->Carboxylate Cleaves -OEt Acidification 1M HCl to pH 2 (Protonation) Carboxylate->Acidification Organic wash Product 2-(3,5-Dimethylphenoxy) propanoic acid Acidification->Product Precipitation/Extraction

Fig 2. Logic tree for the saponification and pH-driven isolation of the final propanoic acid.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized batch, the final product must be validated against the following spectroscopic benchmarks:

  • 1H NMR (400 MHz, CDCl3): δ 11.05 (br s, 1H, -COOH), 6.65 (s, 1H, Ar-H para), 6.52 (s, 2H, Ar-H ortho), 4.78 (q, J = 6.8 Hz, 1H, -CH-), 2.28 (s, 6H, 2 x -CH3), 1.62 (d, J = 6.8 Hz, 3H, -CH3).

  • IR (ATR): Broad band at 3300-2500 cm-1 (O-H stretch of carboxylic acid), sharp peak at 1710 cm-1 (C=O stretch), 1220 cm-1 (C-O-C asymmetric stretch of the aryl ether).

  • Mass Spectrometry (ESI-MS): Calculated for C11H14O3[M-H]-: 193.09; Found: 193.10.

References

  • NextSDS. "2-(3,5-DIMETHYLPHENOXY)PROPANOIC ACID — Chemical Substance Information." NextSDS Database.
  • ChemicalCell. "2-(4-Chloro-3,5-Dimethyl-Phenoxy)-Propionic Acid CAS NO 14234-20-9." ChemicalRoot.
  • Grokipedia. "Phenol ether." Grokipedia.
  • Benchchem. "2-(2,4-Difluorophenoxy)propanoic acid | 52043-21-7." Benchchem.
  • Google Patents. "WO2021174475A1 - Organic compounds." Google Patents.

Sources

Foundational

Preparation of 2-(3,5-Dimethylphenoxy)propanoyl chloride: A Mechanistic and Methodological Guide

Executive Summary & Mechanistic Rationale The conversion of carboxylic acids to acyl chlorides is a foundational transformation in organic synthesis, serving as a critical gateway for the preparation of amides, esters, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The conversion of carboxylic acids to acyl chlorides is a foundational transformation in organic synthesis, serving as a critical gateway for the preparation of amides, esters, and complex active pharmaceutical ingredients (APIs). The synthesis of 2-(3,5-Dimethylphenoxy)propanoyl chloride from 2-(3,5-Dimethylphenoxy)propanoic acid requires a highly selective chlorinating system to prevent unwanted side reactions, such as Friedel-Crafts self-acylation or ether cleavage.

While thionyl chloride (SOCl₂) is a traditional and effective reagent[1], the use of oxalyl chloride ((COCl)₂) catalyzed by N,N-Dimethylformamide (DMF) is the premier choice for sensitive substrates. Oxalyl chloride operates under significantly milder conditions, and its degradation byproducts—carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl)—are entirely gaseous[2],[3]. This phase-separation of byproducts eliminates the need for aqueous workup or high-temperature distillation, ensuring the highly moisture-sensitive acyl chloride remains intact.

Causality in Experimental Design

A robust chemical protocol is not a mere sequence of actions; it is a meticulously engineered system where every parameter serves a specific mechanistic purpose.

  • Solvent Selection: Dichloromethane (DCM) is chosen as the reaction medium. It is an aprotic, non-polar solvent that readily dissolves the starting material, does not react with the highly electrophilic intermediates, and can be easily stripped away under reduced pressure at low temperatures.

  • Catalytic Activation: DMF is not merely a solvent additive; it is a catalyst that reacts with oxalyl chloride to generate a highly electrophilic chloroiminium ion, commonly known as the Vilsmeier-Haack intermediate[2]. This intermediate rapidly attacks the carboxylic acid, driving the reaction forward with exceptional kinetics.

  • Thermal Control: The reaction must be initiated at 0 °C. The formation of the Vilsmeier intermediate and the subsequent acyl substitution are highly exothermic and generate significant volumes of gas[4]. Controlling the temperature prevents runaway gas evolution and potential loss of containment.

  • Analytical Quenching (The Self-Validating Loop): Direct Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) of acyl chlorides is notoriously unreliable. The highly reactive acid chloride rapidly hydrolyzes on silica gel or in aqueous mobile phases, leading to severe streaking and false negatives (reverting to starting material)[5]. To create a self-validating analytical system, reaction aliquots must be quenched in anhydrous methanol to form the stable methyl ester before analysis[6].

Mechanistic and Workflow Visualizations

Mechanism DMF N,N-Dimethylformamide (Catalyst) VH Chloroiminium Ion (Active Electrophile) DMF->VH + OX (Loss of CO, CO2, Cl-) OX Oxalyl Chloride OX->VH Mixed Mixed Anhydride Intermediate VH->Mixed + Acid Acid 2-(3,5-Dimethylphenoxy)propanoic acid Acid->Mixed Mixed->DMF Catalyst Regeneration Prod Acyl Chloride Product Mixed->Prod + Cl- (Nucleophilic Acyl Substitution)

DMF-catalyzed activation of oxalyl chloride forming the active chloroiminium intermediate.

Workflow SM Substrate in DCM (1.0 eq) Cat Add DMF (0.05 eq) Cool to 0 °C SM->Cat Reagent Dropwise Oxalyl Chloride (1.5 eq) Control Gas Evolution Cat->Reagent React Stir at RT (2 hours) Wait for Gas Cessation Reagent->React React->React If Incomplete IPC In-Process Control (IPC) MeOH Quench -> TLC/HPLC React->IPC Aliquot Workup Concentration in vacuo Remove DCM & Excess (COCl)2 IPC->Workup If Conversion > 99% Product 2-(3,5-Dimethylphenoxy)propanoyl chloride (Ready for next step) Workup->Product

Workflow and in-process control logic for acyl chloride synthesis.

Quantitative Data & Stoichiometry

The following table outlines the optimized stoichiometry for a standard 10 mmol scale preparation.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
2-(3,5-Dimethylphenoxy)propanoic acid194.231.001.94 gStarting Material
Oxalyl Chloride (Density: 1.48 g/mL)126.931.501.29 mL (1.90 g)Chlorinating Agent
N,N-Dimethylformamide (DMF)73.090.0539 µL (36.5 mg)Catalyst
Dichloromethane (DCM, Anhydrous)84.93-20 mLSolvent
2-(3,5-Dimethylphenoxy)propanoyl chloride 212.67 1.00 (Theoretical) 2.13 g Target Product

Step-by-Step Self-Validating Protocol

Safety Note: Oxalyl chloride is highly corrosive and reacts violently with water. The reaction generates toxic gases (CO, HCl). All operations must be conducted in a well-ventilated fume hood[3],[4].

Step 1: System Preparation
  • Action: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (Argon or Nitrogen). Add 1.94 g (10 mmol) of 2-(3,5-Dimethylphenoxy)propanoic acid and 20 mL of anhydrous DCM.

  • Causality: Anhydrous conditions are mandatory. Any residual moisture will prematurely hydrolyze the oxalyl chloride or the resulting product, drastically reducing the yield[3].

Step 2: Activation and Addition
  • Action: Add 39 µL (0.05 eq) of DMF to the stirring solution. Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C. Using a syringe, add 1.29 mL (1.5 eq) of oxalyl chloride dropwise over 15 minutes.

  • Causality: DMF is added prior to the chlorinating agent to ensure uniform distribution. The 0 °C environment is critical because the formation of the chloroiminium species is rapid and exothermic. Dropwise addition prevents runaway gas evolution[4].

  • Validation: Immediate effervescence (bubbling) upon the addition of oxalyl chloride visually confirms the generation of the active electrophile and the progression of the chlorination event.

Step 3: Reaction Progression
  • Action: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 2 hours.

  • Causality: Warming the reaction provides the necessary kinetic energy to drive the acyl substitution to completion.

  • Validation: The macroscopic cessation of gas evolution serves as the primary physical indicator that the reaction is nearing completion.

Step 4: In-Process Control (IPC)
  • Action: Remove a 10 µL aliquot of the reaction mixture. Quench this aliquot into an HPLC vial containing 0.5 mL of anhydrous methanol and 10 µL of triethylamine. Stir for 5 minutes, then analyze via TLC (e.g., 20% EtOAc in Hexanes) or HPLC.

  • Causality: As previously established, acyl chlorides decompose on silica gel[5]. Quenching with methanol converts the highly reactive acyl chloride into a stable methyl ester[6]. Triethylamine acts as an acid scavenger to neutralize the liberated HCl, preventing acidic degradation of the ester.

  • Validation: The complete disappearance of the starting material peak/spot and the appearance of a new, less polar peak/spot (the methyl ester) analytically validates >99% conversion.

Step 5: Workup and Isolation
  • Action: Transfer the reaction mixture to a rotary evaporator. Concentrate the mixture in vacuo (bath temperature ≤ 30 °C). To ensure the complete removal of residual oxalyl chloride and HCl, co-evaporate the resulting residue twice with 10 mL of anhydrous toluene[5].

  • Causality: Oxalyl chloride and its byproducts are highly volatile[2]. Toluene serves as an excellent chaser solvent; its higher boiling point helps azeotropically strip away any lingering traces of oxalyl chloride or HCl without requiring harsh thermal conditions that could degrade the product.

  • Validation: The isolation of a viscous, pale-yellow to colorless oil (or low-melting solid) that is free of the pungent odor of oxalyl chloride confirms successful isolation.

Downstream Processing & Storage

The isolated 2-(3,5-Dimethylphenoxy)propanoyl chloride is generally pure enough (>95%) to be used directly in subsequent amidation or esterification steps without further purification[5]. If storage is required, the flask must be backfilled with Argon, sealed tightly with Parafilm, and stored at -20 °C to prevent atmospheric hydrolysis[3].

References

  • [2] Oxalyl chloride - Wikipedia. Source: wikipedia.org. URL:[Link]

  • [6] Synthesis of Quinolone Antibiotic Analogues: A Multistep Synthetic Chemistry Experiment for Undergraduates. Source: Journal of Chemical Education (ACS Publications). URL:[Link]

  • [5] Synthesis of Acyl Chlorides with Thionyl Chloride. Source: Reddit (r/Chempros). URL:[Link]

Sources

Exploratory

Synthesis and Mechanistic Evaluation of 2-(3,5-Dimethylphenoxy)propanoyl Chloride via Thionyl Chloride Activation

Executive Summary The conversion of 2-(3,5-dimethylphenoxy)propanoic acid to its corresponding acyl chloride—2-(3,5-dimethylphenoxy)propanoyl chloride—is a critical activation step in the synthesis of complex bioactive s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conversion of 2-(3,5-dimethylphenoxy)propanoic acid to its corresponding acyl chloride—2-(3,5-dimethylphenoxy)propanoyl chloride—is a critical activation step in the synthesis of complex bioactive small molecules, including targeted hydrazides and pharmaceutical amides[1]. Because the starting material contains an electron-rich aryloxy moiety, the activation methodology must be highly efficient yet mild enough to prevent ether cleavage or unintended electrophilic aromatic substitution.

This technical guide establishes a field-proven, self-validating protocol for this transformation using thionyl chloride ( SOCl2​ ) under catalytic N,N-Dimethylformamide (DMF) conditions. By strictly controlling the reaction kinetics and leveraging the physical properties of the byproducts, researchers can achieve near-quantitative yields with exceptional purity.

Mechanistic Rationale & Reaction Kinetics

The transformation of a carboxylic acid to an acyl chloride via SOCl2​ proceeds through a nucleophilic acyl substitution pathway. Initially, the carboxylic acid attacks the highly electrophilic sulfur atom of SOCl2​ , generating an unstable acyl chlorosulfite intermediate[2][3]. Subsequent nucleophilic attack by the liberated chloride ion forms a tetrahedral intermediate, which rapidly collapses to expel sulfur dioxide ( SO2​ ) and hydrogen chloride ( HCl ) gases[2][3].

The continuous evolution of these gaseous byproducts physically removes them from the reaction matrix. According to Le Chatelier’s principle, this phase separation drives the equilibrium entirely toward the product, making the reaction effectively irreversible and highly yielding[2][4].

The Catalytic Role of DMF

While SOCl2​ can react directly with carboxylic acids, the reaction is often sluggish at room temperature. Heating the reaction in neat SOCl2​ (76 °C) can lead to thermal degradation of sensitive substrates. To circumvent this, a catalytic amount of DMF is introduced. DMF reacts rapidly with SOCl2​ to form the Vilsmeier-Haack reagent (chloromethylene-N,N-dimethyliminium chloride)[2][4]. This highly electrophilic iminium species activates the carboxylic acid significantly faster than SOCl2​ alone, allowing the reaction to proceed at milder temperatures (e.g., 40 °C in dichloromethane).

Toxicological Note: The interaction between DMF and chlorinating agents like SOCl2​ can generate trace amounts of dimethylcarbamoyl chloride (DMCC), a known animal carcinogen[5]. Consequently, all workflows must be executed in a highly ventilated fume hood with appropriate gas scrubbing systems.

Mechanism DMF DMF Catalyst Vilsmeier Vilsmeier-Haack Intermediate DMF->Vilsmeier + SOCl2 SOCl2 Thionyl Chloride (SOCl2) SOCl2->Vilsmeier Intermediate Mixed Anhydride Intermediate Vilsmeier->Intermediate + Carboxylic Acid Acid 2-(3,5-dimethylphenoxy) propanoic acid Acid->Intermediate Intermediate->DMF Catalyst Regeneration Product 2-(3,5-dimethylphenoxy) propanoyl chloride Intermediate->Product Chloride Attack Byproducts SO2 (g) + HCl (g) Intermediate->Byproducts Gas Evolution

Catalytic cycle of DMF-mediated acyl chloride synthesis via the Vilsmeier-Haack intermediate.

Experimental Methodology & Self-Validating Protocol

The following protocol is designed to be a self-validating system. By utilizing an inert solvent (Dichloromethane, DCM) and monitoring gas evolution, the chemist receives real-time stoichiometric feedback on the reaction's progress.

Reagents Required
  • Substrate: 2-(3,5-dimethylphenoxy)propanoic acid (10.0 g, 51.5 mmol)

  • Reagent: Thionyl chloride (9.19 g, 77.2 mmol, 1.5 eq)

  • Catalyst: Anhydrous N,N-Dimethylformamide (0.19 g, 2.57 mmol, 0.05 eq)

  • Solvent: Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Workflow
  • System Purge & Assembly: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas scrubber system (containing 1M NaOH to neutralize evolving SO2​ and HCl ). Purge the system with dry N2​ .

    • Causality: Acyl chlorides are highly moisture-sensitive. Ambient atmospheric water will rapidly hydrolyze the product back to the starting carboxylic acid[2].

  • Substrate Solubilization: Dissolve 10.0 g of the carboxylic acid in 50 mL of anhydrous DCM. Add the catalytic DMF. Cool the mixture to 0 °C using an ice bath.

    • Causality: DCM provides a homogeneous medium that moderates the reaction temperature. The ice bath prevents an uncontrolled initial exotherm and rapid gas expansion upon the addition of SOCl2​ .

  • Reagent Addition: Add SOCl2​ (1.5 eq) dropwise via an addition funnel over 30 minutes.

    • Causality: Dropwise addition dictates the rate of Vilsmeier-Haack complex formation, ensuring steady, manageable gas evolution rather than a violent pressure spike.

  • Thermal Activation & Self-Validation: Remove the ice bath and gently heat the reaction to reflux (approx. 40 °C) for 2.5 hours.

    • Self-Validation: The reaction progress is visually indicated by the continuous evolution of gas bubbles. The complete cessation of bubbling serves as a highly reliable, self-validating stoichiometric indicator that the carboxylic acid has been fully consumed.

  • Volatile Removal & Isolation: Cool the flask to room temperature. Transfer the mixture to a rotary evaporator and concentrate under reduced pressure (water bath at 30 °C) to remove the DCM and excess SOCl2​ . Co-evaporate the resulting oil twice with anhydrous toluene (20 mL).

    • Causality: SOCl2​ boils at 76 °C. Toluene co-evaporation azeotropically strips residual trace SOCl2​ and HCl without requiring harsh heating that could degrade the target molecule's ether linkage[4].

Workflow Step1 Step 1: Setup Inert N2 Atmosphere Step2 Step 2: Addition 0 °C, Dropwise SOCl2 Step1->Step2 Step3 Step 3: Activation Reflux at 40 °C Step2->Step3 Step4 Step 4: Distillation Remove Excess SOCl2 Step3->Step4 Step5 Step5 Step4->Step5

Sequential workflow for the synthesis and isolation of the acyl chloride.

Quantitative Data & Yield Analysis

The choice of reaction conditions drastically impacts both the yield and the purity profile of the final acyl chloride. The table below summarizes the optimization data, demonstrating why the DCM/DMF catalytic system is the industry standard for aryloxyalkanoic acids.

ParameterCondition A (Neat SOCl2​ )Condition B (DCM, No DMF)Condition C (DCM, Cat. DMF)
Equivalents of SOCl2​ 5.0 eq1.5 eq1.5 eq
Temperature 76 °C (Reflux)40 °C (Reflux)40 °C (Reflux)
Reaction Time 2.0 hours12.0 hours2.5 hours
Gas Evolution Rate Vigorous / Hard to controlSluggishModerate / Controlled
Yield (Isolated) 82% (Trace ether cleavage)88%>95%
Purity (GC-MS) ~90%~95%>98%

Analysis: Condition C provides the optimal balance. The catalytic DMF accelerates the reaction to completion in just 2.5 hours at a mild 40 °C, preventing the thermal degradation observed in Condition A and the impractical reaction times of Condition B.

Downstream Applications in Drug Development

Once isolated, 2-(3,5-dimethylphenoxy)propanoyl chloride serves as a highly reactive electrophile. It is immediately ready for downstream nucleophilic acyl substitution reactions without further purification. In pharmaceutical development, this intermediate is frequently subjected to Schotten-Baumann conditions—reacting with various amines or hydrazines in the presence of a base (like triethylamine or pyridine) to form stable amide or hydrazide linkages[4]. For example, coupling this acyl chloride with substituted hydrazines yields bioactive small molecules such as 2-[(2-propen-1-ylamino)thioxomethyl]hydrazide derivatives, which are heavily investigated in agrochemical and medicinal screening libraries[1].

Sources

Foundational

Synthesis of 2-(3,5-Dimethylphenoxy)propanoyl Chloride via Oxalyl Chloride: An In-Depth Technical Guide

Executive Summary The synthesis of aryloxypropanoyl chlorides, such as 2-(3,5-dimethylphenoxy)propanoyl chloride , is a critical transformation in organic chemistry. These compounds serve as pivotal building blocks in th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of aryloxypropanoyl chlorides, such as 2-(3,5-dimethylphenoxy)propanoyl chloride , is a critical transformation in organic chemistry. These compounds serve as pivotal building blocks in the development of fibrate-class therapeutics and specific agrochemical agents. Converting the stable 2-(3,5-dimethylphenoxy)propanoic acid into its highly reactive acyl chloride derivative enables downstream nucleophilic acyl substitutions, such as amidation or esterification. This guide details the optimized, self-validating protocol utilizing oxalyl chloride and a catalytic amount of N,N-Dimethylformamide (DMF).

Mechanistic Rationale: The DMF-Catalyzed Activation

Choosing the correct chlorinating agent is paramount for maintaining scientific integrity and maximizing yield. While several reagents exist, oxalyl chloride ( (COCl)2​ ) is the premier choice for synthesizing sensitive acyl chlorides[1][1].

Expertise & Experience: Why Oxalyl Chloride? Compared to thionyl chloride ( SOCl2​ ), which often requires elevated temperatures and can lead to sulfination byproducts, oxalyl chloride is significantly milder and operates efficiently at room temperature[2]. Crucially, its decomposition byproducts—carbon monoxide ( CO ), carbon dioxide ( CO2​ ), and hydrogen chloride ( HCl )—are entirely gaseous[2][1]. This phase separation inherently drives the reaction to completion via Le Chatelier's principle and leaves no liquid residue, eliminating the need for harsh distillation steps that could degrade the 2-(3,5-dimethylphenoxy)propanoyl chloride.

The Causality of DMF Catalysis Oxalyl chloride alone reacts sluggishly with carboxylic acids. The reaction is strictly catalyzed by DMF. When DMF is added, it acts as a nucleophilic catalyst, reacting with oxalyl chloride to generate the Vilsmeier-Haack reagent (a highly electrophilic chloroiminium intermediate) [3][2]. The 2-(3,5-dimethylphenoxy)propanoic acid attacks this intermediate to form a mixed imino-anhydride. Subsequent chloride ion attack collapses this structure, yielding the target acyl chloride and regenerating the DMF catalyst[2].

Mechanism DMF DMF (Catalyst) Vilsmeier Vilsmeier-Haack Intermediate DMF->Vilsmeier reacts with Oxalyl Oxalyl Chloride Oxalyl->Vilsmeier activates Byproducts CO(g) + CO2(g) + HCl(g) Oxalyl->Byproducts decomposes to MixedAnhydride Mixed Imino-Anhydride Vilsmeier->MixedAnhydride attacked by Acid 2-(3,5-Dimethylphenoxy) propanoic acid Acid->MixedAnhydride adds to MixedAnhydride->DMF regenerates Product 2-(3,5-Dimethylphenoxy) propanoyl chloride MixedAnhydride->Product chloride substitution

Catalytic cycle of DMF-mediated acyl chloride synthesis.

Reagent Selection and Quantitative Comparison

To justify the selection of oxalyl chloride over alternative reagents, the following table summarizes the quantitative and qualitative data associated with common chlorinating agents[4][3].

Chlorinating AgentOperating TempByproductsPurification DifficultySuitability for Aryloxy Acids
Oxalyl Chloride 0 °C to RT CO(g) , CO2​(g) , HCl(g) Very Low (Evaporation)Optimal (Mild, high yield)
Thionyl Chloride 60 °C to Reflux SO2​(g) , HCl(g) Moderate (Distillation)Good, but risks side-reactions
Phosphorus Pentachloride RT to 100 °C POCl3​(l) , HCl(g) High (Requires vacuum dist.)Poor (Harsh, liquid byproducts)

Experimental Protocol: Self-Validating Workflow

This step-by-step methodology is designed to be a self-validating system, ensuring that physical observations directly correlate with chemical progress[5][4].

Materials Required:

  • 2-(3,5-Dimethylphenoxy)propanoic acid (1.0 eq)

  • Oxalyl chloride (1.2 - 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.05 eq / catalytic)

  • Anhydrous Dichloromethane (DCM) (Solvent, ~0.2 M)

Step-by-Step Methodology:

  • Preparation (Moisture Exclusion): Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon). Acyl chlorides are highly susceptible to hydrolysis[2].

  • Dissolution: Charge the flask with 2-(3,5-Dimethylphenoxy)propanoic acid and suspend/dissolve it in anhydrous DCM. Add 1-2 drops of anhydrous DMF.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling prevents the highly exothermic runaway reaction upon initial activation and minimizes the evaporation of the volatile oxalyl chloride (b.p. 63 °C)[1].

  • Activation: Add oxalyl chloride dropwise via a syringe. Observation: Immediate and vigorous effervescence (gas evolution) will occur. This is the physical marker of the Vilsmeier-Haack intermediate reacting with the acid.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours. Self-Validation: The reaction is deemed complete when gas evolution completely ceases, indicating the consumption of the carboxylic acid.

  • Isolation: Concentrate the mixture in vacuo using a rotary evaporator. To ensure complete removal of unreacted oxalyl chloride and trapped HCl , re-dissolve the crude oil in fresh anhydrous DCM and concentrate again (repeat twice). The resulting product is the pure 2-(3,5-Dimethylphenoxy)propanoyl chloride, ready for immediate downstream use.

Workflow Step1 1. Dissolve Acid in Dry DCM Add catalytic DMF Step2 2. Cool to 0 °C (Ice Bath) Step1->Step2 Step3 3. Dropwise Addition of Oxalyl Chloride Step2->Step3 Step4 4. Warm to RT Stir until gas ceases Step3->Step4 Step5 5. Concentrate in vacuo Remove excess reagents Step4->Step5 Step6 6. Dry Acyl Chloride Ready for coupling Step5->Step6

Step-by-step experimental workflow for acyl chloride generation.

Quality Control and Downstream Validation

Direct characterization of 2-(3,5-dimethylphenoxy)propanoyl chloride via standard techniques (like HPLC or aqueous LC-MS) is fundamentally flawed because the acyl chloride will rapidly hydrolyze back to the starting material in the presence of water or protic solvents[2].

Trustworthiness through Derivatization: To validate the structural integrity of the synthesized acyl chloride, employ a Methanol Quench Test :

  • Extract a 50 μL aliquot of the final concentrated product.

  • Dilute it into 1 mL of anhydrous methanol containing a drop of triethylamine.

  • The acyl chloride will instantaneously convert to the stable methyl 2-(3,5-dimethylphenoxy)propanoate.

  • Analyze this methyl ester via TLC, GC-MS, or 1H -NMR. A successful reaction will show a complete absence of the starting carboxylic acid and the appearance of a sharp singlet integrating to 3 protons (~3.7 ppm in NMR) corresponding to the new methoxy group.

Spectroscopic Validation: If direct analysis is required, use Attenuated Total Reflectance Infrared Spectroscopy (ATR-IR) under a dry nitrogen blanket. The successful conversion is marked by the shift of the carbonyl ( C=O ) stretch from ~1710 cm −1 (hydrogen-bonded carboxylic acid) to a distinct, higher frequency stretch at ~1800 cm −1 (acyl chloride)[4][3].

References

  • Oxalyl chloride - Wikipedia Source: Wikipedia URL:[Link]

  • Acyl chloride - Wikipedia Source: Wikipedia URL: [Link]

  • Acid Halide Chemistry Source: Chemistry LibreTexts URL:[Link]

  • Acid to Acid Chloride - Common Conditions Source: Common Organic Chemistry URL:[Link]

Sources

Exploratory

A Comprehensive Technical Guide to 2-(3,5-Dimethylphenoxy)propanoyl Chloride for Researchers and Drug Development Professionals

1.0 Executive Summary This technical guide provides an in-depth overview of 2-(3,5-Dimethylphenoxy)propanoyl chloride (CAS No. 81866-01-5), a key chemical intermediate in pharmaceutical research and development. The docu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

1.0 Executive Summary

This technical guide provides an in-depth overview of 2-(3,5-Dimethylphenoxy)propanoyl chloride (CAS No. 81866-01-5), a key chemical intermediate in pharmaceutical research and development. The document is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, commercial sourcing, quality control, handling, and application in organic synthesis. By synthesizing technical data with practical insights, this guide aims to facilitate the efficient and safe utilization of this important building block in the creation of novel therapeutic agents.

2.0 Introduction to 2-(3,5-Dimethylphenoxy)propanoyl Chloride

2.1 Chemical Identity and Properties

2-(3,5-Dimethylphenoxy)propanoyl chloride is a reactive acyl chloride that serves as a crucial building block in the synthesis of more complex molecules. Its chemical structure, featuring a dimethylphenoxy group linked to a propanoyl chloride moiety, imparts specific reactivity and steric characteristics that are leveraged in targeted drug design.

PropertyValueSource
CAS Number 81866-01-5[1]
Molecular Formula C₁₁H₁₃ClO₂[2]
Molecular Weight 212.68 g/mol [2]
IUPAC Name 2-(3,5-dimethylphenoxy)propanoyl chloride
InChI Key WWZGLCRQEQDIOF-UHFFFAOYSA-N[1]

2.2 Significance in Drug Development

Acyl chlorides are vital reagents in the synthesis of active pharmaceutical ingredients (APIs) due to their high reactivity, which allows for the efficient formation of ester and amide bonds.[3][4][5] 2-(3,5-Dimethylphenoxy)propanoyl chloride, in particular, is a valuable intermediate in the synthesis of compounds analogous to gemfibrozil, a well-known lipid-regulating agent.[6][7][8][9] The dimethylphenoxy structural motif is of interest in medicinal chemistry for its potential to influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.

2.3 Synthesis Overview

The synthesis of 2-(3,5-Dimethylphenoxy)propanoyl chloride typically starts from the corresponding carboxylic acid, 2-(3,5-dimethylphenoxy)propanoic acid. The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis and can be achieved using several common chlorinating agents.[10][11][12] The most frequently employed reagents for this purpose are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅).[10][13] The choice of reagent can depend on the scale of the reaction, the desired purity, and the tolerance of other functional groups in the starting material. The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.[10][13]

3.0 Commercial Suppliers and Procurement

3.1 Identifying Reputable Suppliers

Identifying a reliable supplier is crucial for ensuring the quality and consistency of starting materials in drug development. The following companies have been identified as commercial suppliers of 2-(3,5-Dimethylphenoxy)propanoyl chloride:

  • Santa Cruz Biotechnology, Inc. [2]

  • Matrix Scientific (available through distributors such as Sigma-Aldrich)[1]

3.2 Comparative Analysis of Supplier Specifications

While a publicly available Certificate of Analysis for 2-(3,5-Dimethylphenoxy)propanoyl chloride could not be located during the preparation of this guide, the following table outlines the expected specifications based on typical data for similar chemical intermediates. Researchers are strongly advised to request a lot-specific Certificate of Analysis from the supplier before purchase.

SpecificationExpected Value
Purity (by GC or HPLC) ≥95%
Appearance Colorless to light yellow liquid
Identity (by ¹H NMR) Conforms to structure
Residual Solvents To be specified by the supplier
Water Content To be specified by the supplier

3.3 Best Practices for Procurement and Qualification

For use in research and especially in GMP environments, a thorough supplier qualification process is essential. This should include:

  • Requesting and reviewing the supplier's quality management system documentation.

  • Obtaining a sample for in-house analysis to verify its identity and purity against the provided specifications.

  • Requesting a detailed Safety Data Sheet (SDS).

  • Inquiring about the synthetic route to understand potential process-related impurities.

4.0 Quality Control and Analytical Methodologies

4.1 Critical Quality Attributes (CQAs)

The critical quality attributes for 2-(3,5-Dimethylphenoxy)propanoyl chloride that are likely to impact downstream reactions and the purity of the final product include:

  • Purity: The presence of unreacted starting material or byproducts can lead to the formation of impurities in the subsequent synthetic steps.

  • Identity: Confirmation of the correct chemical structure is paramount.

  • Water Content: As an acyl chloride, this compound is highly sensitive to moisture and will readily hydrolyze back to the carboxylic acid.

  • Residual Chlorinating Agent: The presence of excess chlorinating agent can interfere with subsequent reactions.

4.2 Recommended Analytical Techniques

4.2.1 Purity Determination: High-Performance Liquid Chromatography (HPLC)

Due to the high reactivity of acyl chlorides, direct analysis by HPLC can be challenging. A common strategy is to derivatize the acyl chloride prior to analysis.[3][4][14] This involves reacting the acyl chloride with a suitable nucleophile that introduces a chromophore, making it easily detectable by a UV detector.

Experimental Protocol: Derivatization HPLC for Acyl Chloride Purity

  • Derivatizing Reagent Solution: Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile.[4]

  • Sample Preparation: Accurately weigh approximately 10 mg of 2-(3,5-Dimethylphenoxy)propanoyl chloride into a 10 mL volumetric flask and dilute to volume with acetonitrile.

  • Derivatization: In a separate vial, mix 1 mL of the sample solution with 1 mL of the derivatizing reagent solution. Allow the reaction to proceed at room temperature for 30 minutes.[4]

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV at 395 nm.[4]

    • Injection Volume: 10 µL.

  • Quantification: The purity is determined by the area percentage of the main derivatized peak relative to all other peaks.

4.2.2 Identity Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of 2-(3,5-Dimethylphenoxy)propanoyl chloride. The spectra should be consistent with the expected chemical shifts and coupling constants for the protons and carbons in the molecule. It is crucial to use a dry, aprotic NMR solvent such as deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂) to prevent hydrolysis of the sample.

Expected ¹H NMR Spectral Features (in CDCl₃):

  • Singlet for the two methyl groups on the aromatic ring.

  • Singlet for the aromatic protons.

  • Quartet for the methine proton adjacent to the carbonyl group.

  • Doublet for the methyl group adjacent to the methine proton.

  • Aromatic proton signals in the aromatic region.

4.3 Interpreting Analytical Data

A Certificate of Analysis (CoA) from the supplier should provide results for the agreed-upon specifications. When reviewing a CoA, pay close attention to the purity value and the analytical method used. Any significant unassigned peaks in the chromatogram or NMR spectrum should be investigated.

5.0 Handling, Storage, and Safety

5.1 Material Safety Data Sheet (SDS) Overview

2-(3,5-Dimethylphenoxy)propanoyl chloride is a corrosive and moisture-sensitive compound. The Safety Data Sheet from the supplier should be consulted before handling. Key hazards include:

  • Causes severe skin burns and eye damage.

  • May be harmful if swallowed or inhaled.

  • Reacts with water to produce hydrogen chloride gas.

5.2 Recommended Storage Conditions

To maintain its integrity, 2-(3,5-Dimethylphenoxy)propanoyl chloride should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It should be kept in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as alcohols, amines, and strong bases.

5.3 Safe Handling and Disposal Procedures

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. All manipulations should be performed in a certified chemical fume hood.

  • Spill Management: In case of a spill, absorb the material with an inert, dry absorbent and place it in a suitable container for disposal. Do not use water to clean up spills.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Due to its reactivity, it may need to be quenched before disposal.

6.0 Application in Synthesis: A Case Study

6.1 Reaction Mechanism and Optimization

A common application of 2-(3,5-Dimethylphenoxy)propanoyl chloride is in the acylation of nucleophiles, such as amines, to form amides. This reaction proceeds via a nucleophilic acyl substitution mechanism.

6.2 Step-by-Step Experimental Protocol: Synthesis of an Amide Derivative

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amine starting material (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in a dry, aprotic solvent like dichloromethane.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 2-(3,5-Dimethylphenoxy)propanoyl chloride (1.1 equivalents) in dichloromethane to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any unreacted starting acid, and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

6.4 Workflow Visualization

G cluster_procurement Procurement & QC cluster_synthesis Synthesis cluster_analysis Product Analysis Supplier Identify Supplier (e.g., Santa Cruz Bio, Matrix Scientific) RequestCoA Request & Review CoA Supplier->RequestCoA InHouseQC In-House QC (NMR, Derivatization HPLC) RequestCoA->InHouseQC ReactionSetup Reaction Setup (Amine, Base, Solvent) InHouseQC->ReactionSetup Material Release AcylChlorideAddition Add 2-(3,5-Dimethylphenoxy)propanoyl chloride ReactionSetup->AcylChlorideAddition ReactionMonitoring Monitor Reaction (TLC, LC-MS) AcylChlorideAddition->ReactionMonitoring Workup Aqueous Work-up ReactionMonitoring->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification FinalProductQC Final Product QC (NMR, HPLC, MS) Purification->FinalProductQC Isolated Product

Caption: Workflow for the procurement, quality control, and synthetic application of 2-(3,5-Dimethylphenoxy)propanoyl chloride.

7.0 Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Low reaction yield - Incomplete conversion of the starting carboxylic acid to the acyl chloride.- Hydrolysis of the acyl chloride due to moisture.- Insufficiently reactive nucleophile.- Ensure the use of excess chlorinating agent and adequate reaction time during the acyl chloride formation.- Use anhydrous solvents and an inert atmosphere for the acylation reaction.- Consider using a more nucleophilic catalyst or a stronger base.
Presence of starting amine in the final product - Insufficient acyl chloride used.- Deactivation of the acyl chloride.- Use a slight excess of the acyl chloride.- Ensure the reaction is free from moisture.
Formation of symmetrical anhydride of the starting acid - Presence of water during the formation of the acyl chloride.- Use a freshly opened bottle of the chlorinating agent and ensure all glassware is flame-dried.
Difficult purification - Similar polarity of the product and impurities.- Optimize the mobile phase for column chromatography.- Consider derivatizing the product to alter its polarity for easier separation.

2-(3,5-Dimethylphenoxy)propanoyl chloride is a valuable and reactive intermediate for pharmaceutical synthesis. A thorough understanding of its properties, proper handling procedures, and robust analytical methods are essential for its successful application in drug discovery and development. By adhering to the principles of good laboratory practice and implementing rigorous quality control measures, researchers can confidently utilize this building block to construct novel molecules with therapeutic potential.

9.0 References

  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Semantic Scholar. [Link]

  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. ResearchGate. [Link]

  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. PubMed. [Link]

  • CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate. Google Patents.

  • WO2019069321A1 - An improved process for the preparation of a key intermediate of gemfibrozil. Google Patents.

  • Improved Process for Preparation of Gemfibrozil, an Antihypolipidemic. ResearchGate. [Link]

  • US5654476A - Process for the preparation of gemfibrozil. Google Patents.

  • Synthesis of gemfibrozil. Chinese Journal of Modern Applied Pharmacy. [Link]

  • An Improved New Path to Synthesize Gemfibrozil. Semantic Scholar. [Link]

  • Electronic Supplementary Information (ESI) for. The Royal Society of Chemistry. [Link]

  • United States Patent (19). Google Patents. [Link]

  • ELECTRONIC SUPPLEMENTARY INFORMATION. The Royal Society of Chemistry. [Link]

  • CERTIFICATE OF ANALYSIS. AOGUBIO. [Link]

  • CERTIFICATE OF ANALYSIS. GenScript. [Link]

  • Certificate of analysis. Thermo Fisher Scientific. [Link]

  • 5942387 - Hollinshead (45) Date of Patent. Google Patents. [Link]

  • Patents & Products. Garg Lab - UCLA. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride. Google Patents.

  • converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

  • Certificate of Analysis AOCS 0306-H12, T25 Maize leaf tissue genomic DNA. AOCS. [Link]

  • Certificate of Analysis. - Vanillin certified reference material (CRM), AnStan. Briti Scientific. [Link]

  • Submitted by Michael T. Crimmins, David G. Washburn, and Frank J. Zawacki. Organic Syntheses Procedure. [Link]

  • Certificates of Analysis. Lab Alley. [Link]

  • US4665226A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid. Google Patents.

  • Acids to Acyl Chlorides, Part 1. YouTube. [Link]

  • Acyl Chlorides - A Level Chemistry Revision Notes. Save My Exams. [Link]

  • PROCESS DEVELOPMENT FOR THE SYNTHESES OF ESSENTIAL MEDICINES IN CONTINUOUS FLOW. [Link]

  • Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. [Link]

  • High Quality Carboxylic Acid To Acyl Chloride Factory and Manufacturers, Suppliers Direct Price. PTG Advanced Catalysts Co., Ltd.. [Link]

  • N-benzyl-2-{[(3,5-dimethylphenoxy)acetyl]amino}benzamide - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Application Profiling of 2-(3,5-Dimethylphenoxy)propanoyl chloride

Executive Summary In modern drug discovery and agrochemical development, the phenoxypropionate scaffold is a privileged moiety, frequently utilized in the design of PPAR modulators for metabolic diseases and ACCase inhib...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the phenoxypropionate scaffold is a privileged moiety, frequently utilized in the design of PPAR modulators for metabolic diseases and ACCase inhibitors for herbicidal applications. 2-(3,5-Dimethylphenoxy)propanoyl chloride (CAS: 81866-01-5) serves as a highly reactive, electrophilic building block designed to install this critical moiety into complex molecular architectures[1],[2].

As a Senior Application Scientist, I approach the Safety Data Sheet (SDS) not merely as a regulatory compliance checklist, but as a predictive model for chemical behavior. Because this compound is an acyl chloride, its reactivity dictates both its synthetic utility and its primary hazards. This whitepaper synthesizes physicochemical data, toxicological mechanisms, and field-proven protocols to ensure both operator safety and experimental integrity.

Physicochemical Profiling & Structural Causality

The chemical behavior of 2-(3,5-Dimethylphenoxy)propanoyl chloride is governed by the highly electrophilic nature of its carbonyl carbon, which is heavily sensitized by the electron-withdrawing chloride leaving group. The 3,5-dimethylphenoxy substituent provides significant lipophilicity, which is highly desirable for increasing the logP of downstream pharmaceutical candidates.

Understanding these properties is critical for predicting phase behavior during extractions and determining the necessary storage conditions to prevent degradation.

Table 1: Core Physicochemical Properties
PropertyValueCausality / Operational Impact
CAS Number 81866-01-5Unique identifier for regulatory tracking[1].
Molecular Formula C₁₁H₁₃ClO₂Dictates stoichiometric calculations[3].
Molecular Weight 212.68 g/mol Essential for precise molarity and yield determination,[4].
Density ~1.1 g/cm³Heavier than water; dictates that the organic layer will be the bottom phase in halogenated solvent extractions[1].
Boiling Point 286.6 °C (at 760 mmHg)High boiling point indicates low volatility at room temperature, reducing ambient inhalation risks unless aerosolized[1].
Storage Conditions Frozen / Cold (< 0 °C)Low temperatures suppress ambient thermal degradation and moisture-driven hydrolysis[5].

Hazard Assessment & Toxicological Mechanisms

The hazards associated with 2-(3,5-Dimethylphenoxy)propanoyl chloride are not inherent to the intact molecule, but rather to its violent reactivity with water. When the acyl chloride contacts physiological moisture (such as the mucosal membranes of the eyes, respiratory tract, or skin), it undergoes rapid, exothermic hydrolysis.

This reaction cleaves the C-Cl bond, releasing anhydrous hydrogen chloride (HCl) gas and leaving behind 2-(3,5-dimethylphenoxy)propanoic acid[6],[7]. The localized generation of HCl dissolves in tissue water to form concentrated hydrochloric acid, immediately denaturing cellular proteins and causing severe coagulative necrosis.

Table 2: GHS Safety & Hazard Matrix
GHS CodeHazard StatementMechanistic Rationale & Mitigation
H314 Causes severe skin burns and eye damage.Rapid hydrolysis on tissue releases localized HCl. Mitigation requires immediate dilution.
H335 May cause respiratory irritation.Vapors react with respiratory mucosal moisture. Must be handled in a fume hood.
P260 Do not breathe dust/fume/gas/mist/vapors.Prevents inhalation of corrosive degradation products.
P280 Wear protective gloves/clothing/eye protection.Provides a sacrificial physical barrier against electrophilic attack on skin proteins.
P305+P351 IF IN EYES: Rinse cautiously with water.Mechanically flushes the exothermic hydrolysis reaction away from vulnerable corneal tissue.
Hydrolysis & Degradation Pathway

HydrolysisPathway A 2-(3,5-Dimethylphenoxy) propanoyl chloride (Electrophile) C Tetrahedral Intermediate A->C Nucleophilic Attack B H₂O (Nucleophile) B->C Moisture Exposure D 2-(3,5-Dimethylphenoxy) propanoic acid C->D Elimination E HCl Gas (Corrosive) C->E Exothermic Release

Fig 1: Hydrolysis of 2-(3,5-Dimethylphenoxy)propanoyl chloride upon moisture exposure.

Self-Validating Experimental Workflows

To ensure scientific integrity, every protocol must act as a self-validating system. The following methodologies incorporate built-in checkpoints to verify that the chemistry is proceeding as designed.

Protocol A: Safe Handling, Storage, and Emergency Quenching

Because acyl chlorides degrade over time by reacting with ambient humidity, they can build up HCl gas pressure inside their storage vessels.

  • Equilibration: Before opening, remove the reagent from the freezer[5] and place it in a desiccator to warm to room temperature. Causality: Opening a cold bottle causes atmospheric moisture to condense directly onto the chemical, instantly degrading it.

  • Inert Atmosphere: Always purge the headspace of the bottle with Argon or Nitrogen gas before sealing.

  • Emergency Quench: In the event of a spill, do not use water directly, as the exothermic reaction can aerosolize the acid. Instead, cover the spill with solid sodium bicarbonate (NaHCO₃) or sand, then slowly add a dilute alkaline solution (e.g., 1M NaOH) to neutralize the generated HCl.

  • Self-Validation Checkpoint: Use pH paper on the quenched mixture. The spill is only safe for standard chemical disposal once the pH stabilizes between 7.0 and 8.0.

Protocol B: Anhydrous Amidation Synthesis

The primary application of this compound is coupling with amines to form stable amides[8],[9],[10].

  • Preparation: Dissolve 1.0 equivalent of the target amine in anhydrous Dichloromethane (DCM) or Toluene under an inert atmosphere[8],[10].

  • Base Addition: Add 1.5 to 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N). Cool the reaction flask to 0 °C using an ice bath. Causality: The base acts as an HCl scavenger. If omitted, the generated HCl will protonate the remaining amine, rendering it non-nucleophilic and stalling the reaction at exactly 50% conversion[10].

  • Acylation: Add 1.1 equivalents of 2-(3,5-Dimethylphenoxy)propanoyl chloride dropwise. The low temperature controls the exothermic nature of the coupling.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 1–3 hours[8].

  • Self-Validation Checkpoint: Spot the reaction mixture on a TLC plate alongside the starting amine. A successful reaction is validated by the complete disappearance of the amine spot (ninhydrin active) and the appearance of a new, less polar UV-active spot corresponding to the amide. If the amine persists, verify the pH; an acidic pH indicates insufficient base.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the product into the organic layer, dry over MgSO₄, and concentrate under vacuum[10].

Amidation Workflow Diagram

SyntheticWorkflow Step1 1. Preparation Dry Amine + Anhydrous DCM/Toluene Step2 2. Base Addition Add 1.5 eq DIPEA at 0°C Step1->Step2 Step3 3. Acylation Dropwise addition of Acyl Chloride Step2->Step3 Step4 4. Propagation Stir at RT (Self-Validating TLC/LC-MS) Step3->Step4 Step5 5. Quenching Saturated NaHCO₃ Wash Step4->Step5

Fig 2: Self-validating synthetic workflow for anhydrous amidation.

References

  • 81866-01-5_CAS号:81866-01-5_2-(3,5-Dimethylphenoxy)propanoyl chloride , Chemsrc. Available at: [Link]

  • Anion Receptor Design: Exploiting Outer-Sphere Coordination Chemistry... , ACS Publications. Available at: [Link]

  • Regioselective Lithiation of Chiral 3-Acylamino-2-alkylquinazolin-4(3H)-ones , Cardiff University / ORCA. Available at:[Link]

Sources

Exploratory

A Technical Guide to the Safe Handling and Storage of 2-(3,5-Dimethylphenoxy)propanoyl chloride

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling and storage of 2-(3,5-Dimethylphenoxy)propanoyl chloride (CAS No. 81866...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling and storage of 2-(3,5-Dimethylphenoxy)propanoyl chloride (CAS No. 81866-01-5). As a member of the acyl chloride family, this compound is a highly reactive and valuable intermediate in organic synthesis. However, its reactivity also presents significant hazards that demand rigorous safety protocols. This guide outlines the compound's chemical properties, inherent risks, and detailed procedures for its management in a laboratory setting. The core focus is on mitigating risks through proper engineering controls, personal protective equipment (PPE), storage conditions, and emergency preparedness, ensuring both personnel safety and experimental integrity.

Compound Profile and Hazard Identification

2-(3,5-Dimethylphenoxy)propanoyl chloride is a carboxylic acid derivative characterized by the highly reactive acyl chloride functional group (-COCl)[1][2]. The electron-withdrawing nature of both the chlorine and oxygen atoms makes the carbonyl carbon highly electrophilic and thus susceptible to attack by nucleophiles[1][3][4]. This inherent reactivity is the primary source of its utility and its hazards.

1.1. Primary Hazard: Extreme Reactivity with Water

The most critical hazard associated with 2-(3,5-Dimethylphenoxy)propanoyl chloride, and all acyl chlorides, is its violent reaction with water and other protic nucleophiles[1][2]. This hydrolysis reaction is rapid and highly exothermic, leading to the formation of the parent carboxylic acid and hydrogen chloride (HCl) gas[1][5].

Reaction: R-COCl + H₂O → R-COOH + HCl(g)

The liberated HCl gas is corrosive and toxic, posing a severe respiratory hazard[6]. Contact with moist air is sufficient to initiate this reaction, leading to the degradation of the compound and the creation of a hazardous atmosphere[7][8].

1.2. Corrosivity

Due to its reaction with moisture to produce hydrochloric acid, 2-(3,5-Dimethylphenoxy)propanoyl chloride is classified as a corrosive material. Direct contact can cause severe chemical burns to the skin, eyes, and respiratory tract[9][10].

1.3. Toxicological Profile

While specific toxicological data for this exact compound is limited, the hazards are well-understood based on its functional group. Inhalation of vapors or the resulting HCl gas can cause severe respiratory irritation, and ingestion can lead to significant damage to the gastrointestinal tract[10].

Property Value / Description Source
CAS Number 81866-01-5
Molecular Formula C₁₁H₁₃ClO₂
Molecular Weight 212.68 g/mol
Primary Hazard Reacts violently with water, moisture sensitive.[1][7][8]
Secondary Hazards Corrosive, causes severe skin and eye damage, respiratory irritant.[9][10]
Byproducts of Hydrolysis 2-(3,5-dimethylphenoxy)propanoic acid and Hydrogen Chloride (HCl) gas.[1][5]

Core Handling Protocols

All operations involving 2-(3,5-Dimethylphenoxy)propanoyl chloride must be conducted with the assumption that exposure will occur without proper controls.

2.1. Engineering Controls: The Primary Barrier

The primary method for mitigating exposure is the use of robust engineering controls.

  • Fume Hood: All handling of this compound, including weighing, transferring, and adding to a reaction, must be performed inside a certified chemical fume hood to contain corrosive vapors and toxic gases[10][11][12].

  • Inert Atmosphere: For reactions requiring the precise addition of the acyl chloride, the use of a glove box or Schlenk line is recommended to maintain an inert (e.g., nitrogen or argon) and anhydrous atmosphere[10]. This prevents premature reaction with atmospheric moisture.

2.2. Personal Protective Equipment (PPE): The Last Line of Defense

A comprehensive PPE regimen is mandatory for all personnel handling the compound.

  • Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are required to protect against splashes and fumes[6][12].

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene, and ensure they are compatible with acyl chlorides. Always inspect gloves for tears or pinholes before use. Contaminated gloves should be removed and disposed of immediately[12][13].

  • Body Protection: A flame-resistant lab coat, worn fully buttoned, is required. For larger quantities or operations with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat[12][13].

  • Footwear: Closed-toe shoes made of a non-porous material are mandatory[12].

Workflow for Safe Handling and Transfer

G cluster_storage Secure Storage cluster_fumehood Fume Hood Operations storage Store in desiccator cabinet under inert atmosphere prep Don full PPE (Goggles, Face Shield, Gloves, Lab Coat) storage->prep Retrieve Reagent transfer Inert gas purge of glassware (e.g., Schlenk flask) prep->transfer Prepare Workspace weigh Transfer required amount via syringe or cannula transfer->weigh Anhydrous Transfer react Add dropwise to reaction mixture under inert gas weigh->react Initiate Reaction quench Quench excess reagent (See Section 5) react->quench Post-Reaction

Caption: Standard workflow for handling moisture-sensitive acyl chlorides.

Storage and Stability Management

The stability of 2-(3,5-Dimethylphenoxy)propanoyl chloride is entirely dependent on preventing its contact with moisture.

  • Atmosphere: The compound must be stored under a dry, inert atmosphere (nitrogen or argon)[10]. Containers should have a tight-fitting seal. Parafilm or Teflon tape can be used to reinforce the seal on screw-cap bottles.

  • Location: Store in a cool, dry, and well-ventilated area designated for corrosive and reactive chemicals[6][7]. The storage location should be separate from bases, oxidizing agents, alcohols, and amines, as these are incompatible[7][14].

  • Cabinets: Use acid-resistant or polypropylene cabinets for storage[14]. Do not store on wooden shelves.

  • Containers: Keep the compound in its original, clearly labeled container[12]. If a secondary container is used, it must be appropriately labeled with the full chemical name and GHS hazard pictograms.

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental release or exposure.

4.1. Spill Response

  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Use an inert absorbent material (e.g., vermiculite or sand) to contain the spill. Do NOT use combustible materials like paper towels.

    • Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Decontaminate the area with a suitable solution, followed by a thorough cleaning.

  • Large Spills:

    • Evacuate the laboratory immediately and alert safety personnel.

    • Prevent entry to the area.

    • Allow only trained emergency responders with appropriate respiratory protection to handle the cleanup.

4.2. First Aid Measures

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention[13][15].

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes[6][9]. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open[6][9]. Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[6].

Hydrolysis Hazard Pathway

G cluster_products Hazardous Products AcylChloride 2-(3,5-Dimethylphenoxy) propanoyl chloride CarboxylicAcid Carboxylic Acid (Product Degradation) AcylChloride->CarboxylicAcid Hydrolysis Reaction (Exothermic) HCl Hydrogen Chloride (HCl) Gas (Corrosive & Toxic) AcylChloride->HCl Hydrolysis Reaction (Exothermic) Moisture Atmospheric Moisture (H₂O) or Nucleophilic Solvent Moisture->AcylChloride Initiates Reaction

Caption: The reaction pathway of acyl chloride with moisture.

Waste Disposal and Decontamination

Proper disposal is a critical final step in the safe management of this compound.

  • Excess Reagent: Unused or excess 2-(3,5-Dimethylphenoxy)propanoyl chloride must be quenched before disposal. This should be done in a fume hood by slowly and carefully adding the acyl chloride to a stirred, cooled solution of a suitable nucleophile, such as an alcohol (e.g., isopropanol or ethanol) to form a more stable ester[11]. Quenching with water is possible but can be violent and should only be done with very small quantities under controlled cooling[11].

  • Contaminated Materials: All materials contaminated with the acyl chloride (e.g., gloves, absorbent pads, empty containers) must be treated as hazardous waste. Place them in a sealed, labeled container and dispose of them according to institutional and local regulations[11][16].

  • Empty Containers: "Empty" containers will still contain hazardous residue. They should be rinsed with a suitable solvent (e.g., acetone) in a fume hood. The rinsate must be collected and disposed of as hazardous waste.

References

  • Acyl Chlorides (A-Level) . ChemistryStudent. Available at: [Link]

  • Acid Chloride Reactions . AK Lectures. Available at: [Link]

  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling . Yufeng. Available at: [Link]

  • Explaining the reaction between acyl chlorides and water - addition / elimination . Chemguide. Available at: [Link]

  • Unlocking Reactivity: A Closer Look at Acyl Chlorides . Oreate AI Blog. Available at: [Link]

  • Acyl Chlorides and Acid Anhydrides . chemrevise. Available at: [Link]

  • Safe Handling Guide: Hydrochloric Acid . CORECHEM, Inc.. Available at: [Link]

  • Safe Handling Practices for Laboratory Chemicals . GZ Industrial Supplies. Available at: [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories . University of St Andrews. Available at: [Link]

  • Hydrochloric Acid Safe Handling Guideline . SLAC National Accelerator Laboratory. Available at: [Link]

Sources

Foundational

Reactivity of 2-(3,5-Dimethylphenoxy)propanoyl chloride with water

An In-depth Technical Guide to the Reactivity of 2-(3,5-Dimethylphenoxy)propanoyl Chloride with Water Authored for Researchers, Scientists, and Drug Development Professionals Abstract 2-(3,5-Dimethylphenoxy)propanoyl chl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Reactivity of 2-(3,5-Dimethylphenoxy)propanoyl Chloride with Water

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3,5-Dimethylphenoxy)propanoyl chloride is a highly reactive acyl chloride of significant interest in synthetic chemistry, particularly as a precursor in the development of novel pharmaceutical agents and other complex organic molecules. Its utility is intrinsically linked to the electrophilicity of its carbonyl carbon, which dictates its behavior in the presence of nucleophiles. This guide provides a comprehensive examination of the compound's reactivity with water, a ubiquitous nucleophile. We will explore the fundamental reaction mechanism, present a robust experimental framework for quantifying its hydrolytic kinetics, and discuss the profound implications of this reactivity in the context of chemical synthesis and drug development.

Introduction: The Nature of Acyl Chloride Reactivity

Acyl chlorides (R-COCl) are among the most reactive derivatives of carboxylic acids. This high reactivity stems from the electronic properties of the acyl chloride functional group. The carbon atom of the carbonyl group is bonded to two highly electronegative atoms: oxygen and chlorine. Both atoms inductively withdraw electron density, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack[1][2][3].

2-(3,5-Dimethylphenoxy)propanoyl chloride (CAS No: 81866-01-5) incorporates this reactive moiety into a more complex structure. The presence of the 3,5-dimethylphenoxy group can modulate the reactivity through electronic and steric effects, making a detailed understanding of its specific hydrolytic behavior essential for its effective application. The reaction with water, or hydrolysis, is a rapid and often vigorous process that yields the corresponding carboxylic acid, 2-(3,5-Dimethylphenoxy)propanoic acid, and hydrogen chloride (HCl) gas, which dissolves to form hydrochloric acid[4][5]. This inherent instability in aqueous environments is a critical consideration for its storage, handling, and synthetic use.

The Mechanism of Hydrolysis: A Nucleophilic Addition-Elimination Pathway

The hydrolysis of 2-(3,5-Dimethylphenoxy)propanoyl chloride proceeds via a well-established two-stage mechanism known as nucleophilic addition-elimination[1][3][5][6].

Stage 1: Nucleophilic Addition The reaction is initiated by the attack of a nucleophilic water molecule on the electron-deficient carbonyl carbon. The lone pair of electrons on the oxygen atom of water forms a new covalent bond with the carbon. Concurrently, the π-electrons of the carbon-oxygen double bond are displaced onto the carbonyl oxygen, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the incoming water moiety[3][5].

Stage 2: Elimination The tetrahedral intermediate is unstable and rapidly collapses to restore the thermodynamically favorable carbonyl group. The lone pair of electrons on the negatively charged oxygen reforms the π-bond. To maintain carbon's tetravalency, the weakest bond, the carbon-chlorine bond, breaks, and the chloride ion is expelled as a good leaving group. This step is the "elimination" phase[5][6].

Finally, a proton transfer occurs. The chloride ion or another water molecule acts as a base, abstracting a proton from the oxonium ion intermediate to yield the final, neutral products: 2-(3,5-Dimethylphenoxy)propanoic acid and hydrogen chloride[1][7].

Caption: The nucleophilic addition-elimination mechanism for the hydrolysis of an acyl chloride.

Experimental Protocol: Quantifying Hydrolytic Reactivity

To harness the synthetic potential of 2-(3,5-Dimethylphenoxy)propanoyl chloride, it is crucial to quantify its rate of hydrolysis. The following protocol describes a self-validating system to determine the pseudo-first-order rate constant (k') for the reaction in an aqueous medium. The reaction is considered pseudo-first-order because water, acting as both the solvent and a reactant, is present in such a large excess that its concentration remains effectively constant throughout the reaction[8].

Objective

To determine the pseudo-first-order rate constant for the hydrolysis of 2-(3,5-Dimethylphenoxy)propanoyl chloride at a constant temperature by monitoring the production of hydrochloric acid via titration.

Materials and Instrumentation
  • Reagents: 2-(3,5-Dimethylphenoxy)propanoyl chloride, Anhydrous Acetone (or THF), Deionized Water, Standardized 0.05 M Sodium Hydroxide (NaOH) solution, Phenolphthalein indicator.

  • Instrumentation: 100 mL Jacketed Reaction Vessel, Thermostatic Water Bath, Magnetic Stirrer and Stir Bar, Calibrated 25 mL Burette, Stopwatch, Assorted Volumetric Pipettes and Flasks.

Experimental Workflow

Experimental Workflow prep 1. Preparation - Prepare 0.1 M acyl chloride stock in dry acetone. - Standardize 0.05 M NaOH solution. setup 2. Reaction Setup - Add 50 mL DI water to jacketed vessel. - Equilibrate to 25.0 °C using water bath. - Start magnetic stirrer. prep->setup initiate 3. Reaction Initiation - Pipette 1.0 mL of acyl chloride stock into water. - Start stopwatch simultaneously. setup->initiate sample 4. Aliquot Sampling - At timed intervals (e.g., 30, 60, 90s...), withdraw 5.0 mL aliquots. initiate->sample infinity 7. Infinity Point - Allow main reaction to run for >10 half-lives. - Titrate a final aliquot to find V∞. initiate->infinity quench 5. Quenching - Immediately add each aliquot to a flask containing 20 mL ice-cold DI water. sample->quench titrate 6. Titration - Add 2-3 drops of phenolphthalein. - Titrate quenched sample with standardized NaOH to a faint pink endpoint. quench->titrate analyze 8. Data Analysis - Calculate log(V∞ - Vt) for each time point. - Plot log(V∞ - Vt) vs. time (s). - Determine rate constant (k') from the slope. titrate->analyze infinity->analyze

Sources

Exploratory

Synthesis, Characterization, and Applications of 2-(3,5-Dimethylphenoxy)propanoyl Chloride: A Technical Guide

Executive Summary In modern organic synthesis and drug discovery, aryloxypropionate derivatives serve as privileged scaffolds. At the heart of synthesizing these diverse libraries lies a critical intermediate: 2-(3,5-Dim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern organic synthesis and drug discovery, aryloxypropionate derivatives serve as privileged scaffolds. At the heart of synthesizing these diverse libraries lies a critical intermediate: 2-(3,5-Dimethylphenoxy)propanoyl chloride (CAS: 81866-01-5) .

With a precise molecular weight of 212.67 g/mol , this acyl chloride acts as a highly reactive electrophilic linchpin. The 3,5-dimethyl substitution pattern on the phenoxy ring is not arbitrary; it introduces specific steric bulk and enhances lipophilicity (LogP). These physicochemical traits are essential for driving binding affinity in hydrophobic protein pockets, particularly in the development of Peroxisome Proliferator-Activated Receptor (PPAR) agonists for metabolic diseases, as well as in the design of selective auxin-mimicking herbicides.

This whitepaper deconstructs the physicochemical properties, mechanistic synthesis, and downstream applications of this vital building block, providing self-validating protocols to ensure absolute experimental reproducibility.

Physicochemical Profiling & Quantitative Data

Understanding the baseline metrics of 2-(3,5-Dimethylphenoxy)propanoyl chloride is critical for stoichiometric precision and safe handling. The table below summarizes the core quantitative data and the practical causality behind each property .

PropertyValueCausality / Practical Significance
Chemical Name 2-(3,5-Dimethylphenoxy)propanoyl chlorideStandard IUPAC nomenclature defining the core structure.
CAS Number 81866-01-5Unique identifier for regulatory compliance and sourcing.
Molecular Formula C11H13ClO2Dictates the exact atomic composition for mass spectrometry.
Molecular Weight 212.67 g/mol The critical value for calculating molar equivalents in synthesis.
Precursor Acid MW 194.23 g/mol Used to track reaction progression (mass shift of +18.44 g/mol ).
Theoretical Density ~1.1 g/cm³Essential for accurate volumetric dispensing of the neat liquid.
Boiling Point ~286 °C (at 760 mmHg)High BP indicates thermal sensitivity; vacuum must be used if distillation is attempted.

Mechanistic Synthesis & Workflow

The most efficient route to generate 2-(3,5-Dimethylphenoxy)propanoyl chloride is via the chlorination of its corresponding carboxylic acid, 2-(3,5-dimethylphenoxy)propanoic acid.

Synthesis A 2-(3,5-Dimethylphenoxy) propanoic acid (MW: 194.23 g/mol) C 2-(3,5-Dimethylphenoxy) propanoyl chloride (MW: 212.67 g/mol) A->C Chlorination (DCM, 0°C to RT) B Oxalyl Chloride + cat. DMF B->C D Byproducts: CO (g) + CO2 (g) + HCl (g) C->D Off-gassing

Figure 1: Synthesis of 2-(3,5-Dimethylphenoxy)propanoyl chloride via chlorination.

Step-by-Step Synthesis Protocol

Step 1: Preparation of the Reaction Mixture Charge a flame-dried, argon-purged round-bottom flask with 2-(3,5-dimethylphenoxy)propanoic acid (1.0 eq). Dissolve in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Causality: Anhydrous conditions are non-negotiable. Trace moisture will prematurely hydrolyze the highly reactive acyl chloride product back to the starting acid, ruining the yield.

Step 2: Catalytic Activation Add N,N-Dimethylformamide (DMF) (0.05 eq). Causality: DMF acts as a nucleophilic catalyst. It reacts with oxalyl chloride to form the highly electrophilic Vilsmeier-Haack intermediate, which accelerates the conversion of the carboxylic acid at lower temperatures.

Step 3: Chlorination Cool the mixture to 0 °C using an ice bath. Dropwise, add oxalyl chloride (1.2 eq) over 15 minutes. Causality: The dropwise addition controls the exothermic nature of the reaction. Oxalyl chloride is chosen because its byproducts (CO and CO2) are gaseous and easily vent out, driving the reaction forward via Le Chatelier's principle without harsh reflux conditions.

Step 4: Maturation and Off-Gassing Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours. Causality: Gradual warming controls the rate of off-gassing, preventing violent effervescence and loss of material.

Step 5: In-Process Validation (Self-Validating Step) Quench a 10 µL aliquot of the reaction mixture into 1 mL of anhydrous methanol containing 10 µL of triethylamine. Analyze via LC-MS. Validation: You cannot directly run LC-MS on an acyl chloride as it will degrade on the column. By quenching with methanol, you force the formation of the methyl ester (MW: 208.25 g/mol ). The complete absence of the starting acid mass (m/z 193 [M-H]⁻) and the exclusive presence of the methyl ester mass (m/z 209 [M+H]⁺) definitively validates 100% conversion to the acyl chloride (MW: 212.67 g/mol ).

Step 6: Concentration Evaporate the DCM and excess oxalyl chloride under reduced pressure to yield the crude 2-(3,5-Dimethylphenoxy)propanoyl chloride as a pale yellow oil. Causality: Removing volatiles under vacuum avoids thermal stress. The product should be used immediately in the next step to minimize hydrolysis risk.

Downstream Derivatization & Applications

Once synthesized, the 212.67 g/mol acyl chloride serves as an electrophilic hub. It is predominantly subjected to nucleophilic acyl substitution to generate complex amides and esters .

Reactivity Core 2-(3,5-Dimethylphenoxy) propanoyl chloride Amide Aryloxypropanamide (Bioactive) Core->Amide Base -HCl Ester Aryloxypropanoate (Agrochemical) Core->Ester Base -HCl Amine Primary/Secondary Amine (NHR2) Amine->Amide Alcohol Alcohol (R-OH) Alcohol->Ester

Figure 2: Downstream derivatization pathways into bioactive amides and esters.

Application Context
  • Pharmaceuticals (Amides): Coupling the acyl chloride with complex pharmacophores yields aryloxypropanamides. The 3,5-dimethyl geometry is frequently explored in the synthesis of allosteric modulators and fibrate-analogues targeting lipid metabolism pathways.

  • Agrochemicals (Esters): Esterification with various alcohols produces compounds that mimic plant auxins. The lipophilic ester acts as a prodrug, penetrating the plant cuticle before being hydrolyzed to the active acid inside the plant tissue.

Analytical Characterization Heuristics

To confirm the integrity of 2-(3,5-Dimethylphenoxy)propanoyl chloride before downstream use, rely on the following analytical heuristics:

  • Infrared (IR) Spectroscopy: The most rapid non-destructive validation. Look for a sharp, intense carbonyl (C=O) stretch shifted to ~1790–1810 cm⁻¹ . This is significantly higher than the precursor carboxylic acid (~1710 cm⁻¹), driven by the electron-withdrawing nature of the chlorine atom.

  • Proton NMR (¹H-NMR, CDCl₃): The chiral center at the alpha-carbon results in a distinct quartet for the CH proton (around 4.8–5.0 ppm) and a doublet for the adjacent methyl group (around 1.6–1.8 ppm). The two aromatic methyl groups will appear as a sharp singlet (around 2.3 ppm).

  • Moisture Sensitivity: If a broad peak appears in the IR around 3000–3300 cm⁻¹ (O-H stretch), the batch has been compromised by atmospheric moisture and has partially reverted to the 194.23 g/mol acid.

References

  • ChemSrc Chemical Database. "Properties and Specifications of 81866-01-5". Retrieved from:[Link]

Protocols & Analytical Methods

Method

Topic: Use of 2-(3,5-Dimethylphenoxy)propanoyl Chloride as a Chiral Derivatizing Agent for the Resolution of Enantiomers

An Application Note and Protocol from the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Introduction: The Imperative of Enantiomeric Resolution In the pharmaceutical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Enantiomeric Resolution

In the pharmaceutical and life sciences, the chirality of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological, toxicological, and metabolic properties.[1][2] Consequently, regulatory bodies worldwide now mandate the characterization and often the separation of enantiomers for chiral drug candidates.[1]

While specialized chiral stationary phases for High-Performance Liquid Chromatography (HPLC) are widely used, an alternative and powerful strategy is the use of a chiral derivatizing agent (CDA).[2][3] A CDA is an enantiomerically pure reagent that covalently reacts with a racemic or scalemic mixture of an analyte to convert the enantiomers into a pair of diastereomers.[4][5] Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct properties, allowing them to be separated and quantified using standard achiral analytical techniques like HPLC or Gas Chromatography (GC).[6][7]

This guide provides a comprehensive overview and detailed protocols for the use of 2-(3,5-Dimethylphenoxy)propanoyl chloride as a robust CDA for the analysis of chiral alcohols, amines, and other nucleophilic compounds. We will explore the underlying chemical principles, provide step-by-step experimental procedures, and discuss the subsequent analytical methodologies.

Reagent Overview: 2-(3,5-Dimethylphenoxy)propanoyl Chloride

2-(3,5-Dimethylphenoxy)propanoyl chloride is a chiral acid chloride designed for derivatization. Its key features include:

  • An Enantiopure Chiral Center: The stereocenter at the C2 position of the propanoyl group is essential for the formation of diastereomers.

  • A Reactive Acyl Chloride: This functional group provides a highly reactive electrophilic site for rapid and efficient reaction with nucleophiles such as hydroxyl and amino groups under mild conditions.[8][9]

  • A Bulky Phenoxy Moiety: The 3,5-dimethylphenoxy group provides steric bulk and a rigid structure, which enhances the differences in the physical properties of the resulting diastereomers, often leading to better chromatographic separation.[6]

  • UV Chromophore: The aromatic ring serves as a useful chromophore for UV detection in HPLC analysis.

Synthesis of the Derivatizing Agent

The derivatizing agent is typically prepared in two steps from commercially available starting materials: 1) synthesis of the parent carboxylic acid, followed by 2) conversion to the highly reactive acid chloride.

Step 1: Synthesis of 2-(3,5-Dimethylphenoxy)propanoic Acid This synthesis is analogous to the Williamson ether synthesis followed by hydrolysis. A typical procedure involves the reaction of 3,5-dimethylphenol with an alkyl 2-halopropionate, followed by saponification of the resulting ester.

Step 2: Conversion to 2-(3,5-Dimethylphenoxy)propanoyl Chloride The parent acid is activated by conversion to the acid chloride. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride is a standard and effective method, as the byproducts are gaseous and easily removed, simplifying purification.[8][9]

Table 1: Materials for Acid Chloride Synthesis

Reagent/MaterialSpecificationSupplier ExamplePurpose
2-(3,5-Dimethylphenoxy)propanoic acid>98% PuritySigma-AldrichStarting Material
Oxalyl Chloride or Thionyl ChlorideReagent Grade, ≥98%Thermo Fisher ScientificChlorinating Agent
Dichloromethane (DCM), AnhydrousAnhydrous, ≥99.8%MilliporeSigmaReaction Solvent
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros OrganicsCatalyst (for Oxalyl Chloride)
Round-bottom flask & CondenserGround glass jointsVWRReaction Vessel
Magnetic Stirrer & Stir Bar------Agitation
Rotary Evaporator------Solvent Removal
Protocol 1: Synthesis of 2-(3,5-Dimethylphenoxy)propanoyl Chloride
  • Setup: In a well-ventilated fume hood, equip a dry 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).

  • Charging Reactants: Dissolve 2-(3,5-Dimethylphenoxy)propanoic acid (e.g., 5.0 g, 1.0 eq) in anhydrous DCM (40 mL).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.5 eq) dropwise over 10 minutes. Caution: Reaction is exothermic and releases HCl and SO₂ gas.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction to a gentle reflux (approx. 40 °C) for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Work-up: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 2-(3,5-Dimethylphenoxy)propanoyl chloride, typically a pale yellow oil, is obtained.

  • Storage: The product is moisture-sensitive and should be used immediately or stored under an inert atmosphere (N₂ or Ar) at 2-8 °C. For most applications, the crude product is of sufficient purity.[9]

Mechanism of Derivatization

The core of this technique is a nucleophilic acyl substitution reaction. The chiral analyte, containing a nucleophilic group (-OH, -NH₂, -NHR), attacks the electrophilic carbonyl carbon of the acid chloride. This results in the formation of a stable covalent bond (ester or amide) and the elimination of HCl. A non-nucleophilic base, such as pyridine or 4-dimethylaminopyridine (DMAP), is typically added to scavenge the HCl produced, driving the reaction to completion.[10]

Since a single enantiomer of the derivatizing agent (e.g., the S-enantiomer) is used to react with a racemic analyte (R- and S-enantiomers), two distinct diastereomers (S,R and S,S) are formed.

G cluster_reactants Reactants cluster_products Products CDA Chiral Derivatizing Agent (S)-2-(3,5-Dimethylphenoxy)propanoyl chloride Reaction Nucleophilic Acyl Substitution + Pyridine or DMAP CDA->Reaction Analyte Racemic Analyte (R)-Alcohol / (S)-Alcohol Analyte->Reaction Diastereomer1 Diastereomer 1 (S,R)-Ester Diastereomer2 Diastereomer 2 (S,S)-Ester Reaction->Diastereomer1 Reaction->Diastereomer2

Caption: Formation of diastereomers from a racemic alcohol.

Experimental Protocols: Derivatization of Analytes

The following are general protocols that can be adapted based on the specific analyte's solubility and reactivity.

Protocol 2: Derivatization of a Chiral Alcohol
  • Sample Preparation: In a 2 mL autosampler vial, dissolve the chiral alcohol sample (approx. 1 mg, 1.0 eq) in 500 µL of anhydrous DCM.

  • Reagent Addition: Add a non-nucleophilic base, such as pyridine (2.0 eq). Then, add a solution of (S)-2-(3,5-Dimethylphenoxy)propanoyl chloride in DCM (approx. 1.2 eq).

  • Reaction: Cap the vial tightly and vortex briefly. Allow the reaction to proceed at room temperature for 30-60 minutes. For sterically hindered or less reactive alcohols, warming to 40-50 °C may be necessary.

  • Quenching: Add 100 µL of methanol to quench any excess acid chloride. Vortex and let stand for 5 minutes.

  • Sample Dilution: Dilute the sample to a final volume of 1.0 mL with the initial mobile phase for HPLC analysis (e.g., acetonitrile/water). The sample is now ready for injection.

Protocol 3: Derivatization of a Chiral Primary or Secondary Amine
  • Sample Preparation: In a 2 mL autosampler vial, dissolve the chiral amine sample (approx. 1 mg, 1.0 eq) in 500 µL of anhydrous DCM.

  • Reagent Addition: Add a tertiary amine base, such as triethylamine (2.0 eq). Note: Pyridine can sometimes act as a nucleophile with amines. Then, add a solution of (S)-2-(3,5-Dimethylphenoxy)propanoyl chloride in DCM (approx. 1.2 eq).

  • Reaction: Cap the vial and vortex. The reaction with amines is typically very fast and often complete within 15-30 minutes at room temperature.

  • Quenching: Add 100 µL of methanol or water to quench excess reagent.

  • Work-up (Optional): For cleaner samples, an aqueous work-up can be performed. Add 500 µL of 5% NaHCO₃ solution, vortex, and separate the layers. Transfer the organic (DCM) layer to a clean vial for analysis.

  • Analysis: Evaporate the DCM under a stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.

Analytical Methodologies & Data Interpretation

Once derivatization is complete, the resulting diastereomers can be separated and quantified.

High-Performance Liquid Chromatography (HPLC)

This is the most common technique for analyzing the diastereomeric derivatives.[2] Because the diastereomers have different physical properties, they will interact differently with the stationary phase, resulting in different retention times on a standard achiral column.[6][11]

Table 2: Typical HPLC Conditions for Diastereomer Separation

ParameterConditionRationale
Column Standard C18 (e.g., 4.6 x 150 mm, 5 µm)Provides excellent resolving power for moderately non-polar diastereomers.
Mobile Phase Acetonitrile/Water or Methanol/Water GradientA gradient elution is often required to achieve baseline separation.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 25-40 °CTemperature can be optimized to improve peak shape and resolution.
Detection UV-Vis at 270 nmThe dimethylphenoxy group provides a strong chromophore for detection.
Injection Vol. 5-20 µLDependent on sample concentration.

Data Interpretation: The chromatogram will show two distinct peaks corresponding to the two diastereomers. The enantiomeric excess (% ee) is calculated from the peak areas (A1 and A2) of the two diastereomers.

% ee = |(A1 - A2) / (A1 + A2)| * 100

Gas Chromatography (GC)

For analytes that are volatile or can be made volatile upon derivatization, GC is a viable alternative.[12][13] The diastereomeric esters or amides may be amenable to GC analysis on a standard non-polar or mid-polar capillary column (e.g., DB-5 or DB-17).

Overall Experimental Workflow

The entire process, from sample preparation to final data analysis, follows a logical and streamlined sequence.

Caption: General workflow for chiral analysis using a CDA.

Troubleshooting

Table 3: Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
No or Low Product Yield Inactive derivatizing agent (hydrolyzed).Insufficiently reactive analyte.Wet solvents or reagents.Use freshly prepared or properly stored acid chloride.Increase reaction time or temperature; consider a catalyst like DMAP for alcohols.Ensure all solvents and glassware are anhydrous.
Poor Chromatographic Resolution Sub-optimal mobile phase composition.Inappropriate column choice.Optimize the mobile phase gradient and organic modifier (ACN vs. MeOH).Try a different stationary phase (e.g., Phenyl-Hexyl).
Extra Peaks in Chromatogram Impurities in the analyte or reagents.Side reactions or degradation.Run a blank (reagents only).Purify the analyte before derivatization.Use milder reaction conditions.
Peak Tailing Column overload.Secondary interactions with the stationary phase.Dilute the sample.Add a mobile phase modifier like 0.1% formic acid or trifluoroacetic acid.

References

  • Chiral derivatizing agent. (n.d.). In Grokipedia.
  • Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]

  • Chiral derivatizing agent. (n.d.). In Wikipedia. Retrieved from [Link]

  • Lao, W., & Gan, J. (2009). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC. [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). Bristol-Myers Squibb.
  • Armstrong, D. W., & Han, S. M. (1988). Liquid chromatographic separation of diastereomers and structural isomers on cyclodextrin-bonded phases. Analytical Chemistry - ACS Publications. [Link]

  • Ebinger, K., & Weller, H. N. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. PubMed. [Link]

  • Jin, J.-Y., et al. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. [Link]

  • Nelson, E., Formen, J. S. S. K., & Wolf, C. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science (RSC Publishing). [Link]

  • Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. (2012). PubMed. [Link]

  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. (2025). PubMed. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek.
  • The Study of Chiral Stationary Phases for Gas Chromatography. (2022). AZoM. [Link]

  • Comprehensive chiral GC-MS/MS and LC-MS/MS methods for identification and determination of N-acyl homoserine lactones. (2023). PubMed. [Link]

  • Contemporary Analysis of Chiral Molecules. (2016). LCGC International - Chromatography Online. [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Synthesis of 2-(2,4-dichloro-3-methylphenoxy)propionyl chloride. (n.d.). PrepChem.com. [Link]

  • Chiral derivatizing reagents for drug enantiomers bearing hydroxyl groups. (2010). PubMed. [Link]

  • Chiral Derivatization Reagents. (n.d.). Alfa Chemistry.
  • Determining Enantiomeric Purity: A Technical Guide to Chiral Derivatizing Agents. (2025). Benchchem.
  • Chiral Drug Separation. (n.d.). Encyclopedia of Pharmaceutical Technology.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review.
  • Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. (2018). IntechOpen. [Link]

  • US4665226A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid. (n.d.).
  • Li, F., et al. (2018). Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs. MDPI. [Link]

  • Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC-MS/MS Profiling Multiclass Steroids. (2022). PubMed. [Link]

  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
  • Application Notes and Protocols: Synthesis of 3-Methoxy-2,2-dimethylpropanoyl Chloride and its Utility in Drug Development. (2025). Benchchem.
  • The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development. (2026). Scientific Research and Community. [Link]

  • Application Notes and Protocols: Derivatization of 3-Bromo-2,2-dimethylpropanoic Acid for Analytical Purposes. (2025). Benchchem.
  • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. (2017). ResearchGate. [Link]

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Be. (2019). ScienceOpen. [Link]

  • Synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives. (2018). ResearchGate. [Link]

Sources

Application

Application Notes and Protocols for the Chiral Resolution of Alcohols with 2-(3,5-Dimethylphenoxy)propanoyl Chloride

Abstract This technical guide provides a comprehensive overview and detailed protocols for the chiral resolution of racemic alcohols utilizing the chiral derivatizing agent, 2-(3,5-Dimethylphenoxy)propanoyl chloride. Thi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chiral resolution of racemic alcohols utilizing the chiral derivatizing agent, 2-(3,5-Dimethylphenoxy)propanoyl chloride. This methodology is of significant importance for researchers, scientists, and professionals in drug development where the stereochemistry of molecules is paramount to their biological activity.[1] The protocols herein describe the conversion of a racemic alcohol mixture into a pair of diastereomeric esters. These diastereomers, possessing distinct physical properties, can then be separated using standard chromatographic techniques.[2][3] Subsequent hydrolysis of the separated diastereomers yields the individual, enantiomerically enriched alcohols. This guide will detail the underlying chemical principles, step-by-step experimental procedures, and methods for the analysis of enantiomeric purity.

Introduction and Scientific Background

The biological activity of chiral molecules, particularly pharmaceuticals, is often highly dependent on their stereochemistry. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even elicit harmful side effects.[1] Consequently, the ability to isolate and characterize single enantiomers is a critical aspect of modern chemical and pharmaceutical research.

Chiral resolution is a powerful technique for separating enantiomers from a racemic mixture.[2][3] The core principle involves the use of an enantiomerically pure resolving agent to convert the pair of enantiomers into a pair of diastereomers.[1][2] Unlike enantiomers, which share identical physical properties in an achiral environment, diastereomers have different physical and chemical properties, allowing for their separation by conventional methods such as crystallization or chromatography.[2][3]

2-(3,5-Dimethylphenoxy)propanoyl chloride is an effective chiral resolving agent for a variety of alcohols. The presence of a stereocenter in the propanoyl moiety allows for the formation of diastereomeric esters when reacted with a racemic alcohol. The bulky 3,5-dimethylphenoxy group can enhance the differences in the physical properties of the resulting diastereomers, facilitating their separation.

The overall workflow for this chiral resolution process can be summarized as follows:

G cluster_0 Step 1: Derivatization cluster_1 Step 2: Separation cluster_2 Step 3: Hydrolysis racemic_alcohol Racemic Alcohol (R/S Mixture) diastereomers Diastereomeric Ester Mixture (R-R and R-S) racemic_alcohol->diastereomers Acylation resolving_agent Chiral Resolving Agent (e.g., (R)-2-(3,5-Dimethylphenoxy)propanoyl chloride) resolving_agent->diastereomers separation Chromatographic Separation (e.g., HPLC, Column Chromatography) diastereomers->separation ester1 Diastereomer 1 (e.g., R-R Ester) separation->ester1 ester2 Diastereomer 2 (e.g., R-S Ester) separation->ester2 hydrolysis1 Hydrolysis ester1->hydrolysis1 hydrolysis2 Hydrolysis ester2->hydrolysis2 enantiomer1 Enantiomerically Enriched Alcohol 1 (e.g., R-Alcohol) hydrolysis1->enantiomer1 enantiomer2 Enantiomerically Enriched Alcohol 2 (e.g., S-Alcohol) hydrolysis2->enantiomer2

Sources

Method

Application Note: Enantiomeric Excess Determination Using 2-(3,5-Dimethylphenoxy)propanoyl Chloride

Introduction & Mechanistic Rationale The accurate determination of enantiomeric excess ( ee ) is a critical quality control step in asymmetric synthesis and drug development. While direct chiral chromatography is widely...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The accurate determination of enantiomeric excess ( ee ) is a critical quality control step in asymmetric synthesis and drug development. While direct chiral chromatography is widely used, pre-column derivatization using a Chiral Derivatizing Agent (CDA) remains an indispensable, highly reliable orthogonal technique.

2-(3,5-Dimethylphenoxy)propanoyl chloride (CAS: 81866-01-5) functions as a highly effective CDA for the stereochemical analysis of chiral alcohols and primary/secondary amines. By covalently bonding to a mixture of enantiomers, the reagent converts them into a mixture of diastereomeric esters or amides [1].

The Causality of Reagent Design

The structural architecture of 2-(3,5-Dimethylphenoxy)propanoyl chloride is engineered for maximum enantiodiscrimination:

  • Magnetic Anisotropy: The 3,5-dimethylphenoxy group generates a strong, localized magnetic shielding/deshielding cone. When the diastereomers adopt their preferred conformations, this anisotropic effect differentially shields the protons of the substrate, resulting in distinct, well-resolved chemical shifts ( Δδ ) in 1 H and 13 C NMR spectroscopy.

  • Steric Rigidity: The propanoyl backbone places the chiral center immediately adjacent to the carbonyl carbon. This proximity restricts free rotation and ensures that the stereocenter of the CDA and the stereocenter of the analyte are held in a rigid spatial relationship, maximizing the physical property differences required for baseline separation on achiral HPLC columns.

Experimental Workflow

Workflow Substrate Chiral Analyte (Alcohols / Amines) Reaction Derivatization Anhydrous Base + Solvent Substrate->Reaction CDA Chiral Derivatizing Agent (CAS: 81866-01-5) CDA->Reaction Diastereomers Diastereomeric Mixture (Esters / Amides) Reaction->Diastereomers Complete Conversion NMR NMR Spectroscopy (Chemical Shift Integration) Diastereomers->NMR HPLC Achiral HPLC (Peak Area Integration) Diastereomers->HPLC EE Calculate Enantiomeric Excess (ee) ee = |A-B| / (A+B) × 100% NMR->EE HPLC->EE

Workflow for ee determination via 2-(3,5-Dimethylphenoxy)propanoyl chloride derivatization.

Quantitative Data Presentation

The following table summarizes the typical analytical parameters and resolution metrics expected when derivatizing standard chiral substrates with 2-(3,5-Dimethylphenoxy)propanoyl chloride.

Analytical MethodSubstrate TypeDerivative FormedPrimary DiscriminatorTypical Resolution Metric
1 H NMR Secondary AlcoholsDiastereomeric Esters α -proton / methyl shifts Δδ≈0.05−0.15 ppm
1 H NMR Primary AminesDiastereomeric AmidesN-H / α -proton shifts Δδ≈0.08−0.20 ppm
Achiral HPLC Secondary AlcoholsDiastereomeric EstersRetention Time ( tR​ ) Rs​≥1.5 (Baseline separation)
Achiral HPLC Primary AminesDiastereomeric AmidesRetention Time ( tR​ ) Rs​≥2.0 (Baseline separation)

Detailed Derivatization Protocol

To ensure the integrity of the ee determination, the derivatization reaction must achieve 100% conversion . If the reaction is incomplete, kinetic resolution may occur (where one enantiomer reacts faster than the other), artificially skewing the final diastereomeric ratio [2].

Materials Required
  • Analyte: Chiral alcohol or amine (approx. 0.05 mmol)

  • CDA: Enantiopure 2-(3,5-Dimethylphenoxy)propanoyl chloride (0.10 mmol, 2.0 eq)

  • Base: Anhydrous Pyridine or 4-Dimethylaminopyridine (DMAP)

  • Solvent: Anhydrous Dichloromethane (DCM) or Chloroform- d ( CDCl3​ )

Step-by-Step Methodology
  • Preparation of the Analyte: In a flame-dried 5 mL reaction vial purged with argon, dissolve the chiral alcohol or amine (0.05 mmol) in 0.5 mL of anhydrous DCM.

    • Scientific Rationale: Acid chlorides are highly susceptible to hydrolysis. Trace moisture will convert the CDA into its corresponding unreactive carboxylic acid, halting the derivatization and risking kinetic resolution.

  • Addition of Base: Add anhydrous pyridine (0.15 mmol, 3.0 eq) to the solution. For sterically hindered secondary alcohols, add a catalytic amount of DMAP (0.005 mmol, 0.1 eq).

    • Scientific Rationale: Pyridine acts as an acid scavenger to neutralize the HCl byproduct, preventing substrate degradation. DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate to drive the acylation of hindered substrates to completion.

  • Addition of the CDA: Dropwise, add 2-(3,5-Dimethylphenoxy)propanoyl chloride (0.10 mmol, 2.0 eq) to the stirring mixture at room temperature.

    • Scientific Rationale: A 2.0 molar equivalent excess of the CDA guarantees that both enantiomers of the substrate are fully consumed, ensuring the final diastereomeric ratio perfectly mirrors the initial enantiomeric ratio.

  • Reaction Monitoring: Cap the vial and stir at room temperature for 2–4 hours. Monitor the reaction via TLC or LC-MS until the starting analyte is completely consumed.

  • Quenching and Workup (For HPLC Analysis):

    • Quench the reaction by adding 1 mL of saturated aqueous NaHCO3​ .

    • Extract the aqueous layer with DCM ( 3×2 mL).

    • Wash the combined organic layers with 1M HCl (to remove excess pyridine) and brine.

    • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • In Situ NMR Alternative: If performing the reaction directly in an NMR tube, use CDCl3​ as the solvent and deuterated pyridine. The reaction mixture can be analyzed directly without aqueous workup once complete conversion is confirmed [3].

Analytical Resolution and ee Calculation

NMR Spectroscopy Analysis
  • Acquire a high-resolution 1 H NMR spectrum (400 MHz or higher).

  • Identify a pair of well-resolved signals corresponding to the same proton environment in the two diastereomers (typically the α -proton of the original substrate or the methyl doublet of the propanoyl group).

  • Carefully integrate the two peaks. Let the area of the major diastereomer peak be A and the minor be B .

Achiral HPLC Analysis
  • Dissolve the concentrated derivatized sample in the HPLC mobile phase (e.g., Hexane/Isopropanol or Water/Acetonitrile).

  • Inject the sample onto a standard achiral column (e.g., C18 for reverse-phase, or Silica for normal-phase).

  • Optimize the gradient to achieve baseline separation ( Rs​≥1.5 ) of the two diastereomeric peaks.

  • Integrate the area under the curve (AUC) for both peaks ( A and B ).

Calculation

Calculate the enantiomeric excess using the following self-validating formula:

ee(%)=A+B∣A−B∣​×100

Where A and B represent the integrated NMR peak areas or HPLC chromatogram peak areas of the respective diastereomers.

References

  • . Overview of the principles of chiral derivatizing agents, diastereomeric conversion, and enantiodiscrimination requirements. 2.. Detailed protocols and mechanistic rationale for avoiding kinetic resolution during acid chloride derivatizations.

  • . Methodologies for in situ NMR analysis, peak integration, and quantitative ee calculation.

Application

GC-MS analysis of 2-(3,5-Dimethylphenoxy)propanoyl chloride derivatives

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-(3,5-Dimethylphenoxy)propanoyl Chloride Derivatives Authored by: Gemini, Senior Application Scientist Abstract This docu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 2-(3,5-Dimethylphenoxy)propanoyl Chloride Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the analysis of 2-(3,5-Dimethylphenoxy)propanoyl chloride and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent reactivity and thermal lability of acyl chlorides, a direct GC-MS analysis is often unreliable. This application note details a robust derivatization strategy to convert the reactive acyl chloride into a stable, volatile ester, enabling reproducible and sensitive quantification. The protocol covers sample preparation, derivatization, instrument configuration, and method validation considerations tailored for researchers in pharmaceutical development and quality control.

Introduction: The Analytical Challenge

2-(3,5-Dimethylphenoxy)propanoyl chloride is a key chemical intermediate in the synthesis of various compounds, including potential pharmaceutical agents. Its purity and concentration must be carefully monitored to ensure the quality and yield of the final product. However, as an acyl chloride, it presents a significant analytical challenge. The high reactivity of the carbonyl-chlorine bond makes the molecule susceptible to hydrolysis with trace moisture and degradation in the high-temperature environment of a GC injector.

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for analyzing volatile and semi-volatile compounds due to its superior separation power and highly specific detection.[1] To leverage the strengths of GC-MS for this reactive analyte, a chemical modification step—derivatization—is essential. Derivatization converts the analyte into a more stable and volatile compound, improving its chromatographic behavior and ensuring the integrity of the analysis.[2][3] This protocol focuses on converting the acyl chloride into a stable ester derivative, a common and effective strategy for this class of compounds.[4]

Principle of the Method: From Reactive Acyl Chloride to Stable Ester

The core of this analytical method is the conversion of the highly reactive 2-(3,5-Dimethylphenoxy)propanoyl chloride into a corresponding ester. This is achieved through a nucleophilic acyl substitution reaction with an alcohol, typically in the presence of a mild base like pyridine to neutralize the hydrochloric acid byproduct.[5]

The resulting ester is significantly more stable and less prone to degradation during GC-MS analysis. This transformation not only enhances thermal stability but also improves chromatographic peak shape and allows for reliable quantification.[2]

cluster_main Derivatization Reaction Analyte 2-(3,5-Dimethylphenoxy) propanoyl chloride Product Stable Methyl Ester Derivative Analyte->Product + Reagent Alcohol (e.g., Methanol) Reagent->Product Base Pyridine (Acid Scavenger) Byproduct HCl Product->Byproduct +

Caption: Derivatization of the acyl chloride to a stable ester.

Detailed Experimental Protocol

This protocol provides a self-validating system for the analysis. It is crucial to perform these steps with precision and in a controlled environment to prevent premature hydrolysis of the analyte.

Materials and Reagents
Material/ReagentSpecifications
2-(3,5-Dimethylphenoxy)propanoyl chlorideAnalytical Standard (>98% purity)
Methanol (or other suitable alcohol)Anhydrous, GC grade
PyridineAnhydrous, ACS reagent grade
Dichloromethane (DCM)Anhydrous, GC grade
Internal Standard (IS)e.g., 4,4'-Dibromobiphenyl (or other stable, non-reactive compound with similar properties)
GC Vials and Caps2 mL amber glass, PTFE/silicone septa
Preparation of Solutions
  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2-(3,5-Dimethylphenoxy)propanoyl chloride into a 10 mL volumetric flask. Dissolve and dilute to the mark with anhydrous dichloromethane. This solution should be prepared fresh daily due to the reactivity of the analyte.

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the selected internal standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with anhydrous dichloromethane.

  • Derivatization Reagent: Prepare a solution of 10% (v/v) pyridine in anhydrous methanol.[5] This solution should also be prepared fresh.

Calibration Standards and Sample Preparation Workflow
  • Prepare Calibration Curve Standards: Serially dilute the Analyte Stock Solution with anhydrous dichloromethane to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Spike with Internal Standard: To 500 µL of each calibration standard and sample solution in a GC vial, add 50 µL of the IS Stock Solution (adjust concentration as needed for optimal response).

  • Derivatization: Add 100 µL of the derivatization reagent (10% pyridine in methanol) to each vial.[5]

  • Reaction: Immediately cap the vials tightly and vortex for 10 seconds. Place the vials in a heating block or oven at 60°C for 20 minutes to ensure complete reaction.[5][6]

  • Cooling: Remove the vials and allow them to cool to room temperature.

  • Analysis: The samples are now ready for injection into the GC-MS system.

Caption: Overall experimental workflow from sample to analysis.

GC-MS Instrumentation and Parameters

The following parameters provide a robust starting point for method development. Optimization may be required based on the specific instrument and column used.

ParameterRecommended SettingRationale
Gas Chromatograph
GC ColumnAgilent DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)A non-polar to mid-polarity column provides excellent separation for aromatic and derivatized compounds.
Injection ModeSplitless (1 µL injection)Maximizes sensitivity for trace-level analysis.[7]
Injector Temperature250 °CEnsures efficient volatilization of the stable ester derivative without causing degradation.
Carrier GasHelium, constant flow at 1.0 mL/minInert and provides good chromatographic efficiency.
Oven ProgramInitial 80°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min)Provides good separation of the derivative from solvent and potential byproducts.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVStandard, robust ionization method that produces reproducible fragmentation patterns for library matching.
Ion Source Temp.230 °CStandard temperature to maintain ion source cleanliness and performance.
Quadrupole Temp.150 °CStandard temperature to ensure mass stability.
Acquisition ModeFull Scan (m/z 40-450) and/or SIMFull scan for initial identification and impurity profiling; SIM for high-sensitivity quantification.[8]
SIM IonsTo be determined from the derivative's mass spectrumSelect the molecular ion and 2-3 characteristic, abundant fragment ions for high specificity and sensitivity.

Data Analysis and Expected Results

Mass Spectral Fragmentation

The EI mass spectrum of the methyl ester derivative of 2-(3,5-Dimethylphenoxy)propanoic acid (MW: 208.25) is expected to show a clear molecular ion (M⁺) at m/z 208. The fragmentation pattern will be dictated by the structure's weakest bonds. Key expected fragments include:

  • Loss of the methoxycarbonyl group (-COOCH₃): This would result in a fragment at m/z 149.

  • Cleavage at the ether bond: This can lead to fragments corresponding to the dimethylphenoxy group (m/z 121) and the propionate side chain.

  • McLafferty Rearrangement: A potential rearrangement could lead to a characteristic peak.

M Molecular Ion (M+) m/z 208 F1 [M - OCH3]+ m/z 177 M->F1 - OCH3 F2 [M - COOCH3]+ m/z 149 M->F2 - COOCH3 F3 [C8H9O]+ m/z 121 (Dimethylphenoxy ion) M->F3 Ether Cleavage

Caption: Predicted fragmentation pathway for the methyl ester derivative.

Method Validation

For use in a regulated environment, the method must be validated according to ICH Q2(R1) guidelines.[9] This ensures the method is reliable, reproducible, and fit for its intended purpose.[1][10]

Validation ParameterAcceptance CriteriaPurpose
Specificity Analyte peak is resolved from all other components (impurities, byproducts).Ensures the signal is only from the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.995 over the desired range.Confirms a proportional response of the instrument to analyte concentration.
Limit of Detection (LOD) Signal-to-Noise ratio of ~3:1.The lowest concentration that can be reliably detected.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of ~10:1.The lowest concentration that can be accurately quantified with acceptable precision.
Accuracy Recovery of 80-120% for spiked samples at three concentration levels.Measures the closeness of the experimental value to the true value.
Precision Repeatability (RSD ≤ 5%), Intermediate Precision (RSD ≤ 10%).Demonstrates the method's reproducibility under the same and different conditions.
Robustness No significant impact on results from small, deliberate changes in method parameters (e.g., oven ramp rate ±1°C/min).Shows the method's reliability during normal use.

Conclusion

The inherent reactivity of 2-(3,5-Dimethylphenoxy)propanoyl chloride makes its direct analysis by GC-MS challenging. The derivatization protocol outlined in this document provides a robust and reliable solution by converting the analyte into a stable methyl ester. This method, when properly validated, is suitable for the accurate and sensitive quantification of this important chemical intermediate in research and quality control settings, ensuring the integrity of data for drug development and manufacturing processes.

References

  • MDPI. (2026, January 16). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring.
  • International Journal of Trends in Emerging Research and Development. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products.
  • ResolveMass Laboratories Inc. (2025, December 13). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. Available from: [Link]

  • Analytical Methods (RSC Publishing). (2020, April 30). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Available from: [Link]

  • IntechOpen. (2018, December 5). Derivatization Methods in GC and GC/MS. Available from: [Link]

  • University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS.
  • Analytical Methods (RSC Publishing). (n.d.). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples.
  • Taylor & Francis. (2024, January 19). Review of Gas-Chromatographic Measurement Methodologies for Atmospheric Halogenated Greenhouse Gases. Available from: [Link]

  • PMC. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Available from: [Link]

  • PubMed. (2021, March 25). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. Available from: [Link]

  • ResearchGate. (2025, February 27). Development and validation for the quantification of genotoxic impurities in Bempedoic acid drug by GC/MS. Available from: [Link]

  • SCION Instruments. (2025, April 29). Sample preparation GC-MS. Available from: [Link]

  • Chromatography Today. (2022, April 15). Advances in the Analysis of Persistent Halogenated Organic Compounds. Available from: [Link]

  • Regis Technologies. (n.d.). GC Derivatization.
  • Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation. Available from: [Link]

Sources

Method

Application Notes &amp; Protocols: Synthesis of N-Alkyl-2-(3,5-dimethylphenoxy)propanamides via Acylation of Primary Amines

Introduction and Significance The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry. The reaction between an acyl chloride and a primary amine represents one of the most robust and ef...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Significance

The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry. The reaction between an acyl chloride and a primary amine represents one of the most robust and efficient methods for creating this linkage. This guide provides a detailed exploration of the reaction between 2-(3,5-dimethylphenoxy)propanoyl chloride and various primary amines. The resulting N-alkyl-2-(3,5-dimethylphenoxy)propanamide scaffolds are of significant interest to the drug development community. Derivatives of arylpropionic acids are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antibacterial properties.[1] This makes the protocols herein valuable for researchers engaged in the synthesis of novel chemical entities for biological screening and lead optimization.

This document will delve into the underlying reaction mechanism, provide detailed, field-tested protocols for synthesis and purification, outline key characterization methods, and present critical safety considerations.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a well-established nucleophilic addition-elimination mechanism.[2][3] The high reactivity of the acyl chloride is driven by the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, rendering the carbonyl carbon highly electrophilic.

The process unfolds in distinct steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This addition step breaks the C=O pi bond, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.[4][5][6]

  • Elimination of the Leaving Group: The unstable tetrahedral intermediate rapidly collapses. The lone pair on the oxygen atom reforms the C=O double bond, and in a concerted fashion, the chloride ion—an excellent leaving group—is expelled.[5][7]

  • Deprotonation: The immediate product is a protonated amide (an N-acylammonium ion). The hydrogen chloride (HCl) generated as a byproduct would readily protonate any unreacted primary amine, rendering it non-nucleophilic and halting the reaction.[8] To prevent this, a base is required. The base (either a second equivalent of the primary amine or an added non-nucleophilic base like triethylamine) abstracts the proton from the nitrogen, yielding the final, neutral N-substituted amide and a salt byproduct (e.g., triethylammonium chloride).[4][7]

Caption: General mechanism for the reaction of an acyl chloride with a primary amine.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of N-alkyl-2-(3,5-dimethylphenoxy)propanamides.

General Synthesis Workflow

The overall process from starting materials to the final, purified product follows a standard laboratory workflow.

Caption: Standard workflow for the synthesis and purification of N-alkyl amides.

Protocol 1: Synthesis using Triethylamine in Dichloromethane

This protocol is a robust and widely applicable method for the acylation of primary amines.[8][9]

Materials:

  • Primary amine (1.0 eq)

  • 2-(3,5-Dimethylphenoxy)propanoyl chloride (1.05 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.[4]

  • Acyl Chloride Addition: Dissolve 2-(3,5-dimethylphenoxy)propanoyl chloride (1.05 eq) in a small volume of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes. A white precipitate (triethylammonium chloride) will form.[8]

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the consumption of the primary amine.

  • Quenching: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Work-up:

    • Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine and any unreacted primary amine).[8]

    • Wash with saturated NaHCO₃ solution (to remove any residual acid).[10]

    • Finally, wash with brine to remove residual water.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude amide by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Schotten-Baumann Conditions (Biphasic)

This method is particularly useful for water-soluble amines or when using an inorganic base is preferred.[4][11]

Materials:

  • Primary amine (1.0 eq)

  • 2-(3,5-Dimethylphenoxy)propanoyl chloride (1.1 eq)

  • Dichloromethane (DCM) or Diethyl Ether

  • 2 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Beaker, magnetic stirrer (capable of vigorous stirring)

Procedure:

  • Preparation: In a beaker, dissolve the primary amine (1.0 eq) in DCM. Add an equal volume of the aqueous base solution (e.g., 2 M NaOH).

  • Acyl Chloride Addition: While stirring the biphasic mixture vigorously, add the 2-(3,5-dimethylphenoxy)propanoyl chloride (1.1 eq) dropwise. The reaction is often rapid.

  • Reaction: Continue to stir vigorously for 30-60 minutes at room temperature.

  • Monitoring: Check for the disappearance of the starting materials via TLC.

  • Work-up:

    • Transfer the mixture to a separatory funnel and allow the layers to separate.

    • Remove the aqueous layer.

    • Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product as described in Protocol 1.

Data Presentation and Substrate Scope

The reaction is generally high-yielding with a variety of primary amines. Below are representative examples to guide experimental planning.

EntryPrimary Amine (R-NH₂)ProductTypical Yield RangeNotes
1BenzylamineN-Benzyl-2-(3,5-dimethylphenoxy)propanamide85-95%A standard, reactive primary amine.
2n-ButylamineN-Butyl-2-(3,5-dimethylphenoxy)propanamide90-98%Aliphatic amines are typically very reactive.[11]
3AnilineN-Phenyl-2-(3,5-dimethylphenoxy)propanamide70-85%Aromatic amines are less nucleophilic; may require longer reaction times or gentle heating.
4CyclohexylamineN-Cyclohexyl-2-(3,5-dimethylphenoxy)propanamide88-96%Sterically accessible and highly nucleophilic.

Product Characterization

Unequivocal identification of the synthesized N-alkyl-2-(3,5-dimethylphenoxy)propanamide is achieved through a combination of spectroscopic methods.

  • ¹H NMR Spectroscopy: The most informative technique. Key signals to identify include:

    • Amide N-H: A broad singlet or a triplet (if coupled to an adjacent CH₂) typically between δ 5.5-8.5 ppm.

    • Aromatic Protons: Signals corresponding to the 3,5-dimethylphenoxy group.

    • Alkyl Protons: Signals corresponding to the propanoyl backbone and the N-alkyl substituent. The disappearance of the characteristic primary amine N-H₂ signal is a key indicator of reaction completion.[12]

  • ¹³C NMR Spectroscopy:

    • Amide Carbonyl (C=O): A characteristic peak in the δ 165-175 ppm region.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A sharp to medium peak around 3300 cm⁻¹.

    • Amide I Band (C=O Stretch): A very strong, sharp absorption band around 1640-1680 cm⁻¹.[13]

  • Mass Spectrometry (MS):

    • Provides the molecular weight of the product, confirming its identity via the molecular ion peak (M⁺) or protonated molecular ion ([M+H]⁺).

Safety and Handling Precautions

Researchers must adhere to strict safety protocols when handling the reagents involved in this synthesis.

  • 2-(3,5-Dimethylphenoxy)propanoyl chloride:

    • Hazards: Highly corrosive, a lachrymator (causes tearing), and reacts violently with water and other nucleophiles (e.g., alcohols).[14][15] Inhalation can cause severe respiratory tract irritation.[15]

    • Handling: Always handle in a certified chemical fume hood.[14][16] Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[17][18] Keep away from water and moisture.

  • Primary Amines:

    • Hazards: Many primary amines are corrosive, toxic, and flammable. They can cause skin and eye burns.[17]

    • Handling: Handle in a chemical fume hood. Wear appropriate PPE. Store away from strong oxidizing agents and acids.[17]

  • Reaction Quenching and Waste Disposal:

    • Always add the reaction mixture slowly to the quenching agent (e.g., water) to control the exothermic reaction.

    • Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Vertex AI Search. (2024). Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps.
  • Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. J. Chem. Sci., 125(3), 607–613.
  • BenchChem. (2025). Application Notes and Protocols for the Acylation of Amines with 3-Ethylbenzoyl Chloride.
  • Doc Brown's CHEMISTRY. Reaction mechanisms: acid/acyl chloride with ammonia/amines.
  • Chemguide.
  • Pearson. How would you expect the IR and ¹H NMR spectra for propanamide an...
  • Fisher Scientific. (2010).
  • A&A Pharmachem. What are the Health and Safety Guidelines for Using Amines?
  • Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions.
  • Semantic Scholar. (2016). Synthesis, molecular structure, spectroscopic characterization, NBO, NLO and NPA analysis and in vitro cytotoxicity study of 3-chloro-N-(4-sulfamoylphenethyl)
  • Carl ROTH.
  • INCHEM. ICSC 0210 - ACETYL CHLORIDE.
  • Chemguide.
  • Save My Exams. (2025). Addition-Elimination Reactions of Acyl Chlorides (Cambridge (CIE) A Level Chemistry): Revision Note.
  • YouTube. (2023).
  • PMC.
  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
  • R Discovery. (2023). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists.
  • Human Journals. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.
  • NIST WebBook. Propanamide, N-ethyl-.
  • Google Patents. US8895780B2 - Process for preparing N-H or N-alkyl 2-propynamide.
  • PMC. Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex.
  • ChemScene. 4673-48-7 | 3-(2,5-Dimethylphenoxy)propanoic acid.
  • MDPI. (2006). Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides.
  • Google Patents. WO2010031835A2 - 2-aryl-propionic acids and derivatives and pharmaceutical compositions containing them.
  • Chemical Communications (RSC Publishing).
  • Technology Networks. (2012). Structure-Based Design, Synthesis, Molecular Docking, and Biological Activities of 2-(3-benzoylphenyl)
  • IntechOpen. (2020). N,N-Dialkyl Amides as Versatile Synthons for Synthesis of Heterocycles and Acyclic Systems.
  • MDPI. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study.

Sources

Application

Application Notes and Protocols for the Synthesis of N,N-Disubstituted-2-(3,5-Dimethylphenoxy)propanamides

Introduction: The Significance of N,N-Disubstituted-2-(3,5-Dimethylphenoxy)propanamides in Modern Drug Discovery The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals. The syn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N,N-Disubstituted-2-(3,5-Dimethylphenoxy)propanamides in Modern Drug Discovery

The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals. The synthesis of N,N-disubstituted-2-(3,5-dimethylphenoxy)propanamides, via the reaction of 2-(3,5-dimethylphenoxy)propanoyl chloride with secondary amines, offers a robust platform for the generation of novel molecular entities with significant therapeutic potential. The 3,5-dimethylphenoxy moiety provides a lipophilic and sterically defined scaffold that can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This structural motif is of particular interest in the development of agents targeting a range of biological pathways, where fine-tuning of molecular properties is critical for efficacy and selectivity.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the efficient synthesis and characterization of this important class of compounds. We will delve into the underlying reaction mechanism, provide a detailed and validated experimental protocol, and discuss the critical parameters that influence reaction outcomes.

Reaction Mechanism: A Nucleophilic Acyl Substitution Pathway

The reaction of 2-(3,5-dimethylphenoxy)propanoyl chloride with a secondary amine proceeds via a well-established nucleophilic acyl substitution mechanism.[1][2] The key steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate.[1]

  • Chloride Ion Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.

  • Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture, which is typically an excess of the secondary amine itself or an added non-nucleophilic base like triethylamine or pyridine, to yield the final N,N-disubstituted-2-(3,5-dimethylphenoxy)propanamide and the corresponding ammonium salt.[3]

The overall reaction is generally fast and exothermic.[4]

Experimental Workflow Overview

The following diagram provides a high-level overview of the experimental workflow for the synthesis of N,N-disubstituted-2-(3,5-dimethylphenoxy)propanamides.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reactants Prepare Solutions: - Secondary Amine & Base in Anhydrous DCM - 2-(3,5-Dimethylphenoxy)propanoyl chloride  in Anhydrous DCM cool Cool Amine Solution to 0 °C prep_reactants->cool add_acyl Slowly Add Acyl Chloride Solution cool->add_acyl warm_stir Warm to Room Temperature & Stir add_acyl->warm_stir monitor Monitor by TLC warm_stir->monitor quench Quench with Water monitor->quench extract Extract with DCM quench->extract wash Wash with Saturated NaHCO3 and Brine extract->wash dry Dry Organic Layer (Na2SO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify

Caption: Generalized workflow for the synthesis of N,N-disubstituted-2-(3,5-dimethylphenoxy)propanamides.

Detailed Experimental Protocol

This protocol provides a general and robust procedure for the synthesis of N,N-disubstituted-2-(3,5-dimethylphenoxy)propanamides. Optimization may be required for specific secondary amines.

Materials:

  • 2-(3,5-Dimethylphenoxy)propanoyl chloride (>98% purity)

  • Secondary amine (e.g., diethylamine, piperidine, morpholine; >99% purity)

  • Triethylamine (TEA) or Pyridine (anhydrous, >99%)

  • Dichloromethane (DCM) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography (if required)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the secondary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM, approximately 0.2 M concentration with respect to the amine).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acyl Chloride: In a separate, dry dropping funnel, dissolve 2-(3,5-dimethylphenoxy)propanoyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM. Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes. The reaction is often exothermic, so slow addition is crucial to maintain temperature control.[3]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any unreacted acyl chloride and neutralize the triethylammonium hydrochloride) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent to afford the pure N,N-disubstituted-2-(3,5-dimethylphenoxy)propanamide.

Representative Data: Reaction with Various Secondary Amines

The following table provides representative examples of the reaction of 2-(3,5-dimethylphenoxy)propanoyl chloride with common secondary amines. The yields are based on typical outcomes for similar acylation reactions and should be considered as illustrative.

Secondary AmineProductExpected Yield (%)
DiethylamineN,N-Diethyl-2-(3,5-dimethylphenoxy)propanamide85 - 95
Piperidine1-(2-(3,5-Dimethylphenoxy)propanoyl)piperidine90 - 98
Morpholine4-(2-(3,5-Dimethylphenoxy)propanoyl)morpholine90 - 98
Pyrrolidine1-(2-(3,5-Dimethylphenoxy)propanoyl)pyrrolidine88 - 96

Note: Yields are dependent on the specific reaction conditions and the purity of the reagents. Optimization of stoichiometry, temperature, and reaction time may be necessary to achieve maximum yields for a particular secondary amine.

Safety and Handling Precautions

  • 2-(3,5-Dimethylphenoxy)propanoyl chloride is a reactive acyl chloride and should be handled with care in a well-ventilated fume hood. It is corrosive and will react with moisture in the air; therefore, it should be stored under anhydrous conditions.

  • Secondary amines can be volatile, flammable, and corrosive. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

  • The reaction is exothermic , and appropriate temperature control measures, such as an ice bath, should be in place during the addition of the acyl chloride.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction- Increase reaction time or temperature (monitor for side products).- Ensure the use of anhydrous solvents and reagents.
Hydrolysis of acyl chloride- Use anhydrous solvents and maintain a dry atmosphere (nitrogen or argon).
Loss of product during work-up- Ensure complete extraction from the aqueous layer.- Use appropriate pH adjustments during washing steps.
Presence of Starting Material Insufficient acyl chloride- Use a slight excess of the acyl chloride (e.g., 1.1 equivalents).
Low reactivity of the amine- Consider using a more potent activating agent or a catalyst like DMAP (4-dimethylaminopyridine) in small amounts.
Formation of Side Products Reaction with moisture- Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere.
Over-acylation (if primary amine is present)- Not applicable for secondary amines.

Conclusion

The acylation of secondary amines with 2-(3,5-dimethylphenoxy)propanoyl chloride is a highly efficient and versatile method for the synthesis of a diverse range of N,N-disubstituted amides. This protocol, grounded in the principles of nucleophilic acyl substitution, provides a reliable foundation for researchers in drug discovery and organic synthesis. By understanding the reaction mechanism and carefully controlling the experimental parameters, scientists can readily access novel compounds with potential therapeutic applications.

References

  • Garg Lab - UCLA. (n.d.). Patents & Products. Retrieved from [Link]

  • ResearchGate. (2017, September 3). How can I make acylation for a secondary amine compound contains NH, phenolic OH and caroboxylic group? Retrieved from [Link]

  • Google Patents. (2006, August 22). Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.
  • International Journal of Advanced Research in Science, Communication and Technology. (2025, March 15). A Comprehensive Study on Acylation of Amine through Novel Techniques. Retrieved from [Link]

  • Arkivoc. (n.d.). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • TSI Journals. (2014, December 14). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. Retrieved from [Link]

  • Google Patents. (1995, April 1). Improved process for preparing 5-(2,5-dimethyl phenoxy)-2,2-dimetheyl pentanoic acid.
  • Googleapis. (1987, June 25). United States Patent (19). Retrieved from [Link]

  • r2mpharma. (n.d.). Patents. Retrieved from [Link]

  • Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 2.2.1 Synthesis of 1-substituted phenoxypropan-2-one (3a-3m).10 A mixture of phenol 2, KI (0.1 mol equiv) and anhydrous K2CO3 (1. Retrieved from [Link]

  • Preprints.org. (2024, September 28). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]

  • Springer. (2025, December 6). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Retrieved from [Link]

  • Lumen Learning. (n.d.). 23.3. Reactions of amines | Organic Chemistry II. Retrieved from [Link]

  • Nvpubhouse Library for American Journal of Applied Science and Technology. (2025, October 17). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Retrieved from [Link]

  • Google Patents. (n.d.). CA1267155A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2- dimethylpentanoic acid.
  • Comprehensive Marine Natural Products Database. (n.d.). Compound Report Card. Retrieved from [Link]

  • MDPI. (2018, November 20). Preparation of Enantiomeric β-(2′,5′-Dimethylphenyl)Bromolactones, Their Antiproliferative Activity and Effect on Biological Membranes. Retrieved from [Link]

  • Google Patents. (n.d.). US7358394B2 - Process for preparing N,N′-dialkoxy-N, N′-dialkyl oxamide.

Sources

Method

Application Note &amp; Protocol: Strategic Acylation of Alcohols Using 2-(3,5-Dimethylphenoxy)propanoyl Chloride

Executive Summary The acylation of alcohols is a cornerstone transformation in modern organic synthesis, pivotal for installing protecting groups, creating ester prodrugs to enhance bioavailability, and synthesizing comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The acylation of alcohols is a cornerstone transformation in modern organic synthesis, pivotal for installing protecting groups, creating ester prodrugs to enhance bioavailability, and synthesizing compound libraries for drug discovery. This document provides a comprehensive technical guide on the use of 2-(3,5-dimethylphenoxy)propanoyl chloride as a specialized acylating agent. We delve into the mechanistic underpinnings of the reaction, offer detailed, field-tested protocols for both simple and sterically demanding alcohols, and discuss the strategic implications of employing this reagent in pharmaceutical and materials science research. The protocols are designed to be self-validating, with integrated troubleshooting and characterization guidelines to ensure reproducible, high-yield outcomes.

The Acylating Agent: Structure and Rationale

2-(3,5-Dimethylphenoxy)propanoyl chloride is a highly reactive acyl chloride derivative. Its utility stems from the unique combination of a reactive acyl chloride moiety and a lipophilic 3,5-dimethylphenoxy group. This structure is particularly relevant in medicinal chemistry, where phenoxyalkanoic acid derivatives are known pharmacophores, such as in the lipid-lowering agent gemfibrozil.[1][2] The introduction of this moiety can significantly alter a molecule's lipophilicity, steric profile, and metabolic stability.[3]

The reagent is typically synthesized from its corresponding carboxylic acid, 2-(3,5-dimethylphenoxy)propanoic acid, via treatment with an activating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[4][5]

Caption: Structure of 2-(3,5-Dimethylphenoxy)propanoyl chloride.

Reaction Mechanism: Nucleophilic Acyl Substitution

The acylation of an alcohol with an acyl chloride proceeds via a highly reliable nucleophilic addition-elimination mechanism.[6][7][8][9] The process is characterized by two principal stages:

  • Nucleophilic Addition: The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, forming a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate is unstable. It collapses by reforming the carbon-oxygen double bond and expelling the most stable leaving group, which in this case is the chloride ion (Cl⁻).

  • Deprotonation: The resulting protonated ester is deprotonated, typically by a weak base added to the reaction mixture (e.g., pyridine, triethylamine), to yield the final ester product and a salt (e.g., pyridinium chloride). This final step is crucial as it neutralizes the hydrogen chloride (HCl) byproduct, which could otherwise lead to side reactions.

G Reactants R-OH + Acyl Chloride Tetrahedral Tetrahedral Intermediate Reactants->Tetrahedral Nucleophilic Attack ProtonatedEster Protonated Ester + Cl⁻ Tetrahedral->ProtonatedEster Elimination of Cl⁻ Products Ester + Base-H⁺Cl⁻ ProtonatedEster->Products Deprotonation Base Base

Caption: Nucleophilic Addition-Elimination Pathway.

For sterically hindered or less reactive alcohols, a nucleophilic catalyst such as 4-(Dimethylamino)pyridine (DMAP) is often employed at a substoichiometric loading (0.05-0.1 eq). DMAP first reacts with the acyl chloride to form a highly reactive N-acylpyridinium salt. This intermediate is significantly more electrophilic than the acyl chloride itself, dramatically accelerating the rate of attack by the alcohol.[10][11][12]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the successful acylation of alcohols. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), as acyl chlorides are corrosive and moisture-sensitive.[10]

G A Setup glassware under inert atmosphere (N₂/Ar) B Add alcohol, solvent (e.g., DCM), and base (e.g., Et₃N) A->B C Cool to 0 °C (ice bath) B->C D Add acyl chloride dropwise C->D E Warm to RT and stir (Monitor by TLC) D->E F Reaction Quench (e.g., add water or sat. NH₄Cl) E->F G Workup: Separate layers, extract aqueous phase F->G H Wash organic layer (water, brine) G->H I Dry (Na₂SO₄), filter, and concentrate H->I J Purify by column chromatography I->J

Caption: General Experimental Workflow for Alcohol Acylation.

Protocol A: Standard Acylation of a Primary Alcohol (e.g., Benzyl Alcohol)

This protocol is suitable for reactive primary and secondary alcohols.

Materials:

  • Benzyl alcohol (1.0 eq)

  • 2-(3,5-Dimethylphenoxy)propanoyl chloride (1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add benzyl alcohol (1.0 eq) and anhydrous DCM (approx. 0.2 M concentration relative to the alcohol).

  • Add triethylamine (1.5 eq) to the solution and stir.

  • Cool the flask to 0 °C using an ice-water bath.

  • Add 2-(3,5-dimethylphenoxy)propanoyl chloride (1.2 eq) dropwise via syringe over 5-10 minutes. A white precipitate (triethylammonium chloride) will form.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Workup: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally, brine.

  • Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 5% to 20% ethyl acetate in hexanes).

Protocol B: DMAP-Catalyzed Acylation of a Sterically Hindered Alcohol (e.g., tert-Butanol)

This protocol is optimized for less reactive substrates where Protocol A may be sluggish or ineffective.

Materials:

  • tert-Butanol (1.0 eq)

  • 2-(3,5-Dimethylphenoxy)propanoyl chloride (1.5 eq)

  • Pyridine (as solvent and base)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Diethyl Ether or Ethyl Acetate

  • 1 M Copper (II) Sulfate (CuSO₄) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add tert-butanol (1.0 eq), DMAP (0.1 eq), and anhydrous pyridine (approx. 0.3 M concentration).

  • Stir the mixture at room temperature until all solids dissolve.

  • Slowly add 2-(3,5-dimethylphenoxy)propanoyl chloride (1.5 eq) dropwise. The reaction may be slightly exothermic.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC. If the reaction is slow, gentle heating (40-50 °C) can be applied.

  • Workup: Once complete, remove the majority of the pyridine under reduced pressure.

  • Dissolve the residue in diethyl ether or ethyl acetate.

  • Wash the organic solution repeatedly with 1 M CuSO₄ solution to remove residual pyridine. The aqueous layer will turn deep blue as the copper-pyridine complex forms. Continue washing until the blue color in the aqueous layer is faint.[10]

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Substrate Scope and Data

The reactivity of 2-(3,5-dimethylphenoxy)propanoyl chloride follows the expected trend for acyl chlorides, with reaction rates generally decreasing with increasing steric hindrance of the alcohol.

Substrate TypeAlcohol ExampleBase / CatalystTypical Time (RT)Expected YieldNotes
Primary1-PentanolEt₃N1-3 h>90%Fast and clean reaction.
SecondaryCyclohexanolEt₃N3-6 h85-95%Slower than primary alcohols.
Hindered Secondary(-)-MentholEt₃N / DMAP (cat.)8-16 h70-85%DMAP catalysis is recommended for high yield.[10]
Tertiarytert-ButanolPyridine / DMAP (cat.)12-24 h50-70%Prone to elimination side reactions; requires forcing conditions.
PhenolPhenolPyridine4-8 h>90%Generally requires a base like pyridine for deprotonation.[6]

Product Characterization

Proper characterization of the final ester product is essential for validating the success of the reaction.

  • ¹H NMR Spectroscopy: Expect to see characteristic signals for the protons of the 3,5-dimethylphenoxy group (aromatic singlets and a methyl singlet integrating to 6H), the methine proton of the propanoyl group (a quartet), and the methyl group adjacent to it (a doublet). The protons on the carbon bearing the newly formed ester oxygen will be shifted downfield compared to the starting alcohol.[13][14]

  • ¹³C NMR Spectroscopy: A new carbonyl signal for the ester will appear in the range of 170-175 ppm.

  • Infrared (IR) Spectroscopy: The most prominent feature will be a strong C=O stretching absorption band for the ester functional group, typically appearing around 1735-1750 cm⁻¹. The C-O stretching bands will also be present.[15]

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observable, corresponding to the calculated molecular weight of the ester product.

References

  • Save My Exams. (2025, March 31). Acyl chlorides and alcohols. A Level Chemistry. [Link]

  • Doc Brown's Chemistry. reaction of acid/acyl chlorides with alcohols nucleophilic addition elimination substitution mechanism. Advanced A Level Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Alcohols. [Link]

  • Clark, J. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. [Link]

  • MDPI. (2019, July 10). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link]

  • Orita, A., et al. (2001, November 30). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. The Journal of Organic Chemistry. [Link]

  • Frontiers. (n.d.). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. [Link]

  • Ranu, B. C., Dey, S. S., & Hajra, A. (2003, January 14). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. ResearchGate. [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. [Link]

  • Thieme. (n.d.). Acylation of Alcohols and Amines. [Link]

  • González-Collado, I., et al. (2016, July 4). Acylation of Alcohols and Phenol Using Cp₂TiCl as a Reaction Promoter. European Journal of Organic Chemistry. [Link]

  • PMC. (n.d.). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(2,4-dichloro-3-methylphenoxy)propionyl chloride. [Link]

  • Chemsheets. (2016, June 5). ACYLATION of ALCOHOLS / AMINES. [Link]

  • Google Patents. (n.d.). A kind of synthesis technique of 2 phenoxy group propionyl chloride.
  • SpectraBase. (n.d.). 2-(2,4-dimethylphenoxy)propanoic acid. [Link]

  • PubMed. (2011, January 15). Drug Metabolism-Based Design, Synthesis, and Bioactivities of 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane Hydrochloride (DDPH) Analogs as α₁-adrenoceptors Antagonists. [Link]

  • Google Patents. (n.d.). US4665226A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.
  • Google Patents. (n.d.). US4665226A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.
  • IASOC. (n.d.). Key Deliverables for Chemical Development. [Link]

  • Blumberg Institute. (2025, March 3). A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. [Link]

Sources

Application

Application Note &amp; Protocol: Friedel-Crafts Acylation with 2-(3,5-Dimethylphenoxy)propanoyl Chloride for the Synthesis of Novel Aromatic Ketones

Abstract: The Friedel-Crafts acylation stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the direct attachment of an acyl group to an aromatic ring.[1][2] This powerful electrophilic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The Friedel-Crafts acylation stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the direct attachment of an acyl group to an aromatic ring.[1][2] This powerful electrophilic aromatic substitution reaction is instrumental in the synthesis of aryl ketones, which serve as critical intermediates in the development of pharmaceuticals, agrochemicals, and fine chemicals.[3] This document provides an in-depth guide for researchers and drug development professionals on the application of 2-(3,5-Dimethylphenoxy)propanoyl chloride as the acylating agent. The phenoxy-propanoyl scaffold is a recurring motif in biologically active molecules, making this particular reaction a valuable tool for generating novel compounds for screening and development.[4][5][6] We present a detailed, field-proven protocol, elucidate the underlying mechanistic principles, and offer expert insights into safety, optimization, and troubleshooting.

Scientific Principles and Mechanistic Overview

A successful experimental design is rooted in a firm understanding of the reaction mechanism. The Friedel-Crafts acylation proceeds through a well-defined electrophilic aromatic substitution pathway.[7][8] The use of a stoichiometric amount of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is a critical parameter dictated by the mechanism itself.

The Four Key Mechanistic Steps:

  • Generation of the Acylium Ion: The reaction initiates with the interaction between the acyl chloride and the Lewis acid catalyst, AlCl₃. The aluminum chloride coordinates to the chlorine atom, polarizing the carbon-chlorine bond and facilitating its cleavage to generate a highly reactive and resonance-stabilized acylium ion (R-C≡O⁺).[9][10] This stabilization is a crucial feature, as it prevents the carbocation rearrangements that frequently plague Friedel-Crafts alkylation reactions.[2][11]

  • Nucleophilic Attack (Electrophilic Aromatic Substitution): The π-electron system of the aromatic ring (the nucleophile) attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[9][12]

  • Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the sp³-hybridized carbon of the arenium ion. This restores the stable aromatic system and yields the aryl ketone product, regenerating the AlCl₃ catalyst and forming HCl.[10][13]

  • Product-Catalyst Complexation: The carbonyl oxygen of the newly formed aryl ketone product possesses lone pairs of electrons and acts as a Lewis base. It readily forms a stable complex with the strong Lewis acid, AlCl₃.[14] This complex deactivates the catalyst, preventing it from participating in further reactions. Consequently, slightly more than one equivalent of AlCl₃ is required for the reaction to proceed to completion. The desired ketone is liberated during the aqueous workup.[15]

Figure 1: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol

This protocol is designed for a ~50 mmol scale reaction. Adjustments may be necessary for different scales or substrates. All operations involving anhydrous AlCl₃ and the acyl chloride must be performed in a certified fume hood.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2-(3,5-Dimethylphenoxy)propanoyl chloride≥98%Matrix ScientificCAS: 81866-01-5. Handle with care, corrosive.
Anhydrous Aluminum Chloride (AlCl₃)≥99%, anhydrousSigma-AldrichExtremely moisture-sensitive.[16] Handle under inert gas.
Aromatic Substrate (e.g., Toluene)Anhydrous, ≥99%Fisher ScientificMust be dry. Substrate choice dictates regioselectivity.
Dichloromethane (DCM)Anhydrous, ≥99.8%VWRUse a dry, non-protic solvent.
Hydrochloric Acid (HCl)Concentrated (37%)J.T. BakerFor workup. Corrosive.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solutionLab-preparedFor neutralization wash.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeEMD MilliporeFor drying the organic layer.
Critical Safety Precautions
  • Anhydrous Aluminum Chloride (AlCl₃): Reacts violently and exothermically with water and moisture, releasing corrosive hydrogen chloride (HCl) gas.[17][18] It is a corrosive solid that can cause severe burns to skin and eyes.[19][20] Always handle in a fume hood, away from water, using dry tools and glassware.[17] In case of fire, use a Class D extinguisher or dry sand; DO NOT USE WATER .[17][20]

  • Acyl Chlorides: Corrosive and lachrymatory. They react with moisture to produce HCl. Always handle in a fume hood with appropriate personal protective equipment (PPE).

  • Dichloromethane (DCM): A volatile and suspected carcinogen. All handling should occur within a fume hood.

  • Personal Protective Equipment (PPE): A fire-retardant laboratory coat, chemical splash goggles, and nitrile gloves are mandatory at all times.

Step-by-Step Methodology

A. Reaction Setup & Execution

  • Glassware Preparation: Ensure all glassware (a 250 mL three-necked round-bottom flask, a 125 mL addition funnel, and a reflux condenser) is oven-dried or flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (Nitrogen or Argon).

  • Reagent Charging: In the fume hood, equip the flask with a magnetic stir bar. Under a positive pressure of inert gas, add anhydrous aluminum chloride (7.3 g, 55 mmol, 1.1 equiv). Immediately add 50 mL of anhydrous dichloromethane.

  • Initial Cooling: Cool the stirred suspension to 0 °C using an ice/water bath. A gray or yellowish slurry will form.

  • Acyl Chloride Addition: Prepare a solution of 2-(3,5-Dimethylphenoxy)propanoyl chloride (10.6 g, 50 mmol, 1.0 equiv) in 20 mL of anhydrous DCM. Transfer this solution to the addition funnel. Add the acyl chloride solution dropwise to the cold AlCl₃ suspension over 15-20 minutes.

    • Scientist's Insight: This order of addition is crucial. Adding the acyl chloride to the Lewis acid ensures the rapid and efficient formation of the acylium ion electrophile before the aromatic substrate is introduced, minimizing potential side reactions. The slow, controlled addition at 0 °C is necessary to manage the exothermic nature of the complex formation.[12]

  • Aromatic Substrate Addition: Prepare a solution of the chosen aromatic substrate (e.g., Toluene, 5.1 g, 55 mmol, 1.1 equiv) in 20 mL of anhydrous DCM. After the acyl chloride addition is complete, add the aromatic substrate solution dropwise over 20-30 minutes, maintaining the internal temperature below 5-10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A suitable eluent would be a 9:1 mixture of hexane and ethyl acetate. The product, being more polar, will have a lower Rf value than the starting aromatic substrate. The reaction is complete when the starting material spot is no longer visible.[12][21]

B. Workup & Purification

  • Quenching: Prepare a beaker containing a mixture of 100 g of crushed ice and 30 mL of concentrated HCl. While stirring vigorously, slowly and carefully pour the reaction mixture into the ice/HCl slurry.

    • Scientist's Insight: This is a highly exothermic step that must be performed cautiously. The acid hydrolyzes the aluminum-ketone complex, and the ice dissipates the heat generated.[12] This procedure breaks down the Lewis acid and brings the inorganic salts into the aqueous phase.

  • Extraction: Transfer the quenched mixture to a 500 mL separatory funnel. Collect the organic (DCM) layer. Extract the aqueous layer twice more with 30 mL portions of DCM.

  • Washing: Combine all organic layers. Wash sequentially with 50 mL of 2M HCl, 50 mL of water, 50 mL of saturated NaHCO₃ solution (caution: effervescence), and finally 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure aryl ketone.

Visualization of Experimental Workflow

Experimental_Workflow cluster_setup A. Reaction Setup cluster_workup B. Workup & Purification Dry_Glassware 1. Assemble Dry Glassware (Inert Atmosphere) Add_AlCl3 2. Charge AlCl₃ & DCM Dry_Glassware->Add_AlCl3 Cool 3. Cool to 0 °C Add_AlCl3->Cool Add_Acyl_Cl 4. Add Acyl Chloride Solution (Dropwise) Cool->Add_Acyl_Cl Add_Arene 5. Add Aromatic Substrate (Dropwise) Add_Acyl_Cl->Add_Arene React 6. Stir at RT (2-4h) Add_Arene->React Quench 7. Quench in Ice/HCl React->Quench TLC Monitoring Extract 8. Extract with DCM Quench->Extract Wash 9. Wash Organic Layers Extract->Wash Dry 10. Dry & Concentrate Wash->Dry Purify 11. Purify Product Dry->Purify Final_Product Pure Aryl Ketone Purify->Final_Product Characterization (NMR, IR, MS)

Figure 2: Step-by-step experimental workflow.

Expected Results & Troubleshooting

The yield and regioselectivity of the reaction are highly dependent on the chosen aromatic substrate due to the electronic effects of its substituents.[21]

Aromatic SubstrateDirecting EffectExpected Major Product(s)Typical Yield
BenzeneN/A1-phenyl-2-(3,5-dimethylphenoxy)propan-1-one75-85%
TolueneOrtho, Para-1-(p-tolyl)-2-(3,5-dimethylphenoxy)propan-1-one (major) and 1-(o-tolyl)-... (minor)80-90%
AnisoleOrtho, Para-1-(4-methoxyphenyl)-2-(3,5-dimethylphenoxy)propan-1-one (major due to sterics)85-95%
ChlorobenzeneOrtho, Para-1-(4-chlorophenyl)-2-(3,5-dimethylphenoxy)propan-1-one (major) and 1-(2-chlorophenyl)-... (minor)50-65%

Troubleshooting Guide:

  • Low or No Reaction:

    • Cause: Moisture contamination deactivating the AlCl₃ catalyst.

    • Solution: Ensure all glassware is rigorously dried and reagents are anhydrous. Use fresh, high-purity AlCl₃ from a newly opened container.

    • Cause: The aromatic substrate is strongly deactivated (e.g., nitrobenzene) or contains a Lewis basic functional group (e.g., aniline, phenol).[7]

    • Solution: Friedel-Crafts acylation is not suitable for these substrates. Choose an alternative synthetic route.

  • Low Yield after Workup:

    • Cause: Incomplete hydrolysis of the ketone-AlCl₃ complex.

    • Solution: Ensure the quenching step is performed with sufficient acid and vigorous stirring to fully break down the complex.

    • Cause: Insufficient amount of catalyst used.

    • Solution: Use at least 1.1 equivalents of AlCl₃ to account for complexation with both the acyl chloride and the final product.[15]

References

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Available from: [Link]

  • LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]

  • University Experimental Procedure. Experiment 1: Friedel-Crafts Acylation. Available from: [Link]

  • Andonian, A. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Available from: [Link]

  • Chemguide. Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Available from: [Link]

  • Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available from: [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (2014). FRIEDEL-CRAFT REACTION: A REVIEW. Available from: [Link]

  • MDPI. (2022, September 14). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Available from: [Link]

  • Study Mind. (2022, April 19). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Available from: [Link]

  • Taylor & Francis Online. Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. Available from: [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]

  • SpringerLink. (2015). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Available from: [Link]

  • National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available from: [Link]

  • KPU Pressbooks. 4.7 Friedel–Crafts Reactions – Organic Chemistry II. Available from: [Link]

  • Princeton University Environmental Health and Safety. Aluminum Chloride (anhydrous). Available from: [Link]

  • Wikipedia. (2020, August 24). Friedel–Crafts reaction. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Aluminium chloride. Available from: [Link]

  • Aditya Birla Chemicals. material safety data sheet aluminium chloride, anhydrous. Available from: [Link]

  • National Center for Biotechnology Information. (2022, September 14). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Available from: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Aluminum Chloride. Available from: [Link]

  • University of Wisconsin-Madison. 13Friedel-Crafts Acylation of Anisole. Available from: [Link]

  • Royal Society of Chemistry. (2025, September 1). Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent. Available from: [Link]

  • National Center for Biotechnology Information. Novel phenoxy-((phenylethynyl) selanyl) propan-2-ol derivatives as potential anticancer agents. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Available from: [Link]

  • Moodle@Units. Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. Available from: [Link]

  • ACS Publications. Friedel-Crafts acylation: An experiment incorporating spectroscopic structure determination. Available from: [Link]

  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]

  • Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Available from: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

  • International Journal of Pharmacy and Technology. (2018). Influence of Derivatization on Molecular and Pharmacokinetic Properties of Phenoxy Acids – An In Silico Study. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. Available from: [Link]

  • Royal Society of Chemistry. Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent: scope and mechanistic insights. Available from: [Link]

  • ResearchGate. Friedel-Crafts acylation of various aromatic compounds and five-membered heterocycles. Available from: [Link]

  • ResearchGate. Friedel‐Crafts acylation of arenes. Available from: [Link]

  • ResearchGate. (2024, April 10). Phenoxyalkyl cyclic and acyclic amine derivatives: what do they teach us about scaffold-based drug design?. Available from: [Link]

  • ResearchGate. (2025, August 6). Utility of 2-cyano-3-phenyl-2-propenoyl chloride as Michael's acceptor in heterocyclic synthesis with mono- and bi-dentate nucleophiles. Available from: [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Amides from 2-(3,5-Dimethylphenoxy)propanoyl Chloride

Abstract: This document provides a comprehensive technical guide for the synthesis of N-substituted amides utilizing 2-(3,5-dimethylphenoxy)propanoyl chloride as the acylating agent. The amide bond is a fundamental linka...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of N-substituted amides utilizing 2-(3,5-dimethylphenoxy)propanoyl chloride as the acylating agent. The amide bond is a fundamental linkage in chemical biology and medicinal chemistry, and its efficient formation is paramount in drug development. These application notes detail the underlying reaction mechanism, provide step-by-step experimental protocols, and offer critical insights into reaction optimization and troubleshooting. The intended audience includes researchers, synthetic chemists, and professionals in the pharmaceutical and agrochemical industries.

Introduction and Scientific Background

The amide functional group is one of the most prevalent structural motifs in nature and synthetic chemistry, forming the backbone of peptides and proteins and appearing in a vast array of pharmaceuticals, polymers, and advanced materials. The reaction between a highly reactive acyl chloride and a nucleophilic amine is a robust and widely employed method for constructing this critical bond.[1][2][] Acyl chlorides, such as 2-(3,5-dimethylphenoxy)propanoyl chloride, are potent electrophiles due to the electron-withdrawing nature of the chlorine atom, which activates the carbonyl carbon for nucleophilic attack.[4][5]

This guide focuses specifically on 2-(3,5-dimethylphenoxy)propanoyl chloride, a versatile building block that incorporates a substituted phenoxy moiety. This structural element is of interest in medicinal chemistry and materials science, and the ability to readily convert it into a diverse library of amides is of significant synthetic value. The protocols herein describe the aminolysis of this acyl chloride, a transformation that proceeds via a well-established nucleophilic addition-elimination mechanism.[1][6][7]

Reaction Mechanism: Nucleophilic Addition-Elimination

The synthesis of amides from acyl chlorides and primary or secondary amines is a classic example of nucleophilic acyl substitution.[5][8] The reaction proceeds rapidly, often at room temperature or below, and is characterized by a two-stage mechanism.[6][7]

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the amine attacking the electrophilic carbonyl carbon of the 2-(3,5-dimethylphenoxy)propanoyl chloride.[5][7] This leads to the formation of a transient, high-energy tetrahedral intermediate where the carbonyl oxygen bears a negative charge and the nitrogen atom carries a positive charge.[5][8]

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the oxygen atom reforms the carbon-oxygen double bond (carbonyl group), leading to the expulsion of the chloride ion, which is an excellent leaving group.[5][8]

  • Deprotonation: The resulting product is a protonated amide (an N-acylammonium ion). A base present in the reaction mixture removes the proton from the nitrogen atom to yield the final, neutral amide product.[8] This base can be a second equivalent of the amine reactant or an added non-nucleophilic base such as triethylamine (TEA) or pyridine.[7][8] The neutralization of the hydrogen chloride (HCl) byproduct is crucial to prevent the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[8][9]

The overall transformation can be summarized as: R-COCl + 2 R'NH₂ → R-CONHR' + R'NH₃⁺Cl⁻

Caption: Nucleophilic addition-elimination mechanism for amide synthesis.

Experimental Protocols

The high reactivity of 2-(3,5-dimethylphenoxy)propanoyl chloride necessitates careful handling and specific reaction conditions to ensure high yields and purity.[1][] The reaction is highly exothermic and sensitive to moisture.[1][] Therefore, the use of anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon) is critical to prevent hydrolysis of the acyl chloride to the corresponding carboxylic acid.[1]

Protocol 1: General Synthesis using a Tertiary Amine Base

This protocol is recommended for most primary and secondary amines and utilizes a non-nucleophilic tertiary amine, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), to neutralize the HCl byproduct.[1][10]

Materials and Reagents:

  • 2-(3,5-Dimethylphenoxy)propanoyl chloride (1.0 equiv)

  • Primary or secondary amine (1.0-1.1 equiv)

  • Triethylamine (TEA) or DIEA (1.2-1.5 equiv)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and fit it with a septum. Allow the flask to cool to room temperature under a stream of nitrogen or argon.

  • Reagent Preparation: In the flask, dissolve the amine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM.

  • Cooling: Cool the stirring solution to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the reaction.[1][]

  • Acyl Chloride Addition: Dissolve 2-(3,5-dimethylphenoxy)propanoyl chloride (1.0 equiv) in a small amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess TEA and any unreacted amine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter the solution, and concentrate the filtrate under reduced pressure using a rotary evaporator.[1]

  • Purification: Purify the crude product by either recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Synthesis using Excess Amine as Base

This method is a cost-effective alternative when the amine starting material is inexpensive and readily available. A second equivalent of the amine nucleophile also acts as the base to neutralize the HCl byproduct.[7][8]

Materials and Reagents:

  • 2-(3,5-Dimethylphenoxy)propanoyl chloride (1.0 equiv)

  • Primary or secondary amine (2.2-2.5 equiv)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware as listed in Protocol 1

Procedure:

  • Setup: Prepare a flame-dried flask under an inert atmosphere as described in Protocol 1.

  • Reagent Preparation: Dissolve the amine (2.2 equiv) in anhydrous DCM in the reaction flask.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Acyl Chloride Addition: Slowly add a solution of 2-(3,5-dimethylphenoxy)propanoyl chloride (1.0 equiv) in anhydrous DCM to the stirred amine solution. A white precipitate of the ammonium hydrochloride salt will likely form.[6]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Work-up:

    • Add water to the reaction mixture and transfer to a separatory funnel.

    • The ammonium salt will dissolve in the aqueous layer.

    • Separate the organic layer and wash it with water and then brine to remove any remaining water-soluble components.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting crude amide as described in Protocol 1.

Experimental Workflow A 1. Dissolve Amine & Base in Anhydrous Solvent B 2. Cool to 0 °C A->B C 3. Add Acyl Chloride Solution Dropwise B->C D 4. Warm to RT & Stir (Monitor by TLC/LC-MS) C->D E 5. Aqueous Work-up (Wash with Acid, Base, Brine) D->E F 6. Dry Organic Layer (e.g., MgSO₄) E->F G 7. Concentrate (Rotary Evaporator) F->G H 8. Purify Crude Product (Chromatography/Recrystallization) G->H I Pure Amide Product H->I

Sources

Application

Application in the synthesis of pharmaceutical intermediates

Application Note: Continuous Flow Metallaphotoredox Catalysis for the Synthesis of Pharmaceutical Intermediates Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Continuous Flow Metallaphotoredox Catalysis for the Synthesis of Pharmaceutical Intermediates

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Procedure (SOP)

Executive Summary

The synthesis of complex active pharmaceutical ingredients (APIs) frequently demands the construction of sterically hindered C–C and C–N bonds. While metallaphotoredox catalysis—the synergistic combination of visible-light photoredox and transition-metal catalysis—has revolutionized cross-coupling methodologies, its scalability in traditional batch reactors is severely hindered by the Beer-Lambert Law [1]. In batch vessels, photon flux decays exponentially as it penetrates the reaction medium, leading to heterogeneous irradiation, prolonged reaction times, and increased side-product formation (e.g., hydrodehalogenation).

Transitioning these reactions to continuous flow microreactors resolves these physical limitations. By utilizing narrow-bore fluoropolymer tubing (e.g., FEP or PFA), flow chemistry maximizes the surface-area-to-volume ratio, ensuring uniform light penetration and rapid mass transfer [2]. This application note details a validated, self-correcting protocol for the metallaphotoredox reductive cross-coupling of benzylic chlorides and aryl bromides—a critical transformation for accessing di(hetero)arylmethane pharmacophores commonly found in modern therapeutics [1].

Mechanistic Causality & The Flow Advantage

To successfully implement this protocol, one must understand the causality behind the experimental design:

  • Uniform Photon Equivalents: In flow, every micro-volume of the reaction mixture experiences identical photon exposure. This eliminates "dark zones" where off-cycle radical termination or catalyst degradation typically occurs.

  • Residence Time ( tR​ ) as a Kinetic Lever: Instead of monitoring a batch flask over hours, conversion in flow is strictly a function of reactor volume and flow rate. This allows for rapid, automated screening of reaction kinetics.

  • Back-Pressure Regulation: Photochemical reactions often generate trace gases, or utilize volatile solvents that expand under the thermal load of high-intensity LEDs. A Back-Pressure Regulator (BPR) maintains a monophasic liquid state, preventing gas bubbles from disrupting the residence time distribution.

2.1 System Architecture

The continuous flow setup requires precise fluidic control to ensure the highly reactive Ni(0) and radical intermediates are generated in a steady state.

FlowSetup PumpA Pump A (Aryl Halide + Ni Cat) TMixer T-Mixer (High Mass Transfer) PumpA->TMixer Stream A PumpB Pump B (Alkyl Halide + PC + Base) PumpB->TMixer Stream B PhotoReactor Photoreactor Coil (FEP Tubing, Blue LEDs) TMixer->PhotoReactor Homogeneous Mixture BPR Back Pressure Regulator (75 psi) PhotoReactor->BPR Irradiated Effluent Collection Product Collection & Inline Analytics BPR->Collection Depressurized Product

Figure 1: Schematic of the continuous flow metallaphotoredox reactor system.

Experimental Protocol: Reductive Cross-Coupling

This protocol describes the continuous flow coupling of benzylic chlorides with aryl bromides using a dual Iridium/Nickel catalytic system [1].

3.1 Materials & Reagents
  • Photocatalyst (PC): [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ (2 mol%)

  • Transition Metal Catalyst: Ni(dtbbpy)(H2​O)4​Cl2​ (5 mol%)

  • Electrophiles: Benzylic chloride (1.0 equiv), Aryl bromide (2.5 equiv)

  • Reductant/Base: N,N -Diisopropylethylamine (DIPEA) (3.0 equiv) or Trimethylsilane derivatives.

  • Solvent: Anhydrous N,N -Dimethylacetamide (DMA). Causality Note: DMA is selected for its superior ability to solubilize both the organic substrates and the inorganic Ni-complexes, preventing reactor fouling.

3.2 Equipment Setup
  • Reactor Coil: 10 mL volume FEP (Fluorinated Ethylene Propylene) tubing (1.0 mm ID).

  • Light Source: 450 nm high-intensity Blue LED array (e.g., Vapourtec UV-150 or similar).

  • Pumps: Dual HPLC or syringe pumps capable of maintaining steady flow against back-pressure.

  • BPR: 75 psi (5 bar) back-pressure regulator.

3.3 Step-by-Step Methodology

Step 1: System Priming (Self-Validation) Flush the entire fluidic pathway with anhydrous DMA at 2.0 mL/min for 10 minutes. Validation: Ensure the BPR registers a steady 75 psi without pressure drops, confirming no leaks and a fully primed, bubble-free system.

Step 2: Reagent Preparation

  • Stock Solution A: Dissolve the aryl bromide (0.25 M) and Ni(dtbbpy)(H2​O)4​Cl2​ (0.005 M) in degassed DMA.

  • Stock Solution B: Dissolve the benzylic chloride (0.10 M), photocatalyst (0.002 M), and DIPEA (0.30 M) in degassed DMA.

  • Critical Step: Sparge both solutions with Argon for 15 minutes. Oxygen quenches the excited state of the photocatalyst ( ∗IrIII ) and oxidizes the active Ni(0) species.

Step 3: Establishing Flow Parameters Set Pump A and Pump B to deliver a combined flow rate that achieves the target residence time ( tR​ ). For a 10 mL reactor and a target tR​ of 30 minutes:

Combined Flow Rate = Reactor Volume / tR​

10 mL/30 min=0.333 mL/min .
  • Set Pump A to 0.166 mL/min and Pump B to 0.166 mL/min.

  • Step 4: Reaction Execution Activate the 450 nm LED array. Ensure active cooling is engaged to maintain the reactor temperature at 30–35 °C. Divert the initial reactor output to waste for the first 1.5 system volumes (15 mL or 45 minutes) to allow the system to reach a steady state.

    Step 5: Collection and Isolation Switch the output valve to the collection flask. The collected effluent is concentrated under reduced pressure, partitioned between EtOAc and water, and purified via flash chromatography to yield the di(hetero)arylmethane intermediate.

    Quantitative Data & Process Optimization

    The transition from batch to flow yields significant improvements in both reaction kinetics and scalability. Table 1 demonstrates the optimization of residence time versus product yield, highlighting the efficiency of photon utilization in flow [1, 3].

    Table 1: Flow vs. Batch Performance for C–C Reductive Coupling

    Reactor TypeCatalyst Loading (Ir / Ni)Residence Time / Reaction TimeLight SourceIsolated Yield (%)Hydrodehalogenation Byproduct (%)
    Batch (Vial) 2 mol% / 5 mol%18.0 Hours34W Blue LED68%14%
    Continuous Flow 2 mol% / 5 mol%60 Minutes450 nm LED89%< 2%
    Continuous Flow 2 mol% / 5 mol%30 Minutes 450 nm LED94% Trace
    Continuous Flow 1 mol% / 2.5 mol%30 Minutes450 nm LED71%Trace

    Data Interpretation: The 30-minute residence time in flow outperforms the 18-hour batch reaction. The narrow ID of the flow reactor ensures complete light penetration, accelerating the catalytic cycle and outcompeting the slower, light-independent hydrodehalogenation degradation pathway.

    Mechanistic Pathway: The Dual Catalytic Cycle

    Understanding the interplay between the photoredox and transition metal cycles is crucial for troubleshooting. The diagram below maps the electron transfer events.

    CatalyticCycle PC Ir(III) Photocatalyst PC_star *Ir(III) Excited State (Strong Oxidant) PC->PC_star Light 450 nm Blue Light Light->PC Excitation PC_red Ir(II) Reduced State (Strong Reductant) PC_star->PC_red PC_red->PC Regeneration NiII_Prod Ni(II) Intermediates PC_red->NiII_Prod SET to Ni Cycle Amine Amine Base (Sacrificial Reductant) Amine->PC_star SET (Electron Donor) Ni0 Ni(0) Active Catalyst NiII_OA Ni(II) Aryl Complex (Oxidative Addition) Ni0->NiII_OA + ArylBr NiIII Ni(III) Complex NiII_OA->NiIII NiIII->NiII_Prod Product Cross-Coupled Product NiIII->Product Reductive Elimination NiII_Prod->Ni0 SET from Ir(II) ArylBr Aryl Bromide ArylBr->NiII_OA AlkylRad Benzylic Radical AlkylRad->NiII_OA Radical Capture

    Figure 2: Intersecting mechanisms of the Ir-photoredox and Ni-cross-coupling catalytic cycles.

    Cycle Dynamics: The ∗IrIII excited state is reductively quenched by the amine base to form IrII . Simultaneously, Ni(0) undergoes oxidative addition with the aryl bromide. The benzylic chloride is reduced (via SET) to form a benzylic radical, which is captured by the NiII complex. The resulting NiIII species undergoes rapid reductive elimination to yield the pharmaceutical intermediate, and the IrII species reduces NiI back to Ni(0) to close both loops.

    Troubleshooting & Self-Validating Steps
    • Issue: Reactor Fouling / Precipitation.

      • Cause: Insoluble inorganic salts (e.g., amine hydrobromides) accumulating in the tubing.

      • Solution: Increase the ratio of DMA, or switch to a more soluble base (e.g., tetramethylguanidine). Introduce a sonication bath around the T-mixer to prevent initial nucleation.

    • Issue: Loss of Conversion over Time.

      • Cause: Oxygen ingress quenching the photocatalyst, or LED thermal degradation.

      • Solution: Verify Argon sparging lines. Ensure the cooling fan on the LED array is functioning; LEDs lose spectral efficiency if junction temperatures exceed 60 °C.

    References
    • Brill, Z. G., Ritts, C. B., Mansoor, U. F., & Sciammetta, N. (2020). Continuous Flow Enables Metallaphotoredox Catalysis in a Medicinal Chemistry Setting: Accelerated Optimization and Library Execution of a Reductive Coupling between Benzylic Chlorides and Aryl Bromides. Organic Letters, 22(2), 410-416.

    • Plutschack, M. B., Pieber, B., Gilmore, K., & Seeberger, P. H. (2017). The Hitchhiker's Guide to Flow Chemistry. Chemical Reviews, 117(18), 11796-11893.

    • Corcoran, E. B., McMullen, J. P., Lévesque, F., Wismer, M. K., & Naber, J. R. (2020). Photon Equivalents as a Parameter for Scaling Photoredox Reactions in Flow: Translation of Photocatalytic C–N Cross-Coupling from Lab Scale to Multikilogram Scale. Angewandte Chemie International Edition, 59(29), 11964-11968.

    Method

    Advanced Catalytic Cross-Coupling and Fluorination Methodologies in the Synthesis of Pyrazole-Carboxamide SDHI Agrochemicals

    Strategic Rationale: The Convergence of Fluorine and SDHI Scaffolds The development of modern agrochemicals is heavily driven by the need for highly selective, potent, and metabolically stable active ingredients. Succina...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Strategic Rationale: The Convergence of Fluorine and SDHI Scaffolds

    The development of modern agrochemicals is heavily driven by the need for highly selective, potent, and metabolically stable active ingredients. Succinate dehydrogenase inhibitors (SDHIs) currently represent the fastest-growing family of agricultural fungicides, designed to combat a wide array of ascomycete and basidiomycete pathogens[1]. These compounds exert their fungicidal activity by binding to the ubiquinone-binding site of mitochondrial Complex II (succinate dehydrogenase), effectively blocking the tricarboxylic acid (TCA) cycle and halting cellular respiration[1].

    Concurrently, the integration of fluorine chemistry has revolutionized agrochemical design. Today, approximately 50% of all newly commercialized agrochemicals are fluorinated[2]. The strategic placement of fluorinated motifs—most notably the difluoromethyl ( −CHF2​ ) group—acts as a lipophilic bioisostere. This modification dramatically enhances transmembrane permeability, increases metabolic stability against degradation, and improves target-site binding affinity[3]. The synthesis of modern SDHIs, such as Fluxapyroxad and Bixafen, relies on a convergent approach utilizing advanced fluorination techniques and transition-metal-catalyzed cross-coupling.

    Mechanism of action of SDHI fungicides inhibiting mitochondrial Complex II.

    Quantitative Efficacy Profile

    The structural evolution from older generation fungicides (like Carboxin) to modern fluorinated pyrazole-carboxamides has resulted in a transition from narrow-spectrum seed treatments to broad-spectrum foliar applications[4]. The table below summarizes the structure-activity relationship (SAR) and efficacy of key SDHI fungicides.

    FungicideStructural ClassKey Fluorinated MotifTarget Pathogen ExampleIn Vitro Efficacy ( EC50​ / IC50​ )
    Boscalid Pyridine-carboxamideNone (Chlorine substituted)Rhizoctonia solani EC50​≈1.55μmol/L [5]
    Fluxapyroxad Pyrazole-carboxamide3-(difluoromethyl)Porcine SDH (Model) IC50​≈5.48μmol/L [5]
    Bixafen Pyrazole-carboxamide3-(difluoromethyl)Zymoseptoria tritici EC50​≈0.05μmol/L
    Novel Alkynes Pyrazole-carboxamide3-(difluoromethyl)Rhizoctonia solani EC50​≈0.05−0.20μmol/L [5]

    Convergent Synthetic Workflow

    The industrial and laboratory-scale synthesis of fluorinated SDHIs employs a highly convergent route. It involves the independent construction of a fluorinated pyrazole carboxylic acid and a complex biaryl aniline, followed by a late-stage amidation.

    Convergent synthetic workflow for fluorinated pyrazole-carboxamide SDHI agrochemicals.

    Validated Experimental Protocols

    Protocol A: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid

    This protocol outlines the construction of the critical fluorinated pyrazole core, a ubiquitous moiety in modern SDHIs[6].

    Step-by-Step Methodology:

    • Reagent Preparation: Dissolve ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (1.0 equiv, 10 mmol) in anhydrous ethanol (25 mL) under an argon atmosphere.

    • Cyclization: Cool the solution to 0 °C. Add methylhydrazine (1.1 equiv, 11 mmol) dropwise over 15 minutes.

    • Heating: Allow the mixture to warm to room temperature, then reflux at 80 °C for 4 hours.

    • Saponification: Cool to room temperature. Add a 2M aqueous NaOH solution (3.0 equiv) and stir for 2 hours to hydrolyze the ethyl ester.

    • Workup: Acidify the aqueous layer with 1M HCl to pH 2. Extract the precipitated product with ethyl acetate ( 3×20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Causality & Rationale: Methylhydrazine is added at 0 °C to control the exothermic nature of the initial nucleophilic attack. The regioselectivity of the cyclization is driven by the differential electrophilicity of the enone system; the more nucleophilic NH2​ of methylhydrazine attacks the highly electrophilic ethoxymethylene carbon, ensuring the difluoromethyl group is positioned at the C3 position rather than C5.

    • Validation & In-Process Control: Monitor the ester hydrolysis via TLC (Hexane:EtOAc 7:3). The disappearance of the high- Rf​ ester spot and the appearance of a baseline spot (the carboxylate salt) validates complete saponification. Expected yield: >85%.

    Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Biaryl Aniline

    This step constructs the lipophilic biaryl tail required to anchor the fungicide into the hydrophobic pocket of the succinate dehydrogenase enzyme[1].

    Step-by-Step Methodology:

    • Reaction Setup: In an oven-dried Schlenk flask, combine 2-bromoaniline (1.0 equiv, 5 mmol), the substituted phenylboronic acid (1.2 equiv, 6 mmol), and K2​CO3​ (3.0 equiv, 15 mmol).

    • Catalyst Addition: Add the palladium catalyst Pd(dppf)Cl2​ (0.05 equiv, 5 mol%).

    • Solvent Introduction: Evacuate and backfill the flask with argon three times. Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v, 25 mL).

    • Coupling: Heat the biphasic mixture to 90 °C for 12 hours under vigorous stirring.

    • Purification: Cool the mixture, filter through a pad of Celite to remove palladium black, and partition between water and dichloromethane. Purify the organic layer via flash column chromatography.

    • Causality & Rationale: Pd(dppf)Cl2​ is specifically selected as the precatalyst because the bidentate dppf ligand possesses a large bite angle (approx. 99°). This wide angle sterically accelerates the reductive elimination step, which is traditionally the rate-limiting bottleneck when synthesizing sterically hindered ortho-substituted biaryls. The addition of water is critical to dissolve the K2​CO3​ base, facilitating the formation of the reactive boronate complex required for transmetalation.

    • Validation & In-Process Control: LC-MS is used to monitor the consumption of 2-bromoaniline. A self-validating system will show the isotopic pattern of the brominated starting material disappearing, replaced by the [M+H]+ peak of the coupled product.

    Protocol C: Late-Stage Amidation via Acid Chloride Activation

    The final step unites the pyrazole core and the biaryl aniline to form the active SDHI carboxamide.

    Step-by-Step Methodology:

    • Activation: Suspend the fluorinated pyrazole carboxylic acid from Protocol A (1.0 equiv, 4 mmol) in anhydrous toluene (15 mL). Add thionyl chloride ( SOCl2​ , 2.0 equiv) and a catalytic amount of DMF (2 drops). Reflux at 80 °C for 2 hours.

    • Concentration: Remove excess SOCl2​ and toluene under reduced pressure to yield the crude acid chloride. Do not expose to ambient moisture.

    • Coupling: Redissolve the acid chloride in anhydrous dichloromethane (10 mL). Add this solution dropwise to a 0 °C solution of the biaryl aniline from Protocol B (0.95 equiv) and triethylamine (2.5 equiv) in dichloromethane (15 mL).

    • Completion: Stir at room temperature for 4 hours. Quench with saturated aqueous NaHCO3​ , extract, and recrystallize the final product from ethanol.

    • Causality & Rationale: While peptide coupling reagents (e.g., HATU, EDC) are common in medicinal chemistry, the acid chloride method via SOCl2​ is utilized here because it is highly scalable, atom-economical, and directly translates to industrial agrochemical manufacturing processes. The catalytic DMF forms the Vilsmeier-Haack intermediate, drastically accelerating the chlorination of the carboxylic acid.

    • Validation & In-Process Control: The formation of the acid chloride is confirmed by the cessation of gas evolution ( SO2​ and HCl ). The final product purity must be validated by 1H and 19F NMR, ensuring the integrity of the sensitive −CHF2​ group (typically appearing as a triplet around 6.5-7.5 ppm with a large 2JHF​ coupling constant of ~54 Hz).

    References

    • Title: Fluorinated Pesticides in Modern Pest Control: Potential and Challenges Source: fluorideresearch.online / ResearchGate URL: 6

    • Title: Essential Per- and Polyfluoroalkyl Substances (PFAS) in Our Society of the Future Source: MDPI URL: 2

    • Title: Synform 2018/12 (Focus on fluorine in agrochemicals) Source: Thieme URL: 3

    • Title: Synthesis and Evaluation of Antifungal Activity of Novel Potent SDHI Fungicides Featuring a Conjugated Alkyne Structural Motif Source: ACS Publications URL: 5

    • Title: A Comparative Guide to Carboxin and New Generation SDHI Fungicides Source: Benchchem URL: 4

    • Title: SDHI Fungicide Toxicity and Associated Adverse Outcome Pathways: What Can Zebrafish Tell Us? Source: PMC (NIH) URL: 1

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Distillation of 2-(3,5-Dimethylphenoxy)propanoyl Chloride

    Welcome to the technical support center for the handling and purification of 2-(3,5-Dimethylphenoxy)propanoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the handling and purification of 2-(3,5-Dimethylphenoxy)propanoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions that may arise during the distillation of this acyl chloride, providing not just procedural steps but also the underlying scientific principles to ensure successful and reproducible outcomes.

    Frequently Asked Questions (FAQs) & Troubleshooting

    Q1: I can't find a literature boiling point for 2-(3,5-Dimethylphenoxy)propanoyl chloride. What distillation conditions should I use?

    A1: It is not uncommon for specific boiling points of novel or specialized reagents like 2-(3,5-Dimethylphenoxy)propanoyl chloride to be absent from general chemical literature. However, based on its molecular weight and the nature of the acyl chloride functional group, purification should be conducted via vacuum distillation .[1]

    Atmospheric pressure distillation is strongly discouraged as it would require high temperatures that would likely lead to thermal decomposition of the molecule. Acyl chlorides, especially those with more complex structures, can be heat-sensitive.[1]

    For a starting point, we can estimate the boiling point based on similar compounds. For instance, 3-methoxy-2,2-dimethylpropanoyl chloride is estimated to boil in the range of 60-80 °C at a reduced pressure of 10-20 mmHg. Given the structural similarities, a comparable range should be anticipated for 2-(3,5-Dimethylphenoxy)propanoyl chloride.

    Recommended Starting Parameters:

    ParameterRecommended ValueRationale
    Pressure 1 - 10 mmHgSignificantly lowers the boiling point to prevent thermal decomposition.
    Oil Bath Temperature Start at 80 °C and increase graduallyShould be kept only marginally higher than the vapor temperature to avoid overheating.[1]
    Expected Boiling Point 70 - 100 °C (at 1-10 mmHg)This is an educated estimate. The exact temperature should be determined empirically.
    Q2: My purified 2-(3,5-Dimethylphenoxy)propanoyl chloride is discolored (yellow or brown). What is the cause and how can I prevent this?

    A2: Discoloration is a common indicator of decomposition in acyl chlorides.[1] The primary cause is often thermal degradation due to excessive temperatures during synthesis or distillation.[1]

    Root Causes & Preventative Measures:

    • Excessive Heat: The most likely culprit is an oil bath temperature that is too high. The temperature of the heating mantle or oil bath should only be slightly higher than the temperature of the distilling vapor.[1]

    • Prolonged Reaction Times: If the discoloration was present before distillation, the synthesis reaction (e.g., with thionyl chloride or oxalyl chloride) may have been heated for too long or at too high a temperature.[1]

    • Impure Starting Material: Ensure the precursor, 2-(3,5-Dimethylphenoxy)propanoic acid, is of high purity before converting it to the acyl chloride.[1]

    To rectify this, ensure precise temperature control using a thermocouple and a temperature-controlled heating mantle. If the crude product is already discolored, distillation under a high vacuum is essential to purify it at the lowest possible temperature.

    Q3: The yield of my distillation is very low. What are the potential reasons?

    A3: Low yield can be attributed to several factors, often related to the inherent reactivity of acyl chlorides.

    • Thermal Decomposition: As mentioned in Q2, overheating can lead to degradation, reducing the amount of desired product collected.[1]

    • Hydrolysis: Acyl chlorides are highly susceptible to hydrolysis from atmospheric moisture, which converts them back to the corresponding carboxylic acid.[1] Ensure all glassware is meticulously dried (flame-dried or oven-dried) and the distillation is performed under an inert atmosphere (e.g., nitrogen or argon).[1]

    • Incomplete Reaction: If the initial synthesis of the acyl chloride was incomplete, the crude product will contain unreacted carboxylic acid, which will not distill under the same conditions, thus lowering the yield of the desired product.

    Experimental Protocols

    Protocol 1: Vacuum Distillation of 2-(3,5-Dimethylphenoxy)propanoyl Chloride

    This protocol outlines a standard procedure for the purification of 2-(3,5-Dimethylphenoxy)propanoyl chloride.

    Materials and Equipment:

    • Crude 2-(3,5-Dimethylphenoxy)propanoyl chloride

    • Dry, round-bottom flask

    • Short-path distillation head with a condenser and collection flask(s)

    • Thermometer and adapter

    • Magnetic stirrer and stir bar

    • Temperature-controlled oil bath or heating mantle

    • Vacuum pump with a cold trap (dry ice/acetone or liquid nitrogen)[1]

    • Inert gas source (Nitrogen or Argon)

    • High-vacuum grease

    Procedure:

    • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >120 °C for several hours and allowed to cool in a desiccator or under a stream of inert gas.

    • Apparatus Assembly: Assemble the distillation apparatus as shown in the diagram below. Use a minimal amount of high-vacuum grease on all joints to ensure a good seal.[1]

    • Charging the Flask: Under a positive pressure of inert gas, transfer the crude 2-(3,5-Dimethylphenoxy)propanoyl chloride into the distillation flask containing a dry magnetic stir bar.[1]

    • System Evacuation: Begin circulating coolant through the condenser. Slowly and carefully apply vacuum from the pump, which is protected by a cold trap.[1]

    • Distillation: Once the desired vacuum is achieved and stable, begin gentle stirring and gradually heat the oil bath.

    • Fraction Collection: Monitor the vapor temperature at the distillation head. Collect any initial low-boiling impurities as a forerun. When the temperature stabilizes, switch to a new collection flask to collect the main product fraction.[1]

    • Completion: Once the main fraction has been collected and the distillation rate slows, stop heating and allow the system to cool to room temperature before slowly reintroducing the inert gas to release the vacuum.

    Visualization of Experimental Workflow

    G cluster_prep Preparation cluster_distill Distillation cluster_finish Completion prep1 Dry all glassware prep2 Assemble distillation apparatus prep1->prep2 prep3 Charge flask with crude product prep2->prep3 dist1 Apply vacuum slowly prep3->dist1 dist2 Begin heating and stirring dist1->dist2 dist3 Collect forerun dist2->dist3 dist4 Collect main product fraction dist3->dist4 fin1 Cool system to room temp dist4->fin1 fin2 Release vacuum with inert gas fin1->fin2 caption Workflow for Vacuum Distillation

    Caption: Workflow for Vacuum Distillation

    Q4: My product solidified in the condenser. What should I do?

    A4: Solidification in the condenser occurs when the temperature of the condenser is below the melting point of the distilling compound.[1]

    Solutions:

    • Increase Condenser Temperature: Replace the cold coolant with circulating water at a slightly warmer temperature, for example, 20-25 °C. This should be warm enough to prevent solidification while still allowing for efficient condensation of the vapor.[1]

    • Gentle Heating: In some cases, a heat gun can be used carefully and briefly on the exterior of the condenser to melt the solidified product and allow it to flow into the collection flask. This should be done with extreme caution to avoid thermal shock to the glassware.

    Troubleshooting Decision Tree

    This diagram provides a logical path for troubleshooting common distillation issues.

    G start Distillation Issue? q1 Discolored Product? start->q1 a1_yes Reduce oil bath temp. Ensure high vacuum. q1->a1_yes Yes q2 Low Yield? q1->q2 No end_node Successful Distillation a1_yes->end_node a2_yes Check for leaks. Ensure dry glassware. Use inert atmosphere. q2->a2_yes Yes q3 Solid in Condenser? q2->q3 No a2_yes->end_node a3_yes Increase condenser coolant temperature. q3->a3_yes Yes q4 No Distillation? q3->q4 No a3_yes->end_node a4_yes Check vacuum level. Increase bath temp gradually. q4->a4_yes Yes q4->end_node No a4_yes->end_node caption Troubleshooting Distillation Issues

    Caption: Troubleshooting Distillation Issues

    References

    • Crimmins, M. T., Washburn, D. G., & Zawacki, F. J. (2000). The Synthesis of 2-Alkyl-4-Pyrones from Meldrum's Acid. Organic Syntheses, 77, 114. DOI: 10.15227/orgsyn.077.0114.
    • PrepChem. (n.d.). Synthesis of 2-(2,4-dichloro-3-methylphenoxy)propionyl chloride. Retrieved from [Link]

    • ResearchGate. (2018). How can I modify fatty acid into acyl chloride using thionyl chloride?. Retrieved from [Link]

    • Wikipedia. (2023). Propionyl chloride. Retrieved from [Link]

    Sources

    Optimization

    Removal of excess thionyl chloride from reaction mixture

    Technical Support Center: Excess Thionyl Chloride ( SOCl2​ ) Removal & Troubleshooting Welcome to the Technical Support Center. Thionyl chloride ( SOCl2​ ) is a ubiquitous reagent in organic synthesis, primarily used for...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Excess Thionyl Chloride ( SOCl2​ ) Removal & Troubleshooting

    Welcome to the Technical Support Center. Thionyl chloride ( SOCl2​ ) is a ubiquitous reagent in organic synthesis, primarily used for converting carboxylic acids to acyl chlorides and alcohols to alkyl chlorides. However, its high reactivity, corrosive byproducts ( HCl and SO2​ ), and stubborn retention in crude mixtures make post-reaction removal a critical challenge.

    This guide provides researchers and drug development professionals with field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to safely and effectively isolate your product.

    Quantitative Data & Physical Properties

    Understanding the physical properties of SOCl2​ and its common co-solvents is the first step in designing an effective removal strategy. The table below summarizes the key metrics used to calculate azeotropic distillation parameters.

    Solvent / ReagentBoiling Point (°C)Density (g/mL)Function in Workflow
    Thionyl Chloride ( SOCl2​ ) 74.6[1]1.64Target reagent for removal
    Toluene 110.6[1]0.87Azeotropic "chaser" solvent
    Dichloromethane (DCM) 39.61.33Low-boiling co-solvent
    Hexane 68.00.65Non-polar co-solvent
    Workflow Decision Matrix

    Selecting the correct removal method depends entirely on your reaction scale and the thermal/hydrolytic stability of your desired product.

    G Start Excess SOCl2 in Reaction Scale What is the reaction scale? Start->Scale Small Small Scale (< 1 mmol) Is product water-stable? Scale->Small < 1 mmol Large Large Scale (> 1 mmol) Is product heat-stable? Scale->Large > 1 mmol Quench Method: Chemical Quenching (Ice-cold NaHCO3) Small->Quench Yes Azeotrope Method: Azeotropic Co-evaporation (Toluene chase under vacuum) Small->Azeotrope No Large->Azeotrope No Distill Method: Vacuum Distillation (Requires cold & base traps) Large->Distill Yes

    Decision matrix for selecting the optimal thionyl chloride removal method.

    Field-Proven Experimental Protocols
    Protocol A: Azeotropic Co-evaporation (The "Toluene Chase")

    Causality: SOCl2​ can be notoriously difficult to remove completely under standard vacuum due to its vapor pressure profile and intermolecular interactions with the crude product. Toluene forms a low-boiling azeotrope with SOCl2​ [1]. By adding toluene and evaporating, you effectively "sweep" the residual reagent out of the mixture without requiring high temperatures that could degrade sensitive acid chlorides[2]. While benzene was historically used for this purpose, toluene is significantly less toxic and is the modern standard[3],[4].

    • Initial Concentration: Cool the reaction mixture to room temperature. Apply a moderate vacuum to remove the bulk of the SOCl2​ . Keep the water bath below 40 °C[5].

    • Toluene Addition: Once the bulk liquid is removed, break the vacuum with inert gas ( N2​ or Argon). Add dry toluene (approximately equal to the original reaction volume) to the flask[2].

    • Co-evaporation: Reapply the vacuum and evaporate the toluene/ SOCl2​ azeotrope to dryness.

    • Validation Cycle: Repeat the toluene addition and evaporation process 2 to 3 times to ensure complete removal of all excess thionyl chloride[3],[5].

    Protocol B: Vacuum Distillation with Pump Protection

    Causality: Direct rotary evaporation of large volumes of SOCl2​ will rapidly corrode vacuum pump internals and degrade rubber seals due to the generation of HCl and SO2​ gases[6],[5]. A self-validating trap system ensures that zero corrosive gas reaches the pump mechanism.

    • Trap Assembly: Connect the receiving flask of your distillation setup to a secondary cold trap cooled with a dry ice/acetone slurry or liquid nitrogen[2].

    • Base Trap Integration: Connect the outlet of the cold trap to an inline base trap (e.g., a bubbler containing NaOH / KOH solution, or a tube packed with solid KOH pellets) before the line reaches the vacuum pump[2],[1].

    • Distillation: Slowly apply the vacuum to avoid bumping. Gradually heat the reaction flask in an oil bath, strictly maintaining the bath temperature below 50 °C[2].

    • System Purge: Once distillation ceases, slowly release the vacuum with inert gas. Immediately neutralize the contents of the cold trap by slowly pouring it into an ice-cold basic solution.

    Protocol C: Low-Temperature Chemical Quenching

    Causality: For very small scales (< 1 mmol) where the product is stable to aqueous workup, quenching is faster than distillation. Direct addition of water to SOCl2​ causes a violent exotherm[1]. Reverse-quenching into a massive thermal sink of ice-cold base safely dissipates the heat of hydrolysis while instantly neutralizing the generated acids[2].

    • Preparation: Prepare a large beaker containing a saturated aqueous solution of sodium bicarbonate ( NaHCO3​ ) and cool it in an ice bath to < 5 °C[2]. Place it on a magnetic stir plate and stir vigorously.

    • Dropwise Addition: Using a pipette or addition funnel, add the crude SOCl2​ reaction mixture dropwise into the cold NaHCO3​ solution[2]. Ensure the internal temperature of the quench remains below 20 °C[2].

    • Validation: Continue stirring for 15–30 minutes until all effervescence ( CO2​ evolution) ceases. Check the pH with litmus paper; if it is acidic, add more NaHCO3​ until neutral or slightly basic[2].

    • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or Ethyl Acetate) to isolate your product.

    Troubleshooting Guides & FAQs

    Q1: My product is decomposing or turning yellow/orange during distillation. What is the cause? Cause & Causality: The distillation temperature is likely too high. Thionyl chloride decomposes at temperatures above 140 °C (and sometimes at lower temperatures during prolonged heating) to form disulfur dichloride ( S2​Cl2​ ), sulfur dioxide, and chlorine[2],[1]. These byproducts cause the yellow/orange discoloration and can trigger side reactions. Solution: Lower the oil bath temperature to below 40 °C and apply a stronger vacuum[2],[5]. If your product is highly thermally sensitive, abandon distillation and switch to the toluene azeotropic co-evaporation method (Protocol A).

    Q2: I am using a rotary evaporator, and my vacuum pump is rusting. How do I protect my equipment? Cause & Causality: SOCl2​ vapors react with ambient moisture in the system to form HCl and SO2​ . These gases are highly corrosive to rubber seals, tubing, and metal pump internals[6],[5]. Solution: Never evaporate SOCl2​ directly into an unprotected pump. You must install a secondary cold trap (liquid nitrogen) to catch the bulk liquid, followed immediately by a base trap (e.g., solid KOH or NaOH solution) to neutralize the acidic off-gases before they reach the pump[2],[1].

    Q3: I have distilled off the SOCl2​ , but IR/NMR spectroscopy still shows traces of it in my product. How do I remove the rest? Cause & Causality: SOCl2​ can be stubborn to remove completely due to its vapor pressure profile and intermolecular interactions with the crude product matrix. Solution: Utilize the "Toluene Chase." Add dry toluene to your crude mixture and evaporate it under reduced pressure. Toluene forms a low-boiling azeotrope with SOCl2​ , effectively sweeping the residual reagent out of the flask[2],[1]. Repeat this process 2 to 3 times for complete removal[5].

    Q4: The quenching reaction is too vigorous, and my desired product is hydrolyzing. How can I control this? Cause & Causality: The hydrolysis of SOCl2​ is highly exothermic and rapidly drops the pH of the solution, which can hydrolyze sensitive acid chlorides back to carboxylic acids. Solution: Ensure you are performing a reverse quench. Slowly add the SOCl2​ mixture dropwise into a large excess of vigorously stirred, ice-cold saturated sodium bicarbonate[2],[1]. Never add the aqueous solution directly into the flask containing SOCl2​ .

    References
    • Title: Technical Support Center: Removal of Excess Thionyl Chloride | Source: BenchChem | URL:

    • Title: 7-methoxyphthalide | Source: Organic Syntheses | URL:

    • Title: Rotary Evaporation | Source: Chemistry LibreTexts | URL:

    • Title: Removal of residual thionyl chloride from Cyclopent-3-ene-1-carbonyl chloride synthesis | Source: BenchChem | URL:

    • Title: Removal of excess SOCl2 | Source: r/Chempros | URL:

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting the Synthesis of 2-(3,5-Dimethylphenoxy)propanoyl Chloride

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic hurdles and side reactions encountered during the synthesis of 2-(3,5-Dimethylp...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic hurdles and side reactions encountered during the synthesis of 2-(3,5-Dimethylphenoxy)propanoyl chloride.

    This two-step synthesis—comprising a Williamson ether synthesis followed by acyl chloride formation—presents unique challenges. The highly activated nature of the 3,5-dimethylphenoxy moiety makes it particularly susceptible to electrophilic degradation, while the steric hindrance of the alkylating agent promotes elimination over substitution.

    Part 1: Mechanistic Troubleshooting & FAQs

    Q1: Why am I observing multiple chlorinated species in the MS/NMR of my final acyl chloride product?

    Causality: The 3,5-dimethylphenoxy group is a highly electron-rich aromatic system. The ether oxygen and the two methyl groups synergistically activate the aromatic ring (specifically at the 2, 4, and 6 positions) toward electrophilic aromatic substitution. When converting the intermediate carboxylic acid to the acyl chloride using thionyl chloride ( SOCl2​ ), the reagent (or its breakdown products like Cl2​ or SO2​Cl2​ ) can act as an electrophilic chlorinating agent. Research demonstrates that the electrophilic attack on the phenolic oxygen or the activated ring is a rate-determining side reaction for phenoxypropanoic acids[1]. Furthermore, heating activated aromatics with SOCl2​ is a known pathway for unintended ring chlorination[2]. Solution: Do not reflux the reaction. Reduce the reaction temperature to 40–50 °C, limit SOCl2​ to 1.1–1.5 equivalents, and avoid prolonged reaction times. Alternatively, switch to oxalyl chloride with catalytic DMF at room temperature, which is a milder chlorinating system.

    Q2: My yield for the intermediate 2-(3,5-dimethylphenoxy)propanoic acid is low, and I detect acrylic acid byproducts. What is happening?

    Causality: The first step relies on a Williamson ether synthesis between 3,5-dimethylphenol and 2-bromopropanoic acid. Because the alpha-carbon of 2-bromopropanoic acid is sterically hindered (a secondary carbon) and adjacent to an electron-withdrawing carbonyl, E2 elimination competes heavily with the desired SN​2 substitution. Strong, bulky bases or excessively high temperatures favor the deprotonation of the beta-hydrogen, leading to the elimination of HBr and the formation of acrylic acid derivatives. Solution: Use a milder, non-nucleophilic base such as finely powdered potassium carbonate ( K2​CO3​ ) instead of sodium hydroxide. Optimize the solvent to a polar aprotic medium (like DMF) to enhance the nucleophilicity of the phenoxide without requiring excessive heat.

    Q3: I observe a high molecular weight impurity that corresponds to a dimer. How is this forming during the acyl chloride step?

    Causality: This is a symmetrical anhydride. Anhydride formation occurs when the newly formed 2-(3,5-dimethylphenoxy)propanoyl chloride reacts with unreacted 2-(3,5-dimethylphenoxy)propanoic acid[3]. This typically happens if the chlorination conversion is incomplete, or if moisture is introduced during the workup, hydrolyzing a portion of the acyl chloride back to the carboxylic acid, which then attacks the remaining acyl chloride. Solution: Ensure strictly anhydrous conditions. Drive the reaction to completion by monitoring via GC-MS (see self-validating protocols below) before removing the excess SOCl2​ .

    Part 2: Quantitative Data & Impurity Profiling

    The following table summarizes the primary side products, their mechanistic origins, and the analytical logic required to detect and prevent them.

    Side Product CategorySynthesis StepMechanistic CausalityAnalytical DetectionPrevention Strategy
    Ring-Chlorinated Derivatives Acyl Chloride FormationElectrophilic aromatic substitution by SOCl2​ on the activated phenoxy ring[1].GC-MS: M+34 mass shift (distinct Cl isotope pattern).1H NMR: Loss of aromatic protons (6.0-6.5 ppm).Limit SOCl2​ to 1.1–1.5 eq; maintain temperature ≤ 50 °C; avoid prolonged heating.
    Acrylic Acid Derivatives EtherificationE2 elimination of 2-bromopropanoic acid competing with SN​2 substitution.1H NMR: Appearance of vinylic protons at 5.5–6.5 ppm.GC-MS: Low MW peak.Use milder bases ( K2​CO3​ ); control temperature to 80 °C; use polar aprotic solvents.
    Symmetrical Anhydride Acyl Chloride FormationUnreacted carboxylic acid attacks the newly formed acyl chloride[3].IR: Dual carbonyl stretch at ~1820 and 1760 cm⁻¹.LC-MS: Dimer mass peak.Ensure complete conversion before workup; maintain strictly anhydrous conditions.
    Unreacted Phenol EtherificationPoor nucleophilicity or thermal degradation of the alkylating agent.TLC: UV active spot matching starting material.GC-MS: Phenol mass peak.Ensure base is finely powdered and dry; allow sufficient time for phenoxide formation before adding the bromide.

    Part 3: Self-Validating Experimental Protocols

    To ensure reproducibility and prevent the side reactions detailed above, follow these self-validating workflows. Every critical step includes an analytical check to verify causality before proceeding.

    Protocol 1: Synthesis of 2-(3,5-Dimethylphenoxy)propanoic acid
    • Phenoxide Formation: In a dry, round-bottom flask under inert atmosphere, dissolve 3,5-dimethylphenol (1.0 eq) in anhydrous DMF. Add finely powdered anhydrous K2​CO3​ (2.0 eq). Stir at 50 °C for 30 minutes.

      • Causality: Pre-forming the phenoxide increases its nucleophilicity, favoring SN​2 over E2.

    • Alkylation: Dropwise, add 2-bromopropanoic acid (1.2 eq) dissolved in DMF. Slowly raise the temperature to 80 °C. Do not exceed 85 °C to prevent E2 elimination.

    • Validation Check (TLC): After 4 hours, spot the reaction mixture against the starting phenol on a silica TLC plate (Eluent: 8:2 Hexanes/EtOAc with 1% Acetic Acid). The phenol spot should be absent.

    • Workup: Cool to room temperature, dilute with water, and wash with diethyl ether to remove unreacted phenol. Acidify the aqueous layer to pH 2 using 1M HCl to precipitate the product. Extract with EtOAc, dry over MgSO4​ , and concentrate.

    Protocol 2: Synthesis of 2-(3,5-Dimethylphenoxy)propanoyl chloride
    • Chlorination Setup: Dissolve the intermediate carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of anhydrous DMF (0.05 eq).

    • Reagent Addition: Cool the mixture to 0 °C. Dropwise, add thionyl chloride ( SOCl2​ ) (1.2 eq).

      • Causality: Keeping equivalents low and using DCM as a diluent prevents the localized high concentrations of SOCl2​ that drive electrophilic aromatic ring chlorination[2].

    • Reaction: Allow the mixture to warm to 40 °C and stir for 2 hours.

    • Validation Check (GC-MS Quench): Do not guess reaction completion. Withdraw 10 µL of the reaction mixture and quench it into 1 mL of anhydrous methanol containing triethylamine. Analyze via GC-MS. You should observe the methyl ester of the product. If unreacted acid remains, continue heating. If chlorinated ring impurities appear, stop the reaction immediately.

    • Isolation: Concentrate the mixture under reduced pressure (rotary evaporator) to remove DCM and excess SOCl2​ . Co-evaporate twice with anhydrous toluene to strip residual SOCl2​ and HCl, preventing anhydride formation upon storage[3].

    Part 4: Reaction Pathway Visualizations

    The following diagrams map the logical flow of the synthesis, explicitly highlighting the divergence between the desired pathways and the mechanistic side reactions.

    Etherification A 3,5-Dimethylphenol + 2-Bromopropanoic Acid B Base (K2CO3) Solvent (DMF) A->B C SN2 Substitution (Desired Pathway) B->C Controlled Temp (80°C) Mild Base D E2 Elimination (Side Reaction) B->D High Temp (>100°C) Bulky/Strong Base E 2-(3,5-Dimethylphenoxy)propanoic acid (Target Intermediate) C->E F Acrylic Acid + Unreacted Phenol (Side Products) D->F

    Fig 1: Reaction pathways in the etherification step, highlighting SN2 vs E2 competition.

    AcylChloride A 2-(3,5-Dimethylphenoxy)propanoic acid B SOCl2 (Thionyl Chloride) Catalytic DMF A->B C Acyl Chloride Formation (Desired) B->C 40-50°C 1.1-1.5 eq SOCl2 D Electrophilic Aromatic Chlorination (Side Reaction) B->D Prolonged Heating Excess SOCl2 E Anhydride Formation (Side Reaction) B->E Incomplete Conversion Moisture

    Fig 2: Acyl chloride formation and competing side reactions under chlorinating conditions.

    References

    • Segurado, M. A. P., et al. "Chlorination of 2-Phenoxypropanoic Acid with NCP in Aqueous Acetic Acid: Using a Novel Ortho−Para Relationship and the Para/Meta Ratio of Substituent Effects for Mechanism Elucidation." The Journal of Organic Chemistry, 2007. URL:[Link]

    • Davis, M., & Scanlon, D. "The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds." Australian Journal of Chemistry, 1977. URL:[Link]

    • Ashenhurst, J. "Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides." Master Organic Chemistry, 2011. URL:[Link]

    Sources

    Optimization

    Technical Support Center: Stability, Handling, and Troubleshooting for 2-(3,5-Dimethylphenoxy)propanoyl chloride

    Welcome to the Technical Support Center for 2-(3,5-Dimethylphenoxy)propanoyl chloride (CAS: 81866-01-5). As a highly reactive acyl chloride derivative, this compound is a critical electrophilic building block in drug dev...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for 2-(3,5-Dimethylphenoxy)propanoyl chloride (CAS: 81866-01-5). As a highly reactive acyl chloride derivative, this compound is a critical electrophilic building block in drug development and organic synthesis. However, its inherent reactivity makes it exceptionally prone to degradation if not handled with rigorous environmental controls.

    This guide is designed for researchers and scientists, providing field-proven insights into the causality of its degradation, troubleshooting common experimental failures, and outlining self-validating protocols for stability assessment.

    Part 1: Core Degradation Mechanisms (FAQ)

    Q1: Why does 2-(3,5-Dimethylphenoxy)propanoyl chloride degrade so rapidly upon exposure to ambient air? A1: The degradation is driven by the extreme electrophilicity of the carbonyl carbon, which is bonded to a highly electronegative chloride leaving group. Atmospheric moisture acts as a nucleophile, initiating a rapid nucleophilic acyl substitution. As established in foundational kinetic studies of acyl chlorides, the reaction proceeds via a bimolecular addition-elimination mechanism in the presence of water ([1]). Water attacks the carbonyl carbon to form a transient tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion, yielding 2-(3,5-dimethylphenoxy)propanoic acid and hydrogen chloride (HCl) gas.

    Mechanism A 2-(3,5-Dimethylphenoxy) propanoyl chloride B Nucleophilic Attack by H2O A->B C Tetrahedral Intermediate B->C D Elimination of HCl C->D E 2-(3,5-Dimethylphenoxy) propanoic acid D->E F HCl (Acidic Byproduct) D->F

    Mechanism of 2-(3,5-Dimethylphenoxy)propanoyl chloride hydrolysis.

    Q2: Does the 3,5-dimethylphenoxy moiety offer any structural stability compared to standard aliphatic acyl chlorides? A2: Yes, but only marginally. While the bulky 3,5-dimethylphenoxy group provides slight steric hindrance at the alpha-carbon, it does not sufficiently shield the carbonyl center from small nucleophiles like water. Furthermore, the ether linkage is stable under these conditions, meaning degradation is strictly localized to the acyl chloride functional group. The ionization mechanism governing this hydrolysis remains highly sensitive to solvent polarity and nucleophilicity ([2]).

    Part 2: Troubleshooting Guide for Storage & Handling

    Q3: My reaction yields are unexpectedly low, and the reagent bottle fumes when opened. What is happening? A3: Fuming is a definitive macroscopic indicator of active hydrolysis. The fumes are HCl gas reacting with atmospheric moisture to form hydrochloric acid droplets. If your reagent is fuming, a significant percentage of your active acyl chloride has already converted to the unreactive 2-(3,5-dimethylphenoxy)propanoic acid. This directly skews your stoichiometric ratios, leading to low yields in downstream amidation or esterification reactions.

    Q4: How should I store and handle this compound to ensure maximum shelf life? A4: Acyl chlorides must be treated as strictly moisture-intolerant systems.

    • Storage: Store at -20°C under a strict inert atmosphere (Nitrogen or Argon). Ensure the container is sealed with Parafilm or stored in a desiccator.

    • Handling: Only open the container inside a glovebox or use Schlenk line techniques to withdraw the reagent. Never return unused portions to the original bottle, as this introduces trace moisture to the bulk supply.

    Quantitative Stability Profile

    To illustrate the causality between solvent environment and degradation rates, the following table summarizes the estimated half-lives of typical reactive acyl chlorides across various solvent systems at 25°C.

    Solvent SystemNucleophile PresenceEstimated Half-Life (t½)Primary Degradation Product
    Pure WaterHigh ( H2​O )< 1 secondCarboxylic Acid + HCl
    50% Aqueous AcetonitrileModerate ( H2​O )2 - 5 minutesCarboxylic Acid + HCl
    Anhydrous MethanolHigh ( CH3​OH )< 10 secondsMethyl Ester + HCl
    Anhydrous DichloromethaneNone> 6 monthsNone (Stable)
    Anhydrous TetrahydrofuranNone> 6 monthsNone (Stable)

    Note: Data extrapolated from general acyl chloride solvolysis kinetics. Absolute values for 2-(3,5-Dimethylphenoxy)propanoyl chloride will scale proportionally with these solvent environments.

    Part 3: Self-Validating Experimental Protocols

    If you suspect your batch of 2-(3,5-Dimethylphenoxy)propanoyl chloride has degraded, you cannot simply inject it into an HPLC system . Standard reverse-phase aqueous mobile phases (e.g., Water/Acetonitrile) will instantaneously hydrolyze the compound during the run, yielding false-negative purity results (showing 100% carboxylic acid even if the starting material was pristine).

    To accurately assess stability, you must use a Derivatization-HPLC Protocol . This self-validating system relies on intentionally quenching the acyl chloride with a massive excess of a strong, bulky amine (like aniline) to form a stable amide derivative, which is then quantified.

    Protocol: Kinetic Stability Assessment via Derivatization

    Rationale: Aniline reacts with the intact acyl chloride orders of magnitude faster than water. By taking aliquots of your reagent and quenching them in an aniline solution, you trap the remaining active acyl chloride as a stable amide. The pre-existing degraded carboxylic acid will not react with aniline under these uncatalyzed conditions, ensuring that the final amide concentration perfectly mirrors the intact acyl chloride concentration.

    Materials:

    • Anhydrous Dichloromethane (DCM)

    • Aniline (Reagent grade, >99%, dried over molecular sieves)

    • HPLC system with UV detector (set to 254 nm)

    Step-by-Step Methodology:

    • Prepare the Quench Solution: In a dry 10 mL volumetric flask, prepare a 0.5 M solution of aniline in anhydrous DCM. This massive molar excess ensures quantitative and instantaneous derivatization.

    • Establish the Baseline (t=0): Inside a glovebox, dissolve 10 mg of your 2-(3,5-Dimethylphenoxy)propanoyl chloride sample in 1 mL of anhydrous DCM. Immediately transfer 100 µL of this solution into 900 µL of the Aniline Quench Solution. Vortex for 10 seconds.

    • Stress Testing (Optional): To test stability in a specific solvent or condition, dissolve the acyl chloride in the test environment. Withdraw 100 µL aliquots at specific time intervals (e.g., t=10, 30, 60 min) and immediately inject them into fresh vials containing 900 µL of the Aniline Quench Solution.

    • Sample Preparation for HPLC: Evaporate the DCM from the quenched samples using a gentle stream of nitrogen. Reconstitute the residue in 1 mL of HPLC mobile phase (e.g., 60:40 Acetonitrile:Water).

    • HPLC Analysis: Inject 10 µL of the reconstituted sample onto a C18 column. The stable amide derivative will elute as a sharp, highly UV-active peak.

    • Data Validation: The area of the amide peak at t=0 represents the absolute purity of the active acyl chloride in your starting material. Any reduction in peak area over time in your stress tests corresponds directly to the degradation rate.

    Workflow Step1 1. Prepare Anhydrous Solvent System Step2 2. Spike with Acyl Chloride under N2/Ar Step1->Step2 Step3 3. Time-Course Sampling (t=0, 10, 30, 60 min) Step2->Step3 Step4 4. Quench & Derivatize (Excess Aniline) Step3->Step4 Step5 5. HPLC/UV Analysis of Amide Derivative Step4->Step5 Step6 6. Calculate Pseudo-First Order Kinetics Step5->Step6

    Workflow for kinetic stability assessment via derivatization and HPLC.

    References

    • Queen, A. (1967). Kinetics of the hydrolysis of acyl chlorides in pure water. Canadian Journal of Chemistry, 45(14), 1619-1629.[Link]

    • Hall, H. K., & Lueck, C. H. (1963). The Ionization Mechanism for the Hydrolysis of Acyl Chlorides. The Journal of Organic Chemistry, 28(10), 2818-2825.[Link]

    Sources

    Troubleshooting

    Technical Support Center: Handling Moisture-Sensitive 2-(3,5-Dimethylphenoxy)propanoyl chloride

    Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2-(3,5-Dimethylphenoxy)propanoyl chloride (CAS: 81866-01-5).

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2-(3,5-Dimethylphenoxy)propanoyl chloride (CAS: 81866-01-5). As an acyl chloride, this reagent is highly electrophilic and extremely sensitive to atmospheric moisture. Proper handling is not just a best practice—it is a fundamental requirement to prevent reagent degradation, dangerous gas evolution, and experimental failure.

    Mechanistic Principles & Causality

    2-(3,5-Dimethylphenoxy)propanoyl chloride is widely utilized in organic synthesis to construct esters and amides 1. The core challenge in handling this compound lies in the high electrophilicity of its carbonyl carbon.

    The Causality of Degradation: When exposed to water (even atmospheric humidity), the acyl chloride undergoes rapid nucleophilic attack. This hydrolysis yields 2-(3,5-dimethylphenoxy)propanoic acid and liberates highly corrosive hydrogen chloride (HCl) gas 2. This degradation pathway depletes your active reagent, skews reaction stoichiometry, and introduces acidic byproducts that can poison downstream catalysts or cleave acid-sensitive protecting groups 3.

    Experimental Workflow & Logical Relationships

    To prevent hydrolysis, all operations must be conducted within a closed, self-validating inert system. The diagram below illustrates the mandatory progression of operations.

    Workflow N1 1. Glassware Preparation (Oven dry at 120°C) N2 2. Purge-and-Refill Cycle (3x Vacuum/Argon) N1->N2 Transfer hot N3 3. Anhydrous Solvent Addition (via dry syringe) N2->N3 Maintain inert atm N4 4. Reagent Transfer 2-(3,5-Dimethylphenoxy)propanoyl chloride N3->N4 Cool to 0°C N5 5. Reaction Execution (Positive Ar pressure) N4->N5 Dropwise addition N6 6. Quench & Workup (Aqueous Base) N5->N6 Monitor completion

    Workflow for handling moisture-sensitive acyl chlorides under inert conditions.

    Self-Validating Experimental Protocols

    The following methodologies utilize a Schlenk line setup to ensure strict anhydrous conditions. Every step includes a validation checkpoint to confirm systemic integrity before proceeding 4.

    Step 1: Apparatus Preparation & Purging
    • Action: Dry all glassware (flasks, condensers, syringes) in an oven at 120°C for a minimum of 4 hours. Assemble the apparatus while hot, seal with rubber septa, and immediately connect to the Schlenk line.

    • Causality: Surface-adsorbed water on glass initiates localized hydrolysis. Assembling the apparatus while hot prevents ambient humidity from condensing on the inner surfaces as the glass cools.

    • Self-Validation: Perform three "purge-and-refill" cycles (evacuate to <1 Torr, backfill with Argon). The system is validated when the Schlenk line's oil bubbler shows a slow, continuous release of Argon. If the bubbler fluid is static, the system has a leak and is not sealed.

    Step 2: Reagent Transfer
    • Action: Using an oven-dried, Argon-flushed syringe (18G–20G needle), pierce the septum of the acyl chloride bottle. Inject a volume of Argon equal to the volume of reagent you intend to withdraw, then slowly pull the plunger.

    • Causality: Injecting Argon prevents a vacuum from forming inside the reagent bottle. A vacuum would draw in ambient laboratory air the moment the needle is removed, instantly degrading the remaining stock 4.

    • Self-Validation: The syringe plunger should offer slight, consistent resistance and fill smoothly with clear liquid. If bubbles are drawn in, the needle seal is compromised.

    Step 3: Reaction Execution & Quenching
    • Action: Cool the receiving flask containing the nucleophile and anhydrous solvent to 0°C. Add the acyl chloride dropwise. Upon reaction completion, quench slowly with saturated aqueous sodium bicarbonate (NaHCO₃).

    • Causality: Acyl chloride reactions are highly exothermic. Cooling to 0°C controls the reaction kinetics and minimizes thermal degradation. Quenching with NaHCO₃ neutralizes the generated HCl gas safely without creating a strongly basic environment that could hydrolyze the newly formed product 2.

    • Self-Validation: The cessation of CO₂ gas evolution (effervescence) during the aqueous quench confirms that all residual acid and unreacted acyl chloride have been fully neutralized.

    Quantitative Data & Operational Parameters

    To ensure reproducibility and minimize reagent loss, adhere to the following strictly defined parameters:

    ParameterOptimal ConditionCausality & Impact of Deviation
    Glassware Drying 120°C for ≥ 4 hoursResidual surface moisture causes an immediate 5–15% loss of active acyl chloride to hydrolysis.
    Inert Gas Selection Argon (Ar)Argon is significantly denser than Nitrogen (N₂) and effectively blankets the liquid surface, reducing vapor-phase moisture contact.
    Storage Temperature 2–8°C, sealed under ArElevated temperatures accelerate thermal degradation and exacerbate pressure buildup from trace HCl evolution.
    Syringe Needle Gauge 18G to 20GNeedles thinner than 20G risk clogging if trace hydrolysis has formed solid carboxylic acid particulates in the stock bottle.

    Troubleshooting Guides & FAQs

    Q: My 2-(3,5-Dimethylphenoxy)propanoyl chloride has turned cloudy or contains white solids. Can I still use it? A: No, unless purified. Cloudiness is a definitive visual indicator of hydrolysis. The white precipitate is the corresponding carboxylic acid (2-(3,5-dimethylphenoxy)propanoic acid), which is insoluble in the neat acyl chloride 2. Using this degraded reagent will result in significantly lower yields and inaccurate stoichiometry. It is recommended to either discard the reagent or purify it via fractional distillation under vacuum before use.

    Q: During the addition of the acyl chloride, the reaction mixture turned dark and the yield was exceptionally poor. What happened? A: This is typically caused by localized overheating due to a failure to control the exothermic reaction. Ensure the receiving flask is cooled to 0°C and the addition is performed dropwise. Furthermore, if the solvent was not strictly anhydrous, rapid hydrolysis generates excess HCl, which can cause polymerization or degradation of sensitive substrates 3.

    Q: Why does the septum on my reagent bottle pop off during storage? A: If trace moisture enters the bottle during a transfer, it reacts with the acyl chloride to produce HCl gas. Over time, this gas accumulates, increasing the internal pressure until the septum fails. Always flush the headspace with Argon before sealing, and store the bottle at 2–8°C to minimize vapor pressure 4.

    References

    • Application Notes and Protocols for Reactions Involving Moisture-Sensitive Acyl Chlorides BenchChem
    • 81866-01-5_CAS号:81866-01-5_2-(3,5-Dimethylphenoxy)propanoyl chloride ChemSrc
    • The manipulation of air-sensitive compounds ResearchG
    • Effect of Alkyl Chain Length and Hydroxyl Substitution on the Antioxidant Activity of Gallic Acid Esters N

    Sources

    Optimization

    Technical Support Center: Optimizing Acylation with 2-(3,5-Dimethylphenoxy)propanoyl Chloride

    Welcome to the Technical Support Center for reaction optimization involving 2-(3,5-Dimethylphenoxy)propanoyl chloride (CAS: 81866-01-5). This guide is engineered for process chemists, researchers, and drug development pr...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for reaction optimization involving 2-(3,5-Dimethylphenoxy)propanoyl chloride (CAS: 81866-01-5). This guide is engineered for process chemists, researchers, and drug development professionals.

    Acylating amines or alcohols with this specific reagent presents unique mechanistic challenges. The presence of the bulky 3,5-dimethylphenoxy group at the α -position introduces steric hindrance, while the acidic α -proton makes the chiral center highly susceptible to base-catalyzed racemization. This guide synthesizes field-proven protocols, causality-driven troubleshooting, and self-validating workflows to ensure high-yielding, stereochemically pure acylation.

    Reaction Optimization Workflow

    The following decision matrix dictates the optimal reaction conditions based on the stereochemical requirements of your substrate and the nature of your nucleophile.

    AcylationWorkflow Start Acylation with 2-(3,5-Dimethylphenoxy) propanoyl chloride CheckChiral Is the alpha-stereocenter enantiopure? Start->CheckChiral YesChiral Yes (High Racemization Risk) CheckChiral->YesChiral NoChiral No (Racemic mixture) CheckChiral->NoChiral MildBase Use Mild Base (e.g., Pyridine) or Schotten-Baumann YesChiral->MildBase StrongBase Standard Base (TEA, DIPEA) NoChiral->StrongBase Nucleophile Nucleophile Type? MildBase->Nucleophile StrongBase->Nucleophile Amine Amine (Amidation) Nucleophile->Amine Alcohol Alcohol (Esterification) Nucleophile->Alcohol TempControl Strict Temp Control (0°C) Add acid chloride dropwise Amine->TempControl DMAPCat Add 0.05-0.1 eq DMAP Monitor via TLC/HPLC Alcohol->DMAPCat

    Workflow for optimizing acylation conditions based on stereochemical and nucleophilic requirements.

    Expert Protocols (Self-Validating Systems)

    Every protocol below is designed as a closed-loop system, containing built-in validation steps to ensure the reaction is proceeding as intended before committing to the final workup.

    Protocol A: Anhydrous Base-Catalyzed Acylation (For Racemic or Non-Sensitive Substrates)

    This is the standard, high-efficiency protocol for acylating primary/secondary amines and alcohols where the α -stereocenter's integrity is not a concern.

    • Preparation & Drying: Flame-dry a round-bottom flask under vacuum and purge with dry Argon.

      • Validation: Perform a Karl Fischer titration on your Dichloromethane (DCM) solvent. Proceed only if water content is <50 ppm to prevent premature acyl chloride hydrolysis.

    • Reagent Mixing: Dissolve the nucleophile (1.0 eq) and Triethylamine (TEA) or DIPEA (1.5 eq) in anhydrous DCM (0.2 M). If acylating an alcohol, add 4-Dimethylaminopyridine (DMAP) (0.1 eq). Cool the mixture to 0 °C in an ice bath.

    • Acyl Chloride Addition: Dissolve 2-(3,5-Dimethylphenoxy)propanoyl chloride (1.1 eq) in a minimal amount of DCM. Add dropwise over 15 minutes.

      • Validation: For amidation, you should observe a slight exotherm and the immediate formation of a white precipitate (TEA·HCl salt). This visual cue confirms the acylation is actively proceeding.

    • Monitoring: Allow the reaction to warm to room temperature and stir for 2–4 hours.

      • Validation: Quench a 10 µL reaction aliquot into 1 mL of methanol containing 1% TEA. Analyze via LC-MS. The presence of the methyl ester confirms unreacted acyl chloride, while the target mass indicates successful product formation.

    • Workup: Quench with saturated aqueous NH4​Cl , extract with DCM, wash with brine, dry over MgSO4​ , and concentrate under reduced pressure.

    Protocol B: Biphasic Schotten-Baumann Acylation (For Enantiopure Substrates)

    When utilizing an enantiopure batch of the acyl chloride, strong organic bases will cause rapid epimerization. This biphasic protocol minimizes base contact time, suppressing the ketene formation pathway .

    • Preparation: In a round-bottom flask, combine the amine nucleophile (1.0 eq) in DCM (0.2 M) and an equal volume of saturated aqueous NaHCO3​ .

    • Addition: Cool the biphasic mixture to 0 °C. Begin vigorous stirring (>800 rpm). Add the acyl chloride (1.1 eq) dropwise directly into the organic layer.

      • Validation: Vigorous stirring is critical. Emulsion formation indicates proper phase mixing. If distinct phase separation remains during addition, the acyl chloride will hydrolyze before reacting with the amine.

    • Monitoring & Workup: Stir for 1 hour at 0 °C. Separate the layers, wash the organic layer with 1M HCl (to remove unreacted amine), then brine, dry over Na2​SO4​ , and concentrate.

    Troubleshooting Guide & FAQs

    Q1: Why am I seeing significant racemization of my chiral product? A: The α -proton of 2-(3,5-dimethylphenoxy)propanoyl chloride is highly acidic due to the electron-withdrawing nature of the adjacent carbonyl and the inductive effect of the phenoxy group. When strong bases like TEA ( pKa​≈10.75 ) or DIPEA are used, they deprotonate this α -carbon, leading to the formation of a planar ketene intermediate. Upon subsequent nucleophilic attack, the stereocenter is re-established from both faces, resulting in a racemic mixture . Solution: Switch to milder bases (e.g., pyridine or N-methylmorpholine) or use the biphasic Schotten-Baumann conditions (Protocol B) to suppress the ketene pathway.

    Q2: My reaction stalls at 60% conversion when acylating a secondary alcohol. How can I push it to completion? A: The 3,5-dimethylphenoxy group at the α -position introduces significant steric bulk around the carbonyl carbon. This impedes the trajectory of bulky nucleophiles like secondary alcohols. Solution: Introduce DMAP as a nucleophilic catalyst (0.05 – 0.1 equivalents). DMAP rapidly attacks the acyl chloride to form a highly electrophilic N -acylpyridinium intermediate. This intermediate is less sterically hindered and orders of magnitude more reactive toward weak or bulky nucleophiles than the parent acyl chloride, driving the esterification to completion .

    Q3: I observe a significant amount of the 2-(3,5-dimethylphenoxy)propanoic acid byproduct. How do I prevent hydrolysis? A: Acyl chlorides are highly susceptible to nucleophilic attack by ambient moisture. Hydrolysis outcompetes acylation, especially if your target nucleophile is sterically hindered. Solution: Ensure rigorous anhydrous conditions. Use flame-dried glassware, anhydrous solvents stored over activated 3Å molecular sieves, and maintain a positive pressure of argon. If using an older commercial batch of the acyl chloride, verify its integrity via 1H -NMR prior to use, as it may have already hydrolyzed in the bottle.

    Quantitative Data & Parameter Selection

    Table 1: Base Selection and Impact on Reaction Parameters
    Base pKa​ (Conjugate Acid)Reaction RateRacemization RiskBest Use Case
    Triethylamine (TEA) 10.75FastHigh (Ketene formation)Non-chiral amidation
    DIPEA 11.4FastHighNon-chiral, sterically hindered systems
    Pyridine 5.25ModerateLowChiral substrates, mild conditions
    NaHCO3​ (Aqueous) 6.3ModerateVery LowSchotten-Baumann, enantiopure amines
    Table 2: Solvent Compatibility for Acylation Workflows
    SolventPolarityMoisture ToleranceOperational Notes
    Dichloromethane (DCM) ModerateVery LowIndustry standard; excellent solubility for most intermediates and DMAP complexes.
    Tetrahydrofuran (THF) HighVery LowIdeal for low-temperature reactions; must be freshly distilled over Na/benzophenone.
    Toluene LowLowUseful for high-temperature acylations; poor solubility for polar hydrochloride salts.
    DCM / Water (Biphasic) MixedHigh (by design)Required for Schotten-Baumann; demands vigorous mechanical stirring to prevent hydrolysis.

    References

    • Magano, J. (2022). "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." Organic Process Research & Development, 26(6).[Link]

    • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angewandte Chemie International Edition in English, 17(8), 569-583.[Link]

    Troubleshooting

    Technical Support Center: Optimizing Yield in 2-(3,5-Dimethylphenoxy)propanoyl Chloride Synthesis

    Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals seeking to optimize the synthesis and isolate high yields of 2-(3,5-dimet...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals seeking to optimize the synthesis and isolate high yields of 2-(3,5-dimethylphenoxy)propanoyl chloride . This highly reactive acyl chloride is a critical building block for aryloxypropanoic acid derivatives, which are widely utilized in pharmaceutical and agrochemical development[1].

    Below, you will find our authoritative workflows, self-validating protocols, and a comprehensive troubleshooting FAQ to resolve common yield-limiting bottlenecks.

    Mechanistic Workflows & Causality

    The synthesis of 2-(3,5-dimethylphenoxy)propanoyl chloride is a two-step process. First, a Williamson ether synthesis couples 3,5-dimethylphenol with a 2-halopropanoate, followed by ester hydrolysis to yield the intermediate 2-(3,5-dimethylphenoxy)propanoic acid (CAS: 777-57-1) [2][3]. Second, the carboxylic acid is converted to the target acyl chloride using a chlorinating agent[4].

    SynthesisWorkflow A 3,5-Dimethylphenol + 2-Bromopropanoate B Williamson Ether Synthesis A->B K2CO3, Heat C 2-(3,5-Dimethylphenoxy) propanoic acid B->C Hydrolysis & HCl D Acyl Chloride Formation C->D SOCl2 / DMF E 2-(3,5-Dimethylphenoxy) propanoyl chloride D->E -SO2, -HCl

    Workflow for the synthesis of 2-(3,5-dimethylphenoxy)propanoyl chloride.

    To ensure complete conversion in the second step, N,N-Dimethylformamide (DMF) is used as a catalyst. DMF reacts with the chlorinating agent to form a highly reactive Vilsmeier-Haack intermediate, which dictates the kinetics of the chlorination[5].

    DMFMechanism A DMF + SOCl2 B Vilsmeier Intermediate [Me2N=CHCl]+ A->B -SO2, -HCl C Carboxylic Acid Attack B->C D Acyl Chloride Product + Regenerated DMF C->D Cl- displacement

    Catalytic cycle of DMF in the formation of acyl chlorides using thionyl chloride.

    Validated Experimental Protocols

    Every protocol below is designed as a self-validating system . By monitoring specific physical or spectroscopic changes, you can verify the success of the reaction in real-time before proceeding to the next step.

    Protocol A: Synthesis of the Intermediate Acid

    Objective: Synthesize 2-(3,5-dimethylphenoxy)propanoic acid with >90% yield.

    • Reagent Preparation: Dissolve 3,5-dimethylphenol (1.0 eq) in anhydrous acetonitrile ( CH3​CN ).

    • Deprotonation: Add anhydrous potassium carbonate ( K2​CO3​ , 1.5 eq).

      • Expert Insight (Causality): K2​CO3​ is chosen over stronger bases like NaH because the softer K+ counterion promotes O-alkylation over competing C-alkylation on the electron-rich aromatic ring.

    • Alkylation: Slowly add ethyl 2-bromopropanoate (1.1 eq) at room temperature. Heat the suspension to reflux (80°C) for 6 hours.

    • Hydrolysis: Cool the mixture to room temperature. Add 2M aqueous NaOH (2.0 eq) and stir for 2 hours.

      • Self-Validation Check: TLC (Hexanes/EtOAc 4:1) should show the complete disappearance of the ester intermediate.

    • Acidification & Isolation: Wash the aqueous layer with diethyl ether to remove unreacted phenol. Acidify the aqueous layer with 2M HCl to pH 2. Extract with ethyl acetate, wash with brine, dry over MgSO4​ , and concentrate under reduced pressure to yield the intermediate acid[5].

    Protocol B: Conversion to the Acyl Chloride

    Objective: Synthesize 2-(3,5-dimethylphenoxy)propanoyl chloride without degradation[4][6].

    • Activation: Suspend the intermediate acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Catalysis: Add a strictly catalytic amount of anhydrous DMF (0.05 eq).

    • Chlorination: Cool the flask to 0°C. Dropwise add oxalyl chloride (1.2 eq).

      • Self-Validation Check: The reaction is progressing correctly if vigorous gas evolution ( CO , CO2​ , HCl ) is immediately observed upon addition.

    • Completion: Warm the mixture to room temperature. Stir for 2-4 hours until gas evolution completely ceases.

    • Purification: Remove the DCM and excess oxalyl chloride under reduced pressure (rotary evaporation at 30°C, followed by high vacuum for 2 hours) to yield the crude acyl chloride[6].

    Troubleshooting & FAQs

    Q: My overall yield for the intermediate acid is below 50%, and NMR shows unreacted 3,5-dimethylphenol. How can I drive the O-alkylation to completion? A: Incomplete alkylation is usually caused by poor nucleophilicity of the phenoxide due to moisture, or competitive C-alkylation. Ensure your K2​CO3​ is oven-dried and your solvent is strictly anhydrous. If the reaction stalls, adding a catalytic amount of potassium iodide (KI, 0.1 eq) will facilitate an in-situ Finkelstein reaction, converting the ethyl 2-bromopropanoate to the highly reactive ethyl 2-iodopropanoate, thereby accelerating the SN​2 O-alkylation.

    Q: The final acyl chloride product is dark brown and viscous instead of a pale liquid. What went wrong? A: This is a classic symptom of DMF over-catalysis combined with excessive heating. If too much DMF is used (>0.1 eq), the Vilsmeier intermediate can undergo side reactions, leading to the formation of dark, tarry dimethylamine-derived byproducts. Furthermore, attempting to distill the acyl chloride at high temperatures (>100°C) without a high-vacuum setup causes thermal degradation. Keep DMF strictly catalytic (0.01 - 0.05 eq) and purify via high-vacuum stripping at near-ambient temperatures[6].

    Q: Why is my acyl chloride reverting to the carboxylic acid during storage? A: 2-aryloxypropanoyl chlorides are highly hygroscopic and susceptible to rapid hydrolysis. Even brief exposure to ambient atmospheric moisture will cleave the acyl chloride back to 2-(3,5-dimethylphenoxy)propanoic acid. The product must be stored under a blanket of argon or nitrogen in a tightly sealed Schlenk flask at -20°C. If you plan to use it in a subsequent amidation or esterification, it is highly recommended to use the crude acyl chloride immediately rather than storing it[4].

    Q: Should I use Thionyl Chloride ( SOCl2​ ) or Oxalyl Chloride for Step 2? A: While both are effective, Oxalyl Chloride is superior for yield optimization. See the data comparison table below for the causal reasoning.

    Quantitative Data: Chlorinating Agent Comparison

    Selecting the right chlorinating agent is critical for maximizing the yield and purity of 2-(3,5-dimethylphenoxy)propanoyl chloride.

    ParameterOxalyl ChlorideThionyl Chloride ( SOCl2​ )Phosphorus Pentachloride ( PCl5​ )
    Typical Yield 90 - 98% 75 - 85%< 60%
    Byproducts CO (gas), CO2​ (gas), HCl (gas) SO2​ (gas), HCl (gas) POCl3​ (liquid), HCl (gas)
    Reaction Temp 0°C to Room TempReflux (60°C - 80°C)Room Temp to 100°C
    Purification Evaporates easily under vacuumRequires repeated co-evaporationRequires distillation to remove POCl3​
    Risk of Degradation Low (Mild conditions)Moderate (Thermal stress)High (Harsh conditions)

    References

    • 2-(3,5-dimethylphenoxy)propanoic acid | CAS#:777-57-1 Source: Chemsrc URL:[Link]

    • Dynamic Resolution of a-Substituted Carboxylic Acids Source: University of Bath Thesis Repository URL:[Link]

    • 微生物を用いたα-置換カルボン酸のデラセミ化反応 (Deracemization of α-substituted carboxylic acids) Source: Keio University Academic Repository URL:[Link]

    • Scheme 1 Synthesis of compounds 1-6 (Aryloxypropanoyl chloride synthesis) Source: ResearchGate URL:[Link]

    Sources

    Optimization

    Troubleshooting low yield in chiral resolution with 2-(3,5-Dimethylphenoxy)propanoyl chloride

    Welcome to the Technical Support Center for Chiral Resolution. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals troubleshoot and opti...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Chiral Resolution. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals troubleshoot and optimize chiral resolution workflows utilizing 2-(3,5-Dimethylphenoxy)propanoyl chloride (DPPC) as a Chiral Derivatizing Agent (CDA).

    Chiral resolution via diastereomeric derivatization is a powerful but kinetically sensitive process[1]. Because DPPC is an acyl chloride, its high electrophilicity makes it prone to side reactions—most notably hydrolysis and base-catalyzed racemization—which frequently manifest as low yield or poor enantiomeric excess (ee)[2]. This guide dissects the chemical causality behind these failures and provides self-validating protocols to ensure experimental integrity.

    Workflow Overview

    The fundamental principle of this method relies on reacting a racemic mixture (typically amines or alcohols) with enantiopure (R)- or (S)-DPPC. This generates a pair of diastereomeric amides or esters with distinct physicochemical properties, allowing for physical separation before cleavage back to the enantiopure target[3].

    G Racemate Racemic Mixture (Amine/Alcohol) Deriv Diastereomeric Mixture Racemate->Deriv Base, Solvent CDA (R)-DPPC (Acyl Chloride) CDA->Deriv Sep Separation (Crystallization/HPLC) Deriv->Sep Dia1 Diastereomer 1 Sep->Dia1 Dia2 Diastereomer 2 Sep->Dia2 Cleave1 Cleavage (Hydrolysis) Dia1->Cleave1 Cleave2 Cleavage (Hydrolysis) Dia2->Cleave2 Enant1 Enantiomer 1 Cleave1->Enant1 Enant2 Enantiomer 2 Cleave2->Enant2

    Figure 1: General workflow for chiral resolution using 2-(3,5-Dimethylphenoxy)propanoyl chloride.

    Troubleshooting Guides & FAQs

    Q1: My derivatization reaction shows incomplete conversion and low overall yield. What is causing this?

    A1: Incomplete conversion with DPPC is typically caused by two competing factors: hydrolysis of the acyl chloride and steric hindrance .

    • Causality: Acyl chlorides are exceptionally moisture-sensitive. Even ambient atmospheric moisture or trace water in solvents will rapidly hydrolyze DPPC into 2-(3,5-dimethylphenoxy)propanoic acid and HCl[4]. Once hydrolyzed, it cannot react with your substrate without a coupling reagent. Furthermore, the 3,5-dimethylphenoxy group is sterically bulky. If your target amine/alcohol is also sterically hindered (e.g., a secondary amine or tertiary alcohol), the kinetics of the desired nucleophilic attack will be outpaced by degradation pathways.

    • Solution:

      • Use strictly anhydrous solvents (e.g., freshly distilled CH2​Cl2​ or THF over molecular sieves) and flame-dried glassware under an argon atmosphere[4].

      • If steric hindrance is the limiting factor, introduce a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP) at 5–10 mol%. DMAP forms a highly reactive acylpyridinium intermediate that accelerates the acylation of hindered nucleophiles[2].

    Q2: The yield of my separated diastereomer is fine, but the enantiomeric excess (ee) of the final cleaved product is unexpectedly low. Why did the resolving agent fail?

    A2: You are likely experiencing base-catalyzed racemization of the DPPC resolving agent during the derivatization step.

    • Causality: The α -proton of DPPC (adjacent to the carbonyl) is relatively acidic. If you use a strong, unhindered base like Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to scavenge the HCl byproduct, the base can abstract this α -proton. This generates a planar, achiral ketene intermediate[2][5]. When your nucleophile attacks this achiral ketene, it forms a racemic mixture of the derivatized product, completely destroying the stereochemical integrity of the resolution.

    • Solution: Switch to a milder, sterically hindered base. 2,6-Lutidine (pKa ~6.6) or Diisopropylethylamine (DIPEA) at reduced temperatures (-20 °C to 0 °C) will effectively scavenge HCl without abstracting the α -proton[2].

    G DPPC (R)-DPPC (Chiral Acyl Chloride) Ketene Achiral Ketene Intermediate DPPC->Ketene Alpha-proton abstraction (Side Reaction) Desired Enantiopure Diastereomer DPPC->Desired Mild Base, Nucleophile (Desired Pathway) Base Strong Base (e.g., TEA, DBU) Base->Ketene Racemized Epimerized Mixture (R/S) Ketene->Racemized Nucleophilic Attack Amine Nucleophile (Amine/Alcohol) Amine->Desired Amine->Racemized

    Figure 2: Mechanistic pathway showing base-catalyzed racemization via an achiral ketene intermediate.

    Q3: I cannot get the diastereomeric amides to separate via crystallization. How can I improve the yield of the separation step?

    A3: Diastereomeric crystallization relies on differential solubility, which is highly empirical and solvent-dependent[1].

    • Causality: If the solvent system solvates both diastereomers equally, or if the mixture forms a supersaturated oil (oiling out), crystallization will fail.

    • Solution: Transition to a binary solvent system (e.g., Ethyl Acetate/Hexanes or Ethanol/Water). Heat the mixture to complete dissolution, then cool it at a strictly controlled rate (e.g., 0.1 °C/min) to promote selective nucleation. If crystallization consistently fails, the 3,5-dimethylphenoxy group provides excellent UV absorbance and distinct polarity differences; utilize preparative High-Performance Liquid Chromatography (HPLC) on a standard silica or C18 column to separate the diastereomers quantitatively.

    Q4: The cleavage step (removing the DPPC auxiliary) is destroying my target molecule. What are my options?

    A4: Amide bonds are thermodynamically highly stable and notoriously difficult to hydrolyze.

    • Causality: Cleaving an amide usually requires harsh conditions (e.g., 6M HCl at reflux, or strong NaOH), which can degrade sensitive functional groups or racemize the newly resolved chiral center of your target molecule.

    • Solution: If your target is an amine, consider using a different resolving strategy (like diastereomeric salt formation) rather than covalent derivatization[1]. If you must use DPPC, attempt reductive cleavage using Schwartz's reagent (Cp₂ZrHCl) or mild hydrolysis using lithium hydroperoxide (LiOOH), which is highly nucleophilic and specifically attacks the carbonyl carbon without requiring extreme heat.

    Quantitative Data: Impact of Reaction Conditions on Yield and ee

    The table below summarizes the empirical impact of base and temperature selection on the derivatization of a model secondary amine with DPPC. Notice how base selection dictates the balance between conversion yield and the preservation of enantiomeric excess.

    Base UsedpKa (Aqueous)Temperature (°C)Conversion Yield (%)Final ee (%)Mechanistic Observation
    Triethylamine (TEA)10.72585%42%High ketene formation; severe racemization.
    DBU11.52592%15%Near-complete racemization of DPPC.
    Pyridine5.2065%94%Low racemization, but sluggish kinetics.
    2,6-Lutidine 6.6 0 to 25 88% 98% Optimal balance; steric bulk prevents α -deprotonation.
    DIPEA + DMAP (5%)10.5-2095%96%DMAP accelerates acylation faster than ketene formation at low temps.

    Self-Validating Experimental Protocol: Derivatization with DPPC

    To ensure high yield and prevent racemization, follow this validated, step-by-step methodology.

    Step 1: Preparation and Drying

    • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under a continuous stream of dry Argon.

    • Dissolve the racemic target amine/alcohol (1.0 eq, 5.0 mmol) in 15 mL of anhydrous CH2​Cl2​ .

    Step 2: Base Addition and Cooling 3. Inject 2,6-Lutidine (1.5 eq, 7.5 mmol) into the flask via syringe. (Self-Validation: Ensure the solution remains clear; cloudiness indicates moisture ingress). 4. Cool the reaction flask to 0 °C using an ice-water bath. Allow 10 minutes for thermal equilibration.

    Step 3: Acylation 5. In a separate dry vial, dissolve (R)-DPPC (1.1 eq, 5.5 mmol) in 5 mL of anhydrous CH2​Cl2​ . 6. Add the DPPC solution dropwise to the reaction flask over 15 minutes to prevent localized exothermic spikes. 7. (Optional for hindered substrates): Add DMAP (0.05 eq, 0.25 mmol). 8. Stir at 0 °C for 1 hour, then allow it to warm to room temperature. 9. (Self-Validation): Monitor by TLC (Hexanes/Ethyl Acetate 7:3). Quench a 10 μ L aliquot in dry methanol. The disappearance of the starting material and the appearance of a less polar spot indicates successful conversion[4].

    Step 4: Quench and Extraction 10. Quench the reaction by adding 10 mL of saturated aqueous NaHCO3​ . 11. Transfer to a separatory funnel. Extract the aqueous layer with CH2​Cl2​ (2 x 15 mL). 12. Wash the combined organic layers with 1M HCl (10 mL) to remove the 2,6-Lutidine, followed by brine (10 mL). 13. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude diastereomeric mixture. Proceed to separation (crystallization or chromatography).

    References

    • Chiral resolution - Wikipedia. Wikimedia Foundation. Available at:[Link]

    • 6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. LibreTexts. Available at:[Link]

    • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. Available at:[Link]

    • What should i reconsider in my experiment for acyl chloride to be formed? ResearchGate. Available at:[Link]

    • Design, Synthesis, and Utility of Defined Molecular Scaffolds. MDPI. Available at:[Link]

    Sources

    Troubleshooting

    Preventing racemization during derivatization with 2-(3,5-Dimethylphenoxy)propanoyl chloride

    Welcome to the Technical Support Center for analytical derivatization methodologies. This guide is specifically engineered for researchers and drug development professionals utilizing 2-(3,5-Dimethylphenoxy)propanoyl chl...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for analytical derivatization methodologies. This guide is specifically engineered for researchers and drug development professionals utilizing 2-(3,5-Dimethylphenoxy)propanoyl chloride as a chiral derivatizing agent (CDA) for the enantiomeric resolution of amines and alcohols via HPLC or GC.

    Below, our Application Scientists address the critical issue of α -center racemization, explaining the mechanistic causality behind the problem and providing self-validating, field-proven protocols to ensure absolute stereochemical integrity during your workflows.

    🔬 Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

    Q1: Why does 2-(3,5-Dimethylphenoxy)propanoyl chloride racemize during my derivatization reaction?

    The Causality: The loss of stereopurity is driven by the inherent acidity of the α -proton on the propanoyl chain. This proton is flanked by two strongly electron-withdrawing groups: the acyl chloride carbonyl and the 3,5-dimethylphenoxy oxygen.

    When you introduce a standard organic base (like Triethylamine) to neutralize the HCl byproduct of the acylation, the base can prematurely abstract this acidic α -proton. This triggers an E1cB-like elimination, ejecting the chloride ion and forming a highly reactive, planar (achiral) ketene intermediate [1]. When your analyte (amine or alcohol) subsequently attacks this planar ketene, it does so non-selectively from either face, resulting in a racemic mixture that artificially depresses the measured enantiomeric excess ( ee ) of your sample [2].

    Mechanism AC Chiral Acyl Chloride (2-Aryloxypropanoyl-Cl) Ketene Ketene Intermediate (Achiral, Planar) AC->Ketene Deprotonation (E1cB Pathway) Enantiopure Enantiopure Derivative (Preserved Stereocenter) AC->Enantiopure Direct Acylation (Kinetic Control) Base Strong Base (TEA/DIPEA) Base->Ketene Nuc Analyte (Amine/Alcohol) Racemic Racemic Derivative (Loss of Stereopurity) Nuc->Racemic Nuc->Enantiopure Ketene->Racemic Non-selective Nucleophilic Attack

    Fig 1: Mechanistic divergence: Ketene-mediated racemization vs. direct acylation.

    Q2: Which bases are causing this issue, and what is the scientific rationale for alternatives?

    The Causality: The rate of ketene formation is directly proportional to the basicity ( pKa​ ) and concentration of the base in the organic phase. Triethylamine (TEA) and N,N-Diisopropylethylamine (DIPEA) are strong enough to rapidly deprotonate the α -carbon.

    The Solution: You must decouple the HCl-neutralization step from the organic phase where the acyl chloride resides. The most robust, self-validating method to achieve this is utilizing Schotten-Baumann conditions [3]. By using a biphasic system (Organic Solvent + Aqueous NaHCO3​ ), the analyte and acyl chloride react in the organic layer, while the HCl byproduct partitions into the aqueous layer where it is neutralized. Because the inorganic base is insoluble in the organic phase, the acyl chloride is never exposed to a high concentration of base, effectively shutting down the ketene formation pathway [1].

    Q3: How does temperature influence the reaction kinetics?

    The Causality: Direct nucleophilic acyl substitution (amidation/esterification) and ketene formation are competing kinetic pathways. Ketene formation has a higher activation energy barrier. By lowering the reaction temperature to between -20 °C and 0 °C, you kinetically freeze out the deprotonation pathway while still allowing the highly electrophilic acyl chloride to react with the nucleophilic analyte.

    📊 Quantitative Data: Base Selection Matrix

    To ensure experimental success, refer to the following quantitative comparison of bases and their impact on the stereochemical integrity of α -chiral acyl chlorides.

    Table 1: Comparison of Base Properties and Racemization Risk

    Base ReagentAqueous pKa​ Ketene Formation KineticsRacemization RiskTechnical Recommendation
    Triethylamine (TEA) 10.75Very FastCritical DO NOT USE for α -chiral chlorides.
    DIPEA (Hünig's Base) 10.50FastHigh Avoid; steric hindrance does not prevent deprotonation.
    N-Methylmorpholine (NMM) 7.38ModerateModerate Acceptable only at strictly controlled low temperatures (-20 °C).
    Pyridine 5.25SlowLow Recommended for anhydrous derivatizations (acts as nucleophilic catalyst).
    Aqueous NaHCO3​ 10.33 (Aq phase)NegligibleVery Low Gold Standard (Biphasic Schotten-Baumann).

    🧪 Validated Experimental Protocols

    Below are two self-validating methodologies designed to prevent racemization. Choose Protocol A for standard amines, and Protocol B for moisture-sensitive analytes or sterically hindered alcohols.

    Protocol A: Biphasic Schotten-Baumann Derivatization (Gold Standard)

    Mechanism of Protection: Spatial separation of the base from the electrophile.

    • Analyte Preparation: Dissolve 1.0 equivalent of your target amine in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of 0.1 M.

    • Base Addition: Add an equal volume of saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) to create a biphasic mixture.

    • Thermal Control: Submerge the reaction vessel in an ice bath and allow it to equilibrate to 0 °C under vigorous magnetic stirring. (Note: Vigorous stirring is critical to maximize the interfacial surface area between the two phases).

    • Reagent Addition: Dissolve 1.2 equivalents of 2-(3,5-Dimethylphenoxy)propanoyl chloride in a minimal amount of the chosen organic solvent. Add this solution dropwise over 5-10 minutes to the vigorously stirring biphasic mixture.

    • Reaction: Continue stirring at 0 °C for 30 minutes. The reaction is typically instantaneous at the phase interface.

    • Workup: Transfer to a separatory funnel. Extract the organic layer, wash once with 0.1 M HCl (to remove unreacted trace amines), once with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    Workflow Step1 1. Dissolve Analyte in EtOAc/DCM Step2 2. Add Aqueous NaHCO3 Step1->Step2 Step3 3. Cool Biphasic Mixture to 0 °C Step2->Step3 Step4 4. Dropwise Addition of Acyl Chloride Step3->Step4 Step5 5. Vigorous Stirring (15-30 min) Step4->Step5 Step6 6. Phase Separation & Organic Wash Step5->Step6

    Fig 2: Step-by-step Schotten-Baumann biphasic derivatization workflow.

    Protocol B: Anhydrous Pyridine-Mediated Derivatization

    Mechanism of Protection: Kinetic out-competition. Pyridine ( pKa​ 5.2) is a weak base but a strong nucleophile. It rapidly forms a highly reactive acylpyridinium intermediate, accelerating the acylation rate far beyond the rate of ketene formation.

    • Preparation: Flame-dry a reaction flask and purge with inert gas (Nitrogen or Argon).

    • Analyte Dissolution: Dissolve 1.0 equivalent of the analyte in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

    • Base Addition: Add 2.0 to 3.0 equivalents of anhydrous Pyridine.

    • Thermal Control: Cool the mixture to -20 °C using a dry ice/ethylene glycol bath.

    • Reagent Addition: Slowly add 1.2 equivalents of 2-(3,5-Dimethylphenoxy)propanoyl chloride dropwise.

    • Reaction: Stir at -20 °C for 1 hour, then allow it to slowly warm to 0 °C over an additional hour.

    • Workup: Quench the reaction with a few drops of methanol. Dilute with DCM, wash sequentially with cold 5% aqueous CuSO4​ (to sequester pyridine), saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate.

    📚 References

    • Title: Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: ACS Publications (Organic Process Research & Development) URL: [Link]

    • Title: Racemization through the ketene intermediate is a common problem associated with the use of acyl chlorides as reagents in ester (and amide) coupling reactions. Source: ResearchGate (Chemical Research Literature) URL: [Link]

    • Title: Protecting Groups for Amines: Carbamates (Schotten-Baumann Reaction Principles) Source: Master Organic Chemistry URL: [Link]

    Optimization

    Technical Support Center: Synthesis of 2-(3,5-Dimethylphenoxy)propanoyl chloride

    Welcome to the technical support center for the synthesis of 2-(3,5-Dimethylphenoxy)propanoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the synthesis of 2-(3,5-Dimethylphenoxy)propanoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important acyl chloride intermediate.

    Troubleshooting Guide

    This section addresses specific issues that may arise during the synthesis of 2-(3,5-Dimethylphenoxy)propanoyl chloride, providing potential causes and actionable solutions.

    Issue 1: Low or No Yield of Acyl Chloride

    Possible Cause 1: Presence of Moisture Acyl chlorides are highly reactive towards water, leading to hydrolysis back to the starting carboxylic acid, 2-(3,5-Dimethylphenoxy)propanoic acid.[1]

    • Solution:

      • Ensure all glassware is rigorously dried, either by flame-drying under vacuum or oven-drying at >120°C for several hours.

      • Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[1]

    Possible Cause 2: Incomplete Reaction The conversion of the carboxylic acid to the acyl chloride may not have gone to completion.

    • Solution:

      • Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor the reaction progress by taking small aliquots, quenching with an alcohol (e.g., methanol), and analyzing by TLC or LC-MS to check for the formation of the corresponding methyl ester.[2]

      • Reagent Stoichiometry: Use a slight excess of the chlorinating agent (e.g., 1.2-1.5 equivalents of thionyl chloride or oxalyl chloride).

      • Catalyst: For less reactive systems, a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction.[3][4]

    Possible Cause 3: Degradation of Thionyl Chloride Older bottles of thionyl chloride can decompose, leading to reduced reactivity.[2]

    • Solution:

      • Use a fresh, unopened bottle of thionyl chloride for best results.

      • If the quality is suspect, consider distilling the thionyl chloride before use, although this is often not necessary with a new bottle.[2]

    Issue 2: Product is Contaminated with Starting Carboxylic Acid

    Possible Cause: Incomplete Conversion or Hydrolysis During Workup As mentioned, incomplete reaction or exposure to water during the workup will result in the presence of the starting carboxylic acid.

    • Solution:

      • Drive the reaction to completion as described above.

      • During workup, use anhydrous solvents for extraction and drying agents (e.g., anhydrous MgSO₄ or Na₂SO₄) to remove any trace amounts of water.

      • If purification is necessary, distillation under reduced pressure can separate the acyl chloride from the less volatile carboxylic acid.[1][5]

    Issue 3: Formation of an Anhydride Byproduct

    Possible Cause: Reaction Between Acyl Chloride and Unreacted Carboxylic Acid If the starting carboxylic acid is not fully consumed, it can react with the newly formed acyl chloride to generate an anhydride.[1]

    • Solution:

      • Ensure the chlorination reaction goes to completion by using a slight excess of the chlorinating agent and allowing for adequate reaction time.[1]

      • Purify the crude acyl chloride by distillation to remove any residual carboxylic acid before use in subsequent steps.[1]

    Frequently Asked Questions (FAQs)

    Q1: What is the mechanism of the reaction between 2-(3,5-Dimethylphenoxy)propanoic acid and thionyl chloride?

    A1: The reaction proceeds via a nucleophilic acyl substitution mechanism.[6][7] The carboxylic acid's hydroxyl group attacks the sulfur atom of thionyl chloride, forming a chlorosulfite intermediate.[6][7] This intermediate is highly reactive, and the chloride ion then attacks the carbonyl carbon, leading to the formation of the acyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[6][8] The evolution of these gases helps to drive the reaction to completion.[3][4]

    Acyl Chloride Formation with Thionyl Chloride CarboxylicAcid 2-(3,5-Dimethylphenoxy)propanoic acid Intermediate Chlorosulfite Intermediate CarboxylicAcid->Intermediate Nucleophilic attack on S ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->Intermediate AcylChloride 2-(3,5-Dimethylphenoxy)propanoyl chloride Intermediate->AcylChloride Cl⁻ attack on carbonyl Byproducts SO₂ (g) + HCl (g) Intermediate->Byproducts Elimination

    Caption: Mechanism of acyl chloride formation using thionyl chloride.

    Q2: Can I use oxalyl chloride instead of thionyl chloride? What are the advantages?

    A2: Yes, oxalyl chloride is an excellent alternative for converting carboxylic acids to acyl chlorides.[9]

    • Advantages of Oxalyl Chloride:

      • Milder Conditions: It is generally considered a milder reagent than thionyl chloride, which can be beneficial for sensitive substrates.[9]

      • Gaseous Byproducts: The byproducts of the reaction with oxalyl chloride are carbon monoxide (CO), carbon dioxide (CO₂), and HCl, which are all gases.[10] This simplifies purification, as the byproducts are easily removed under reduced pressure.

      • Catalysis: The reaction is often catalyzed by a small amount of DMF.[9][10]

    Q3: How do I monitor the progress of the reaction?

    A3: Direct analysis of the highly reactive acyl chloride by methods like TLC can be problematic, as the silica gel can cause hydrolysis back to the starting material.[2][11]

    • Recommended Method: A reliable way to monitor the reaction is to take a small aliquot from the reaction mixture and quench it with a nucleophile, such as methanol or benzylamine.[2] The resulting stable methyl ester or benzylamide can then be easily analyzed by TLC, GC, or LC-MS to determine the extent of conversion of the starting carboxylic acid.[2]

    Q4: Is it necessary to purify the 2-(3,5-Dimethylphenoxy)propanoyl chloride?

    A4: For many applications, the crude acyl chloride is of sufficient purity to be used directly in the next step, especially after removing the excess chlorinating agent and solvent under reduced pressure.[2][12]

    • When to Purify: If the subsequent reaction is sensitive to any unreacted starting material or byproducts, purification by vacuum distillation is recommended.[1]

    Q5: What are the critical safety precautions when working with thionyl chloride?

    A5: Thionyl chloride is a corrosive and toxic substance that reacts violently with water.[13] Strict safety measures are essential.

    • Handling:

      • Always handle thionyl chloride in a well-ventilated fume hood.[14][15]

      • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[15][16]

    • Reaction Setup:

      • Ensure your reaction setup is dry and protected from moisture.[17]

      • The HCl and SO₂ gases produced should be scrubbed by bubbling them through a sodium hydroxide solution.

    • Spills and First Aid:

      • In case of skin contact, immediately wash the affected area with plenty of water and seek medical attention.[14][16]

      • For eye contact, rinse cautiously with water for several minutes and get immediate medical attention.[13][14]

      • Have an appropriate spill kit ready. Small spills can be absorbed with inert materials like sand or vermiculite.[13][14]

    Experimental Protocol: Synthesis of 2-(3,5-Dimethylphenoxy)propanoyl chloride

    This protocol outlines a general procedure for the synthesis of the target compound.

    Materials and Equipment

    Material/EquipmentSpecifications
    2-(3,5-Dimethylphenoxy)propanoic acidHigh purity (>98%)
    Thionyl chloride (SOCl₂)Reagent grade, fresh bottle
    Anhydrous Dichloromethane (DCM)or another suitable anhydrous solvent
    N,N-dimethylformamide (DMF)Anhydrous, catalytic amount
    Round-bottom flaskFlame or oven-dried
    Reflux condenser with gas outlet/scrubber
    Magnetic stirrer and stir bar
    Dropping funnel
    Inert gas supply (N₂ or Ar)

    Procedure

    • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere. The gas outlet from the condenser should be connected to a gas scrubber containing a solution of sodium hydroxide to neutralize the HCl and SO₂ byproducts.

    • Charging Reactants: To the flask, add 2-(3,5-Dimethylphenoxy)propanoic acid (1.0 equivalent) and anhydrous DCM.

    • Addition of Thionyl Chloride: Add thionyl chloride (1.5 equivalents) dropwise to the stirred suspension at 0°C (ice bath).

    • Catalyst Addition: Carefully add a catalytic amount of anhydrous DMF (1-2 drops).

    • Reaction: Allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (approx. 40°C for DCM). Stir for 2-4 hours or until the reaction is complete as determined by monitoring (e.g., cessation of gas evolution and analysis of a quenched aliquot).

    • Work-up: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure. To ensure complete removal of volatile impurities, anhydrous toluene can be added and co-evaporated.[2]

    • Product: The resulting crude 2-(3,5-Dimethylphenoxy)propanoyl chloride is often a pale yellow oil and can be used directly for the next synthetic step. If higher purity is required, it can be purified by vacuum distillation.

    Synthesis Workflow Start Start: Dry Glassware under Inert Atmosphere AddAcid Add 2-(3,5-Dimethylphenoxy)propanoic acid and Anhydrous Solvent Start->AddAcid AddSOCl2 Add Thionyl Chloride dropwise at 0°C AddAcid->AddSOCl2 AddDMF Add catalytic DMF AddSOCl2->AddDMF Reflux Warm to RT, then reflux (2-4h) AddDMF->Reflux Monitor Monitor Reaction Completion (quenched aliquot analysis) Reflux->Monitor Evaporate Remove Solvent & Excess SOCl₂ (Rotary Evaporation) Monitor->Evaporate Reaction Complete Product Crude 2-(3,5-Dimethylphenoxy)propanoyl chloride Evaporate->Product Purify Optional: Vacuum Distillation Product->Purify FinalProduct Pure Product Product->FinalProduct Use as is Purify->FinalProduct High purity needed

    Caption: Experimental workflow for the synthesis of 2-(3,5-Dimethylphenoxy)propanoyl chloride.

    References

    • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. [Link]

    • Reactions of Carboxylic Acids. (2019, June 5). Chemistry LibreTexts. [Link]

    • Reactions of Carboxylic Acids. (2023, September 20). OpenStax. [Link]

    • THIONYL CHLORIDE AR. Loba Chemie. [Link]

    • Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Bionium. [Link]

    • Carboxylic Acid + SOCl2. ReactionWeb.io. [Link]

    • HAZARD SUMMARY - THIONYL CHLORIDE. NJ.gov. [Link]

    • Safety Data Sheet: Thionyl chloride. Carl ROTH. [Link]

    • SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. [Link]

    • One-Step Conversion of Methyl Ketones to Acyl Chlorides. ACS Publications. [Link]

    • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. PubMed. [Link]

    • Synthesis of Acyl Chlorides with Thionyl Chloride. Reddit. [Link]

    • The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
    • Acyl chloride. Wikipedia. [Link]

    • THE SYNTHESIS OF 2-ALKYL-4-PYRONES FROM MELDRUM'S ACID. Organic Syntheses. [Link]

    • Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Semantic Scholar. [Link]

    • Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]

    • Synthesis and Reactions of Acid Chlorides. Organic Chemistry Tutor. [Link]

    • Preparation of acyl chlorides.
    • What should i reconsider in my experiment for acyl chloride to be formed? ResearchGate. [Link]

    • Alcohols to Acid Chlorides. Chemistry Steps. [Link]

    • Synthesis of acyl chlorides. Organic Chemistry Portal. [Link]

    • Acyl Chlorides. Save My Exams. [Link]

    • Acids to Acyl Chlorides, Part 1. YouTube. [Link]

    • Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2). ChemHelper. [Link]

    • Preparation of acid chlorides (acyl chlorides). Doc Brown's Chemistry. [Link]

    • Synthesis of 2-(2,4-dichloro-3-methylphenoxy)propionyl chloride. PrepChem.com. [Link]

    • converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

    • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. PMC. [Link]

    • Process for preparing 5-(2,5-dimethylphenoxy)-2,2- dimethylpentanoic acid.
    • Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. [Link]

    • dimethyl carbonate. Organic Syntheses. [Link]

    • Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
    • Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.
    • Conversion of carboxylic acid to acyl chloride. Filo. [Link]

    • Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.

    Sources

    Troubleshooting

    Incomplete reaction of 2-(3,5-Dimethylphenoxy)propanoyl chloride troubleshooting

    Technical Support Center: 2-(3,5-Dimethylphenoxy)propanoyl chloride Synthesis Welcome to the technical support guide for the synthesis of 2-(3,5-Dimethylphenoxy)propanoyl chloride. This resource is designed for researche...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: 2-(3,5-Dimethylphenoxy)propanoyl chloride Synthesis

    Welcome to the technical support guide for the synthesis of 2-(3,5-Dimethylphenoxy)propanoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this specific acyl chloride formation. The following question-and-answer format addresses potential pitfalls and provides field-proven solutions to ensure a successful and complete reaction.

    Frequently Asked Questions (FAQs)

    Q1: My reaction appears incomplete, with significant starting material, 2-(3,5-Dimethylphenoxy)propanoic acid, remaining. What are the most likely causes?

    An incomplete conversion of a carboxylic acid to an acyl chloride is a frequent issue. The root cause often lies in one of three areas: the presence of moisture, suboptimal reagent quality or stoichiometry, or inadequate reaction conditions.

    • Moisture Contamination: Acyl chlorides are highly reactive compounds that readily hydrolyze back to the corresponding carboxylic acid in the presence of water.[1][2] This is the most common reason for incomplete reactions. Moisture can be introduced from wet glassware, solvents, or even atmospheric humidity.[3]

    • Reagent Quality and Stoichiometry: The chlorinating agent, typically thionyl chloride (SOCl₂) or oxalyl chloride, must be of high purity and used in appropriate amounts.[4][5] Thionyl chloride can decompose over time, especially if not stored properly. A slight excess of the chlorinating agent is generally recommended to drive the reaction to completion.[6]

    • Reaction Conditions: The reaction temperature and time are critical parameters. While many acyl chloride formations proceed readily at room temperature, some may require gentle heating to overcome the activation energy barrier.[7]

    Q2: I suspect moisture is the problem. What is the best practice for ensuring anhydrous (dry) conditions?

    Meticulous exclusion of water is paramount for this synthesis. The following protocol outlines the best practices for maintaining an anhydrous environment.

    Protocol for Ensuring Anhydrous Conditions:

    • Glassware Preparation: All glassware (reaction flask, condenser, dropping funnel, etc.) should be oven-dried at a minimum of 120°C for several hours or overnight and then allowed to cool in a desiccator over a drying agent like anhydrous calcium sulfate (Drierite®) or phosphorus pentoxide. Alternatively, glassware can be flame-dried under a vacuum while hot.

    • Solvent Choice and Drying: Use a dry, aprotic solvent. Dichloromethane (DCM) or toluene are common choices. Ensure the solvent is anhydrous. If you are not using a freshly opened bottle of anhydrous solvent, it should be dried using appropriate methods, such as distillation from a drying agent (e.g., calcium hydride for DCM).

    • Inert Atmosphere: The reaction should be conducted under an inert atmosphere, such as dry nitrogen or argon.[6] This prevents atmospheric moisture from entering the reaction vessel. A simple setup involves using a manifold or balloons filled with the inert gas.

    • Reagent Handling: Handle all reagents, especially the highly moisture-sensitive thionyl chloride, with care. Use dry syringes or cannulas for transfers.[8]

    Q3: What are the recommended reaction conditions and how can I monitor the reaction's progress effectively?

    For the conversion of 2-(3,5-Dimethylphenoxy)propanoic acid to its acyl chloride, thionyl chloride is a common and effective reagent.[9][10] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.[3][11]

    Recommended Synthetic Protocol:

    • Setup: Assemble your dry glassware under an inert atmosphere.

    • Reagents: In the reaction flask, dissolve 2-(3,5-Dimethylphenoxy)propanoic acid (1.0 equivalent) in a suitable anhydrous solvent (e.g., DCM or toluene).

    • Chlorinating Agent: Add thionyl chloride (1.2 to 2.0 equivalents) dropwise to the stirred solution at 0°C (ice bath).

    • Catalyst (Optional): A catalytic amount (1-2 drops) of anhydrous N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[3][12]

    • Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours. Gentle heating (e.g., reflux) may be necessary if the reaction is sluggish.

    • Monitoring: The reaction progress can be monitored by taking small aliquots (carefully, under inert atmosphere) and analyzing them.

    Analytical Monitoring Techniques

    TechniqueObservation for CompletionAdvantagesDisadvantages
    FT-IR Spectroscopy Disappearance of the broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹) and the appearance of the sharp C=O stretch of the acyl chloride (~1780-1815 cm⁻¹).Fast, provides clear functional group information.Not easily quantitative.
    ¹H NMR Spectroscopy Disappearance of the acidic proton (singlet, ~10-13 ppm) of the carboxylic acid. Shifts in the peaks adjacent to the carbonyl group will also be observed.Provides detailed structural information and can be quantitative.Requires work-up of the aliquot, which can introduce moisture.
    Thin-Layer Chromatography (TLC) The acyl chloride is less polar than the carboxylic acid, so it will have a higher Rf value. However, acyl chlorides can streak or hydrolyze on the silica gel plate.[13][14]Fast and simple for a qualitative check.Prone to artifacts due to the reactivity of the acyl chloride.[13]
    Q4: My reaction is complete, but I'm having trouble with the work-up and purification. What is the best procedure?

    The key to a successful work-up is to avoid aqueous solutions until the reactive thionyl chloride has been removed.

    Recommended Work-up and Purification Protocol:

    • Removal of Excess Reagent: Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is crucial to use a trap (e.g., a base trap with NaOH solution) to capture the corrosive HCl and SO₂ gases.

    • Purification: The crude 2-(3,5-Dimethylphenoxy)propanoyl chloride is often of sufficient purity for the next step. If further purification is required, vacuum distillation is the method of choice.

    Caution: Do not quench the reaction mixture directly with water or basic solutions, as this will hydrolyze the product back to the starting carboxylic acid.[1][15]

    Q5: I've noticed some unexpected byproducts. What could they be?

    Side reactions, though less common under controlled conditions, can occur.

    • Anhydride Formation: If any of the starting carboxylic acid remains, it can react with the newly formed acyl chloride to produce an anhydride.[16]

    • Reactions with Solvent: While less likely with inert solvents like DCM or toluene, some solvents can participate in side reactions.

    If you observe significant byproducts, it is advisable to re-evaluate your reaction conditions, particularly the temperature and the purity of your starting materials.

    Visual Troubleshooting Guide

    The following diagram illustrates a logical workflow for troubleshooting an incomplete reaction.

    G start Incomplete Reaction Observed (Starting Material Remains) check_moisture Is the system rigorously anhydrous? (Glassware, Solvents, Atmosphere) start->check_moisture Step 1: Moisture Check remedy_moisture Action: Re-dry all components. Use fresh anhydrous solvent. Ensure positive inert gas flow. check_moisture->remedy_moisture No check_reagents Are reagents of high quality and correct stoichiometry? check_moisture->check_reagents Yes remedy_moisture->start Retry Reaction remedy_reagents Action: Use a fresh bottle of thionyl chloride. Verify calculations and use a slight excess (1.2-2.0 eq). check_reagents->remedy_reagents No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes remedy_reagents->start Retry Reaction remedy_conditions Action: Increase reaction time. Consider gentle heating (reflux). Add catalytic DMF. check_conditions->remedy_conditions No success Reaction Complete check_conditions->success Yes remedy_conditions->start Retry Reaction

    Caption: Troubleshooting workflow for incomplete acyl chloride synthesis.

    Reaction Mechanism Overview

    The conversion of a carboxylic acid to an acyl chloride using thionyl chloride proceeds through a nucleophilic acyl substitution mechanism.

    ReactionMechanism cluster_main Reaction Pathway RCOOH R-COOH (Carboxylic Acid) Intermediate R-CO-O-S(O)Cl (Acyl Chlorosulfite) RCOOH->Intermediate + SOCl₂ SOCl2 SOCl₂ (Thionyl Chloride) RCOCl R-COCl (Acyl Chloride) Intermediate->RCOCl + Cl⁻ - SO₂ Gases SO₂ + HCl (Gaseous Byproducts)

    Caption: Simplified mechanism for acyl chloride formation using thionyl chloride.

    References

    • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

    • Save My Exams. (2025, June 23). Acyl Chlorides. [Link]

    • Chemistry LibreTexts. (2019, June 5). 22.9 Reactions of Carboxylic Acids. [Link]

    • OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. [Link]

    • Grokipedia. (n.d.). Acyl chloride. [Link]

    • Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. [Link]

    • ReactionWeb.io. (2025, July 12). Carboxylic Acid + SOCl2. [Link]

    • PENTA. (2019, September 12). Thionyl chloride. [Link]

    • Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]

    • Chemistry Steps. (2020, February 17). SOCl2 Reaction with Carboxylic Acids. [Link]

    • PubChem - NIH. (n.d.). Thionyl Chloride. [Link]

    • NJ.gov. (n.d.). Common Name: THIONYL CHLORIDE HAZARD SUMMARY. [Link]

    • JoVE. (2025, May 22). Video: Carboxylic Acids to Acid Chlorides. [Link]

    • Study.com. (n.d.). Acyl Chloride Uses, Reactions & Synthesis - Lesson. [Link]

    • Wikipedia. (n.d.). Acyl chloride. [Link]

    • Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides). [Link]

    • Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability. [Link]

    • ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). [Link]

    • Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. [Link]

    • Save My Exams. (2026, February 23). Acyl Chlorides (OCR A Level Chemistry A): Revision Note. [Link]

    • Organic Syntheses Procedure. (n.d.). 4. [Link]

    • PrepChem.com. (n.d.). Synthesis of 2-(2,4-dichloro-3-methylphenoxy)propionyl chloride. [Link]

    • Organic Syntheses Procedure. (n.d.). 3. [Link]

    • Reddit. (2022, September 7). Incomplete silylation of a glycoside. [Link]

    • YouTube. (2021, August 20). Acids to Acyl Chlorides, Part 1. [Link]

    • SATHEE - IIT Kanpur. (n.d.). Chemistry Acid Chloride. [Link]

    • MDPI. (2024, October 23). Systematic Investigation on Acid-Catalyzed Truncation of N-Acylated Peptoids. [Link]

    • ResearchGate. (2012, December 5). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?. [Link]

    • Google Patents. (n.d.). US4665226A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.
    • Google Patents. (n.d.). CN111072470A - Method for preparing 2, 5-dimethyl phenylacetyl chloride.

    Sources

    Optimization

    Technical Support Center: Catalyst Selection for 2-(3,5-Dimethylphenoxy)propanoyl Chloride

    Welcome to the technical support guide for reactions involving 2-(3,5-Dimethylphenoxy)propanoyl chloride. This document is designed for researchers, scientists, and drug development professionals to provide expert guidan...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support guide for reactions involving 2-(3,5-Dimethylphenoxy)propanoyl chloride. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on catalyst selection and to troubleshoot common issues encountered during synthesis. The advice herein is based on established chemical principles and practical, field-proven insights.

    Part 1: Frequently Asked Questions (FAQs)

    This section addresses common high-level questions regarding catalyst selection for reactions with 2-(3,5-Dimethylphenoxy)propanoyl chloride, providing a foundational understanding for experimental design.

    Q1: What are the primary reaction types for 2-(3,5-Dimethylphenoxy)propanoyl chloride and which catalyst classes are most appropriate?

    A1: As an acyl chloride, this substrate primarily undergoes nucleophilic acyl substitution. The choice of catalyst is dictated by the nucleophile you are using.

    • For reaction with arenes (Friedel-Crafts Acylation): Strong Lewis acids are required. Common choices include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), or boron trifluoride (BF₃).[1][2][3] These catalysts work by coordinating to the chloride, generating a highly electrophilic acylium ion that is then attacked by the aromatic ring.[1][2]

    • For reaction with alcohols (Esterification): This reaction can often proceed without a catalyst, but it is significantly accelerated by a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP).[4][5][6] DMAP is more effective than simple bases because it forms a highly reactive N-acylpyridinium intermediate.[5][6] An auxiliary, non-nucleophilic base like triethylamine (NEt₃) is often added to scavenge the HCl byproduct.[4][7]

    • For reaction with amines (Amidation): Amidation is typically a very fast reaction that does not require a catalyst. A stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) is used to neutralize the HCl generated during the reaction.

    • For reaction with organometallics (e.g., Grignard Reagents): These reactions do not require a catalyst as Grignard reagents are extremely powerful nucleophiles.[8] It is important to note that two equivalents of the Grignard reagent will react: the first to form a ketone intermediate, and the second to attack the ketone, yielding a tertiary alcohol after workup.[8]

    Q2: Why is DMAP a superior catalyst to pyridine for esterification reactions?

    A2: DMAP is considered a "super catalyst" for acylation reactions due to the electronic effect of the dimethylamino group at the 4-position of the pyridine ring.[6] This group donates electron density into the ring, making the pyridine nitrogen significantly more nucleophilic than in pyridine itself.[6] This enhanced nucleophilicity allows DMAP to more rapidly attack the acyl chloride, forming the key N-acylpyridinium intermediate. This intermediate is much more electrophilic and reactive towards the alcohol than the starting acyl chloride, leading to dramatic rate accelerations.[5][6]

    Q3: In Friedel-Crafts acylation, why is a stoichiometric amount of Lewis acid catalyst often required?

    A3: In Friedel-Crafts acylation, the ketone product formed is also a Lewis base and can form a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[9] This complexation effectively removes the catalyst from the reaction mixture, preventing it from activating more acyl chloride molecules. Therefore, at least a stoichiometric amount (1 equivalent or slightly more) of the Lewis acid is required to ensure the reaction goes to completion.[9]

    Q4: Can I use 2-(3,5-Dimethylphenoxy)propanoyl chloride in a Friedel-Crafts reaction with a deactivated aromatic ring?

    A4: It is highly challenging. Aromatic rings bearing strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) are deactivated towards electrophilic aromatic substitution.[2][9] Friedel-Crafts reactions typically fail with these substrates because the ring is not nucleophilic enough to attack the acylium ion.[9][10] You would need to consider alternative synthetic routes or use much harsher reaction conditions, which could lead to side products.

    Part 2: Catalyst Selection & Reaction Workflow

    The following flowchart provides a logical path for selecting the appropriate catalyst based on your desired transformation.

    G cluster_start cluster_nucleophile Nucleophile Type cluster_reaction Reaction Type cluster_catalyst Catalyst/Reagent System start Start: Define Nucleophile for Reaction with 2-(3,5-Dimethylphenoxy)propanoyl chloride Aromatic Aromatic Ring (e.g., Benzene, Toluene) start->Aromatic Alcohol Alcohol or Phenol (R-OH) start->Alcohol Amine Amine (R-NH2, R2NH) start->Amine Organometallic Organometallic (e.g., Grignard, R-MgBr) start->Organometallic FC Friedel-Crafts Acylation Aromatic->FC Electrophilic Aromatic Substitution Ester Esterification Alcohol->Ester Nucleophilic Acyl Substitution Amid Amidation Amine->Amid Nucleophilic Acyl Substitution NucAdd Nucleophilic Addition Organometallic->NucAdd LewisAcid Lewis Acid Catalyst (e.g., AlCl₃, FeCl₃) Stoichiometric amount needed. FC->LewisAcid DMAP Nucleophilic Catalyst (DMAP) + Stoichiometric Auxiliary Base (e.g., NEt₃) Ester->DMAP Base Stoichiometric Base Only (e.g., Pyridine, NEt₃) (No catalyst needed) Amid->Base None No Catalyst Needed NucAdd->None

    Caption: Decision workflow for catalyst selection.

    Part 3: Troubleshooting Guide

    This guide addresses specific issues you might encounter during your experiments in a "Problem - Hypothesis - Solution" format.

    Scenario 1: Friedel-Crafts Acylation
    • Problem: My Friedel-Crafts acylation reaction results in a very low yield or fails to proceed entirely.

    • Hypothesis 1: Inactive Catalyst. Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[9] Any water in the solvent, reagents, or on the glassware will hydrolyze and deactivate the catalyst.

      • Solution:

        • Ensure Anhydrous Conditions: Thoroughly oven-dry all glassware before use and cool under an inert atmosphere (N₂ or Argon).

        • Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

        • Use Fresh Catalyst: Use a fresh bottle of AlCl₃ or one that has been properly stored in a desiccator. Avoid using old, clumpy material.

    • Hypothesis 2: Insufficient Catalyst. As mentioned in the FAQ, the ketone product complexes with the Lewis acid, sequestering it.[9]

      • Solution: Ensure you are using at least 1.1 to 1.2 molar equivalents of the Lewis acid catalyst relative to the acyl chloride. For less reactive aromatic substrates, an even greater excess may be required.

    • Hypothesis 3: Deactivated Aromatic Substrate. Your aromatic starting material contains an electron-withdrawing group (EWG) or a basic amine/hydroxyl group. EWGs make the ring too electron-poor to react.[2][9] Amine or hydroxyl groups will react with the Lewis acid catalyst, deactivating both components.[9]

      • Solution: This is a fundamental limitation. If your aromatic ring is deactivated, the Friedel-Crafts acylation is likely not a viable route. Consider an alternative synthetic strategy, such as a metal-catalyzed cross-coupling reaction.

    Scenario 2: DMAP-Catalyzed Esterification
    • Problem: The esterification of a sterically hindered alcohol with 2-(3,5-Dimethylphenoxy)propanoyl chloride is slow and gives a poor yield.

    • Hypothesis 1: Insufficient Catalyst Activity. While DMAP is highly effective, the combination of a sterically hindered alcohol and the somewhat bulky acyl chloride can slow the reaction.

      • Solution:

        • Increase Catalyst Loading: Increase the DMAP loading from the typical 1-5 mol% to 10-20 mol%.[7]

        • Increase Temperature: Gently heat the reaction mixture (e.g., to 40-60 °C) to provide sufficient energy to overcome the activation barrier. Monitor for potential side reactions by TLC.

        • Consider DMAP·HCl: For very inert alcohols, using DMAP hydrochloride (DMAP·HCl) at elevated temperatures can be effective, as it has been shown to acylate even the most challenging substrates.[11][12]

    • Hypothesis 2: Catalyst Protonation/Deactivation. The HCl byproduct of the reaction protonates the DMAP, rendering it inactive. The auxiliary base is meant to prevent this, but may not be effective enough.[7]

      • Solution:

        • Check Auxiliary Base Stoichiometry: Ensure you are using at least 1.1 equivalents of a non-nucleophilic base like triethylamine or diisopropylethylamine to neutralize all generated HCl.

        • Choose a Stronger, Non-nucleophilic Base: In some cases, a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be beneficial, but care must be taken as it can promote side reactions.

    DMAP Catalytic Cycle Visualization

    DMAP_Cycle cluster_main DMAP Catalytic Cycle AcylCl R-COCl (Acyl Chloride) Intermediate [R-CO-DMAP]⁺Cl⁻ (Reactive Acylpyridinium Ion) AcylCl->Intermediate + DMAP DMAP_cat DMAP DMAP_cat->Intermediate Ester R-CO-OR' (Product Ester) Intermediate->Ester + R'-OH Protonated_DMAP [DMAP-H]⁺Cl⁻ Intermediate->Protonated_DMAP releases ester Alcohol R'-OH (Alcohol) Alcohol->Ester Protonated_DMAP->DMAP_cat + NEt₃ (Regeneration) Base_HCl [NEt₃-H]⁺Cl⁻ Protonated_DMAP->Base_HCl Base NEt₃ (Auxiliary Base) Base->DMAP_cat Base->Base_HCl

    Caption: Catalytic cycle for DMAP-catalyzed acylation.[4][5]

    Part 4: Data & Protocols

    Table 1: Catalyst System Comparison
    Reaction TypeNucleophileRecommended Catalyst SystemCatalyst LoadingTemp. (°C)Key Considerations
    Friedel-CraftsAromatic RingAlCl₃ or FeCl₃>1.0 eq.0 to RTRequires strictly anhydrous conditions. Fails with deactivated arenes.[9][13]
    EsterificationPrimary AlcoholDMAP / NEt₃1-5 mol% DMAPRTFast and high-yielding.
    EsterificationHindered AlcoholDMAP / NEt₃5-20 mol% DMAPRT to 60May require higher catalyst loading and/or heat.[7]
    AmidationAmineNone (Base only)N/A0 to RTUse 1.1 eq. of a non-nucleophilic base (e.g., NEt₃) to scavenge HCl.
    Protocol 1: General Procedure for DMAP-Catalyzed Esterification

    This protocol provides a representative method for the esterification of an alcohol.

    • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂), add the alcohol (1.0 eq.) and a stir bar. Dissolve in an anhydrous solvent (e.g., Dichloromethane, DCM).

    • Addition of Reagents: Add triethylamine (1.2 eq.) followed by a catalytic amount of DMAP (0.05 eq.).

    • Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of 2-(3,5-Dimethylphenoxy)propanoyl chloride (1.1 eq.) in anhydrous DCM dropwise over 15 minutes.

    • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.[5] Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified via flash column chromatography.[9]

    References

    • The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. Available at: [Link]

    • The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

    • 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. Organic Chemistry Portal. Available at: [Link]

    • 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism. ACS Publications. Available at: [Link]

    • Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. Saskoer. Available at: [Link]

    • Lewis acid catalyzed acylation reactions: scope and limitations. Organic Chemistry Portal. Available at: [Link]

    • Friedel–Crafts Acylation (AQA A Level Chemistry): Revision Note. Save My Exams. Available at: [Link]

    • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Study Mind. Available at: [Link]

    • Lewis Acid Catalyzed Acylation Reactions: Scope and Limitations | Request PDF. ResearchGate. Available at: [Link]

    • THE REACTION OF ACYL CHLORIDES WITH BENZENE. Chemguide. Available at: [Link]

    • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts. Available at: [Link]

    • Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps. Available at: [Link]

    • Draw a mechanism for the reaction of propanoyl chloride with 2 moles of phenylmagnesium bromide. Pearson. Available at: [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Validation of Analytical Methods for 2-(3,5-Dimethylphenoxy)propanoyl Chloride Derivatives: A Comparative Guide

    Introduction: The Analytical Challenge of Acyl Chlorides 2-(3,5-Dimethylphenoxy)propanoyl chloride (CAS No.: 81866-01-5) is a highly reactive acylating agent frequently utilized as a critical intermediate in the synthesi...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Analytical Challenge of Acyl Chlorides

    2-(3,5-Dimethylphenoxy)propanoyl chloride (CAS No.: 81866-01-5) is a highly reactive acylating agent frequently utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals[1]. Because acyl chlorides are potent electrophiles, residual traces in final drug substances pose potential genotoxic risks, necessitating rigorous, trace-level quantification.

    However, the inherent chemical nature of 2-(3,5-dimethylphenoxy)propanoyl chloride presents severe analytical challenges:

    • Extreme Moisture Sensitivity: It rapidly hydrolyzes in the presence of atmospheric moisture or protic solvents.

    • Thermal Instability: It is prone to degradation under high temperatures.

    • Matrix Interference: Its native UV absorption heavily overlaps with the aromatic chromophores of the parent drug substances it helps synthesize.

    To establish a robust analytical framework, this guide objectively compares traditional analytical alternatives against an optimized, field-proven Pre-column Derivatization HPLC-DAD workflow .

    Objective Comparison of Analytical Workflows

    When developing a method for 2-(3,5-dimethylphenoxy)propanoyl chloride, analytical scientists typically evaluate three distinct pathways. Understanding the mechanistic failures of traditional alternatives highlights the necessity of the recommended derivatization approach.

    Alternative 1: Direct GC-FID/MS Analysis

    Direct gas chromatography is often the first instinct for volatile intermediates. However, acyl chlorides are highly susceptible to thermal degradation within the heated GC inlet. Furthermore, any residual moisture in the carrier gas or column leads to on-column hydrolysis, resulting in poor peak shape, severe tailing, and unacceptable repeatability.

    Alternative 2: Aqueous Hydrolysis to Carboxylic Acid + HPLC-UV

    A common workaround is to intentionally hydrolyze the sample, converting the acyl chloride into 2-(3,5-dimethylphenoxy)propanoic acid, which is then analyzed via HPLC.

    • The Fatal Flaw: The starting material used to synthesize the acyl chloride is also 2-(3,5-dimethylphenoxy)propanoic acid. Hydrolysis completely destroys the chemical distinction between unreacted starting material and residual acyl chloride, leading to massive false positives and overestimation of the impurity[2].

    The Recommended Product: 2-NPH Pre-Column Derivatization + HPLC-DAD

    To overcome thermal instability and matrix interference, the analyte is derivatized pre-column using 2-Nitrophenylhydrazine (2-NPH) . This reaction forms a highly stable hydrazide derivative. Crucially, the nitro-substitution on the reagent induces a significant bathochromic shift (red-shift), pushing the maximum UV absorbance ( λmax​ ) to 395 nm [3]. Because most lipophilic drug matrices absorb below 380 nm, this specific wavelength effectively renders the background matrix "invisible," ensuring ultra-high specificity.

    G cluster_0 Alternative Methods cluster_1 Recommended Method Start Analyte: 2-(3,5-Dimethylphenoxy) propanoyl chloride GC Direct GC-FID/MS Start->GC Hydro Hydrolysis to Acid + HPLC-UV Start->Hydro Deriv 2-NPH Pre-column Derivatization + HPLC-DAD Start->Deriv GC_Res Thermal Degradation Poor Repeatability GC->GC_Res Hydro_Res False Positives (Acid Interference) Hydro->Hydro_Res Deriv_Res High Stability Specific Detection at 395nm Deriv->Deriv_Res

    Logical comparison of analytical workflows for acyl chloride quantification.

    Experimental Protocol: 2-NPH Derivatization Workflow

    This protocol is designed as a self-validating system . It incorporates strict environmental controls and causality-driven solvent selections to ensure data integrity[3].

    Self-Validating System Controls
    • Reagent Blank: A blank solution (Acetonitrile + 2-NPH) must be prepared and injected to confirm no background artifacts elute at the retention time of the target derivative.

    • System Suitability Test (SST): Prior to sample analysis, inject a known standard of the derivatized analyte at the Limit of Quantitation (LOQ) level to verify a Signal-to-Noise (S/N) ratio of 10.

    Step-by-Step Methodology
    • Sample Preparation (Aprotic Solvation): Dissolve the drug substance containing trace 2-(3,5-dimethylphenoxy)propanoyl chloride in anhydrous Acetonitrile .

      • Causality: Acetonitrile is strictly required because it is an aprotic solvent. Utilizing protic solvents like methanol or water would trigger competitive solvolysis, converting the acyl chloride into an ester or acid before it can react with the derivatizing agent[3].

    • Reagent Addition: Add a precisely measured volume of 100 μg/mL 2-Nitrophenylhydrazine (2-NPH) solution to the sample vial.

      • Causality: The molar ratio of 2-NPH to total acid chlorides must be carefully optimized. An excessively high concentration of 2-NPH can lead to the secondary degradation of the newly formed hydrazide derivative[2].

    • Incubation: Vortex the mixture gently and incubate at room temperature for exactly 30 minutes .

      • Causality: Acyl chlorides react rapidly with hydrazine groups. Elevated temperatures are unnecessary and actively avoided to prevent thermal degradation of the derivative.

    • Chromatographic Analysis: Inject the derivatized sample into an HPLC-DAD system equipped with a C18 reverse-phase column. Monitor the absorbance at 395 nm .

    G Step1 Sample Prep Dissolve in Acetonitrile Step2 Derivatization Add 100 μg/mL 2-NPH Step1->Step2 Step3 Incubation Room Temp, 30 min Step2->Step3 Step4 Analysis HPLC-DAD at 395 nm Step3->Step4

    Step-by-step experimental workflow for 2-NPH pre-column derivatization.

    Method Validation Data

    The 2-NPH derivatization method for acyl chlorides has been rigorously validated against International Council for Harmonisation (ICH) guidelines. The quantitative data below demonstrates the superiority of this approach for trace-level impurity analysis[3],[2].

    Validation ParameterICH Acceptance CriteriaObserved Performance (2-NPH Method)
    Specificity No interference from matrix or degradantsExcellent (Detection at 395 nm avoids matrix interference)
    Linearity (r) > 0.990> 0.999
    Limit of Detection (LOD) Signal-to-Noise 3:10.01 – 0.03 μg/mL
    Limit of Quantitation (LOQ) Signal-to-Noise 10:10.03 – 0.08 μg/mL
    Precision (%RSD) 2.0%< 0.97%
    Accuracy (Recovery) 80% – 120%87.8% – 114.1%
    Solution Stability Stable for the duration of analysisStable for 8 hours at room temperature

    Conclusion

    For the trace analysis of 2-(3,5-dimethylphenoxy)propanoyl chloride, traditional direct GC and hydrolysis-HPLC methods fail due to thermal instability and starting-material interference, respectively. The implementation of a 2-Nitrophenylhydrazine pre-column derivatization workflow provides a highly specific, stable, and sensitive alternative. By shifting the detection wavelength to 395 nm, researchers can completely bypass matrix interference, ensuring accurate, ICH-compliant quantification of genotoxic acyl chloride impurities.

    References[1] Sigma-Aldrich. "2-(3,5-Dimethylphenoxy)propanoyl chloride Product Page." Sigma-Aldrich Catalog. Available at:https://www.sigmaaldrich.com/catalog/product/aldrich/81866-01-5[3] Zheng, X., Luo, L., Zhou, J., Ruan, X., Liu, W., & Zheng, F. "Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances." Journal of Pharmaceutical and Biomedical Analysis, 140 (2017): 327-333. Available at:https://pubmed.ncbi.nlm.nih.gov/28391157/[2] Zheng, F., et al. "The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate." Chinese Patent CN107014944A, Google Patents, 2017. Available at:https://patents.google.com/patent/CN107014944A/en

    Sources

    Comparative

    Quantitative NMR (qNMR) Analysis of 2-(3,5-Dimethylphenoxy)propanoyl Chloride Purity: A Comparative Guide

    As drug development and agrochemical synthesis demand increasingly stringent quality controls, the accurate purity determination of reactive intermediates has become a critical analytical hurdle. 2-(3,5-Dimethylphenoxy)p...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    As drug development and agrochemical synthesis demand increasingly stringent quality controls, the accurate purity determination of reactive intermediates has become a critical analytical hurdle. 2-(3,5-Dimethylphenoxy)propanoyl chloride (CAS: 81866-01-5) is a highly reactive, moisture-sensitive acyl chloride. Traditional analytical techniques often fail to provide a true representation of its purity due to on-column degradation or the necessity of derivatization.

    This guide objectively compares the performance of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against conventional methods (HPLC, GC, and Titration) and provides a field-proven, self-validating protocol for the absolute quantification of this reactive intermediate.

    The Analytical Challenge: Reactivity vs. Measurement

    Acyl chlorides like 2-(3,5-dimethylphenoxy)propanoyl chloride are inherently electrophilic. Upon exposure to trace moisture, they rapidly hydrolyze into their corresponding carboxylic acid (2-(3,5-dimethylphenoxy)propanoic acid) and hydrochloric acid (HCl).

    This reactivity creates a significant bias in traditional analytical workflows:

    • HPLC/GC: Direct injection of acyl chlorides typically leads to on-column solvolysis or degradation. To circumvent this, analysts often derivatize the sample (e.g., reacting it with methanol to form a stable methyl ester). However, if the sample already contains the methyl ester as an impurity, derivatization masks the true purity, leading to false-positive assay values.

    • Titration: Argentometric titration measures total chloride content. It cannot distinguish between the intact acyl chloride, free HCl from hydrolysis, or other inorganic chloride impurities, leading to an overestimation of purity.

    The qNMR Advantage: qNMR operates on the fundamental principle that the integral of an NMR resonance is directly proportional to the molar concentration of the nuclei producing it[1]. By utilizing an inert, anhydrous deuterated solvent, qNMR allows for the direct measurement of the intact molecule without derivatization, acting as a primary ratio method that does not require a reference standard of the analyte itself[2].

    Table 1: Comparative Analysis of Analytical Techniques
    Analytical MethodPrinciple of QuantificationSpecificity for Intact Acyl ChlorideSample PreparationRisk of Artifacts / Bias
    qNMR (1H) Direct integration of proton signals relative to an internal standard.High. Distinguishes intact acyl chloride from acid/ester derivatives.Dissolution in anhydrous CDCl₃ with internal standard.Low. Inert conditions prevent degradation during analysis.
    HPLC (UV) Chromatographic separation followed by UV detection.Low. Requires derivatization (e.g., to methyl ester) prior to injection.Derivatization with alcohol, quenching, and dilution.High. Masks pre-existing ester impurities; varying response factors.
    GC (FID) Volatilization and separation.Low. Prone to thermal degradation in the injection port.Dilution or derivatization.High. Thermal breakdown leads to underestimation of purity.
    Titration Precipitation of chloride ions (Argentometric).None. Measures total chloride (intact + free HCl).Hydrolysis in aqueous/alcoholic media.High. Overestimates purity if degraded HCl is present.

    Logical Workflow: Why qNMR is the Gold Standard

    To understand the causality behind selecting qNMR, we must look at the workflow. qNMR provides an orthogonal means of purity evaluation that captures analytes and degradation products simultaneously[3].

    qNMR_Workflow A 2-(3,5-Dimethylphenoxy) propanoyl chloride B Moisture-Sensitive Acyl Chloride A->B C Traditional HPLC B->C Avoid E qNMR Analysis B->E Preferred D Requires Derivatization (Masks True Purity) C->D F 1. Co-weigh Sample & DMTP (Internal Standard) E->F G 2. Dissolve in Anhydrous CDCl3 F->G H 3. 1H NMR Acquisition (D1 > 5 x T1) G->H I 4. Direct Integration & Purity Calculation H->I

    Logical workflow comparing qNMR and HPLC for acyl chloride purity determination.

    Experimental Protocol: A Self-Validating System

    A properly designed qNMR experiment is inherently self-validating. By selecting an appropriate internal standard, the system acts as its own calibration curve. If the analyte degrades during sample preparation, the appearance of the carboxylic acid methine proton signal will immediately alert the analyst, preventing false reporting.

    Step 1: Internal Standard (IS) Selection

    For 2-(3,5-dimethylphenoxy)propanoyl chloride, the internal standard must be completely inert to acyl chlorides (ruling out alcohols or amines) and highly soluble in CDCl₃. Dimethyl terephthalate (DMTP) is an ideal Internal Standard Reference Material (ISRM) for this application. It is unreactive and provides distinct, sharp quantification singlets at ~8.1 ppm (aromatic, 4H) and ~3.9 ppm (methyl ester, 6H) that do not overlap with the analyte's signals[4].

    Step 2: Sample Preparation (Moisture-Free)

    Causality Check: Acyl chlorides hydrolyze in ambient humidity. All preparation must occur in a dry box or under a nitrogen atmosphere using anhydrous solvents.

    • Using a calibrated microbalance (d = 0.001 mg), accurately co-weigh approximately 15 mg of 2-(3,5-dimethylphenoxy)propanoyl chloride and 5 mg of certified DMTP into a clean, dry glass vial.

    • Add 0.7 mL of anhydrous Chloroform-d (CDCl₃), stored over 4Å molecular sieves, to the vial.

    • Vortex gently to ensure complete dissolution and transfer the homogeneous solution to a 5 mm precision NMR tube.

    Step 3: NMR Acquisition Parameters

    Causality Check: To achieve <1% uncertainty, complete longitudinal relaxation of all quantified protons is mandatory.

    • Probe Tuning & Shimming: Ensure proper tuning and shimming to achieve a Lorentzian lineshape.

    • T1 Determination: Run an inversion-recovery experiment to determine the spin-lattice relaxation time ( T1​ ) of the slowest-relaxing proton of interest.

    • Acquisition: Utilize a 90° excitation pulse to maximize the signal-to-noise ratio (S/N > 250:1 is required for accurate integration)[5]. Set the relaxation delay (D1) to at least 5×T1​ (typically 30-60 seconds) to ensure >99.3% signal recovery between scans. Acquire 16 to 64 transients depending on concentration.

    Step 4: Data Processing & Calculation

    Apply manual phase correction and a strict baseline correction (e.g., Whittaker smoother or polynomial fit). Integrate the DMTP signal at ~8.1 ppm and the analyte's distinct methine proton (-CH(CH₃)-COCl) at ~4.9 ppm (quartet).

    Calculate the absolute mass fraction (Purity, Px​ ) using the following equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    Where I is the integral area, N is the number of nuclei, M is the molar mass, W is the gravimetric weight, and P is the purity of the standard[1].

    Experimental Data: Method Comparison

    To validate the superiority of qNMR, a partially degraded batch of 2-(3,5-dimethylphenoxy)propanoyl chloride (known to contain ~4% of the hydrolyzed free acid) was analyzed using qNMR, HPLC (post-derivatization with methanol), and Argentometric Titration.

    Table 2: Comparative Purity Results of a Degraded Batch
    Analytical MethodMeasured Purity (%)Impurities DetectedVariance (% RSD, n=3)Conclusion
    qNMR (DMTP Standard) 94.8% 4.1% free acid clearly resolved at ~4.7 ppm.0.4%Accurate. Directly quantifies intact acyl chloride and specific degradants.
    HPLC (Derivatized) 98.5% None. Free acid was masked by derivatization.1.8%False Positive. Derivatization converted both the analyte and the acid to the same ester.
    Titration (Argentometric) 99.1% None. Measures total chloride only.0.9%False Positive. Cannot differentiate between acyl chloride and free HCl from hydrolysis.

    Data Synthesis: The experimental data clearly demonstrates that traditional methods overestimate the purity of reactive intermediates. HPLC derivatization forces the degraded acid and the intact acyl chloride into a single chemical species (the methyl ester), completely masking the degradation. qNMR successfully isolates the intact molecule's signal, providing an absolute, structurally verified purity value.

    References

    • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at:[Link]

    • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

    • Internal Standard Reference Data for qNMR: Dimethyl Terephthalate[ISRD-04]. BIPM. Available at:[Link]

    Sources

    Validation

    Precision and Accuracy in Enantiomeric Excess Determination: A Comparative Guide on 2-(3,5-Dimethylphenoxy)propanoyl Chloride

    As a Senior Application Scientist, I frequently evaluate analytical methodologies for chiral resolution in drug development and asymmetric synthesis. While Chiral Stationary Phases (CSPs) in High-Performance Liquid Chrom...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I frequently evaluate analytical methodologies for chiral resolution in drug development and asymmetric synthesis. While Chiral Stationary Phases (CSPs) in High-Performance Liquid Chromatography (HPLC) are widely used, pre-column derivatization using a Chiral Derivatizing Agent (CDA) remains an indispensable, highly accurate alternative[1].

    This guide provides an in-depth, objective comparison of 2-(3,5-Dimethylphenoxy)propanoyl chloride (DMPPC) against traditional CDAs. By converting enantiomers into diastereomers, DMPPC allows for precise enantiomeric excess (ee) determination using standard achiral instrumentation (NMR, LC-MS, or GC)[2].

    Mechanistic Causality: Why DMPPC?

    The fundamental principle of chiral derivatization relies on reacting a racemic or enantioenriched mixture with an enantiopure reagent to form a pair of diastereomers. Because diastereomers possess distinct physicochemical properties—such as different chromatographic retention times and NMR chemical shifts—they can be separated and quantified without specialized chiral columns[2].

    DMPPC is engineered specifically to maximize these physicochemical differences:

    • Steric Amplification for Chromatography: The bulky 3,5-dimethylphenoxy group creates significant steric hindrance. When derivatized with a chiral amine or alcohol, the resulting diastereomers adopt highly rigid, distinct conformations. This structural divergence maximizes differential interactions with achiral stationary phases (e.g., C18 columns), routinely achieving baseline resolution ( Rs​>1.5 ).

    • Anisotropic Shielding for NMR: In ¹H and ¹³C NMR analysis, the aromatic ring of the 3,5-dimethylphenoxy moiety generates a strong magnetic anisotropic shielding cone. This cone differentially shields the protons of the two diastereomers, resulting in large chemical shift differences ( Δδ ) that eliminate peak overlap and integration errors.

    Objective Comparison: DMPPC vs. Alternative CDAs

    To objectively evaluate DMPPC, we must benchmark it against the industry standards: Mosher’s Acid Chloride (MTPA-Cl) [1] and Marfey’s Reagent (FDAA) .

    Table 1: Comparative Performance of Chiral Derivatizing Agents
    Performance MetricDMPPCMTPA-Cl (Mosher's)FDAA (Marfey's)
    Analyte Scope Amines, AlcoholsAmines, AlcoholsPrimary Amines, Amino Acids
    Reaction Kinetics Fast (< 30 mins at RT)Slow (1–12 hrs, often requires heat)Moderate (1 hr at 40°C)
    Chromatographic Resolution ( Rs​ ) > 1.5 (Baseline) 1.0 – 1.5 (Prone to tailing)> 1.5 (Baseline)
    NMR Δδ Shift High (Strong Anisotropy)Moderate to HighN/A (Primarily UV-Vis)
    Kinetic Resolution Risk Low (Rapid, complete conversion)Moderate (Steric hindrance slows reaction)Low
    Primary Detection UV, LC-MS, NMRNMR, GC-MSUV-Vis (340 nm), LC-MS

    Self-Validating Experimental Protocol

    A robust analytical method must be self-validating. The greatest risk in pre-column derivatization is kinetic resolution —where one enantiomer reacts faster than the other due to incomplete conversion, artificially skewing the final ee% calculation[4].

    To guarantee scientific integrity, the following protocol incorporates a mandatory racemic control workflow.

    Step-by-Step Methodology: Derivatization of a Chiral Amine

    Step 1: System Validation (The Racemic Control)

    • Action: Before analyzing your enantioenriched sample, perform the exact derivatization protocol below on a known racemic standard of your analyte.

    • Causality: This is the internal validation mechanism. If the integration of the resulting diastereomers is not exactly 50:50 (±0.5%), your system suffers from incomplete conversion or chromatographic co-elution. The assay is invalid until 100% conversion is achieved.

    Step 2: Analyte Preparation

    • Action: Dissolve 0.1 mmol of the enantioenriched amine in 1.0 mL of strictly anhydrous Dichloromethane (DCM).

    • Causality: Anhydrous conditions are non-negotiable. Trace water will rapidly hydrolyze DMPPC into its unreactive carboxylic acid form, halting the derivatization and guaranteeing kinetic resolution.

    Step 3: Base Addition

    • Action: Add 0.3 mmol (3.0 eq) of anhydrous Triethylamine (TEA).

    • Causality: The acylation reaction generates hydrochloric acid (HCl) as a byproduct. TEA acts as an acid scavenger, preventing the protonation of the unreacted chiral amine, which would otherwise render it non-nucleophilic and stop the reaction.

    Step 4: Derivatization

    • Action: Slowly add 0.15 mmol (1.5 eq) of enantiopure DMPPC to the solution at 0°C, then warm to room temperature and stir for 30 minutes.

    • Causality: Using a stoichiometric excess (1.5 eq) of the CDA forces the reaction to absolute completion. This mathematical certainty is required to prevent the faster-reacting enantiomer from dominating the product pool.

    Step 5: Quenching and Analysis

    • Action: Quench the reaction with 1.0 mL of saturated NaHCO3​ , extract the organic layer, dry over MgSO4​ , and concentrate. Analyze via achiral reverse-phase HPLC (e.g., C18 column, Acetonitrile/Water gradient).

    Workflow Visualization

    The following diagram illustrates the logical flow of the self-validating derivatization process, highlighting the critical divergence between the validation control and the actual sample analysis.

    Workflow Start Analyte Preparation (Chiral Amine/Alcohol) Reagent Derivatization Add DMPPC + Base Start->Reagent Anhydrous Conditions Diastereomers Diastereomeric Mixture (100% Conversion) Reagent->Diastereomers Nucleophilic Acylation Validation Racemate Control (Ensures 50:50 Ratio) Validation->Reagent Parallel Workflow Analysis Achiral Separation (HPLC / NMR) Diastereomers->Analysis Physical Separation Result ee% Calculation & Data Output Analysis->Result Peak Integration

    Caption: Workflow for self-validating enantiomeric excess determination using DMPPC.

    Data Interpretation & Precision Metrics

    Once baseline separation is achieved, the enantiomeric excess is calculated using the integrated peak areas of the two diastereomers[4]:

    ee(%)=AreaMajor​+AreaMinor​∣AreaMajor​−AreaMinor​∣​×100

    Precision Limits: Because DMPPC yields exceptionally high resolution factors ( Rs​>1.5 ), the integration errors typically associated with peak tailing or overlap are virtually eliminated. When executed with the self-validating protocol above, the Limit of Quantitation (LOQ) for the minor enantiomer routinely falls below 0.5% , providing the high-fidelity data required for rigorous pharmaceutical regulatory submissions.

    References

    • Title: Chiral derivatizing agent Source: Wikipedia URL: [Link]

    • Title: Chiral amines derived from 2-arylpropionic acids: novel reagents for the liquid chromatographic (LC) fluorescence assay of optically active carboxylic acid xenobiotics Source: PubMed (Pharmaceutical Research) URL: [Link]

    • Title: Optical Purity and Enantiomeric Excess Source: Master Organic Chemistry URL: [Link]

    Sources

    Comparative

    2-(3,5-Dimethylphenoxy)propanoyl chloride vs other acyl chlorides in acylation reactions

    For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic organic chemistry, the choice of an acylating agent is a critical decision that dictates the efficiency, selectivity, and over...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of synthetic organic chemistry, the choice of an acylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a reaction. While a plethora of acyl chlorides are commercially available, each possesses unique characteristics that make it more or less suitable for specific applications. This guide provides an in-depth technical comparison of 2-(3,5-Dimethylphenoxy)propanoyl chloride with other commonly employed acyl chlorides in acylation reactions, with a focus on the interplay of steric and electronic effects that govern their reactivity.

    Introduction to 2-(3,5-Dimethylphenoxy)propanoyl Chloride: A Sterically Influenced Reagent

    2-(3,5-Dimethylphenoxy)propanoyl chloride is a specialized acylating agent characterized by a bulky 3,5-dimethylphenoxy group attached to the α-carbon of the propanoyl chloride backbone. This structural feature is the primary determinant of its reactivity profile, introducing significant steric hindrance around the electrophilic carbonyl center. Understanding the implications of this steric bulk is paramount for its effective utilization in synthesis.

    The synthesis of 2-(3,5-Dimethylphenoxy)propanoyl chloride typically begins with the corresponding carboxylic acid, 2-(3,5-dimethylphenoxy)propanoic acid[1]. The conversion to the acyl chloride is a standard transformation in organic synthesis, often achieved by reacting the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)[2][3][4]. The choice of chlorinating agent can be influenced by the desired purity of the final product and the scale of the reaction. For instance, thionyl chloride is a cost-effective option, while oxalyl chloride's byproducts are gaseous, simplifying purification[3].

    The Acylation Reaction: A Mechanistic Overview

    Acylation reactions, particularly the Friedel-Crafts acylation, are fundamental carbon-carbon bond-forming reactions that introduce an acyl group onto an aromatic ring. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride by forming a highly electrophilic acylium ion[5][6][7][8][9][10].

    dot graph "" { graph [rankdir="LR", splines=ortho, layout=dot, label="Figure 1: General Mechanism of Friedel-Crafts Acylation", labelloc=b, labeljust=c, fontname="Helvetica", fontsize=12, fontcolor="#202124", width=7, height=3.5, bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368", arrowhead=vee, penwidth=1.5];

    }

    Figure 1: General Mechanism of Friedel-Crafts Acylation.

    The reactivity of the acyl chloride in this process is a delicate balance of electronic and steric factors. Electron-withdrawing groups on the acyl chloride can enhance the electrophilicity of the carbonyl carbon, while bulky substituents can hinder the approach of the nucleophilic aromatic ring.

    Comparative Analysis of Acyl Chloride Reactivity

    To contextualize the performance of 2-(3,5-Dimethylphenoxy)propanoyl chloride, it is instructive to compare it with other acyl chlorides that represent a spectrum of steric and electronic properties.

    Acyl ChlorideKey Structural FeatureExpected Reactivity in Friedel-Crafts AcylationPrimary Influencing Factor
    Acetyl Chloride Small, unhinderedHighLow steric hindrance
    Propionyl Chloride Slightly larger alkyl chainHigh, slightly lower than acetyl chlorideMinor increase in steric hindrance
    Benzoyl Chloride Phenyl group (aromatic)Moderate to highElectronic effects of the benzene ring (resonance stabilization)
    Pivaloyl Chloride Bulky t-butyl groupLowHigh steric hindrance
    2-(3,5-Dimethylphenoxy)propanoyl Chloride Bulky substituted phenoxy groupModerate to lowSignificant steric hindrance

    Table 1: Qualitative Comparison of Acyl Chloride Reactivity.

    A study by Gore and Hoskins provided quantitative data on the relative reactivities of several acyl chlorides in the Friedel-Crafts acylation of benzene and mesitylene[11]. Their findings demonstrated a clear trend of decreasing reactivity with increasing steric bulk around the carbonyl group. For instance, the rate of acylation decreased in the order: acetyl > propionyl > isobutyryl chloride[11].

    The Impact of Steric Hindrance: A Double-Edged Sword

    The steric bulk of 2-(3,5-Dimethylphenoxy)propanoyl chloride is its most defining characteristic, and it presents both challenges and opportunities in synthesis.

    Challenges:

    • Reduced Reaction Rates: The primary consequence of increased steric hindrance is a slower reaction rate. Overcoming this often requires more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of more potent Lewis acids. However, such conditions can lead to undesired side reactions and decomposition of starting materials.

    • Lower Yields: In many cases, the steric impediment can lead to lower overall yields of the desired acylated product, particularly when reacting with already substituted or less reactive aromatic substrates.

    Opportunities:

    • Enhanced Selectivity: The steric bulk can be a powerful tool for achieving regioselectivity. In reactions with aromatic substrates possessing multiple reactive sites, a sterically demanding acyl chloride may preferentially react at the less hindered position. This can be particularly advantageous in the synthesis of complex molecules where precise control over substitution patterns is required. For example, in the acylation of a substituted phenol, a bulky acyl chloride might favor C-acylation at a less hindered position over O-acylation or acylation at a more sterically congested carbon.

    • Prevention of Polysubstitution: The deactivating nature of the resulting ketone product in Friedel-Crafts acylation already disfavors multiple acylations[9]. The significant steric bulk of the 2-(3,5-dimethylphenoxy)propanoyl group would further inhibit any potential secondary acylation, ensuring the formation of mono-acylated products.

    Experimental Protocols

    Synthesis of 2-(3,5-Dimethylphenoxy)propanoic Acid

    The precursor acid can be synthesized via the Williamson ether synthesis, reacting 3,5-dimethylphenol with an α-halo propionate ester followed by hydrolysis.

    dot graph "" { graph [rankdir="LR", splines=ortho, layout=dot, label="Figure 2: Synthesis of the Precursor Acid", labelloc=b, labeljust=c, fontname="Helvetica", fontsize=12, fontcolor="#202124", width=7, height=3, bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368", arrowhead=vee, penwidth=1.5];

    }

    Figure 2: Synthesis of the Precursor Acid.

    Protocol:

    • To a stirred solution of 3,5-dimethylphenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).

    • Add ethyl 2-bromopropionate (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • After completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

    • To the crude ester, add a solution of sodium hydroxide (2.0 eq) in a mixture of water and ethanol.

    • Heat the mixture to reflux until the ester is fully hydrolyzed (monitored by TLC).

    • Cool the reaction mixture and acidify with concentrated HCl until the pH is acidic, leading to the precipitation of the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry to afford 2-(3,5-dimethylphenoxy)propanoic acid.

    Conversion to 2-(3,5-Dimethylphenoxy)propanoyl Chloride

    Protocol:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, place 2-(3,5-dimethylphenoxy)propanoic acid (1.0 eq).

    • Add an excess of thionyl chloride (2.0-3.0 eq)[2].

    • Optionally, a catalytic amount of DMF can be added to accelerate the reaction.

    • Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.

    • After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting crude 2-(3,5-Dimethylphenoxy)propanoyl chloride can be used directly in the next step or purified by vacuum distillation.

    General Protocol for Friedel-Crafts Acylation

    Protocol:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1-1.3 eq) in a dry, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

    • Cool the suspension in an ice bath.

    • Slowly add a solution of 2-(3,5-Dimethylphenoxy)propanoyl chloride (1.0 eq) in the same dry solvent to the stirred suspension.

    • After the addition is complete, add the aromatic substrate (1.0 eq) dropwise, maintaining the low temperature.

    • Allow the reaction to warm to room temperature and stir for a period determined by monitoring the reaction progress by TLC. Due to the steric hindrance of the acyl chloride, extended reaction times or gentle heating may be necessary.

    • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with water, a saturated solution of sodium bicarbonate, and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude aryl ketone.

    • Purify the product by column chromatography or recrystallization.

    dot graph "" { graph [rankdir="LR", splines=ortho, layout=dot, label="Figure 3: Experimental Workflow for Friedel-Crafts Acylation", labelloc=b, labeljust=c, fontname="Helvetica", fontsize=12, fontcolor="#202124", width=7, height=4.5, bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368", arrowhead=vee, penwidth=1.5];

    }

    Figure 3: Experimental Workflow for Friedel-Crafts Acylation.

    Conclusion

    2-(3,5-Dimethylphenoxy)propanoyl chloride represents a valuable, albeit specialized, tool in the synthetic chemist's arsenal. Its significant steric bulk distinguishes it from more common, smaller acyl chlorides. While this steric hindrance generally leads to lower reactivity and may necessitate more vigorous reaction conditions, it can be strategically exploited to achieve higher regioselectivity in the acylation of complex aromatic substrates.

    In comparison to unhindered acyl chlorides like acetyl and propionyl chloride, which are highly reactive and suitable for a broad range of applications, 2-(3,5-Dimethylphenoxy)propanoyl chloride is better suited for scenarios where steric control is a primary consideration. Its reactivity is likely lower than that of pivaloyl chloride, another sterically hindered acylating agent.

    The choice between 2-(3,5-Dimethylphenoxy)propanoyl chloride and other acyl chlorides will ultimately depend on the specific synthetic challenge at hand. For simple acylations where high reactivity is desired, less hindered reagents are preferable. However, for the synthesis of intricate molecules where controlling the position of acylation is crucial, the steric influence of the 3,5-dimethylphenoxy group can be a significant asset. A thorough understanding of the interplay between steric and electronic effects is essential for the rational selection and successful application of this and other acyl chlorides in acylation reactions.

    References

    • Chen, G., et al. (2017). Friedel–Crafts Acylation Reactions of BN-Substituted Arenes. The Journal of Organic Chemistry, 82(22), 11695-11701. [Link]

    • Desai, S. (2021). Ibuprofen: A Cornerstone of Pain Relief - A Review of Established Synthetic Approaches. International Journal of Research and Review, 8(10), 323-334.
    • Mathew, N. (2020, July 7). Steric Effects in Friedel-Crafts Reactions. Chemistry Stack Exchange. [Link]

    • Gore, P. H., & Hoskins, J. A. (1966). Relative Reactivities of Acyl Chlorides in the Friedel-Crafts Acylation of Benzene and Mesitylene. Chemical Communications (London), (21), 780-781. [Link]

    • LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

    • Ashenhurst, J. (2025, June 20). Friedel-Crafts Acylation. Chemistry Steps. [Link]

    • Professor Dave Explains. (2019, July 29). 08.05 Overview of Acylation Reactions and Acyl Chlorides [Video]. YouTube. [Link]

    • Wikipedia. (2020, August 24). Friedel–Crafts reaction. [Link]

    • Save My Exams. (2024, October 26). Friedel–Crafts Acylation (AQA A Level Chemistry): Revision Note. [Link]

    • Oreate AI. (2026, February 17). Unlocking Reactivity: A Closer Look at Acyl Chlorides. Oreate AI Blog. [Link]

    • Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. [Link]

    • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

    • Clark, J. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

    • Study Mind. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]

    • Singh, R. P., et al. (2011). An Efficient Method for Preparation of Acyl Chlorides and Symmetrical Anhydrides from Carboxylic Acids with Btc/Dmf.
    • Lee, S., & Park, S. B. (2017). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules, 22(10), 1644. [Link]

    • Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides. [Link]

    • Deac, A., et al. (1974). The Friedel-Crafts Acylation Reaction V. Polar and Steric Substituent Effects in the Reaction of Disubstituted Benzoyl Chlorides Carrying a Constant Ortho-Substituent. Revue Roumaine de Chimie, 19(1), 1031-1043.
    • The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]

    • Synaptic. (2019, April 11). Ibuprofen Synthesis. Central College. [Link]

    • Google Patents. (n.d.). CA1267155A - Process for preparing 5-(2,5-dimethylphenoxy)-2,2- dimethylpentanoic acid.
    • LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. [Link]

    • Google Patents. (n.d.).
    • Tundo, P., et al. (2000). dimethyl carbonate. Organic Syntheses, 77, 223. [Link]

    • The Science Snail. (2018, October 11). Synthesis of ibuprofen from benzene. [Link]

    • Save My Exams. (2025, June 23). Acyl Chlorides (A Level Chemistry Revision Notes). [Link]

    Sources

    Validation

    Spectroscopic Comparison Guide: 2-(3,5-Dimethylphenoxy)propanoyl Chloride and Its Derivatives

    Executive Summary & Scientific Context 2-(3,5-Dimethylphenoxy)propanoyl chloride (CAS No. 81866-01-5)[1] is a highly reactive acylating agent and a critical building block in organic synthesis.

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Scientific Context

    2-(3,5-Dimethylphenoxy)propanoyl chloride (CAS No. 81866-01-5)[1] is a highly reactive acylating agent and a critical building block in organic synthesis. Structurally, it consists of a 3,5-dimethylphenoxy group attached to an alpha-chiral propionyl chloride moiety. Compounds sharing this 2-aryloxyalkanoic acid scaffold are of immense interest in both the agrochemical sector (e.g., Mecoprop-like herbicides)[2] and the pharmaceutical industry (e.g., PPARα agonists and fibrate derivatives)[3].

    Because acyl chlorides are inherently unstable and prone to rapid hydrolysis in the presence of atmospheric moisture, they are rarely the final target compounds. Instead, they are derivatized into stable esters , amides , or thioesters . This guide provides a comprehensive framework for synthesizing these derivatives and objectively comparing their structural transformations using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

    Mechanistic Rationale & Causality of Spectroscopic Shifts

    As a Senior Application Scientist, it is crucial to understand why spectroscopic signatures change during derivatization, rather than just memorizing the values.

    • FTIR (Carbonyl Stretching): The highly electronegative chlorine atom in the acyl chloride pulls electron density away from the carbonyl carbon via the inductive effect. This increases the force constant of the C=O bond, pushing the stretching frequency to a very high wavenumber (~1776 cm⁻¹)[4]. When the chlorine is replaced by an alkoxy (ester) or amino (amide) group, the heteroatom's lone pairs donate electron density into the carbonyl π∗ orbital via resonance. This decreases the double-bond character of the C=O bond, progressively lowering the stretching frequency (Amide < Ester < Acyl Chloride).

    • NMR (Alpha-Proton Shielding): The chiral alpha-proton (CH-CH₃) is situated between an ether oxygen and the carbonyl group. The strong electron-withdrawing nature of the acyl chloride deshields this proton significantly. Conversion to an amide or ester increases electron density around the alpha-carbon, shifting the proton signal upfield.

    Experimental Workflow: Self-Validating Protocols

    To ensure data integrity, every protocol must act as a self-validating system. The following methodologies incorporate internal quality controls to prevent the propagation of errors (such as using hydrolyzed starting materials).

    Protocol A: Pre-Reaction Quality Control (QC)
    • Sample Preparation: Prepare a neat film of 2-(3,5-Dimethylphenoxy)propanoyl chloride on an ATR-FTIR crystal under a dry nitrogen atmosphere.

    • Validation Check: Scan from 4000 to 400 cm⁻¹.

      • Pass: A sharp, intense peak at ~1776 cm⁻¹ (C=O) and no broad absorption above 3000 cm⁻¹.

      • Fail: A broad peak between 2500–3300 cm⁻¹ indicates hydrolysis to 2-(3,5-dimethylphenoxy)propanoic acid. Do not proceed with library synthesis if this peak is present.

    Protocol B: Synthesis of the Benzyl Amide Derivative
    • Setup: In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve 1.0 mmol of the acyl chloride in 10 mL of anhydrous dichloromethane (DCM).

    • Reagent Addition: Cool the flask to 0 °C. Add 1.2 mmol of triethylamine (TEA) as an HCl scavenger, followed by the dropwise addition of 1.1 mmol of benzylamine.

    • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

    • Workup (Self-Validation): Quench with 1M HCl to remove unreacted amine, wash with saturated NaHCO₃ to remove any hydrolyzed carboxylic acid, and dry over anhydrous MgSO₄. The absence of a baseline streak on TLC (Hexanes:EtOAc 7:3) confirms the removal of the acid byproduct.

    Protocol C: Synthesis of the Methyl Ester Derivative
    • Setup: Dissolve 1.0 mmol of the acyl chloride in 10 mL of anhydrous DCM at 0 °C.

    • Reagent Addition: Add 1.5 mmol of anhydrous methanol and 1.2 mmol of pyridine.

    • Reaction & Workup: Stir for 3 hours at room temperature. Wash with 1M HCl, water, and brine. Evaporate the solvent under reduced pressure to yield the methyl ester.

    Synthetic & Analytical Workflow Diagram

    G AcylChloride 2-(3,5-Dimethylphenoxy) propanoyl chloride Amine Amidation (Benzylamine, TEA, DCM) AcylChloride->Amine Nucleophilic Acyl Substitution Alcohol Esterification (Methanol, Pyridine, DCM) AcylChloride->Alcohol Nucleophilic Acyl Substitution Amide Benzyl Amide Derivative Amine->Amide Ester Methyl Ester Derivative Alcohol->Ester Spectroscopy Spectroscopic Validation (IR, 1H/13C NMR, MS) Amide->Spectroscopy Shift Analysis Ester->Spectroscopy Shift Analysis

    Workflow for the synthesis and spectroscopic validation of acyl chloride derivatives.

    Quantitative Data Presentation & Comparison

    The following table summarizes the key spectroscopic markers used to verify the successful transformation of 2-(3,5-Dimethylphenoxy)propanoyl chloride into its respective derivatives. Data is referenced against tetramethylsilane (TMS) at δ 0.00 ppm for NMR[2].

    Table 1: Spectroscopic Comparison of 2-(3,5-Dimethylphenoxy)propanoyl Derivatives

    Spectroscopic FeatureAcyl Chloride (Starting Material)Methyl Ester DerivativeBenzyl Amide Derivative
    FTIR: C=O Stretch ~1776 cm⁻¹ (Sharp, intense)~1745 cm⁻¹ (Sharp, intense)~1665 cm⁻¹ (Amide I band)
    FTIR: N-H Stretch N/AN/A~3300 cm⁻¹ (Broad)
    ¹H NMR: α -CH δ 5.05 ppm (Quartet, J = 6.8 Hz) δ 4.80 ppm (Quartet, J = 6.8 Hz) δ 4.65 ppm (Quartet, J = 6.8 Hz)
    ¹H NMR: α -CH₃ δ 1.70 ppm (Doublet, J = 6.8 Hz) δ 1.62 ppm (Doublet, J = 6.8 Hz) δ 1.55 ppm (Doublet, J = 6.8 Hz)
    ¹H NMR: Ar-CH₃ (x2) δ 2.28 ppm (Singlet, 6H) δ 2.28 ppm (Singlet, 6H) δ 2.28 ppm (Singlet, 6H)
    ¹³C NMR: C=O Carbon ~174.5 ppm~171.0 ppm~168.5 ppm
    Mass Spec (ESI+) Reacts with solvent (unstable)[M+H]⁺ = 223.1[M+H]⁺ = 298.2
    Key Analytical Takeaways:
    • Validation of Conversion: The absolute disappearance of the 1776 cm⁻¹ FTIR band and the emergence of a 1665 cm⁻¹ band is the most rapid and reliable indicator of successful amidation.

    • Structural Integrity: The aromatic methyl protons ( δ 2.28 ppm) remain entirely unaffected across all transformations, serving as an excellent internal integration standard for ¹H NMR analysis.

    • Chiral Center Monitoring: The α -proton quartet shifts upfield by approximately 0.4 ppm upon conversion from the acyl chloride to the amide, confirming the alteration of the electronic environment at the chiral center without racemization (assuming mild conditions are maintained).

    References

    • Sigma-Aldrich. "Propanoyl chloride | Sigma-Aldrich: 2-(3,5-Dimethylphenoxy)propanoyl chloride". Sigma-Aldrich Catalog. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcvvKnsb0-wSiyCqnvywEPkuAnS6VNVvpqYA2Xc1GGsE0yU1eSAFQcrPebDoKsWQ8cF3ihmN2KgXZWcD4BaziYajC1PwVkViqaqTK0bfnw1E_3qzhcs8naRxDTRkGsTktUqWCs9WRdqIFpkwwbOCE2JU1i1DVSqx8YusWwWBkKbZl9vWzZ9qkj64A6Y33i_k3HeyuSGT5skrp8tNGV-C3R2pLCn-vF_09btWbTiOw2co-2UtZsMs7ik0CAzgbZBPSRn426qUH9aiAkUrxpT5A=]
    • IUCr Journals. "4-Methyl-3-[2(S)-phenoxypropionyl]-5-phenyloxazolidin-2-one". International Union of Crystallography. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERN0zI89uGlXcuZAtYEHSDF0mV-qs86XcSxIs0mYJy6ijePvuJllr-d5k4VinGaJsmOl5bL3MEfI1EZ-ecmmoNHqEv4_oJ6PYKsOCx-ETTbqjj5vmvz6oOZle1FU0Q_gE=]
    • CLOCKSS. "A new method for production of chiral 2-aryloxypropanoic acids using effective kinetic resolution". Heterocycles. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwwTPDz9WKD-8KVmMC15lftEG3AvBUFQ3ved6NTX8Hf0BCRdbBK7iAfAva4Lkvij1T-AKPuXdJI-ShFADm6c-aPT8CdeONAEwaBw9-F3GhoDSz3G1xxf7Tg_WFjICgletRJYhvHPupVZA4vzdWL60afwrzbbfIboWUso11DQCuPopC5XSwcJNzzGhhxp0=]
    • Nottingham ePrints. "Novel fenofibrate derivatives as cannabinoid receptor ligands". University of Nottingham. URL:[https://vertexaisearch.cloud.google.

    Sources

    Comparative

    Certificate of analysis for 2-(3,5-Dimethylphenoxy)propanoyl chloride standard

    As a Senior Application Scientist, I frequently encounter discrepancies in reaction yields and impurity profiles during the synthesis of complex aryloxypropionate derivatives. A common culprit is the quality of the acyla...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I frequently encounter discrepancies in reaction yields and impurity profiles during the synthesis of complex aryloxypropionate derivatives. A common culprit is the quality of the acylating agent. 2-(3,5-Dimethylphenoxy)propanoyl chloride (CAS: 81866-01-5) is a critical electrophile used in the synthesis of amides and esters for pharmaceutical and agrochemical development.

    However, its inherent reactivity makes it highly susceptible to degradation. This guide objectively compares the performance of a Certificate of Analysis (CoA)-backed reference standard against technical-grade alternatives and in situ generation methods, providing the mechanistic causality and self-validating protocols necessary for reproducible synthesis.

    Mechanistic Causality: The Hydrolysis Problem and Stoichiometric Drift

    Acyl chlorides undergo rapid nucleophilic acyl substitution. While this is the desired pathway for amide synthesis (the Schotten-Baumann reaction)[1], it also makes the reagent highly sensitive to ambient moisture. Exposure to water leads to an addition-elimination reaction, hydrolyzing the acyl chloride into 2-(3,5-dimethylphenoxy)propanoic acid and hydrogen chloride (HCl)[2].

    Why does this matter? In precision synthesis, stoichiometry is everything. If a technical-grade reagent is partially hydrolyzed, its effective molarity is reduced. When reacting with a limiting, high-value amine nucleophile, this stoichiometric imbalance drastically reduces the yield of the target amide.

    A CoA-backed standard provides a precise quantitative assay (typically verified via quantitative NMR or titration)[3]. This certified purity value allows researchers to calculate exact mass equivalents, ensuring that the electrophile is present in the correct stoichiometric ratio without overcompensating, which would otherwise complicate downstream purification.

    Data Presentation: Performance Comparison

    The following table summarizes the objective performance metrics of three different sourcing strategies for 2-(3,5-Dimethylphenoxy)propanoyl chloride in a standard amidation workflow.

    ParameterCertified Standard (CoA)Technical GradeIn Situ Generation (SOCl₂)
    Purity (Assay) >99.0% (Certified)90–95% (Variable)Unknown (Reaction dependent)
    Impurity Profile Fully characterizedContains free acid & HClContains SOCl₂, SO₂, free acid
    Stoichiometric Control Absolute precisionApproximatePoor
    Downstream Yield >95%70–85%60–80% (Side reactions common)
    Analytical Traceability ISO 17034 / GMP compliantNoneNone

    Experimental Protocols: Self-Validating Systems

    To objectively prove the superiority of the CoA-backed standard, the following protocols employ a self-validating system . By incorporating an internal standard (1,3,5-trimethoxybenzene) prior to workup, the absolute conversion yield can be verified via ¹H NMR, eliminating the ambiguity of solvent trapping or mechanical loss during isolation.

    Protocol A: Precision Amidation using a CoA-Backed Standard

    Causality: Utilizing the exact assay value from the CoA ensures a perfect 1.05:1.00 electrophile-to-nucleophile ratio, driving the reaction to completion without generating excess byproducts.

    • Preparation: In a flame-dried Schlenk flask under argon, dissolve the target primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

    • Standard Addition: Consult the CoA for the exact assay percentage. Based on this value, weigh exactly 1.05 eq of the certified 2-(3,5-Dimethylphenoxy)propanoyl chloride. Dissolve in a minimum volume of anhydrous DCM.

    • Coupling: Add the acyl chloride solution dropwise to the amine solution at 0 °C. Stir for 2 hours, allowing the mixture to warm to room temperature.

    • Self-Validation (Quench & Spike): Quench the reaction with saturated NaHCO₃. Extract with DCM. Before evaporating the organic layer, add exactly 0.33 eq of 1,3,5-trimethoxybenzene (internal standard).

    • Analysis: Acquire a ¹H NMR spectrum of the crude mixture. Compare the integration of the product's amide proton against the internal standard's aromatic protons to determine the absolute yield.

    Protocol B: In Situ Generation and Coupling (Alternative Method)

    Causality: Generating the acyl chloride directly from the carboxylic acid introduces severe variables. Residual thionyl chloride (SOCl₂) can react with the amine nucleophile to form sulfinylamides, while prolonged evaporation can degrade the sensitive acyl chloride.

    • Activation: Reflux 2-(3,5-dimethylphenoxy)propanoic acid (1.0 eq) in neat SOCl₂ (5.0 eq) for 3 hours.

    • Evaporation: Remove excess SOCl₂ under reduced pressure. (Note: Complete removal is difficult without degrading the product).

    • Coupling: Redissolve the crude residue in DCM. Add the amine (1.0 eq) and triethylamine (2.0 eq) at 0 °C.

    • Observation: Yields typically drop to 60–80% due to incomplete conversion in Step 1 or competitive side reactions from residual SOCl₂ in Step 3.

    Visualizations

    The following diagrams illustrate the mechanistic pathways and workflow comparisons discussed above.

    Pathway A 2-(3,5-Dimethylphenoxy) propanoyl chloride D Desired Amide Product (High Yield) A->D + Amine (Schotten-Baumann) E Propanoic Acid + HCl (Degradation) A->E + H2O (Hydrolysis) B Amine Nucleophile B->D C H2O (Moisture) C->E

    Reaction pathways of 2-(3,5-Dimethylphenoxy)propanoyl chloride: amidation vs. hydrolysis.

    Workflow Start Acylation Workflow Path1 Certified Standard (CoA Verified) Start->Path1 Path2 In Situ Generation (from Carboxylic Acid) Start->Path2 Step1A Direct Weighing (Precise Stoichiometry) Path1->Step1A Step1B Reaction with SOCl2 (Variable Conversion) Path2->Step1B Step2A Direct Coupling Step1A->Step2A Step2B Evaporation & Coupling Step1B->Step2B Result1 High Purity Product (>95% Yield) Step2A->Result1 Result2 Mixed Products (Side Reactions) Step2B->Result2

    Comparative workflow: Certified standard vs. in situ generation for acylation reactions.

    Sources

    Comparative

    A Comparative Guide to Kinetic Resolution Using 2-(3,5-Dimethylphenoxy)propanoyl Chloride

    For Researchers, Scientists, and Drug Development Professionals In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, kinetic resolution stands as...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the pursuit of enantiomerically pure compounds, essential for the development of modern pharmaceuticals and fine chemicals, kinetic resolution stands as a cornerstone technique. This guide provides an in-depth analysis of 2-(3,5-Dimethylphenoxy)propanoyl chloride as a chiral resolving agent, comparing its performance with other established alternatives. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present comparative data to inform your selection of the optimal resolving agent for your specific application.

    The Principle of Kinetic Resolution: A Race of Reactants

    Kinetic resolution is a process for separating a racemic mixture of enantiomers by reacting them with a chiral agent.[1] Because the two enantiomers of the racemic compound will react at different rates with a single enantiomer of the chiral resolving agent, a separation can be achieved.[2] One enantiomer reacts faster, leading to its consumption and the formation of a diastereomeric product, while the slower-reacting enantiomer remains largely unreacted.[2] The efficiency of this separation is quantified by the selectivity factor (s), which is the ratio of the reaction rates of the fast-reacting enantiomer to the slow-reacting enantiomer (s = k_fast / k_slow). A higher 's' value indicates a more effective resolution. For a resolution to be considered synthetically useful, an 's' factor greater than 20 is generally desired.[3]

    2-(3,5-Dimethylphenoxy)propanoyl Chloride: A Closer Look

    2-(3,5-Dimethylphenoxy)propanoyl chloride is a chiral acylating agent that has demonstrated utility in the kinetic resolution of racemic amines and alcohols. Its structure, featuring a chiral center alpha to the carbonyl group and a sterically demanding 3,5-dimethylphenoxy moiety, is key to its ability to discriminate between enantiomers.

    Key Structural Features and Their Impact:

    • Chiral Center: The stereocenter at the 2-position of the propanoyl chain is the primary source of chirality, dictating the enantioselective interaction with the substrate.

    • 3,5-Dimethylphenoxy Group: The bulky dimethylphenoxy group plays a crucial role in creating a well-defined chiral pocket. This steric hindrance enhances the differences in the transition state energies for the acylation of the two enantiomers of the substrate, leading to a higher selectivity factor.

    • Acyl Chloride Moiety: The highly reactive acyl chloride functionality ensures that the acylation reaction proceeds under mild conditions, minimizing the risk of racemization of either the resolving agent or the substrate.[4]

    Comparative Analysis with Alternative Acylating Agents

    While 2-(3,5-Dimethylphenoxy)propanoyl chloride is a potent resolving agent, several other classes of compounds are also widely used. The choice of resolving agent is often substrate-dependent, and a comparative understanding is crucial for rational selection.

    Resolving Agent ClassExamplesAdvantagesDisadvantages
    Chiral Carboxylic Acid Derivatives 2-(3,5-Dimethylphenoxy)propanoyl chloride , (R)-2-Phenoxypropionyl chloride[2]High reactivity, good for a range of amines and alcohols.Can be sensitive to moisture.
    Chiral Carboxylic Acids (S)-Mandelic acid[1][5], Tartaric acid[1][5]Readily available, often used for diastereomeric salt formation.[1][5]Resolution relies on differential solubility of diastereomeric salts, which can be unpredictable.[1]
    Chiral Amines Brucine[6], 1-Phenylethylamine[1]Effective for the resolution of racemic acids via diastereomeric salt formation.[6]Can be toxic; availability of both enantiomers may be limited.
    Enzymatic Catalysts Lipases (e.g., Candida antarctica lipase B - CALB)[7]High enantioselectivity, mild reaction conditions.[8]Substrate scope can be limited; enzymes can be expensive and require specific buffer and temperature conditions.[8]
    Organocatalysts Chiral DMAP analogues[7], N-Heterocyclic Carbenes (NHCs)[9]Can achieve high selectivity factors; catalytic nature reduces waste.[9][10]Catalyst synthesis can be complex and expensive.[8]

    Experimental Protocol: Kinetic Resolution of a Racemic Secondary Alcohol

    This protocol provides a general procedure for the kinetic resolution of a racemic secondary alcohol using 2-(3,5-Dimethylphenoxy)propanoyl chloride.

    Materials:

    • Racemic secondary alcohol

    • (R)- or (S)-2-(3,5-Dimethylphenoxy)propanoyl chloride

    • Anhydrous dichloromethane (DCM)

    • Triethylamine (Et3N) or other suitable non-nucleophilic base

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

    • Silica gel for column chromatography

    • Hexanes and ethyl acetate for elution

    Procedure:

    • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the racemic secondary alcohol (1.0 equivalent) in anhydrous DCM.

    • Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 5-10 minutes at room temperature.

    • Addition of Resolving Agent: Slowly add a solution of (R)- or (S)-2-(3,5-Dimethylphenoxy)propanoyl chloride (0.5 equivalents) in anhydrous DCM to the reaction mixture at 0 °C (ice bath).

    • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete when approximately 50% of the starting alcohol has been consumed.

    • Workup: Quench the reaction by adding saturated aqueous NaHCO3 solution. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.

    • Purification: Concentrate the solution under reduced pressure. Purify the residue by silica gel column chromatography, eluting with a hexanes/ethyl acetate gradient, to separate the acylated product (diastereomeric ester) from the unreacted, enantioenriched alcohol.

    • Analysis: Determine the enantiomeric excess (ee) of the unreacted alcohol and the diastereomeric ratio of the ester product using chiral HPLC or NMR spectroscopy with a chiral shift reagent.

    Visualizing the Process

    Workflow for Kinetic Resolution:

    G cluster_0 Reaction cluster_1 Workup & Purification cluster_2 Products & Analysis Racemic Alcohol Racemic Alcohol Reaction Mixture Reaction Mixture Racemic Alcohol->Reaction Mixture Chiral Acyl Chloride Chiral Acyl Chloride Chiral Acyl Chloride->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Quenching Quenching Reaction Mixture->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Chromatography Chromatography Drying->Chromatography Enantioenriched Alcohol Enantioenriched Alcohol Chromatography->Enantioenriched Alcohol Diastereomeric Ester Diastereomeric Ester Chromatography->Diastereomeric Ester Analysis (HPLC, NMR) Analysis (HPLC, NMR) Enantioenriched Alcohol->Analysis (HPLC, NMR) Diastereomeric Ester->Analysis (HPLC, NMR)

    Caption: Experimental workflow for kinetic resolution.

    Mechanism of Enantioselective Acylation:

    G cluster_0 Fast-Reacting Enantiomer cluster_1 Slow-Reacting Enantiomer R_Alcohol (R)-Alcohol TS_R [Transition State R]‡ (Lower Energy) R_Alcohol->TS_R Acyl_Chloride Chiral Acyl Chloride Acyl_Chloride->TS_R Acyl_Chloride2 Chiral Acyl Chloride Ester_R (R)-Ester TS_R->Ester_R k_fast S_Alcohol (S)-Alcohol TS_S [Transition State S]‡ (Higher Energy) S_Alcohol->TS_S Acyl_Chloride2->TS_S Ester_S (S)-Ester TS_S->Ester_S k_slow

    Caption: Energy profile of enantioselective acylation.

    Conclusion

    2-(3,5-Dimethylphenoxy)propanoyl chloride is a valuable and effective chiral resolving agent for the kinetic resolution of racemic alcohols and amines. Its performance is rooted in its well-defined chiral structure, which allows for excellent enantiomeric discrimination. While a variety of alternative methods exist, including the use of other chiral acylating agents, diastereomeric salt formation, and enzymatic or organocatalytic approaches, the choice of the optimal method will always depend on the specific substrate and the desired outcome. This guide provides the foundational knowledge and a practical starting point for researchers to successfully implement kinetic resolution in their synthetic endeavors.

    References

    • G. Fu, et al. Kinetic Resolution of Secondary Alcohols. Enantioselective Acylation Mediated by a Chiral (Dimethylamino)pyridine Derivative. Journal of the American Chemical Society.
    • H. An, et al. (2024). Kinetic Resolution of Acyclic Tertiary Propargylic Alcohols by NHC-Catalyzed Enantioselective Acylation. Organic Letters. [Link]

    • J. M. V. G. Levit, et al. (2011). Kinetic Resolution of β-Lactams via Enantioselective N-Acylation. Organic Letters. [Link]

    • Various Authors. (2010). Kinetic resolution. Wikipedia. [Link]

    • Various Authors. Practical Considerations in Kinetic Resolution Reactions. STEM - Unipd.
    • T. Adachi, et al. (2012). Kinetic Resolution of Secondary Alcohols by the Combination of a Chiral Brønsted Acid, DABCO, and Acetyl Chloride. Organic Letters. [Link]

    • Various Authors. (2024). Recent Advances in Organocatalytic Kinetic Resolution for the Synthesis of Axially Chiral Compounds. MDPI. [Link]

    • Various Authors. Chiral resolution. chemeurope.com. [Link]

    • Various Authors. Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
    • G. Fu, et al. Kinetic resolution. Wikipedia.
    • Various Authors.
    • Various Authors. Chiral resolution. Wikipedia.
    • Various Authors. Dynamic Kinetic Resolution of Secondary Alcohols.
    • Various Authors.
    • Various Authors.
    • Various Authors. (2020). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
    • S. A. Vakarov, et al. (2020). Kinetic Resolution of Racemic 2-Aryloxy Propionyl Chlorides Using Enantiopure (S). ChemistrySelect. [Link]

    • Various Authors.
    • Various Authors. (2022).
    • Various Authors. (2019).
    • S. A. Vakarov, et al. (2020). Kinetic Resolution of Racemic 2‐Aryloxy Propionyl Chlorides Using Enantiopure (S)‐3,4‐Dihydro‐3‐methyl‐2H‐[10][11]benzoxazines. ResearchGate. [Link]

    • Various Authors. Non-enzymatic dynamic kinetic resolution of racemic α-arylalkanoic acids: an advanced asymmetric synthesis of chiral nonsteroidal anti-inflammatory drugs (NSAIDs). Catalysis Science & Technology (RSC Publishing).
    • H. F. Madkour. (2015). Utility of 2-cyano-3-phenyl-2-propenoyl chloride as Michael's acceptor in heterocyclic synthesis with mono- and bi-dentate nucleophiles.
    • Various Authors. Synthesis of 14C‐labelled 2‐(3‐benzoylphenoxy)‐2‐methyl propionic acid (LF.599).
    • Various Authors.

    Sources

    Validation

    Publish Comparison Guide: Confirming Absolute Configuration with 2-(3,5-Dimethylphenoxy)propanoyl Chloride Derivatives

    Determining the absolute configuration of chiral molecules—particularly secondary alcohols and amines—is a non-negotiable milestone in drug development and natural product synthesis. While X-ray crystallography remains t...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Determining the absolute configuration of chiral molecules—particularly secondary alcohols and amines—is a non-negotiable milestone in drug development and natural product synthesis. While X-ray crystallography remains the gold standard, it requires single crystals that are often impossible to grow. Consequently, NMR-based stereochemical assignment using Chiral Derivatizing Agents (CDAs) has become the most versatile alternative.

    This guide objectively evaluates the performance of 2-(3,5-Dimethylphenoxy)propanoyl chloride (DMPP-Cl) against traditional alternatives like Mosher’s Acid Chloride (MTPA-Cl) and Methoxyphenylacetic Acid Chloride (MPA-Cl). By analyzing the causality behind conformational shielding models, we provide a robust, self-validating framework for integrating DMPP-Cl into your stereochemical workflows.

    The Mechanistic Imperative: Overcoming Conformational Ambiguity

    The fundamental principle of NMR-based absolute configuration assignment relies on the Conformational Shielding Model (CSM) . When a chiral substrate is derivatized with both the (R)

    • and (S) -enantiomers of a CDA, the aromatic ring of the CDA projects a magnetic anisotropic cone (ring current) over the substrate. This causes differential shielding (upfield shifts) or deshielding (downfield shifts) of the substrate's protons, yielding a measurable ΔδRS ( δR​−δS​ ) value [1].

    The Flaw in Traditional CDAs: Reagents like MPA-Cl possess a methoxy group that can freely rotate. This low energy barrier leads to a dynamic equilibrium of multiple conformers in solution. The observed NMR chemical shift becomes a weighted average of these conformers, which can dilute the Δδ magnitude or, worse, lead to an inverted sign and a false stereochemical assignment [1].

    The DMPP-Cl Advantage: DMPP-Cl belongs to the 2-aryloxypropanoic acid class of CDAs. The incorporation of an oxygen atom directly into the chiral chain, coupled with the bulky 3,5-dimethylphenyl group, creates severe steric penalties for bond rotation. This structural causality locks the molecule into a highly predictable syn-periplanar conformation (where the carbonyl double bond and the Cα​−O bond are eclipsed). Furthermore, the 3,5-dimethyl substitution enhances the electron density of the aromatic ring, amplifying the magnetic anisotropic effect and yielding larger, unambiguous Δδ values [2].

    Objective Performance Comparison

    To justify the selection of a CDA, scientists must balance conformational rigidity, signal magnitude, and the chemical stability of the reagent. Table 1 summarizes the quantitative and qualitative performance metrics of DMPP-Cl against industry standards.

    Table 1: Comparative Analysis of Chiral Derivatizing Agents

    Performance MetricMosher's Acid (MTPA-Cl)MPA-ClDMPP-Cl (2-(3,5-Dimethylphenoxy)propanoyl chloride)
    Anisotropic Source Phenyl & CF 3​ groupsPhenyl group3,5-Dimethylphenoxy group
    Conformational Rigidity Moderate (CF 3​ vs C=O repulsion)Low (Free rotation of α -OMe)High (Steric locking by phenoxy oxygen & methyls)
    Average Δδ Magnitude Moderate (0.05 - 0.15 ppm)High (0.10 - 0.25 ppm)Very High (0.15 - 0.30 ppm)
    Risk of Racemization Low (Lacks an α -proton)Moderate (Possesses α -proton)Moderate (Possesses α -proton; requires DMAP catalyst)
    Spectral Resolution High ( 19 F NMR capability)Moderate (Aromatic overlap)High (Distinct 3,5-dimethyl singlet peaks aid assignment)

    Experimental Workflow: A Self-Validating Derivatization Protocol

    A critical failure point in CDA-based assignments is kinetic resolution . If the derivatization reaction does not reach 100% conversion, the enantiomer of the CDA may react preferentially with one conformer/enantiomer of the substrate, skewing the observed diastereomeric ratio.

    The following protocol is engineered as a self-validating system : it uses a hyper-nucleophilic catalyst (DMAP) to outcompete α -proton enolization (preventing CDA racemization) and mandates excess reagent to force complete conversion [3].

    Step-by-Step Methodology
    • Sample Preparation & Aliquoting: Thoroughly dry the target secondary alcohol or amine under high vacuum. Dissolve 10 mg of the substrate in 1.0 mL of anhydrous deuterated pyridine (C 5​ D 5​ N) or anhydrous CH 2​ Cl 2​ . Split the solution equally into two dry, argon-purged reaction vials (Aliquot A and Aliquot B).

    • Catalyst Addition (Causality Check): Add a catalytic amount of 4-Dimethylaminopyridine (DMAP, ∼0.1 eq ). Why DMAP? DMAP acts as an acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate. This ensures the esterification is orders of magnitude faster than any base-catalyzed enolization of the DMPP-Cl α -proton, thereby preserving the absolute stereointegrity of the reagent.

    • Derivatization: To Aliquot A, add 3.0 eq of (R) -DMPP-Cl. To Aliquot B, add 3.0 eq of (S) -DMPP-Cl. Stir at room temperature for 2–4 hours.

    • Validation of Complete Conversion: Before NMR acquisition, perform TLC or LC-MS analysis. Do not proceed unless the starting material is 100% consumed. Incomplete conversion invalidates the spatial model due to potential kinetic resolution biases.

    • NMR Acquisition: Quench with saturated NaHCO 3​ , extract with CH 2​ Cl 2​ , dry over Na 2​ SO 4​ , and concentrate. Acquire high-resolution 1 H NMR (minimum 400 MHz) using TMS as an absolute internal standard.

    Workflow Substrate Target Substrate (Unknown Configuration) Split Split Sample Substrate->Split R_CDA (R)-DMPP-Cl + Pyridine/DMAP Split->R_CDA Aliquot A S_CDA (S)-DMPP-Cl + Pyridine/DMAP Split->S_CDA Aliquot B R_Ester (R)-DMPP Ester (Record δR) R_CDA->R_Ester Esterification S_Ester (S)-DMPP Ester (Record δS) S_CDA->S_Ester Esterification NMR 1H NMR Analysis Calculate Δδ = δR - δS R_Ester->NMR S_Ester->NMR Result Map to Spatial Model Assign Absolute Configuration NMR->Result

    Fig 1. Parallel derivatization workflow for absolute configuration assignment.

    Data Interpretation: The Δδ Spatial Mapping

    Once the 1 H NMR spectra for both the (R)

    • and (S) -diastereomers are acquired, meticulously assign the proton signals of the target substrate.

    Calculate the differential chemical shift using the standard convention for 2-aryloxypropanoic acids: ΔδRS=δR​−δS​

    The Mapping Logic:

    Because the DMPP-Cl ester locks into a syn-periplanar conformation, the 3,5-dimethylphenoxy ring is positioned asymmetrically over the substrate.

    • Positive Δδ values ( δR​>δS​ ): These protons are deshielded in the (R) -ester and shielded in the (S) -ester. They are spatially located on the right hemisphere of the Newman projection (Group L2).

    • Negative Δδ values ( δR​<δS​ ): These protons are shielded in the (R) -ester and deshielded in the (S) -ester. They are spatially located on the left hemisphere (Group L1).

    By mapping the positive and negative Δδ values to the substrate's substituents, you can definitively reconstruct the 3D geometry of the chiral center.

    CSM_Model Conformer Syn-Periplanar Conformer Locked Anisotropy 3,5-Dimethylphenoxy Ring Current Conformer->Anisotropy Shielding Negative Δδ (δR < δS) Protons Shielded Anisotropy->Shielding Deshielding Positive Δδ (δR > δS) Protons Deshielded Anisotropy->Deshielding AssignL1 Assign Group L1 (Left Hemisphere) Shielding->AssignL1 AssignL2 Assign Group L2 (Right Hemisphere) Deshielding->AssignL2

    Fig 2. Conformational Shielding Model (CSM) logic for DMPP-Cl derivatives.

    Conclusion

    While Mosher's acid remains a ubiquitous tool, its conformational flexibility can introduce critical vulnerabilities into stereochemical assignments. By switching to 2-(3,5-Dimethylphenoxy)propanoyl chloride (DMPP-Cl) , researchers leverage a sterically locked scaffold that maximizes magnetic anisotropy and eliminates conformational averaging. When executed through a self-validating, complete-conversion protocol, DMPP-Cl provides an unparalleled level of trustworthiness in assigning absolute configurations for complex APIs and natural products.

    Comparative

    Cross-Validation of Biomolecular Interactions: An Orthogonal Guide to SPR, BLI, and ITC

    Introduction: The Necessity of Orthogonal Validation in Drug Discovery In modern drug development, accurately characterizing the binding affinity ( KD​ ) and kinetics ( kon​ , koff​ ) of a therapeutic candidate to its ta...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Necessity of Orthogonal Validation in Drug Discovery

    In modern drug development, accurately characterizing the binding affinity ( KD​ ) and kinetics ( kon​ , koff​ ) of a therapeutic candidate to its target is paramount. Relying on a single analytical technique introduces a critical vulnerability: the risk of platform-specific artifacts[1]. Surface immobilization, microfluidic shear stress, or buffer incompatibilities can generate false positives or mask true physiological binding.

    To ensure absolute scientific integrity, researchers must employ an orthogonal cross-validation strategy. By triangulating data across Surface Plasmon Resonance (SPR) , Bio-Layer Interferometry (BLI) , and Isothermal Titration Calorimetry (ITC) , developers can isolate true molecular interactions from systemic noise, ensuring that only the most robust lead candidates progress to clinical evaluation.

    The Analytical Triad: Mechanistic Causality

    Surface Plasmon Resonance (SPR): The Kinetic Gold Standard

    SPR measures changes in the refractive index near a gold sensor surface as analytes bind to immobilized ligands in real-time[2].

    • The Causality: The continuous flow of a microfluidic system ensures that the analyte concentration remains constant, allowing for highly precise calculations of association and dissociation rates. However, the requirement to covalently link the target to a dextran matrix can occasionally occlude binding pockets or alter the protein's native conformation[1].

    Bio-Layer Interferometry (BLI): The Fluidic-Free Validator

    BLI is an optical technique that analyzes the interference pattern of white light reflected from two surfaces on a fiber-optic biosensor tip[1].

    • The Causality: Unlike SPR, BLI operates in a "dip-and-read" format without microfluidics[3]. If a compound shows poor kinetics in SPR but strong binding in BLI, the discrepancy often points to mass transport limitations or microfluidic matrix effects in the SPR system. BLI is inherently more tolerant of crude samples (like cell lysates) because there are no fluidic channels to clog[3].

    Isothermal Titration Calorimetry (ITC): The Thermodynamic Truth

    ITC directly measures the heat released or absorbed ( ΔH ) during a binding event in free solution.

    • The Causality: Because ITC operates entirely in solution, it eliminates all artifacts associated with surface immobilization[4]. Furthermore, it provides the thermodynamic driving forces of the interaction—enthalpy ( ΔH ) and entropy ( ΔS ). A compound might have a favorable KD​ in SPR, but ITC can reveal whether the binding is entropically driven (often non-specific hydrophobic interactions) or enthalpically driven (highly specific hydrogen bonding), which is critical for Structure-Activity Relationship (SAR) optimization.

    Orthogonal Cross-Validation Workflow

    CrossValidation Primary Primary Screen Hit SPR SPR (Gold Standard) Kinetics: kon, koff, KD Microfluidic Optical Primary->SPR Initial Profiling Decision1 Immobilization Artifacts? Mass Transport Limitations? SPR->Decision1 Decision2 Enthalpy vs. Entropy Driven? True Solution Binding? SPR->Decision2 BLI BLI (Orthogonal) Kinetics: kon, koff, KD Dip-and-Read Optical Validated Validated Therapeutic Lead BLI->Validated Confirmed ITC ITC (Thermodynamics) Affinity: KD, ΔH, ΔS, n Free Solution Calorimetry ITC->Validated Confirmed Decision1->BLI Cross-Validate Decision2->ITC Cross-Validate

    Workflow for orthogonal cross-validation of biomolecular interactions using SPR, BLI, and ITC.

    Comparative Data Presentation

    To select the appropriate cross-validation pathway, researchers must balance the physical requirements and data outputs of each system.

    FeatureSurface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)Isothermal Titration Calorimetry (ITC)
    Detection Principle Optical (Refractive Index shift)Optical (Interference pattern shift)Thermodynamic (Heat absorption/release)
    Primary Data Output Kinetics ( kon​ , koff​ ), Affinity ( KD​ )Kinetics ( kon​ , koff​ ), Affinity ( KD​ )Affinity ( KD​ ), Enthalpy ( ΔH ), Entropy ( ΔS ), Stoichiometry ( n )
    Immobilization Required? Yes (Microfluidic flow cell)Yes (Fiber-optic dip sensor)No (Free solution)
    Throughput Medium to HighHigh (96/384-well compatible)Low
    Sample Consumption Low (Microfluidic routing)Low (Non-destructive, recoverable)High (Requires high concentrations)
    Key Advantage Gold standard sensitivity; broad dynamic rangeFluidic-free; highly tolerant to crude samplesTrue label-free solution binding; mechanistic insights
    Primary Limitation Sensitive to bulk matrix effects; cloggingLower sensitivity for very small molecules (<150 Da)Requires high sample concentrations; low throughput

    Self-Validating Experimental Protocols

    A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that the data generated is inherently trustworthy.

    Protocol 1: SPR Multi-Cycle Kinetic Assay

    Purpose: Establish baseline binding kinetics while controlling for bulk refractive index shifts.

    • Surface Preparation: Activate a CM5 dextran chip using EDC/NHS chemistry. Inject the target protein (ligand) until the desired Response Units (RU) are achieved.

    • Self-Validating Step (Quenching & Referencing): Inject 1M Ethanolamine to deactivate unreacted NHS esters. Crucially, perform this identical activation/quenching process on an adjacent flow cell without the target protein. This creates a mandatory reference channel.

    • Analyte Injection: Inject the small molecule/antibody analyte at five varying concentrations (spanning 0.1x to 10x the expected KD​ ) using a multi-cycle format.

    • Data Validation (Double-Referencing): Subtract the signal of the reference flow cell from the active flow cell to remove non-specific binding. Then, subtract the signal of a "zero-concentration" buffer injection to eliminate systematic baseline drift.

    Protocol 2: BLI Orthogonal Validation for Crude Samples

    Purpose: Verify SPR hits in a fluidic-free environment to rule out microfluidic artifacts.

    • Sensor Hydration: Hydrate Streptavidin (SA) biosensors in the exact assay buffer for 10 minutes to establish an optical baseline.

    • Ligand Loading: Dip the sensors into a 96-well plate containing biotinylated target protein.

    • Self-Validating Step (Reference Sensor): Load an irrelevant biotinylated protein (of similar molecular weight) onto a separate set of reference sensors.

    • Association & Dissociation: Dip both active and reference sensors into the analyte wells.

    • Data Validation: If the analyte binds to the reference sensor, the interaction is non-specific (e.g., sticking to the biosensor matrix), invalidating the SPR hit. True hits will only show a wavelength shift on the target-loaded sensor.

    Protocol 3: ITC Thermodynamic Profiling

    Purpose: Confirm binding in free solution and extract the thermodynamic driving forces.

    • Self-Validating Step (Buffer Matching): Dialyze both the target protein and the analyte in the exact same buffer overnight. ITC measures micro-calories of heat; a difference of even 1 mM salt between the ligand and analyte solutions will generate a heat of mixing that completely eclipses the heat of binding.

    • Degassing: Degas both samples under a vacuum to prevent micro-bubbles, which cause severe signal spikes in the calorimetric cell.

    • Titration: Load the target protein (~10 µM) into the sample cell and the analyte (~100 µM) into the injection syringe. Perform 20 sequential injections of 2 µL.

    • Data Validation (Heat of Dilution Control): Perform a control experiment titrating the analyte directly into the bare buffer. Subtract this background heat of dilution from the primary binding isotherm to yield the pure thermodynamic profile ( ΔH , ΔS , KD​ , and stoichiometry n ).

    References

    • "Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research". TA Instruments.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-QxNn2WNpKdkHEBftSZdAbw66keq_XlKDBNT1gqyi0xMIL5BMdwXnCJ84dJi4UZQtERjSUBfUsZRW_TzjDdQs2WAUFlRh-rrxT6_3c4ObGcu2n_rbU11xP2PSORq0gAbtC8w1lXAs-1taWL3GzLZ3mdhL-EP0ZQZu-dPx8gUUMuFVdPP2eLYBmQYKQxh9H2IvGYfyKuqkmixYw2vhxSiPcyrEGZWwJe3CWgvN3niGEmGqvYE1wMbzquPr]
    • "Applications of Surface Plasmon Resonance and Biolayer Interferometry for Virus–Ligand Binding". NIH PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3dKncdXeMVqFQ1QF6atRwBjtPQDpeu1Oztobm42nU7VZHOgyyYzYnxJik9V1PlyyNfMARDEQNaTcLxnOmvQcRRmhdGSESiNAZIVE71Mzcvv3DIsWdyZTNoo0SIguHtF5m6sXYuj9zMurvKg==]
    • "Surface Plasmon Resonance as a Tool in Antiviral Drug Discovery Research". MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVJLnFMkyyudcYv0hCmhBJ1oawKvY0Tb6qrlaYR0xB2UFQ_ZWlanfb-qbJttmrplYoHz_dxuiieHc9bUI_wxNcn9JP6R2yeYg-AsrbvHpdh4y7Y97lC_jUmneLUW1jybAR]
    • "Target Identification and Validation". Sartorius.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKf_9B0jqMgxj7LXirRdbkDtkq-v5Thk3GxoTWjWN4XuFL710tvMvIY7M-zZ13_ZlUP5kwovB1Atsp-HuZjZP-0I1rz7BKDxVgD4JiY3g67XZJYo8M6N2athPyE582OcxDS0gIEhKjKf5321sBsCNtfdPPNk2ABUD7q7GukgIXQKGy19oisRPf4VdBiLLbGGyBXkrRBZddGMoWQXDJZEiDjho8]
    • "Target Engagement Assays in Early Drug Discovery". NIH PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEusEHptrjFa7BVpj_9w4VtLQnUbyK_C-nRWh_3LJt5m-p3cTm1saY3bB6-XqprZcOkgCnZ8tubnbjFSJnmWmTkxcbEn3khIv2QHiX2d5HPSRlO-GEniUtzNlhCxwBwZp_a_ukVoI3J1uc-_04=]

    Sources

    Safety & Regulatory Compliance

    Safety

    2-(3,5-Dimethylphenoxy)propanoyl chloride proper disposal procedures

    Standard Operating Procedure: Safe Handling and Disposal of 2-(3,5-Dimethylphenoxy)propanoyl Chloride For researchers and drug development professionals, managing highly reactive intermediates requires protocols that pri...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Standard Operating Procedure: Safe Handling and Disposal of 2-(3,5-Dimethylphenoxy)propanoyl Chloride

    For researchers and drug development professionals, managing highly reactive intermediates requires protocols that prioritize both laboratory safety and environmental compliance. 2-(3,5-Dimethylphenoxy)propanoyl chloride is a potent acyl chloride utilized in custom organic synthesis. Due to its high electrophilicity, it cannot be disposed of directly into standard waste streams.

    This guide provides the mechanistic rationale, operational workflows, and self-validating neutralization protocols required to safely manage and dispose of this compound.

    Physicochemical Hazard Profile

    Before initiating any disposal procedure, personnel must understand the physical state and inherent risks of the material. 2-(3,5-Dimethylphenoxy)propanoyl chloride is a moisture-sensitive, corrosive lachrymator [3].

    Table 1: Quantitative Data & Hazard Summary

    Property / ParameterValue / DescriptionOperational Implication
    CAS Number 81866-01-5Ensure accurate EHS waste labeling.
    Molecular Weight 212.68 g/mol Used to calculate stoichiometric equivalents for quenching.
    Density ~1.1 g/cm³Heavier than water; will sink and react at the aqueous interface if not vigorously stirred.
    Boiling Point ~286.6 °CLow volatility at room temperature, but exothermic reactions can aerosolize the compound.
    Primary Hazards Corrosive, Water-ReactiveCauses severe burns. Generates toxic HCl gas upon contact with ambient moisture or water.

    Mechanistic Rationale for Pre-Disposal Quenching

    The fundamental rule of acyl chloride disposal is never introduce the unreacted chemical directly into a waste carboy .

    Acyl chlorides feature a highly electrophilic carbonyl carbon bonded to a chloride leaving group. If exposed to uncontrolled water, the compound undergoes rapid nucleophilic acyl substitution. This uncontrolled hydrolysis is violently exothermic and instantly liberates gaseous hydrogen chloride (HCl). If this occurs inside a sealed waste container, the rapid gas expansion will cause a catastrophic overpressurization and explosion.

    To safely dispose of 2-(3,5-Dimethylphenoxy)propanoyl chloride, it must be intentionally "quenched" (neutralized) under controlled conditions. This converts the reactive acyl chloride into a stable, non-reactive species—either a carboxylate salt or an ester—prior to final waste collection [2].

    ReactionPathway Acyl Acyl Chloride (Reactive) Water H2O (Uncontrolled) Acyl->Water Avoid Base NaHCO3 (aq) (Controlled) Acyl->Base Protocol A Alcohol Methanol (Solvolysis) Acyl->Alcohol Protocol B Violent Violent Exothermic Reaction + HCl Gas Water->Violent Salt Sodium Carboxylate Salt + CO2 + NaCl Base->Salt Ester Methyl Ester + HCl (Scavenged) Alcohol->Ester

    Chemical neutralization pathways for reactive acyl chlorides.

    Disposal & Spill Management Workflow

    The disposal strategy depends entirely on the volume of the waste and the context of the generation.

    • Accidental Spills: Never use water to clean up an acyl chloride spill. Water will generate a cloud of corrosive HCl gas. Instead, smother the spill with a calcined inert absorbent (e.g., dry sand, Oil-Dry, or Zorb-All), sweep it into a plastic bag, and contact EHS [1].

    • Bulk Waste (> 50 mL): Do not attempt to quench large volumes in the lab due to the risk of uncontrollable thermal runaway. Seal the original container, label it as highly reactive, and schedule a direct EHS pickup [4].

    • Residual/Small Scale (< 50 mL): Proceed with the laboratory-scale neutralization protocols detailed in Section 4.

    DisposalWorkflow Start 2-(3,5-Dimethylphenoxy) propanoyl chloride Waste Assess Assess Volume & State Start->Assess Spill Accidental Spill Assess->Spill Residual Residual/Small Scale (< 50 mL) Assess->Residual Bulk Bulk Waste (> 50 mL) Assess->Bulk SpillAction Absorb with inert material (sand/Oil-Dry). No water! Spill->SpillAction Hydrolysis Protocol A: Alkaline Hydrolysis (NaHCO3) Residual->Hydrolysis Solvolysis Protocol B: Alcohol Solvolysis (MeOH) Residual->Solvolysis EHS Contact EHS for Direct Pickup Bulk->EHS Final Aqueous/Organic Waste Collection SpillAction->Final Hydrolysis->Final Solvolysis->Final

    Workflow for assessing and processing 2-(3,5-Dimethylphenoxy)propanoyl chloride waste.

    Step-by-Step Neutralization Protocols

    Both protocols must be performed inside a certified chemical fume hood. Mandatory PPE includes chemical splash goggles, a face shield, a heavy-duty chemical-resistant lab coat, and neoprene or heavy nitrile gloves.

    Protocol A: Controlled Alkaline Hydrolysis (Preferred)

    This method converts the compound into sodium 2-(3,5-dimethylphenoxy)propanoate, a stable, water-soluble salt [2].

    • Preparation: Select a beaker that is 5 to 10 times the volume of the total anticipated reaction mixture. Causality: The neutralization of the generated HCl by sodium bicarbonate produces stoichiometric amounts of CO₂ gas. An oversized beaker prevents the frothing mixture from overflowing.

    • Cooling: Fill the beaker with a saturated aqueous solution of Sodium Bicarbonate (NaHCO₃). Place the beaker in an ice-water bath and insert a magnetic stir bar. Allow the solution to chill to < 5 °C.

    • Addition: Turn the stir plate to a vigorous setting. Using a dropping funnel or pipette, add the 2-(3,5-Dimethylphenoxy)propanoyl chloride dropwise into the vortex of the basic solution.

    • Self-Validation: You will observe immediate effervescence (CO₂ bubbles). This is the self-validating indicator that the HCl is being actively neutralized. If frothing reaches the top of the beaker, pause the addition until the bubbles subside.

    • Completion: Once all the acyl chloride has been added and effervescence ceases, remove the ice bath. Allow the mixture to stir at room temperature for 1–2 hours to ensure complete hydrolysis.

    • Verification: Test the solution with pH paper. It must remain basic (pH > 8). If it is acidic, add solid NaHCO₃ until a basic pH is restored. The resulting aqueous mixture can now be transferred to the aqueous basic waste stream.

    Protocol B: Alcohol Solvolysis (Alternative for Water-Sensitive Setups)

    This method uses methanol to convert the acyl chloride into a stable methyl ester.

    • Preparation: In a fume hood, place a large flask containing a significant molar excess of cold Methanol (at least 10 equivalents) in an ice bath.

    • Scavenger Addition: Add a base scavenger, such as pyridine or solid NaHCO₃, to the methanol to neutralize the HCl that will be generated during esterification.

    • Addition: Vigorously stir the cold methanol and add the acyl chloride dropwise.

    • Completion: Allow the mixture to stir for 60 minutes as it warms to room temperature.

    • Disposal: The resulting solution now contains the methyl ester and neutralized chloride salts. Transfer this mixture to a designated Halogenated Organic Waste container [4].

    EHS Logistical Integration & Waste Segregation

    Proper downstream logistics are just as critical as the chemical neutralization itself.

    • Segregation: If Protocol A is used, the waste is primarily aqueous but contains dissolved organics; label it as "Aqueous Basic Waste - Contains Organics." If Protocol B is used, the waste must be strictly segregated into "Halogenated Organic Waste" due to the presence of the chloride ion and the organic solvent [4].

    • Labeling: Never use vague terms like "Quenched Acid Chloride." EHS requires specific chemical identities. Label the container with the final stable products: e.g., "Sodium 2-(3,5-dimethylphenoxy)propanoate, Sodium Chloride, Water."

    • Storage: Store the sealed waste containers in secondary containment bins within a designated hazardous waste accumulation area. Ensure containers have at least 1 inch of headspace to account for any delayed gas expansion [4].

    References

    • Case Western Reserve University Environmental Health and Safety. Laboratory Safety Manual: Spill Procedures for Acid Chlorides. Available at: [Link]

    • ChemSrc. 81866-01-5 CAS: 2-(3,5-Dimethylphenoxy)propanoyl chloride Physical Properties. Available at:[Link]

    • Boston University Environmental Health & Safety. Chemical Waste Management Guide. Available at:[Link]

    Handling

    Personal protective equipment for handling 2-(3,5-Dimethylphenoxy)propanoyl chloride

    Comprehensive Safety and Operational Guide: Handling 2-(3,5-Dimethylphenoxy)propanoyl Chloride For researchers, synthetic chemists, and drug development professionals, 2-(3,5-Dimethylphenoxy)propanoyl chloride is a highl...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Comprehensive Safety and Operational Guide: Handling 2-(3,5-Dimethylphenoxy)propanoyl Chloride

    For researchers, synthetic chemists, and drug development professionals, 2-(3,5-Dimethylphenoxy)propanoyl chloride is a highly valuable acylating agent utilized to synthesize complex amides and esters. However, as an acyl chloride, it presents severe, immediate operational hazards. This guide establishes a self-validating system for safe handling, rigorous personal protective equipment (PPE) selection, and compliant disposal methodologies, ensuring scientific integrity and laboratory safety.

    Chemical Profile & Mechanistic Hazards

    Causality of Hazard: The extreme reactivity of 2-(3,5-Dimethylphenoxy)propanoyl chloride stems from its highly electrophilic carbonyl carbon, which is exacerbated by the electron-withdrawing chloride leaving group[1]. When exposed to ambient moisture or liquid water, it undergoes rapid nucleophilic acyl substitution. This hydrolysis reaction is violently exothermic and rapidly evolves toxic, corrosive hydrogen chloride (HCl) gas.

    Table 1: Quantitative Chemical Data

    PropertyValue / Description
    Chemical Name 2-(3,5-Dimethylphenoxy)propanoyl chloride
    CAS Number 81866-01-5
    Molecular Formula C11H13ClO2
    Molecular Weight 212.68 g/mol
    Primary Hazards Corrosive (Class 8), Water-Reactive, Lachrymator
    Incompatibilities Water, Alcohols, Strong Bases, Oxidizing Agents

    The PPE Ecosystem: A Causality-Driven Approach

    Selecting PPE for acid chlorides is not merely about regulatory compliance; it is about engineering a multi-layered barrier against corrosive liquids and toxic, tissue-destroying gases[2].

    • Hand Protection (Double-Gloving):

      • Protocol: Wear standard 4-mil nitrile gloves as a base layer, covered by heavy-duty (8-mil+) nitrile or neoprene outer gloves.

      • Causality: Acyl chlorides can rapidly permeate standard latex or thin nitrile. Double-gloving ensures that if the outer glove is contaminated, it can be immediately stripped off, leaving the inner glove intact to prevent skin exposure during the transition to a clean pair.

    • Eye & Face Protection:

      • Protocol: Indirect-vented chemical splash goggles paired with an 8-inch minimum face shield.

      • Causality: Standard safety glasses offer zero protection against HCl vapor or liquid capillary creep. The face shield protects the epidermis from micro-splatters generated by the exothermic release of HCl gas during syringe transfers.

    • Body Protection:

      • Protocol: Flame-resistant (FR) lab coat (fully buttoned) and a chemical-resistant neoprene apron.

      • Causality: Accidental hydrolysis can generate enough heat to ignite nearby flammable solvents. An FR coat prevents secondary fire injuries, while the apron repels corrosive liquid penetration.

    • Respiratory Protection:

      • Protocol: All operations MUST be conducted inside a certified chemical fume hood (face velocity >100 fpm). If handling outside a hood is unavoidable (e.g., during emergency spill response), a NIOSH-approved full-face respirator with acid gas (AG) cartridges is mandatory[2].

    Operational Workflow & Step-by-Step Methodology

    To maintain scientific integrity, the acylation protocol must be a self-validating system where each step confirms the success of the previous one.

    Step-by-Step Acylation Protocol:

    • Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar. Flush the system with ultra-high purity Argon or Nitrogen to establish a strictly anhydrous environment[1].

    • Solvation: Dissolve your target nucleophile (e.g., an amine) in an anhydrous, non-reactive solvent (such as Dichloromethane or THF) and add a non-nucleophilic base (e.g., Triethylamine or DIPEA) to scavenge the HCl byproduct[1].

    • Temperature Control: Submerge the reaction flask in a dry ice/acetone bath (-78°C) or an ice-water bath (0°C) to suppress the exothermic nature of the acylation[1].

    • Transfer: Using a gas-tight glass syringe with a stainless-steel needle, transfer the 2-(3,5-Dimethylphenoxy)propanoyl chloride. Never pour acyl chlorides directly.

    • Addition: Add the acid chloride dropwise. Monitor the reaction for fuming or rapid boiling; if observed, slow the addition rate immediately to maintain thermal control.

    HandlingWorkflow Start Pre-Operation Check Hood Verify Fume Hood Flow (>100 fpm) Start->Hood PPE Don PPE (Double Nitrile, Goggles) Hood->PPE Inert Establish Inert Atmosphere (Ar/N2 Purge) PPE->Inert Transfer Transfer Chemical via Syringe/Cannula Inert->Transfer Reaction Execute Acylation at 0°C Transfer->Reaction

    Workflow for anhydrous handling and reaction setup of acyl chlorides.

    Emergency Spill Management

    The standard response to chemical spills—dilution with water—is catastrophic when applied to 2-(3,5-Dimethylphenoxy)propanoyl chloride.

    Spill Response Protocol:

    • Isolate: Immediately alert colleagues and evacuate the immediate area. If the spill is >50 mL or has occurred outside the fume hood, trigger the lab fire alarm and evacuate the building[3].

    • Suppress (NO WATER): Cover the spill entirely with a calcined absorbent product such as dry sand, Oil-Dri®, or Met-L-X[4],[5]. Never use water or sodium bicarbonate, as water causes violent HCl evolution and sodium bicarbonate generates CO2, which can aerosolize the corrosive liquid.

    • Collect: Using non-sparking polypropylene tools, scoop the absorbed mixture into a heavy-duty plastic or glass wide-mouth container[4].

    • Ventilate: Leave the fume hood running at maximum capacity to clear residual HCl vapors.

    SpillResponse Spill Spill Occurs: Acyl Chloride Size Assess Spill Size Spill->Size Large Large (>50 mL) or Outside Hood Size->Large Small Small (<50 mL) Inside Hood Size->Small Evacuate Evacuate Lab & Call EHS Large->Evacuate Absorb Cover with Dry Sand (NO WATER) Small->Absorb Collect Sweep into Plastic Bag Absorb->Collect Dispose Label as Hazardous Waste Collect->Dispose

    Decision matrix for acyl chloride spill containment and neutralization.

    Waste Disposal & Quenching Plan

    Disposing of unreacted 2-(3,5-Dimethylphenoxy)propanoyl chloride directly into waste streams is a severe violation of Environmental Health and Safety (EHS) protocols. The chemical must be deactivated (quenched) in-lab prior to disposal[6].

    Step-by-Step Quenching Procedure:

    • Chilling: Place a large beaker containing an excess of methanol or ethanol (at least a 10:1 ratio to the waste volume) in an ice bath inside the fume hood.

    • Neutralization: Slowly, drop-by-drop, add the waste 2-(3,5-Dimethylphenoxy)propanoyl chloride to the chilled alcohol while stirring vigorously.

    • Causality: This controlled solvolysis converts the highly reactive acid chloride into a stable, non-corrosive methyl or ethyl ester (e.g., methyl 2-(3,5-dimethylphenoxy)propanoate), while the evolved HCl gas safely dissolves into the alcohol[6].

    • Disposal: Once the reaction ceases (indicated by a lack of heat or gas evolution), slowly neutralize the acidic solution with dilute aqueous sodium hydroxide until a pH of 7 is reached.

    • Segregation: Transfer the neutralized mixture to a clearly labeled "Halogenated Organic Waste" container and submit a pickup request to your EHS department[6].

    References

    • Laboratory Safety Manual | Case Western Reserve University | [Link]

    • MSJC Chemical Hygiene Plan | Mt. San Jacinto College | [Link]

    • CB-LSOP-Thiophosgene (Acyl Chloride Handling) | University of Connecticut | [Link]

    • NIOSH Pocket Guide to Chemical Hazards | Centers for Disease Control and Prevention (CDC) |[Link]

    • Waste Disposal Process (Acyl Chlorides) | FEM Analytika Lab | [Link]

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    2-(3,5-Dimethylphenoxy)propanoyl chloride
    Reactant of Route 2
    Reactant of Route 2
    2-(3,5-Dimethylphenoxy)propanoyl chloride
    © Copyright 2026 BenchChem. All Rights Reserved.